Naphthalene-2,6-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQMRZGMILNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naphthalene-2,6-dicarbaldehyde chemical properties
An In-Depth Technical Guide to Naphthalene-2,6-dicarbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a highly symmetrical aromatic dialdehyde that serves as a crucial building block in the fields of polymer chemistry, materials science, and organic synthesis. Its rigid, planar naphthalene core, functionalized with two reactive aldehyde groups at the 2 and 6 positions, imparts unique structural and electronic properties to the molecules and macromolecules derived from it.[1] This bifunctionality allows it to act as a versatile precursor for a wide range of materials, including high-performance polymers, porous organic frameworks, and conjugated systems with tailored optoelectronic characteristics.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, offering a technical resource for researchers and development professionals.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of a chemical are paramount for its application in research and development. This compound is a solid compound characterized by the identifiers and properties summarized below.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][4] |
| Synonyms | 2,6-naphthalenedicarbaldehyde, 2,6-Naphthalenedicarboxaldehyde[4][5] |
| CAS Number | 5060-65-1[5] |
| Molecular Formula | C₁₂H₈O₂[1][4][5] |
| Molecular Weight | 184.19 g/mol [1][5] |
| InChI | InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H[1][4] |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N[1][4] |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O[1][4] |
Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Melting Point | 173 - 176 °C[6] |
| Boiling Point | 373.6 °C at 760 mmHg[3][5] |
| Purity | Typically ≥95-97%[3] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Structural and Spectroscopic Characteristics
The molecule consists of a naphthalene backbone, which is a fused two-ring aromatic system, with aldehyde groups (-CHO) at the C2 and C6 positions.[1] This para-relationship across the rigid naphthalene scaffold results in a linear, symmetrical structure with extended π-conjugation.[1] While specific spectral data is not detailed in all public sources, analytical documentation including NMR, HPLC, and LC-MS is typically available from suppliers to confirm structure and purity.[7][8]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the reactivity of its two aldehyde groups. This bifunctionality allows it to serve as a cross-linking agent or a monomer in polymerization reactions. The primary transformations involve oxidation, reduction, and a variety of condensation reactions.[1]
-
Oxidation: The aldehyde groups can be readily oxidized to their corresponding carboxylic acids, yielding Naphthalene-2,6-dicarboxylic acid, a highly valuable monomer for high-performance polyesters like polyethylene naphthalate (PEN).[1][9]
-
Reduction: Transformation to primary alcohols is achieved using standard reducing agents, yielding 2,6-bis(hydroxymethyl)naphthalene, another useful monomer.[1]
-
Condensation Reactions: The aldehydes readily react with primary amines to form imines (Schiff bases), a key reaction for creating porous polyaminal networks and other functional polymers.[1][2] They also participate in classic carbon-carbon bond-forming reactions like the Knoevenagel and Aldol condensations.[1]
Caption: Workflow for the synthesis of this compound via ozonolysis.
Protocol Example: Ozonolysis of 2,6-Divinylnaphthalene
This protocol outlines the general steps for an ozonolysis reaction.
-
Dissolution: Dissolve 2,6-divinylnaphthalene in a suitable inert solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozone Treatment: Bubble ozone gas (O₃) through the cooled solution. The reaction progress is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove any residual ozone.
-
Reductive Workup: Add a reducing agent to the flask while maintaining the low temperature. Common choices include dimethyl sulfide (DMS) or zinc dust and water. This step cleaves the ozonide intermediate to form the desired aldehyde.
-
Warm-up and Extraction: Allow the reaction mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product into an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Key Applications
The rigid structure and bifunctional nature of this compound make it a valuable component in advanced materials. [1]
-
Polymer Chemistry: It is a key monomer for synthesizing porous aromatic frameworks (PAFs) and polyaminal networks (PANs). [2]These materials exhibit high thermal stability and defined microporosity, making them excellent candidates for gas storage (e.g., CO₂) and heavy metal adsorption. [2]While the dialdehyde itself is used, its oxidized form, Naphthalene-2,6-dicarboxylic acid, is a critical monomer for high-performance polymers like PEN, which has superior thermal and mechanical properties compared to PET. [9][10]* Materials Science & Organic Electronics: By participating in reactions that extend π-conjugation, such as the Knoevenagel condensation, it serves as a precursor to materials with interesting electronic and optical properties. [1]These derivatives are explored for use in organic field-effect transistors (OFETs), photovoltaic applications, and chemical sensors. [1][11]* Supramolecular Chemistry: The defined geometry and reactive aldehyde groups allow for the construction of complex macrocyclic structures and coordination compounds. [1]The aldehyde functionalities can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of co-crystals and other supramolecular assemblies. [1]
Caption: Relationship between this compound and its key applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is intended for research and development use only. [5]
Hazard Identification
The compound is classified as an irritant. [12]
| GHS Pictogram | Hazard Statements |
|---|
| GHS07 (Exclamation Mark) | H315: Causes skin irritation. [12]H319: Causes serious eye irritation. [12]H335: May cause respiratory irritation. [12]H302: Harmful if swallowed. |
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. [5][13]Avoid breathing dust. [13]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [5][12]Avoid contact with skin and eyes. [5]After handling, wash hands thoroughly with soap and water. [13]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [5][13]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended. Keep away from incompatible materials such as strong oxidizing agents. [14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [5][14]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. [5][14]If skin irritation persists, consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention. [14]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur. [14]
Conclusion
This compound is a structurally elegant and synthetically powerful molecule. Its combination of a rigid aromatic core and dual aldehyde functionality provides a robust platform for the rational design of advanced materials. From high-stability porous polymers for environmental remediation to conjugated systems for next-generation electronics, its utility is extensive and continues to be explored. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for safely and effectively harnessing its potential in scientific research and materials development.
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- Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - MDPI. MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of Naphthalene-2,6-dicarbaldehyde
Abstract
Naphthalene-2,6-dicarbaldehyde, a symmetrical aromatic dialdehyde, is a pivotal building block in the synthesis of advanced materials and complex organic molecules. Its rigid, planar naphthalene core and the reactive aldehyde functionalities at the 2 and 6 positions make it a sought-after precursor for novel polymers, macrocycles, and functional dyes. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development and materials science. The guide delves into the strategic considerations behind various synthetic pathways, offering detailed, step-by-step protocols for key transformations, and a comparative analysis of the different methodologies. Emphasis is placed on the causality of experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
The unique structural attributes of this compound, including its C2h symmetry and extended π-conjugation, render it a valuable component in the construction of highly ordered molecular architectures. The dual aldehyde groups serve as versatile handles for a myriad of chemical transformations, including condensation reactions, oxidations, and reductions.[1] This bifunctionality is particularly advantageous in polymerization reactions, where it can act as a monomer to impart rigidity and favorable optoelectronic properties to the resulting polymers.[2] Furthermore, its role as a precursor in the synthesis of macrocyclic compounds and as a ligand in coordination chemistry underscores its significance in supramolecular chemistry and materials science.[2]
This guide will systematically explore the most viable synthetic pathways to this important molecule, starting from readily available precursors. The discussion will be framed around the core chemical transformations required to introduce the aldehyde functionalities onto the naphthalene scaffold.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of this compound can be broadly categorized into two main strategies: the direct formation of the aldehyde groups on a pre-formed naphthalene core and the construction of the naphthalene ring system with the aldehyde precursors already in place. The former is more common and will be the primary focus of this guide. These routes typically start from more accessible 2,6-disubstituted naphthalenes, such as 2,6-dimethylnaphthalene or 2,6-naphthalenedicarboxylic acid.
A conceptual overview of the synthetic pathways from common precursors is illustrated in the diagram below.
Caption: Key synthetic pathways to this compound from common precursors.
The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in more complex derivatives.
Synthesis from 2,6-Naphthalenedicarboxylic Acid Derivatives
One of the most logical and widely employed strategies commences with 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its derivatives. The robust nature of the carboxylic acid functionality allows for a variety of transformations.
Route 1: Partial Reduction of Dimethyl 2,6-Naphthalenedicarboxylate
A highly effective method for the synthesis of aldehydes is the partial reduction of esters. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol.[3][4]
The first step in this sequence is the esterification of 2,6-naphthalenedicarboxylic acid to its dimethyl ester. This is a standard procedure, typically carried out in high yield.
-
Reaction Setup: To a round-bottom flask, add 2,6-naphthalenedicarboxylic acid (1.0 eq).
-
Reagent Addition: Add methanol (7.5 volumes) followed by the slow addition of a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.[5]
-
Work-up and Isolation: After cooling, the reaction mixture is poured into ice water, causing the dimethyl 2,6-naphthalenedicarboxylate to precipitate. The white solid is collected by filtration, washed thoroughly with water, and dried under vacuum. A typical yield for this reaction is around 89%.[5]
The subsequent partial reduction of the diester is a critical step that requires careful temperature control to achieve high selectivity for the dialdehyde.
Caption: DIBAL-H reduction of the diester to the dialdehyde proceeds via a stable intermediate.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl 2,6-naphthalenedicarboxylate (1.0 eq) in anhydrous diethyl ether or dichloromethane (approx. 30 mL per gram of ester).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 2.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1.5 to 2 hours.[2][6] The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride or Rochelle's salt.[2][6]
-
Work-up and Isolation: Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate. Filter the suspension through a pad of Celite®, washing the filter cake with diethyl ether or dichloromethane. The combined filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography.
Synthesis from 2,6-Disubstituted Naphthalene Precursors
Alternative routes to this compound involve the functional group transformation of other 2,6-disubstituted naphthalenes.
Route 2: Oxidation of 2,6-Naphthalenedimethanol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this route, 2,6-naphthalenedimethanol is the key intermediate, which can be synthesized by the complete reduction of dimethyl 2,6-naphthalenedicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Several mild oxidation methods are suitable for the conversion of the diol to the dialdehyde, including the Swern oxidation and the use of pyridinium chlorochromate (PCC). The Swern oxidation is often preferred due to its mild conditions and the avoidance of toxic chromium reagents.
-
Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (3.0 eq) in anhydrous dichloromethane and cool to -78 °C. To this, add a solution of dimethyl sulfoxide (DMSO, 5.0-6.0 eq) in dichloromethane dropwise, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Alcohol Addition: Add a solution of 2,6-naphthalenedimethanol (1.0 eq) in dichloromethane dropwise to the activated DMSO mixture. Stir for an additional 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (10.0-14.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately one hour.
-
Work-up and Isolation: Dilute the reaction mixture with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Route 3: Ozonolysis of 2,6-Divinylnaphthalene
Ozonolysis provides a direct method for the oxidative cleavage of alkenes to yield carbonyl compounds. In this approach, 2,6-divinylnaphthalene is treated with ozone, followed by a reductive work-up to furnish this compound.[1] The synthesis of 2,6-divinylnaphthalene can be achieved via Suzuki or Sonogashira coupling reactions from 2,6-dibromonaphthalene.[7]
-
Reaction Setup: Dissolve 2,6-divinylnaphthalene in a suitable solvent such as dichloromethane or methanol in a flask equipped with a gas inlet tube and a low-temperature thermometer.
-
Ozonolysis: Cool the solution to -78 °C and bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Isolation and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including precursor availability, scalability, and overall yield. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Route | Precursor | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Partial Reduction | Dimethyl 2,6-Naphthalenedicarboxylate | DIBAL-H | Good to Excellent | High selectivity, mild conditions | Requires cryogenic temperatures, moisture-sensitive reagent |
| Oxidation of Diol | 2,6-Naphthalenedimethanol | Swern: Oxalyl chloride, DMSO, Et₃N; PCC | Good | Mild conditions (Swern), avoids over-oxidation | Swern requires cryogenic temperatures; PCC is toxic |
| Ozonolysis | 2,6-Divinylnaphthalene | Ozone, Dimethyl sulfide | Good | Direct conversion of alkenes | Requires specialized ozonolysis equipment |
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways, primarily originating from 2,6-naphthalenedicarboxylic acid or other suitably functionalized naphthalene precursors. The partial reduction of dimethyl 2,6-naphthalenedicarboxylate with DIBAL-H stands out as a highly efficient and selective method, provided that stringent anhydrous and low-temperature conditions are maintained. Alternatively, the oxidation of 2,6-naphthalenedimethanol via a Swern oxidation offers a chromium-free, mild approach. The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available equipment. This guide provides the foundational knowledge and practical protocols to enable scientists to make informed decisions and successfully synthesize this versatile chemical building block.
References
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- National Center for Biotechnology Information. (2024). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). PubMed Central.
- Organic Synthesis. (n.d.). DIBAL-H Reduction.
- Raecke, B., & Schirp, H. (1960). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses, 40, 71. doi:10.15227/orgsyn.040.0071
- PrepChem.com. (n.d.). Synthesis of dimethyl 2,6-naphthalene-dicarboxylate.
- Google Patents. (n.d.). EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid.
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- Kuwano, R., Kameyama, T., & Ikemi, R. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes.
- Reagent Guide. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.
- A new donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. (2020). RSC Publishing.
- Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube.
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An In-depth Technical Guide to Naphthalene-2,6-dicarbaldehyde (CAS 5060-65-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of naphthalene-2,6-dicarbaldehyde (CAS 5060-65-1), a versatile bifunctional building block. It details the compound's structural and physicochemical properties, outlines synthetic and purification methodologies, and explores its reactivity. The guide places a strong emphasis on its applications in the synthesis of advanced materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), and its emerging role in medicinal chemistry and fluorescent probe development. Detailed experimental protocols and characterization data are provided to enable researchers to effectively utilize this valuable chemical scaffold.
Introduction: The Strategic Importance of a Symmetrical Naphthalene Core
This compound, a symmetrical aromatic dialdehyde, has garnered significant interest in the scientific community due to its rigid, planar structure and the reactive nature of its two formyl groups.[1] This unique combination of features makes it an ideal building block for constructing well-defined, high-order molecular architectures. Its extended π-conjugated system also imparts interesting electronic and optical properties to its derivatives.[1] This guide aims to serve as a detailed resource for researchers looking to leverage the potential of this molecule in materials science, organic synthesis, and drug discovery. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The bifunctional nature of the 2,6-dicarbaldehyde derivative opens up avenues for creating novel bivalent ligands and complex molecular structures with potential therapeutic applications.[3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
Structural Characteristics
The molecule consists of a naphthalene core with two aldehyde groups positioned at the 2 and 6 positions. This substitution pattern results in a highly symmetrical, planar molecule.[1]
Caption: Structure of this compound.
Physicochemical Data
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5060-65-1 | [4] |
| Molecular Formula | C₁₂H₈O₂ | [4] |
| Molecular Weight | 184.19 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 173-176 °C | [4][5] |
| Boiling Point | 373.6 ± 15.0 °C (Predicted) | [5] |
| Purity | ≥95% - 97% (Commercially available) | [5] |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | IQDQMRZGMILNMQ-UHFFFAOYSA-N | |
| SMILES | O=Cc1ccc2cc(C=O)ccc2c1 | [1] |
Synthesis and Purification
The synthesis of this compound typically starts from its more readily available precursor, 2,6-dimethylnaphthalene. The key transformation is the selective oxidation of the two methyl groups to aldehydes.
Synthetic Pathway: From 2,6-Dimethylnaphthalene
The oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid is a well-established industrial process.[5] However, achieving the partial oxidation to the dialdehyde requires careful control of reaction conditions to avoid over-oxidation.
Caption: Synthetic relationship of key 2,6-disubstituted naphthalenes.
Experimental Protocol: Selective Oxidation of 2,6-Dimethylnaphthalene
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound from 2,6-dimethylnaphthalene is not readily found in the searched literature, the following is a representative procedure adapted from related oxidation processes of methylnaphthalenes. This protocol should be optimized for the desired product.
Materials:
-
2,6-Dimethylnaphthalene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (glacial)
-
Oxygen or air source
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with 2,6-dimethylnaphthalene, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.6 MPa).
-
Heat the mixture to the reaction temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress by observing oxygen uptake. The reaction time needs to be carefully controlled to minimize the formation of the dicarboxylic acid.
-
Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture is then processed to isolate the crude product. This typically involves filtration to remove the catalyst, followed by precipitation of the product by adding water.
Purification: Recrystallization
Purification of the crude this compound is crucial for its use in polymerization and other sensitive applications. Recrystallization is a common and effective method.
Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Suitable solvent (e.g., a mixture of methanol and water, or toluene)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature. The purity should be verified by melting point determination and spectroscopic methods.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound were not found in the provided search results, the expected chemical shifts can be predicted based on the analysis of similar naphthalene derivatives.
-
¹H NMR: The spectrum is expected to be symmetrical. The aldehyde protons (-CHO) would appear as a singlet in the downfield region (around 10 ppm). The aromatic protons on the naphthalene ring would show a characteristic pattern of doublets and singlets in the range of 7.5-8.5 ppm.
-
¹³C NMR: The carbonyl carbons of the aldehyde groups are expected to resonate around 190 ppm. The aromatic carbons will appear in the typical range of 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic peaks are expected:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2850 and ~2750 | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1470 | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 184.19.
Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a versatile precursor in various synthetic applications.[1]
Core Reactivity
The two aldehyde groups can undergo a range of typical aldehyde reactions, including:
-
Oxidation: Can be oxidized to the corresponding naphthalene-2,6-dicarboxylic acid.[1]
-
Reduction: Can be reduced to 2,6-bis(hydroxymethyl)naphthalene.[1]
-
Condensation Reactions: Readily undergoes condensation with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds in Knoevenagel condensations.[1]
Caption: Key reactions of this compound.
Application in Covalent Organic Frameworks (COFs)
This compound is an excellent linear linker for the construction of crystalline porous COFs due to its rigidity and defined geometry.
Experimental Protocol: Synthesis of a 3D Covalent Organic Framework (3D-TMTAPB-NDA-COF)
This protocol is based on the reported synthesis of a microporous 3D COF with an acs topology.[6]
Materials:
-
This compound (NDA)
-
1,3,5-trimethyl-2,4,6-tri[3,5-di(4-aminophenyl-1-yl)phenyl-1-yl]benzene (TMTAPB)
-
Fluorobenzene
-
o-Dichlorobenzene
-
Pyrex tube
Procedure:
-
In a Pyrex tube, combine this compound and TMTAPB in the appropriate stoichiometric ratio.
-
Add a mixed solvent system of fluorobenzene and o-dichlorobenzene.
-
The tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
Heat the sealed tube in an oven at 120 °C for 3 days.[6]
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The crude product is washed extensively with solvents such as acetone and dichloromethane to remove any unreacted monomers and oligomers.
-
The purified COF is then dried under vacuum to yield the final porous material.
This 3D-TMTAPB-NDA-COF has shown exceptional selectivity for the capture of sulfur hexafluoride (SF₆).[6]
Application in Medicinal Chemistry and Fluorescent Probes
The naphthalene core is a well-known pharmacophore, and its derivatives have a wide range of biological activities.[2][3] The dialdehyde functionality of this compound allows for the synthesis of novel Schiff bases and other derivatives for biological evaluation.
Schiff Base Formation and Biological Activity: Schiff bases derived from naphthaldehydes have been shown to possess antimicrobial, antifungal, and anticancer activities.[7][8] The condensation of this compound with two equivalents of a primary amine (e.g., an amino acid or a sulfonamide) can lead to the formation of bidentate or tetradentate ligands that can chelate metal ions, which often enhances their biological activity.[7]
Fluorescent Probes: Naphthalene derivatives are widely used as fluorescent probes due to their excellent photophysical properties. The extended π-system of this compound makes it a suitable core for the design of fluorescent sensors. For instance, related naphthalene dicarbaldehydes have been utilized to develop fluorescent probes for the detection of biologically important species like glutathione.[9] The aldehyde groups can be reacted with specific recognition moieties to create "turn-on" or "turn-off" fluorescent sensors for various analytes.
Conclusion
This compound is a highly valuable and versatile building block with significant potential in materials science and medicinal chemistry. Its rigid, symmetrical structure and bifunctional nature allow for the rational design and synthesis of complex, well-defined architectures such as COFs with tailored properties. Furthermore, its naphthalene core and reactive aldehyde groups make it an attractive scaffold for the development of novel therapeutic agents and fluorescent probes. This guide provides the foundational knowledge and practical protocols to facilitate further research and innovation utilizing this important chemical compound.
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An In-depth Technical Guide to the Structure of Naphthalene-2,6-dicarbaldehyde
A Senior Application Scientist's Synthesis of its Core Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery
Foreword: The Architectural Elegance of a Symmetric Dienophile
Naphthalene-2,6-dicarbaldehyde, a molecule of refined symmetry and potent reactivity, stands as a pivotal building block in the rational design of complex molecular architectures. Its rigid, planar naphthalene core, adorned with two reactive aldehyde functionalities in a para-like arrangement, offers a unique geometric and electronic profile. This guide provides an in-depth exploration of its structure, from fundamental properties to its synthesis and cutting-edge applications, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding of this versatile compound.
Core Molecular Profile
This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene backbone with two formyl (-CHO) groups substituted at the 2 and 6 positions.[1][2] This symmetrical substitution pattern dictates its planarity and extended π-conjugation, which are fundamental to its chemical behavior and utility in supramolecular chemistry and polymer science.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-naphthalenedicarbaldehyde, 2,6-Naphthalenedicarboxaldehyde | [3] |
| CAS Number | 5060-65-1 | |
| Molecular Formula | C₁₂H₈O₂ | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 173 °C | |
| InChI | InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H | [3] |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | [2] |
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of this compound can be approached through several strategic pathways, primarily involving the oxidation of appropriately substituted naphthalene precursors. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Oxidation of 2,6-Dimethylnaphthalene
A prevalent and logical route to this compound is the controlled oxidation of 2,6-dimethylnaphthalene.[5][6] This transformation requires careful selection of oxidizing agents to avoid over-oxidation to the corresponding dicarboxylic acid.
Conceptual Workflow for Oxidation of 2,6-Dimethylnaphthalene
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Naphthalene-2,6-dicarbaldehyde molecular weight
An In-Depth Technical Guide to Naphthalene-2,6-dicarbaldehyde: Properties, Synthesis, and Applications
Executive Summary: this compound is a symmetrical aromatic dialdehyde featuring a rigid naphthalene core. Its bifunctional nature makes it a valuable building block in polymer chemistry, materials science, and as a precursor for complex organic molecules in drug development. This guide provides a comprehensive overview of its fundamental properties, including its precise molecular weight, details its chemical reactivity, outlines validated protocols for its synthesis and purification, and explores its applications for researchers in chemistry and drug discovery.
Core Physicochemical Properties
The foundational characteristics of this compound are essential for its use in quantitative research and development. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.
| Property | Value | Source(s) |
| Molecular Weight | 184.19 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₂H₈O₂ | [1][2][3][4] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 5060-65-1 | [2][4] |
| Physical Form | Solid | [2] |
| Boiling Point | 373.6 °C at 760 mmHg | [4][5] |
| Melting Point | ~176 °C | [5] |
| Purity (Typical) | ≥97% | [2] |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | [1] |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N | [1][2][3] |
Molecular Structure and Chemical Reactivity
This compound's structure consists of a naphthalene backbone with two formyl (-CHO) groups at the 2 and 6 positions. This symmetrical, planar arrangement results in an extended π-conjugated system and provides two reactive sites for further chemical transformations.[1] The aldehyde groups are the primary centers of reactivity, enabling a variety of synthetic applications.
The principal value of this molecule lies in its bifunctionality. The two aldehyde groups can undergo numerous organic reactions, making it an ideal cross-linking agent or monomer.[1]
-
Oxidation: The aldehyde groups can be readily oxidized to form the corresponding Naphthalene-2,6-dicarboxylic acid, a valuable monomer for high-performance polyesters like polyethylene naphthalate (PEN).[1][6]
-
Reduction: The aldehydes can be reduced to primary alcohols, yielding 2,6-bis(hydroxymethyl)naphthalene.
-
Condensation Reactions: These are the most common transformations, where the aldehydes react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, or with hydrazines to form hydrazones.[1] These reactions are fundamental in the synthesis of covalent organic frameworks (COFs) and other porous materials.[7]
-
Carbon-Carbon Bond Formation: The molecule can participate in reactions like the Knoevenagel condensation with active methylene compounds, which extends the π-conjugation and is useful for creating materials with specific electronic and optical properties.[1]
Caption: Key reactivity pathways of this compound.
Synthesis and Purification
The reliable synthesis and rigorous purification of this compound are paramount for its use in high-value applications where purity is critical, such as in pharmaceutical development and materials science.
Synthetic Protocol: Ozonolysis of 2,6-Divinylnaphthalene
One effective method for synthesizing this compound is through the controlled oxidative cleavage of a divinyl precursor.[1] Ozonolysis is a superior method for this transformation as it is highly specific for carbon-carbon double bonds and can be performed under mild conditions, preventing over-oxidation of the desired aldehyde products.
Experimental Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 2,6-divinylnaphthalene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction progress is monitored by the persistence of the blue color of ozone in the solution, indicating complete consumption of the starting material.
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to the solution and allow it to warm to room temperature. This step is crucial to cleave the ozonide intermediate and generate the aldehyde without forming carboxylic acids.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be isolated for subsequent purification.
Purification Protocol: Sublimation
Naphthalene and its derivatives often possess appreciable vapor pressure, making sublimation an excellent choice for purification.[8][9] This technique separates the volatile this compound from non-volatile impurities (e.g., inorganic salts, catalyst residues) without the need for solvents.[10]
Experimental Protocol:
-
Apparatus Setup: Place the crude this compound into a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a low pressure. Reducing the pressure lowers the temperature at which the compound will sublime.
-
Heating: Gently heat the bottom of the apparatus containing the crude solid. The temperature should be carefully controlled to be below the melting point but high enough to induce sublimation.
-
Deposition: The gaseous this compound will transition directly back to a solid (deposition) upon contact with a cold surface (a cold finger or the upper, cooler walls of the apparatus).
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and scrape the purified, crystalline product from the cold surface.[8]
Analytical Workflow for Quality Control
A multi-step analytical workflow is required to validate the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. This process serves as a self-validating system.
Caption: Self-validating workflow for this compound.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the naphthalene ring and a distinct singlet for the two equivalent aldehyde protons (typically δ 9-10 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the aldehyde (typically δ 190-200 ppm) and the unique carbons of the naphthalene core.
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight. The mass spectrum should exhibit a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of 184.19 g/mol .
-
FT-IR Spectroscopy: The infrared spectrum provides functional group confirmation, most notably a strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.
Applications in Research and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] Its rigid, aromatic nature provides a robust framework for orienting functional groups to interact with biological targets.
-
Medicinal Chemistry: this compound serves as a versatile starting material. Its aldehyde functionalities can be converted into a wide array of other groups or used to link the naphthalene core to other pharmacophores. The naphthalene moiety itself has been explored for applications in anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[9][11]
-
Materials Science: As a bifunctional linker, it is used in the synthesis of advanced materials. It is a key building block for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[7]
-
Organic Electronics: The extended π-system of the naphthalene core can be further elongated through reactions at the aldehyde positions. This makes its derivatives candidates for use in organic electronic devices, optical sensors, and conductive materials.[1]
Safety and Handling
According to available safety data, this compound should be handled with care in a laboratory setting.
-
Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
-
Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust.[2][4]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8 °C to maintain its stability and purity.[2][12]
Conclusion
This compound, with a precise molecular weight of 184.19 g/mol , is more than a simple chemical compound; it is a strategic building block for innovation. Its structural rigidity, symmetry, and bifunctional reactivity provide a reliable platform for constructing complex molecules and advanced materials. For researchers in drug development and materials science, a thorough understanding of its properties and handling is the first step toward leveraging its full potential in creating next-generation technologies and therapeutics.
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A Technical Guide to the Physical Properties of 2,6-Naphthalenedicarboxaldehyde for Advanced Research Applications
Executive Summary
2,6-Naphthalenedicarboxaldehyde is a bifunctional aromatic compound distinguished by a rigid naphthalene core functionalized with aldehyde groups at the 2 and 6 positions. This unique symmetrical structure imparts significant thermal stability and makes it a highly valuable building block in materials science and synthetic chemistry. Its primary application lies in its use as a linker molecule for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs), where its defined geometry is critical for creating ordered, crystalline structures.[1] This guide serves as a consolidated technical reference for researchers, materials scientists, and drug development professionals, providing a comprehensive overview of the essential physical, chemical, and spectroscopic properties of 2,6-naphthalenedicarboxaldehyde to support its application in advanced research and development.
Compound Identification and Molecular Structure
Accurate identification is the cornerstone of any chemical synthesis or analysis. The fundamental identifiers for 2,6-naphthalenedicarboxaldehyde are summarized below.
| Identifier | Value | Source |
| IUPAC Name | naphthalene-2,6-dicarbaldehyde | [2] |
| CAS Number | 5060-65-1 | [3][4][5] |
| Molecular Formula | C₁₂H₈O₂ | [2][3][4] |
| Molecular Weight | 184.19 g/mol | [2][3][4] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | [2] |
| InChI | 1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H | [2][3] |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N | [2][3] |
The molecule's structure, characterized by two aldehyde groups positioned symmetrically on the naphthalene framework, dictates its chemical reactivity and its utility as a linear, rigid linker in polymer and materials synthesis.
Caption: Molecular structure of 2,6-naphthalenedicarboxaldehyde.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents for reactions and purification, understanding its thermal stability, and predicting its behavior in various applications.
| Property | Value | Source(s) |
| Physical Form | Solid, Crystalline Powder | [3][6] |
| Color | White to pale yellow | [6] |
| Boiling Point | 373.6 °C at 760 mmHg | [4] |
| Density | 1.254 g/cm³ | [4] |
Solubility Profile
The solubility of 2,6-naphthalenedicarboxaldehyde is a key consideration for its use in synthesis. Based on available data, it is sparingly soluble in common organic solvents.
-
Slightly Soluble: Chloroform, Ethyl Acetate.[6]
-
General Behavior: As an aromatic aldehyde, it is expected to have limited solubility in non-polar solvents like hexanes and greater, though still limited, solubility in polar aprotic solvents like tetrahydrofuran (THF), and dimethylformamide (DMF), particularly with heating. Its solubility is significantly lower than its dicarboxylic acid analogue.[7]
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 2,6-naphthalenedicarboxaldehyde. The key spectral features are dictated by its aromatic naphthalene core and its two aldehyde functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides a distinct fingerprint of the molecule's functional groups. The causality for the expected peaks is the change in dipole moment during bond vibration upon absorption of IR radiation.
-
Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected in the range of 2850-2700 cm⁻¹ . The appearance of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde C-H bond.[8][9]
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is predicted around 1700-1680 cm⁻¹ . Conjugation with the aromatic naphthalene ring lowers the frequency from that of a typical aliphatic aldehyde (~1725 cm⁻¹), a direct consequence of the delocalization of pi-electrons which weakens the C=O double bond.[8][9]
-
Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the naphthalene ring system.
-
Aromatic C-H Stretch: A sharp band should appear just above 3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR:
-
Aldehydic Protons (-CHO): The most distinct signal will be a singlet appearing far downfield, typically in the δ 9.5-10.5 ppm range.[9] This significant deshielding is caused by the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.
-
Aromatic Protons (Ar-H): The protons on the naphthalene ring will produce complex multiplets in the aromatic region, expected between δ 7.5-9.0 ppm . The specific coupling patterns will depend on the substitution, but a symmetrical pattern is anticipated.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): The aldehyde carbons are highly deshielded and will appear significantly downfield, expected in the δ 190-200 ppm region.
-
Aromatic Carbons: The carbons of the naphthalene ring will show multiple signals in the δ 120-150 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. Under Electron Ionization (EI), the following key fragments are anticipated:
-
Molecular Ion (M⁺): A strong peak at m/z = 184 , corresponding to the intact molecule.[8]
-
[M-H]⁺ Fragment: A significant peak at m/z = 183 , resulting from the loss of a hydrogen atom from one of the aldehyde groups to form a stable acylium ion.[8]
-
[M-CHO]⁺ Fragment: A prominent peak at m/z = 155 , corresponding to the loss of a formyl radical (•CHO).[8][9] This is a common fragmentation pathway for aromatic aldehydes.
-
Naphthyl Cation Fragment: Further fragmentation, including the loss of the second formyl group, could lead to a naphthyl cation or related structures around m/z = 126-127 .
Key Applications and Relevance of Physical Properties
The physical and structural properties of 2,6-naphthalenedicarboxaldehyde are directly linked to its primary applications.
-
COF Synthesis: The molecule's rigid, linear geometry and bifunctional nature make it an ideal "strut" or "linker" for constructing highly ordered, porous Covalent Organic Frameworks (COFs).[1] Its thermal stability, suggested by its high boiling point, is crucial for the solvothermal synthesis conditions often required for COF crystallization.
-
Pharmaceutical and Fine Chemical Intermediate: The aldehyde groups are versatile handles for a wide range of chemical transformations (e.g., reductive amination, Wittig reactions, condensation reactions), making the compound a valuable intermediate in the synthesis of more complex molecules for drug discovery and fine chemicals.[10][11]
Experimental Protocols for Characterization
The following protocols outline standard procedures for the analytical characterization of a supplied sample of 2,6-naphthalenedicarboxaldehyde. This workflow ensures self-validation by employing orthogonal analytical techniques.
Protocol: Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Preparation: Gently grind ~1-2 mg of the 2,6-naphthalenedicarboxaldehyde sample with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. Correlate the observed absorption bands with the expected frequencies for aldehyde and aromatic functional groups as detailed in Section 4.1.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard parameters.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the presence of aldehydic and aromatic protons as described in Section 4.2.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Separation & Analysis: The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase. The eluted compound enters the mass spectrometer.
-
Data Interpretation: Analyze the resulting chromatogram to assess purity. Extract the mass spectrum from the main peak and compare the molecular ion and fragmentation pattern to the expected values (m/z = 184, 183, 155) as outlined in Section 4.3.
Caption: Workflow for the analytical characterization of 2,6-naphthalenedicarboxaldehyde.
Handling and Storage
Proper handling and storage are essential to maintain the integrity and purity of 2,6-naphthalenedicarboxaldehyde.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde groups.[3][12]
-
Temperature: Refrigeration at 2-8 °C is recommended for long-term storage to minimize degradation.[3][12]
-
Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Conclusion
2,6-Naphthalenedicarboxaldehyde is a well-defined aromatic dialdehyde with a unique set of physical and spectroscopic properties that make it a valuable component in advanced materials synthesis. Its high thermal stability, rigid structure, and symmetrical bifunctionality are key attributes for its application as a linker in COFs. The characteristic spectroscopic signatures—notably the strong IR carbonyl stretch around 1700 cm⁻¹, the downfield ¹H NMR aldehyde proton signal near 10 ppm, and the clear molecular ion peak at m/z 184 in mass spectrometry—provide researchers with robust and reliable methods for its identification and quality control. This guide provides the foundational data necessary to effectively utilize this compound in pioneering research endeavors.
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- Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Applic
- 2,6-NAPHTHALENEDICARBOXYLIC ACID(1141-38-4) 1H NMR spectrum - ChemicalBook.
- Naphthalene-2,6-dicarboxylic Acid: A Foundation for High-Performance Polymers and Advanced Applications - NINGBO INNO PHARMCHEM CO.,LTD.. (2025-12-27).
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- Chemical structure of 2,6-naphthalenedicarboxylic acid.
- 2,6-Naphthalenedicarboxylic acid - - Sigma-Aldrich.
- 2,6-naphthalene dicarboxaldehyde.
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An In-Depth Technical Guide to Naphthalene-2,6-dicarbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of naphthalene-2,6-dicarbaldehyde, a versatile bifunctional aromatic compound. Its symmetrical structure and reactive aldehyde groups make it a valuable building block in supramolecular chemistry, polymer synthesis, and materials science. This document delves into its chemical identity, synthesis protocols, reactivity, and diverse applications, offering field-proven insights for its practical use in research and development.
Core Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It consists of a naphthalene core functionalized with two aldehyde groups at the 2 and 6 positions. This substitution pattern results in a planar, symmetrical molecule with an extended π-conjugated system.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₂ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| CAS Number | 5060-65-1 | |
| PubChem CID | 816772 | [1] |
| Melting Point | 173 °C | |
| Physical Form | Solid | [2] |
| Solubility | Soluble in many organic solvents | |
| InChI Key | IQDQMRZGMILNMQ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC2=C(C=C(=C2)C=O)C=C1C=O | [1] |
| Synonyms | 2,6-Naphthalenedicarboxaldehyde, 2,6-Naphthalenedialdehyde | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the oxidation of precursor molecules. While a definitive, universally optimized protocol is subject to laboratory-specific conditions, the oxidation of 2,6-dimethylnaphthalene and the Sommelet reaction of 2,6-bis(bromomethyl)naphthalene represent two plausible and historically significant methods.
Conceptual Synthesis via Oxidation of 2,6-Dimethylnaphthalene
The direct oxidation of the methyl groups of 2,6-dimethylnaphthalene to aldehydes is a challenging transformation, as the reaction can readily proceed to the more thermodynamically stable carboxylic acids, yielding 2,6-naphthalenedicarboxylic acid.[3][4][5] Achieving high selectivity for the dialdehyde requires careful control of reaction conditions and the use of specific catalytic systems. The reaction is a cascading process where the two methyl groups are sequentially oxidized to formyl and then carboxyl groups, with the oxidation of the intermediate 2-formyl-6-naphthoic acid to the dicarboxylic acid being a rate-limiting step in the overall oxidation to the diacid.[6]
Reaction Scheme:
Figure 1: Conceptual pathway for the oxidation of 2,6-dimethylnaphthalene.
Conceptual Synthesis via the Sommelet Reaction
The Sommelet reaction provides a classic method for the conversion of benzyl halides to aldehydes.[7] This approach would involve the initial synthesis of 2,6-bis(halomethyl)naphthalene, which is then reacted with hexamine to form a quaternary salt. Subsequent hydrolysis of this salt yields the desired this compound.[7] This multi-step process offers a more controlled route to the aldehyde functionality compared to direct oxidation.
Experimental Workflow:
Figure 2: Conceptual workflow for the synthesis of this compound via the Sommelet reaction.
Chemical Reactivity and Key Reactions
The chemical behavior of this compound is dominated by the reactivity of its two aldehyde groups. These functionalities can undergo a wide range of transformations, making it a versatile precursor in organic synthesis.[1]
Key Reactions:
-
Oxidation: The aldehyde groups can be readily oxidized to carboxylic acids, forming 2,6-naphthalenedicarboxylic acid, a valuable monomer for high-performance polymers like polyethylene naphthalate (PEN).[1]
-
Reduction: The aldehyde groups can be reduced to primary alcohols, yielding 2,6-naphthalenedimethanol.
-
Condensation Reactions: The carbonyl groups readily react with primary amines to form imines (Schiff bases), and with other nucleophiles like hydroxylamine and hydrazines to form oximes and hydrazones, respectively.[1]
-
Knoevenagel Condensation: This is a particularly important reaction for this compound. It involves the reaction with active methylene compounds in the presence of a base to form C=C double bonds, extending the π-conjugated system.[1] This reaction is instrumental in the synthesis of organic electronic materials and dyes.
Applications in Materials Science and Polymer Chemistry
The bifunctional and rigid nature of this compound makes it an excellent monomer for the synthesis of advanced materials.
Porous Organic Polymers (POPs)
This compound can be used as a building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are characterized by high surface areas, tunable porosity, and excellent thermal and chemical stability, making them promising candidates for applications in gas storage and separation, catalysis, and sensing.
Experimental Protocol: Synthesis of a Naphthalene-Based Polyaminal-Linked Porous Polymer
This protocol describes a one-pot polycondensation method to synthesize a porous polyaminal-linked polymer from a naphthalene-based dialdehyde and melamine.
Materials:
-
This compound
-
Melamine
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Tetrahydrofuran (THF)
-
Dichloromethane
Procedure:
-
In a reaction vessel, dissolve this compound and melamine in DMSO.
-
Heat the mixture under an inert atmosphere (e.g., argon) at an elevated temperature (e.g., 180 °C) for a specified period (e.g., 72 hours).
-
After cooling to room temperature, collect the resulting solid precipitate by filtration.
-
Wash the solid product extensively with methanol, THF, and dichloromethane to remove any unreacted monomers and solvent.
-
Dry the polymer under vacuum to obtain the final porous material.
Characterization: The resulting polymer can be characterized by various techniques to confirm its structure and properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the polyaminal linkage.
-
Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon framework of the polymer.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Nitrogen Adsorption-Desorption Analysis: To determine the surface area and pore size distribution.
Knoevenagel Condensation for Functional Materials
The Knoevenagel condensation of this compound with active methylene compounds like malononitrile or cyanoacetates is a powerful tool for synthesizing molecules with extended π-conjugation. These products often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Experimental Protocol: Green Knoevenagel Condensation
This protocol is an adaptation of an environmentally friendly, base-catalyzed Knoevenagel condensation in an aqueous medium.
Materials:
-
This compound
-
Malononitrile
-
Water
-
Weak inorganic base (e.g., sodium bicarbonate, NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve malononitrile in water.
-
Add a catalytic amount of a weak inorganic base (e.g., a spatula tip of NaHCO₃).
-
To the stirred solution, add this compound in one portion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will often precipitate from the solution. To ensure complete precipitation, cool the reaction mixture in an ice bath.
-
Isolate the solid product by vacuum filtration, washing with cold water.
-
Dry the purified product under vacuum.
Reaction Scheme:
Figure 3: Knoevenagel condensation of this compound with malononitrile.
Conclusion
This compound is a highly valuable and versatile building block in modern chemistry. Its rigid, symmetrical structure and the presence of two reactive aldehyde groups allow for its use in the synthesis of a wide array of functional materials, from high-performance polymers to porous organic frameworks and organic electronic materials. The synthetic routes, while requiring careful control to achieve high selectivity, open the door to a rich field of chemical exploration. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for researchers and scientists to harness the full potential of this remarkable compound in their respective fields.
References
- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.
- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.).
- Amoco Corporation. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid. EP0562105B1.
- Gao, H., & Liu, H. (n.d.).
- Chevron Research Company. (n.d.).
- Academax. (n.d.). Kinetics of 2,6-Dimethylnaphthalene to 2,6-Naphthalene Dicarboxylic Acid by Catalytic Oxidation.
- Ibrahim, M., Tashkandi, N., Hadjichristidis, N., & Alkayal, N. S. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(6), 1136. [Link]
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A Spectroscopic Guide to Naphthalene-2,6-dicarbaldehyde: Unveiling Molecular Structure through NMR and IR Analysis
Introduction
Naphthalene-2,6-dicarbaldehyde, a key bifunctional aromatic compound, serves as a versatile building block in the synthesis of advanced materials, including polymers, macrocycles, and ligands for coordination chemistry.[1] Its symmetric, planar structure, featuring a naphthalene core with aldehyde functionalities at the 2 and 6 positions, imparts unique reactivity and makes it a molecule of significant interest to researchers in materials science and drug development.[1] A thorough understanding of its molecular structure is paramount for predicting its behavior in chemical reactions and for the quality control of its synthesis.
Molecular Structure and Symmetry
The structure of this compound (C₁₂H₈O₂) possesses a high degree of symmetry (C₂h point group), which significantly influences its spectroscopic signature. This symmetry dictates the number of unique signals observed in its NMR spectra, simplifying what could otherwise be a complex pattern.
Figure 1. Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. We expect to see signals corresponding to the aldehydic protons and the aromatic protons.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | 9.5 - 10.5 | s (singlet) | - |
| H-1, H-5 | 8.0 - 8.2 | d (doublet) | J ≈ 8.5 |
| H-3, H-7 | 7.8 - 8.0 | dd (doublet of doublets) | J ≈ 8.5, 1.5 |
| H-4, H-8 | 8.2 - 8.4 | d (doublet) | J ≈ 1.5 |
Interpretation:
-
Aldehydic Protons: The protons of the two aldehyde groups are chemically equivalent and are expected to appear as a sharp singlet in the downfield region of the spectrum (δ 9.5-10.5 ppm). This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.
-
Aromatic Protons: The naphthalene ring system gives rise to three distinct signals in the aromatic region (δ 7.8-8.4 ppm).
-
H-4 and H-8: These protons are situated ortho to the aldehyde groups and are expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-3 and H-7, respectively.
-
H-1 and H-5: These protons will appear as a doublet due to coupling with the adjacent H-2 and H-6 protons (which are part of the other aromatic ring).
-
H-3 and H-7: These protons will experience coupling from both their ortho (H-4/H-8) and meta (H-1/H-5) neighbors, resulting in a doublet of doublets.
-
The predicted coupling constants are typical for aromatic systems, with ortho coupling being significantly larger than meta coupling.
Figure 3. Workflow for NMR analysis of this compound.
Infrared Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press the mixture into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. By leveraging fundamental spectroscopic principles and making informed comparisons with related molecules, we have established a detailed framework for the structural elucidation of this important synthetic building block. The provided spectral interpretations, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, enabling them to confidently characterize this compound and its derivatives. The symmetrical nature of the molecule simplifies its spectra, making it an excellent case study for the application of spectroscopic techniques in molecular structure determination.
References
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- [Placeholder for additional references.]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- [Placeholder for a reference discussing the synthesis of this compound.]
- [Placeholder for a reference on the NMR spectroscopy of naphthalene deriv
- [Placeholder for a reference on the IR spectroscopy of arom
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- [Placeholder for a reference on comput
- [Placeholder for a reference on comput
- [Placeholder for a reference on the synthesis and characterization of related naphthalene deriv
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- [Placeholder for a general organic chemistry textbook reference.]
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
- [Placeholder for a reference on advanced NMR techniques.]
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1H NMR spectrum of Naphthalene-2,6-dicarbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of Naphthalene-2,6-dicarbaldehyde
Abstract
This compound is a symmetrical aromatic dialdehyde featuring a rigid naphthalene core.[1] This structure makes it a valuable bifunctional monomer and precursor in the synthesis of polymers, macrocycles, and other functional materials.[1] A thorough understanding of its structural characterization is paramount for its application in materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for elucidating its molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers and development professionals. We will deconstruct the expected spectral features, explain the underlying chemical principles, provide a robust experimental protocol, and interpret the resulting data.
Molecular Structure and Symmetry Analysis
The first step in predicting and interpreting any NMR spectrum is a thorough analysis of the molecule's structure and symmetry. This compound (C₁₂H₈O₂) possesses a C₂h symmetry axis, which dictates that several protons are chemically and magnetically equivalent.[1] This equivalence significantly simplifies the ¹H NMR spectrum, reducing the number of unique signals.
The molecule has three distinct sets of aromatic protons and one type of aldehyde proton.
Figure 1: Structure of this compound with proton labeling.
Due to symmetry:
-
Set A (2H): H1 and H5 are equivalent.
-
Set B (2H): H3 and H7 are equivalent.
-
Set C (2H): H4 and H8 are equivalent.
-
Set D (2H): The two aldehyde protons are equivalent.
Therefore, we anticipate a total of four unique signals in the ¹H NMR spectrum.
Theoretical ¹H NMR Spectrum: A Predictive Analysis
Based on fundamental NMR principles, we can predict the chemical shift (δ), multiplicity, and coupling constants (J) for each set of protons.
Chemical Shifts (δ)
The chemical shift is determined by the local electronic environment of a proton. In this molecule, the primary influences are the aromatic ring current of the naphthalene system and the electronic and anisotropic effects of the aldehyde substituents.
-
Aldehyde Protons (Set D): Aldehyde protons are characteristically found far downfield (9-10 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. [2][3]We predict this signal to be in the range of δ 9.9 - 10.2 ppm .
-
Aromatic Protons (Sets A, B, C):
-
The baseline chemical shifts for naphthalene's α-protons (H1, H4, H5, H8) and β-protons (H2, H3, H6, H7) are approximately δ 7.85 and δ 7.48, respectively, in CDCl₃. [4] * The two aldehyde groups are strong electron-withdrawing groups (-CHO). They deshield ortho and para protons through resonance and inductive effects.
-
Protons H1 and H5 (Set A): These protons are ortho to the aldehyde groups. They will experience the strongest deshielding effect. We predict their signal to be the furthest downfield of the aromatic protons, likely around δ 8.2 - 8.4 ppm .
-
Protons H3 and H7 (Set B): These protons are meta to the aldehyde groups. The electron-withdrawing effect is weaker at the meta position. Their chemical shift will be influenced, but less dramatically than the ortho protons. We predict a signal around δ 7.8 - 8.0 ppm .
-
Protons H4 and H8 (Set C): These protons are on the adjacent ring. While further away, the overall electron-withdrawing nature of the substituents will still have a deshielding effect. Their chemical shift will likely be the most upfield of the aromatic signals, predicted in the range of δ 7.6 - 7.8 ppm .
-
Multiplicity and Coupling Constants (J)
Spin-spin coupling provides information about the connectivity of protons. In aromatic systems, coupling is typically observed between protons separated by three bonds (ortho, J ≈ 7-9 Hz) and four bonds (meta, J ≈ 1-3 Hz).
-
Aldehyde Protons (Set D): These protons are not coupled to any other protons. Therefore, their signal will be a singlet (s) .
-
Proton H1 (Set A): This proton has no ortho or meta neighbors on its ring. It will exhibit a long-range coupling to H3. However, the most significant feature will be its appearance as a doublet (d) due to coupling with H8 across the bay region, though this can sometimes be broadened. A more likely primary coupling is a small meta-coupling to H3. Given its position, it is most likely to appear as a slightly broadened singlet or a narrow doublet . For prediction, we'll assign it as a doublet (d) arising from a four-bond coupling (⁴J) to H3 of approximately 1.5-2.0 Hz.
-
Proton H3 (Set B): This proton is coupled to two non-equivalent protons: H4 (ortho, ³J) and H1 (meta, ⁴J). This will result in a doublet of doublets (dd) . The ortho coupling (³J_H3-H4) is expected to be large (~8.5 Hz), and the meta coupling (⁴J_H3-H1) will be small (~1.8 Hz).
-
Proton H4 (Set C): This proton is ortho-coupled to H3 (³J). This will result in a doublet (d) with a large coupling constant (~8.5 Hz).
Predicted Data Summary
The predicted ¹H NMR spectral data are summarized in the table below.
| Proton Set | Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |
| D | Aldehyde-H | 2H | 9.9 - 10.2 | s (singlet) | - |
| A | H1, H5 | 2H | 8.2 - 8.4 | d (doublet) | ⁴J ≈ 1.8 |
| B | H3, H7 | 2H | 7.8 - 8.0 | dd (doublet of doublets) | ³J ≈ 8.5, ⁴J ≈ 1.8 |
| C | H4, H8 | 2H | 7.6 - 7.8 | d (doublet) | ³J ≈ 8.5 |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Trustworthy data begins with a meticulous experimental procedure. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Workflow for Spectral Acquisition and Analysis
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. [5] * Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for aromatic compounds. However, for polar molecules, solvents like DMSO-d₆ can prevent aggregation and provide sharper peaks for any labile protons. [6][7]Given the two polar aldehyde groups, DMSO-d₆ is an excellent alternative to consider.
-
Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Add an internal standard. Tetramethylsilane (TMS) is the standard reference, defined as 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup and Acquisition (400 MHz Spectrometer or higher):
-
Locking and Shimming: Insert the sample into the NMR probe. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.
-
Tuning and Matching: Tune and match the probe to the sample to ensure maximum signal-to-noise.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay between scans without saturating the signals.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, including the downfield aldehyde protons, are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). [8] * Integrate the area under each signal. Set the integration of one of the 2H signals (e.g., the aldehyde singlet) to 2.00 and normalize the others relative to it.
-
Analyze the peak multiplicities and measure the J-coupling constants.
-
Conclusion and Outlook
The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. Its inherent symmetry results in a clean spectrum with four well-resolved signals. The downfield singlet for the aldehyde protons and the characteristic splitting patterns of the three aromatic signals provide unambiguous confirmation of the 2,6-substitution pattern. This guide provides the theoretical foundation and practical framework for researchers to confidently acquire, interpret, and utilize ¹H NMR data for quality control, reaction monitoring, and structural verification of this important chemical building block. Advanced 2D NMR techniques like COSY and HSQC could be employed for further confirmation, though they are often not required for a molecule with this level of simplicity.
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An In-depth Technical Guide to the ¹³C NMR Spectrum of Naphthalene-2,6-dicarbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Naphthalene-2,6-dicarbaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles, structural analysis, and predicted spectral features of this important bifunctional aromatic compound. A detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra is presented, emphasizing the rationale behind key parameter choices to ensure data integrity and reproducibility.
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment, hybridization, and connectivity.[2] For a molecule like this compound, a symmetrical aromatic dialdehyde, ¹³C NMR is critical for confirming the substitution pattern and the electronic structure of the naphthalene core.
This guide will first establish the theoretical groundwork for interpreting the spectrum, then analyze the molecule's inherent symmetry, predict the chemical shifts with detailed justifications, and finally, provide a robust experimental workflow for acquiring the spectrum in a laboratory setting.
Molecular Structure and Symmetry Analysis
This compound (C₁₂H₈O₂) is a highly symmetrical molecule built upon a naphthalene fused-ring system with two aldehyde (-CHO) groups positioned at the C2 and C6 carbons. This substitution pattern imparts C₂h symmetry to the molecule. This symmetry is a crucial determinant of its ¹³C NMR spectrum, as chemically and magnetically equivalent carbons will produce a single resonance.[2]
Consequently, the 12 carbons of the naphthalene core and the 2 aldehyde carbons do not produce 14 distinct signals. Instead, the number of signals is reduced to seven: five for the naphthalene ring carbons and one for the two equivalent aldehyde carbons.
Figure 1: Structure and IUPAC numbering of this compound. Due to symmetry, pairs C1/C5, C2/C6, C3/C7, C4/C8, and C4a/C8a are chemically equivalent.
Predicted ¹³C NMR Spectrum and Peak Assignments
While experimental spectra for this specific compound are not widely published in readily accessible databases, a highly accurate prediction can be formulated based on established principles of substituent chemical shift (SCS) effects on aromatic systems.[3][4] The analysis begins with the known spectrum of naphthalene and adjusts for the strong electron-withdrawing and deshielding effects of the two aldehyde groups.
The aldehyde group (-CHO) is a powerful deactivating, meta-directing group. Its influence on the ¹³C chemical shifts of the naphthalene ring is primarily through inductive and resonance effects. The carbonyl carbon itself is highly deshielded and appears significantly downfield.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification & Expected Multiplicity (Proton-Coupled) |
| C=O (Aldehyde) | ~192 | Highly deshielded carbonyl environment.[5][6] (Triplet, ¹JCH) |
| C2, C6 | ~136 | ipso-Carbons attached to the electronegative CHO group; strongly deshielded. (Singlet, quaternary-like) |
| C4a, C8a | ~135 | Quaternary (bridgehead) carbons, influenced by deshielding from adjacent rings. (Singlet) |
| C3, C7 | ~133 | ortho to the CHO group, deshielded by inductive effects. (Doublet) |
| C1, C5 | ~130 | meta to the CHO group, less affected but still deshielded relative to naphthalene. (Doublet) |
| C4, C8 | ~125 | para to the CHO group, least affected protonated carbon. (Doublet) |
Detailed Justification of Assignments:
-
Aldehyde Carbon (C=O): The carbon of a carbonyl group in an aromatic aldehyde typically resonates in the 190-200 ppm range due to the strong deshielding effect of the doubly bonded oxygen atom.[6] For 2-naphthaldehyde, this signal appears at 192.01 ppm, providing a strong reference point.[5]
-
ipso-Carbons (C2, C6): The carbons directly attached to the aldehyde substituents are significantly deshielded. This is a well-documented substituent effect.[4] A predicted shift of ~136 ppm is reasonable.
-
Bridgehead Carbons (C4a, C8a): These quaternary carbons are part of both fused rings. Their chemical shift is influenced by the overall electronic environment of the naphthalene system. Their signals are often weaker due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[7]
-
Aromatic CH Carbons (C1/C5, C3/C7, C4/C8): The chemical shifts of these carbons are modulated by their position relative to the electron-withdrawing aldehyde groups. The ortho (C3, C7) and meta (C1, C5) positions experience moderate deshielding. The para position (C4, C8) is furthest from the substituent and thus expected to be the most shielded (least downfield) among the protonated aromatic carbons. The complex interplay of ring currents and substituent effects in the naphthalene system leads to these specific assignments.[8]
Experimental Protocol for Spectrum Acquisition
To obtain a high-resolution, quantitative ¹³C NMR spectrum of this compound, adherence to a rigorous experimental protocol is paramount. The following procedure is designed for a standard modern NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
-
Causality: The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's signals. Deuterated solvents are used to provide a lock signal for the spectrometer to maintain field stability. Chloroform-d (CDCl₃) is a good first choice for many organic compounds, but DMSO-d₆ may be required if solubility is an issue.
-
Weigh approximately 15-25 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The CDCl₃ signal appears at ~77.0 ppm, which should not interfere with the aromatic or aldehyde signals.[9]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.
Spectrometer Setup and Data Acquisition
-
Causality: The parameters chosen for acquisition directly impact the quality and integrity of the data. Broadband proton decoupling is used to simplify the spectrum by collapsing all ¹³C-¹H couplings, resulting in a single peak for each unique carbon.[2] A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[1] For quantitative analysis, a longer relaxation delay (d1) is essential to allow all carbon nuclei to fully relax between pulses, ensuring that peak integrals are proportional to the number of carbons.[10]
Figure 2: Standard workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Acquisition:
-
Load Standard Parameters: Load a standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).[11]
-
Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tune Probe: Tune and match the NMR probe for the ¹³C frequency to ensure maximum signal transmission and sensitivity.
-
Set Receiver Gain: Use an automated routine (rga) to set the optimal receiver gain.
-
Define Parameters:
-
Spectral Width (sw): Set to cover the expected range, typically 0-220 ppm.
-
Number of Scans (ns): Start with 1024 scans. Increase as needed for low-concentration samples.
-
Relaxation Delay (d1): For a standard qualitative spectrum, a delay of 2 seconds is usually sufficient. For quantitative results, this must be increased to at least 5 times the longest T₁ relaxation time of any carbon in the molecule (often requiring >30 seconds).[10]
-
-
Acquire Data: Start the acquisition (zg).
-
Process Data: After acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed. Apply phase correction and baseline correction to obtain a clean spectrum.
-
Reference Spectrum: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet to 77.0 ppm).[9]
Conclusion
The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. Governed by its inherent C₂h symmetry, the spectrum is simplified to seven distinct resonances. The characteristic downfield signal of the aldehyde carbons (~192 ppm) and the predictable pattern of the aromatic signals provide unambiguous confirmation of the 2,6-disubstitution pattern. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data suitable for structural verification, purity assessment, and further scientific investigation.
References
- Supporting Information for various organic compounds. (n.d.). Retrieved from a general compilation of experimental data which often lists CDCl₃ reference peaks. Note: This is a generalized reference to common lab practice.
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(2), e06121. [Link]
- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212. [Link]
- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]
- Ito, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5406. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum for Naphthalene (HMDB0029751).
- Iyer, K. S., et al. (2002). Structural assignment of 2,6- and 2,7-disubstituted naphthalenes and prediction of (13)C nuclear magnetic resonance chemical shifts. Bioorganic & Medicinal Chemistry Letters, 12(19), 2673-80. [Link]
- Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications: 13C NMR.
- Gauthier, D. R., & Santini, J. J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1734–1737. [Link]
- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
- Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
- Monaco, F., & Zanasi, R. (2008). Understanding the ring current effects on magnetic shielding of hydrogen and carbon nuclei in naphthalene and anthracene. Journal of Computational Chemistry, 30(4), 551-564. [Link]
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12, 12012-12026. [Link]
- University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Penchev, P. N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 101. [Link]
- Scribd. (n.d.). 13-C NMR Chemical Shift Table.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Calgary. (n.d.). 13C NMR Spectroscopy.
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
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The Synthetic Versatility of Naphthalene-2,6-dicarbaldehyde: A Technical Guide to the Reactivity of its Aldehyde Groups
Abstract
Naphthalene-2,6-dicarbaldehyde, a symmetrical aromatic dialdehyde, stands as a pivotal building block in contemporary chemical synthesis. Its rigid, planar naphthalene core and two reactive aldehyde functionalities offer a unique platform for the construction of complex molecular architectures, ranging from novel polymers and metal-organic frameworks (MOFs) to macrocycles and potential pharmacophores. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of the aldehyde groups in this compound. We will delve into the electronic and steric factors governing its chemical behavior, explore key reaction classes with mechanistic insights, and present detailed experimental protocols. This guide is designed to be a practical resource, enabling the strategic and efficient utilization of this versatile molecule in materials science and medicinal chemistry.
Introduction: Structural and Electronic Landscape
This compound is a crystalline solid characterized by a naphthalene backbone with two aldehyde groups positioned at the 2 and 6 positions. This symmetrical arrangement results in an extended π-conjugated system, influencing the molecule's electronic properties and the reactivity of the formyl groups. The aldehyde moieties exhibit the typical electrophilic character of aromatic aldehydes, making them susceptible to nucleophilic attack.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₈O₂ |
| Molecular Weight | 184.19 g/mol |
| Appearance | Solid |
| CAS Number | 5060-65-1 |
The two aldehyde groups are electronically equivalent due to the molecule's symmetry. However, the reaction of one aldehyde group can potentially influence the reactivity of the second through electronic effects transmitted across the naphthalene ring. Understanding and controlling the stepwise functionalization of these two groups is a key challenge and opportunity in the synthetic application of this dialdehyde.
Core Reactivity of the Aldehyde Groups: A Mechanistic Perspective
The aldehyde groups of this compound participate in a wide array of classical organic transformations. The following sections will explore the mechanistic underpinnings and practical execution of the most pertinent reactions.
Knoevenagel Condensation: A Gateway to Conjugated Systems
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[1] This reaction is particularly valuable for extending the π-conjugation of this compound, leading to materials with interesting optical and electronic properties.[2]
Mechanism:
The reaction proceeds through a three-step mechanism:
-
Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group to form a β-hydroxy intermediate.
-
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.
Sources
Naphthalene-2,6-dicarbaldehyde: A Technical Guide to a Versatile Building Block
Abstract
Naphthalene-2,6-dicarbaldehyde is a bifunctional aromatic compound featuring a rigid naphthalene core with aldehyde groups at the 2 and 6 positions. This symmetrical and planar structure, combined with the high reactivity of its formyl groups, establishes it as a valuable and versatile building block in organic synthesis, materials science, and supramolecular chemistry.[1] Its ability to participate in a wide array of chemical transformations allows for the construction of complex architectures, including high-performance polymers, macrocycles, and fluorescent chemosensors. This technical guide provides an in-depth analysis of the synthesis, properties, and diverse applications of this compound and its derivatives, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction to the Core Moiety: Structure and Properties
This compound (C₁₂H₈O₂) is an organic compound characterized by a naphthalene backbone with two formyl (-CHO) groups positioned symmetrically on the fused aromatic rings.[1] This specific arrangement imparts a unique combination of structural rigidity, planarity, and electronic conjugation.[1]
The key attributes of this molecule are foundational to its utility:
-
Bifunctionality: The presence of two aldehyde groups allows it to act as a cross-linking agent or a monomer in polymerization reactions.[1]
-
Rigidity and Planarity: The fused naphthalene core provides a stiff and flat scaffold, which is highly desirable for creating ordered structures in materials like liquid crystal polymers and metal-organic frameworks (MOFs).[1]
-
Extended π-Conjugation: The aromatic system extends across the naphthalene rings, and this conjugation can be further elongated through reactions at the aldehyde sites. This property is crucial for developing materials with specific electronic and photophysical properties, such as fluorescence.[1][2]
These structural characteristics dictate its chemical behavior and make it a precursor for a wide range of functional materials.[1]
| Property | Value | Source(s) |
| CAS Number | 5060-65-1 | [3][4] |
| Molecular Formula | C₁₂H₈O₂ | [1][5] |
| Molecular Weight | 184.19 g/mol | [1][5] |
| Appearance | Solid | [3] |
| Melting Point | 173 °C | |
| IUPAC Name | This compound | [1][5] |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | [1][5] |
Synthesis of this compound
The synthesis of this compound is not trivial and often involves multi-step pathways starting from more accessible naphthalene derivatives. The choice of synthetic route is often a balance between precursor availability, reaction scalability, and overall yield.
A common strategic approach involves the oxidation of 2,6-disubstituted naphthalenes where the substituents are in a lower oxidation state, such as methyl or bromomethyl groups.
Oxidation from 2,6-Dimethylnaphthalene
A prevalent industrial precursor for 2,6-disubstituted naphthalenes is 2,6-dimethylnaphthalene (2,6-DMN). While the direct, controlled oxidation to the dialdehyde is challenging, a more common route involves oxidation to the corresponding Naphthalene-2,6-dicarboxylic acid (2,6-NDA), which can then be reduced. The oxidation of 2,6-DMN is a complex free-radical reaction, often catalyzed by heavy metal systems like Co/Mn/Br in an acetic acid solvent.[6][7] This process is a cornerstone for producing monomers for high-performance polyesters like polyethylene naphthalate (PEN).[8][9]
The conversion from the dicarboxylic acid to the dialdehyde requires a selective reduction, a step that must be carefully controlled to prevent over-reduction to the diol.
Synthesis from 2,6-Bis(bromomethyl)naphthalene
An alternative and often more direct laboratory-scale synthesis involves the oxidation of 2,6-bis(bromomethyl)naphthalene. This precursor can be synthesized from 2,6-dimethylnaphthalene via free-radical bromination using agents like N-bromosuccinimide (NBS).[10] The resulting bis(bromomethyl) derivative can then be oxidized to the dialdehyde using various methods, such as the Sommelet reaction or by using oxidizing agents like dimethyl sulfoxide (DMSO).
Diagram: Synthetic Pathways to the Core Moiety
Caption: Key synthetic routes starting from 2,6-dimethylnaphthalene.
Chemical Reactivity and Key Derivative Classes
The synthetic versatility of this compound stems from the reactivity of its two aldehyde groups. These can undergo a wide range of organic transformations, making the molecule a powerful linker for creating larger, functional architectures.[1]
Schiff Base Condensation: Gateway to Coordination Chemistry and Chemosensors
One of the most fundamental reactions of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction is typically straightforward, often requiring gentle heating in a suitable solvent like ethanol or methanol.[11][12][13]
The bifunctional nature of the dialdehyde allows for the formation of complex structures:
-
With Monoamines: Reaction with two equivalents of a monoamine yields a bis-imine, a common ligand type in coordination chemistry.
-
With Diamines: Reaction with a diamine can lead to the formation of macrocyclic structures or polymers, depending on the reaction conditions and the geometry of the diamine linker.
These Schiff base derivatives are particularly significant in the field of chemosensors. The imine nitrogen and other donor atoms within the amine precursor can coordinate with metal ions. This binding event often perturbs the electronic structure of the conjugated naphthalene system, resulting in a measurable change in fluorescence or color.[2] Naphthalene-based Schiff base sensors have been successfully developed for the selective detection of various metal ions, including Zn²⁺ and Al³⁺.[14][15][16]
Diagram: Derivative Formation Pathways
Caption: Major reaction pathways and resulting derivative classes.
Polymer and Materials Science Applications
The rigid, linear geometry of the naphthalene-2,6-disubstituted core makes it an excellent monomer for synthesizing high-performance polymers.[1] The fully oxidized analogue, Naphthalene-2,6-dicarboxylic acid, is a key monomer for Polyethylene Naphthalate (PEN), a polyester with superior thermal and mechanical properties compared to conventional polyethylene terephthalate (PET).[1][9][17]
This compound itself can be used to synthesize a variety of polymers through reactions like:
-
Poly(azomethine)s: Through condensation polymerization with diamines.
-
Knoevenagel Polymerization: With compounds containing active methylene groups, leading to polymers with extended π-conjugation, which are of interest for organic electronics.[1]
Medicinal Chemistry Potential
While this compound itself is primarily a synthetic intermediate, the naphthalene scaffold is a well-established pharmacophore in medicinal chemistry. Naphthalene derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[18] Marketed drugs containing the naphthalene core include Nafcillin (antibiotic), Terbinafine (antifungal), and Naproxen (anti-inflammatory). The cytotoxic properties of some naphthalene metabolites, such as epoxides and naphthoquinones, are attributed to their ability to interact with cellular proteins.[19] The dicarbaldehyde offers two reactive handles to attach this privileged scaffold to other molecules, creating potential bivalent drugs or targeted therapeutic agents.
Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis and derivatization of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 2,6-Bis(bromomethyl)naphthalene
This protocol describes the free-radical bromination of 2,6-dimethylnaphthalene, a key precursor. A similar method is used for the side-chain bromination of 2-methylnaphthalene.[10]
-
Materials:
-
2,6-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS), 2.2 equivalents
-
Azobisisobutyronitrile (AIBN), catalytic amount
-
Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylnaphthalene (1.0 eq) in anhydrous CCl₄.
-
Add NBS (2.2 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN. Causality Note: CCl₄ is a classic solvent for radical reactions as it is relatively inert under these conditions. AIBN is a standard radical initiator with a predictable decomposition rate at this temperature.
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the CCl₄ under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 2,6-bis(bromomethyl)naphthalene, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate).
-
-
Characterization:
-
¹H NMR: Expect a characteristic singlet for the -CH₂Br protons.
-
Melting Point Analysis.
-
Protocol 2: Synthesis of a Naphthalene-derived Schiff Base Chemosensor
This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine to form a bis-imine.
-
Materials:
-
This compound (1.0 eq)
-
2-Aminophenol (2.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask with a magnetic stirrer. Heat gently to ensure complete dissolution.
-
In a separate flask, dissolve 2-aminophenol (2.1 eq) in absolute ethanol.
-
Add the 2-aminophenol solution to the dialdehyde solution. Add a few drops of glacial acetic acid to catalyze the reaction. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Heat the reaction mixture to reflux for 2-4 hours. A colored precipitate of the Schiff base product should form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[11]
-
Air dry the product. If necessary, further purification can be achieved by recrystallization.
-
-
Characterization:
-
FT-IR: Look for the appearance of a C=N (imine) stretch (~1620-1640 cm⁻¹) and the disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and N-H (amine) stretches.
-
¹H NMR: Expect a characteristic singlet for the imine proton (HC=N) in the downfield region (~8-9 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
-
Diagram: Experimental Workflow for Schiff Base Synthesis
Caption: A typical laboratory workflow for synthesis and validation.
Conclusion and Future Outlook
This compound is a pivotal molecular scaffold whose rigid, symmetric, and electronically conjugated nature makes it an invaluable tool for chemists and material scientists. Its straightforward derivatization through established aldehyde chemistry opens doors to a vast chemical space. The derivatives, particularly Schiff bases and polymers, have demonstrated significant utility in the development of advanced materials, including chemosensors with high selectivity and polymers with superior thermomechanical properties.
Future research will likely focus on expanding the applications of this core moiety. The development of novel covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) using this linear and rigid linker is a promising avenue for applications in gas storage and catalysis. In medicinal chemistry, its role as a bivalent scaffold for designing new therapeutic agents remains largely untapped. As synthetic methodologies become more refined, the accessibility and application of this compound and its derivatives will undoubtedly continue to grow, solidifying its place as a cornerstone in the construction of functional molecular systems.
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An In-Depth Technical Guide to Naphthalene-2,6-dicarbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalene-2,6-dicarbaldehyde, a symmetrical aromatic dialdehyde, stands as a pivotal building block in the realms of materials science and medicinal chemistry. Its rigid, planar naphthalene core functionalized with two reactive aldehyde groups at the 2 and 6 positions bestows unique structural and chemical properties, making it a sought-after precursor for a variety of advanced materials and complex organic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and key applications of this compound, with a particular focus on its role in the development of covalent organic frameworks (COFs) and its potential in drug discovery. Detailed experimental protocols, structural data, and a thorough examination of its reactivity are presented to serve as a valuable resource for researchers in the field.
Introduction and Discovery
The naphthalene scaffold is a well-established pharmacophore and a fundamental unit in materials science, with numerous derivatives finding applications as therapeutics and high-performance polymers.[1][2] While the related naphthalene-2,6-dicarboxylic acid has a long history, with its first preparation dating back to 1876 by Robert Evert and Victor Merz through the hydrolysis of 2,6-dicyanonaphthalene, the specific discovery of this compound is less explicitly documented in early chemical literature.[3] Its emergence as a key synthetic intermediate is closely tied to the development of modern synthetic methodologies that allow for the selective difunctionalization of the naphthalene core.
The significance of this compound lies in its bifunctional nature, which allows it to act as a versatile cross-linking agent or monomer in polymerization reactions.[4] The aldehyde functionalities offer a gateway to a wide array of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures.[4]
Molecular Structure and Properties
This compound is a colorless solid characterized by a planar structure inherent to its aromatic naphthalene backbone.[4] The two formyl (-CHO) groups are positioned in a para-like arrangement on the fused ring system, leading to a symmetrical molecule with extended π-conjugation.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₂ | |
| Molecular Weight | 184.19 g/mol | |
| CAS Number | 5060-65-1 | |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several strategic routes, primarily involving the oxidation of precursor molecules or the transformation of other functional groups on the naphthalene ring. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Oxidation of 2,6-Dimethylnaphthalene
A common conceptual pathway to this compound is through the controlled oxidation of 2,6-dimethylnaphthalene. However, achieving the dialdehyde without over-oxidation to the more stable dicarboxylic acid requires carefully controlled reaction conditions.[5]
Oxidation of 2,6-Bis(hydroxymethyl)naphthalene
A more direct and widely employed method involves the oxidation of 2,6-bis(hydroxymethyl)naphthalene. This precursor can be synthesized from the corresponding naphthalene-2,6-dicarboxylic acid.[6][7]
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway from Naphthalene-2,6-dicarboxylic acid.
Experimental Protocol: Oxidation of 2,6-Bis(hydroxymethyl)naphthalene [6][7]
-
Preparation of 2,6-Bis(hydroxymethyl)naphthalene: Naphthalene-2,6-dicarboxylic acid is reduced to 2,6-bis(hydroxymethyl)naphthalene. This can be achieved using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF).
-
Oxidation to this compound: The resulting 2,6-bis(hydroxymethyl)naphthalene is then oxidized to this compound. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove the oxidant and any inorganic byproducts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Ozonolysis of 2,6-Divinylnaphthalene
Another established synthetic route is the ozonolysis of 2,6-divinylnaphthalene. This method involves the oxidative cleavage of the double bonds in the vinyl groups to form the desired aldehyde functionalities.
Diagram of the Ozonolysis Workflow:
Caption: Ozonolysis of 2,6-divinylnaphthalene.
Experimental Protocol: Ozonolysis of 2,6-Divinylnaphthalene
-
Ozonolysis: 2,6-Divinylnaphthalene is dissolved in a suitable solvent mixture, such as dichloromethane and methanol, and cooled to -78°C. A stream of ozone is then bubbled through the solution until a blue color persists, indicating the consumption of the starting material.
-
Reductive Work-up: The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is then added to the reaction mixture at low temperature. The mixture is allowed to warm to room temperature and stirred for several hours.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aldehydic protons. The aldehyde protons typically appear as a singlet in the downfield region (around 10.19-10.22 ppm). The aromatic protons exhibit a complex multiplet pattern consistent with a 2,6-disubstituted naphthalene system.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbons of the aldehyde groups (typically around 192 ppm) and the aromatic carbons of the naphthalene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong characteristic absorption band for the C=O stretching vibration of the aldehyde groups, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.19 g/mol ).
Applications in Materials Science and Drug Discovery
The unique structural features of this compound make it a valuable component in the design and synthesis of functional materials and bioactive molecules.
Covalent Organic Frameworks (COFs)
This compound is a key building block in the synthesis of two-dimensional (2D) and three-dimensional (3D) covalent organic frameworks.[4] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis.
The aldehyde groups of this compound readily undergo condensation reactions with multitopic amines to form stable imine linkages, which constitute the backbone of the COF. The rigid and planar nature of the naphthalene unit helps to enforce a well-defined and porous network structure. For instance, the reaction of this compound with 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline leads to the formation of a highly crystalline 2D COF with a π-conjugated network, which has been investigated for its potential in organic spin valve applications.[4]
Diagram of COF Synthesis:
Caption: General scheme for COF synthesis.
Drug Discovery and Medicinal Chemistry
The naphthalene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The introduction of functional groups, such as aldehydes, provides handles for further chemical modifications to generate libraries of compounds for biological screening. While direct applications of this compound as a drug are not prominent, its role as a precursor to more complex, biologically active molecules is significant. The aldehyde groups can be converted into a variety of other functionalities, including amines, alcohols, and carboxylic acids, or used in multicomponent reactions to build diverse molecular architectures.
Conclusion
This compound is a versatile and valuable bifunctional building block with significant applications in contemporary chemical research. Its straightforward synthesis from readily available precursors, coupled with the reactivity of its aldehyde groups, makes it an attractive starting material for the construction of complex organic materials and potential therapeutic agents. The continued exploration of its utility in the synthesis of novel covalent organic frameworks and in the development of new drug candidates is expected to further solidify its importance in the fields of materials science and medicinal chemistry. This guide has provided a detailed overview of its discovery, synthesis, characterization, and applications, offering a solid foundation for researchers seeking to utilize this important chemical entity in their work.
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Introduction: The Strategic Importance of a Symmetric Naphthalene Core
An In-depth Technical Guide to the Foundational Studies of Naphthalene-2,6-dicarbaldehyde
This compound is a bifunctional aromatic compound featuring a naphthalene backbone with two aldehyde (formyl) groups positioned symmetrically at the 2 and 6 positions.[1] This specific substitution pattern imparts a high degree of symmetry and linearity to the molecule, making it a highly valuable building block in materials science and organic synthesis. Its rigid, planar structure and reactive aldehyde functionalities have positioned it as a key precursor for the synthesis of advanced polymers, macrocyclic compounds, and sophisticated coordination complexes.[1]
The scientific interest in this compound is often linked to its close chemical relationship with Naphthalene-2,6-dicarboxylic acid (2,6-NDA), a crucial monomer for producing high-performance polyesters like polyethylene naphthalate (PEN).[1][2][3] Early investigations into the dialdehyde were driven by its potential as an intermediate and a versatile platform for creating novel molecular architectures. This guide provides a detailed exploration of the foundational synthetic methodologies, physicochemical characterization, and the chemical reactivity that defined the early studies of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
PART 1: Early Synthetic Methodologies: Forging the Bifunctional Core
The synthesis of this compound has historically relied on established organic transformations adapted to the naphthalene system. The primary challenge lies in achieving selective functionalization at the 2 and 6 positions while preserving the reactive aldehyde groups. Early approaches were logically derived from classical reactions, focusing on the oxidation of precursors or the cleavage of specific bonds.
Ozonolysis of 2,6-Divinylnaphthalene: A Controlled Cleavage Approach
One of the most definitive and established early routes to this compound involves the ozonolysis of a corresponding 2,6-divinylnaphthalene precursor.[1]
Causality Behind the Method: Ozonolysis is a powerful and precise chemical reaction that cleaves carbon-carbon double bonds and replaces them with carbonyl groups. By starting with vinyl groups strategically placed at the 2 and 6 positions, this method provides a direct and high-yielding pathway to the desired dialdehyde. The reaction proceeds in two distinct stages: an initial oxidative cleavage by ozone, followed by a workup step that determines the final product. A reductive workup is essential to "stop" the oxidation at the aldehyde stage, preventing the formation of carboxylic acids.
Detailed Experimental Protocol: Ozonolysis
-
Dissolution & Cooling: Dissolve 2,6-divinylnaphthalene in a suitable anhydrous solvent (e.g., a mixture of dichloromethane and methanol) in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozone Treatment: Bubble ozone gas (O₃), generated from an ozone generator, through the cooled solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
-
Purging: Once the reaction is complete, purge the solution with a stream of dry nitrogen or oxygen to remove all residual ozone. This step is critical for safety and to prevent unwanted side reactions during workup.
-
Reductive Workup: Add a reductive quenching agent, such as dimethyl sulfide (DMS) or triphenylphosphine, to the cold solution. The mixture is then allowed to warm slowly to room temperature and stirred overnight. This step reduces the intermediate ozonide to the desired dialdehyde.
-
Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography over silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane), to yield pure this compound.
Oxidation of 2,6-Dimethylnaphthalene: A Direct Functionalization Strategy
The direct oxidation of the more readily available 2,6-dimethylnaphthalene represents another logical, albeit challenging, pathway. This approach is conceptually similar to the industrial synthesis of Naphthalene-2,6-dicarboxylic acid, which involves the catalytic oxidation of the same precursor.[1][4]
Causality Behind the Method: The goal is to selectively oxidize both methyl groups to the aldehyde stage without over-oxidation to carboxylic acids or inducing ring oxidation. This requires milder and more controlled oxidizing agents than those used for dicarboxylic acid synthesis. Reagents like selenium dioxide (SeO₂) were historically used for the selective oxidation of benzylic methyl groups to aldehydes. The challenge lies in achieving complete and selective oxidation at both positions simultaneously.
Conceptual Experimental Protocol: Selenium Dioxide Oxidation
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 2,6-dimethylnaphthalene and a stoichiometric amount (or slight excess) of selenium dioxide in a suitable solvent, such as aqueous dioxane or acetic acid.
-
Heating: Heat the mixture to reflux for several hours. The reaction must be monitored carefully (e.g., by thin-layer chromatography) to maximize the yield of the dialdehyde and minimize the formation of mono-aldehyde or dicarboxylic acid byproducts.
-
Workup: After cooling, the black precipitate of elemental selenium is removed by filtration.
-
Extraction & Purification: The filtrate is typically diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Reduction of Naphthalene-2,6-dicarbonyl Dichloride: The Rosenmund Reduction
A third classical approach involves the reduction of a dicarboxylic acid derivative. The Rosenmund reduction, a well-established method for converting acyl chlorides to aldehydes, is highly applicable here.[5]
Causality Behind the Method: This multi-step process begins with the more stable Naphthalene-2,6-dicarboxylic acid. The acid is first converted to its more reactive diacyl chloride derivative. The subsequent catalytic hydrogenation of the diacyl chloride is carefully controlled using a "poisoned" catalyst (e.g., palladium on barium sulfate treated with quinoline-sulfur). This catalyst poisoning is the key to the method's success; it deactivates the catalyst just enough to prevent the over-reduction of the aldehyde product to the corresponding alcohol.
Detailed Experimental Protocol: Rosenmund Reduction
-
Acyl Chloride Formation: Convert Naphthalene-2,6-dicarboxylic acid to Naphthalene-2,6-dicarbonyl dichloride by refluxing with an excess of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. Remove the excess reagent by distillation under reduced pressure.
-
Catalyst Preparation: Prepare the Rosenmund catalyst (palladium on barium sulfate, Pd/BaSO₄).
-
Hydrogenation: Dissolve the Naphthalene-2,6-dicarbonyl dichloride in an anhydrous, inert solvent (e.g., toluene, xylene). Add the Rosenmund catalyst and a catalyst poison (e.g., a quinoline-sulfur solution).
-
Reaction: Heat the mixture to reflux and bubble dry hydrogen gas (H₂) through it with vigorous stirring. The reaction is monitored by measuring the evolution of hydrogen chloride (HCl) gas.
-
Isolation: Once the reaction is complete, the mixture is cooled and the catalyst is filtered off. The solvent is removed in vacuo, and the resulting crude this compound is purified by recrystallization.
Caption: Key synthetic routes to this compound.
PART 2: Physicochemical Characterization and Data
The structural elucidation and confirmation of this compound in early studies relied on a combination of physical property measurements and emerging spectroscopic techniques. The compound is a solid at room temperature with a defined melting point. Its identity is confirmed by its molecular formula, C₁₂H₈O₂, and molecular weight of approximately 184.19 g/mol .[1][6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₂ | [1][6] |
| Molecular Weight | 184.19 g/mol | [1][6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 5060-65-1 | |
| Physical Form | Solid | |
| Melting Point | 173 °C | |
| Appearance | White to pale yellow solid | |
| Solubility | Soluble in many organic solvents (DMF, Toluene, THF, Chloroform) | [7] |
Spectroscopic Signatures:
-
Infrared (IR) Spectroscopy: A crucial technique for early identification, the IR spectrum would prominently display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Additional peaks corresponding to aromatic C-H and C=C stretching would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern analysis relies heavily on ¹H and ¹³C NMR. The ¹H NMR spectrum is highly characteristic, showing distinct signals for the aldehydic protons (-CHO) in the downfield region (typically 9-10 ppm) and a complex pattern of signals in the aromatic region corresponding to the six protons on the naphthalene ring.
-
UV-Visible (UV-Vis) Spectroscopy: The extended π-conjugated system of the naphthalene core results in strong UV absorption.[7] This technique is valuable for confirming the aromatic structure and studying its electronic properties.
PART 3: Chemical Reactivity and Early Applications
The synthetic utility of this compound stems directly from the reactivity of its two aldehyde groups.[1] This bifunctionality allows it to act as a versatile linker or monomer in the construction of larger, more complex molecular systems.
Key Reactions:
-
Oxidation: The aldehyde groups can be readily oxidized to carboxylic acids, providing a direct synthetic link to Naphthalene-2,6-dicarboxylic acid, a high-value monomer.[1]
-
Reduction: The aldehydes can be reduced to primary alcohols, yielding 2,6-bis(hydroxymethyl)naphthalene, another important bifunctional monomer for polyester and polyurethane synthesis.
-
Condensation Reactions: This is the most explored area of its reactivity.
-
Knoevenagel Condensation: It undergoes condensation with compounds containing active methylene groups (e.g., malononitrile) to create derivatives with extended π-systems.[1] These products are of interest for their electronic and non-linear optical properties.
-
Schiff Base Formation: It reacts with primary amines to form di-imines (Schiff bases). When diamines are used, this reaction can lead to the formation of polymeric materials or macrocyclic structures that can act as ligands for metal ions.
-
Early Applications:
-
Polymer Synthesis: Its primary application is as a bifunctional monomer in condensation polymerization.[1] Reactions with diamines, dihydrazides, or other complementary monomers can produce a variety of polymers with high thermal stability and rigidity conferred by the naphthalene backbone.
-
Precursor for Functional Materials: As demonstrated by the Knoevenagel condensation, the dialdehyde is a key starting material for creating molecules with specific electronic or optical properties for use in materials science.[1]
-
Ligand Development in Coordination Chemistry: The ability to form Schiff base ligands allows for the construction of complex coordination polymers and metal-organic frameworks (MOFs).
The naphthalene scaffold itself is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[8][9] This makes derivatives of this compound attractive targets for exploration in drug discovery programs.[10]
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A Theoretical and Computational Investigation of the Electronic Structure of Naphthalene-2,6-dicarbaldehyde: A Technical Guide
Abstract
Naphthalene-2,6-dicarbaldehyde stands as a pivotal molecule in the realms of materials science and organic synthesis. Its rigid, aromatic core functionalized with two reactive aldehyde groups makes it a prime building block for advanced polymers, macrocycles, and conjugated systems with tailored electronic and optical properties.[1] A profound understanding of its electronic structure is paramount to harnessing its full potential. This technical guide delineates the standard and advanced theoretical methodologies for characterizing the electronic properties of this compound. While direct, in-depth computational studies on this specific molecule are not extensively published, this document synthesizes established protocols from studies on analogous naphthalene derivatives to provide a robust framework for its investigation.[2][3] We will explore molecular geometry optimization, the analysis of frontier molecular orbitals (HOMO-LUMO), and the mapping of the molecular electrostatic potential (MEP) to predict reactivity and stability.
Introduction: The Significance of this compound
This compound (C₁₂H₈O₂) is a bifunctional aromatic aldehyde with a planar structure.[1] The two formyl (-CHO) groups are positioned in a para-like arrangement on the naphthalene backbone, which significantly influences its chemical reactivity and potential applications.[1] These aldehyde functionalities can undergo a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form imines and other derivatives.[1] Of particular interest is its use in creating extended π-conjugated systems through reactions like the Knoevenagel condensation, which can lead to materials with valuable electronic and optical characteristics for applications in organic electronics and sensors.[1]
The electronic properties of the core naphthalene structure are well-studied, and the addition of electron-withdrawing groups like aldehydes is known to significantly alter these properties.[4][5][6] Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful avenue to predict and understand these modifications at a molecular level.
Theoretical Methodologies: A Computational Workflow
A rigorous theoretical investigation of this compound's electronic structure necessitates a multi-step computational approach. Density Functional Theory (DFT) is the cornerstone of such studies for organic molecules, offering a favorable balance between computational cost and accuracy.[2] The workflow, typically executed using software packages like Gaussian, is as follows:
Caption: A typical workflow for the DFT-based analysis of this compound.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Objective: To find the most stable, lowest-energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) is the method of choice. A commonly used and well-validated functional for organic molecules is B3LYP.[2][5]
-
Basis Set: A basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nuclei, and polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals.[2][5]
-
Procedure:
-
Construct an initial 3D structure of this compound using a molecular modeling program.
-
Perform a geometry optimization calculation using the chosen DFT functional and basis set.
-
The calculation iteratively adjusts the bond lengths, angles, and dihedral angles to minimize the total electronic energy of the molecule.
-
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Method: A frequency calculation is performed at the same level of theory as the optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point (a transition state).
-
-
Electronic Property Calculations:
-
Objective: To analyze the distribution of electrons and the energies of the molecular orbitals.
-
Key Properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[4][7] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.[2]
-
-
Expected Electronic Structure and Properties
Based on studies of naphthalene and its derivatives, we can predict the key electronic features of this compound.
Frontier Molecular Orbitals (HOMO & LUMO)
The addition of two electron-withdrawing aldehyde groups to the naphthalene core is expected to have a significant impact on the frontier molecular orbitals. Compared to the parent naphthalene molecule, which has a HOMO-LUMO gap of approximately 4.75 eV as determined by DFT calculations, the gap for this compound is anticipated to be smaller.[4] This is because the aldehyde groups will stabilize the LUMO to a greater extent than the HOMO, leading to a red-shift in the UV-visible absorption spectrum.[3]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene (Theoretical)[4] | -6.13 | -1.38 | 4.75 |
| Naphthalene-2,6-dicarboxylic acid (Hypothetical)[3] | -7.05 | -2.85 | 4.20 |
| This compound (Predicted) | ~ -6.8 to -7.2 | ~ -2.9 to -3.3 | ~ 3.6 to 4.2 |
| Note: The values for this compound are predictive and require specific computational verification. The values for the dicarboxylic acid are based on typical DFT outcomes for similar molecules for comparative purposes.[3] |
A smaller HOMO-LUMO gap suggests that this compound will be more reactive than naphthalene and will require less energy to promote an electron to an excited state.[5]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the molecule's reactivity. For this compound, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups. These regions are electron-rich and represent the most likely sites for electrophilic attack.[2]
-
Positive Potential (Blue): Located around the hydrogen atoms of the naphthalene ring and the aldehyde groups. These areas are electron-deficient and are susceptible to nucleophilic attack.[2]
Caption: Logical relationship between MEP and predicted reactivity sites.
Conclusion and Future Directions
This guide outlines a robust theoretical framework for investigating the electronic structure of this compound. By employing DFT calculations for geometry optimization and subsequent analysis of frontier molecular orbitals and molecular electrostatic potential, researchers can gain deep insights into the molecule's stability, reactivity, and electronic properties. These theoretical predictions are invaluable for guiding the synthesis of new materials and for understanding the mechanisms of reactions involving this versatile building block. Future work should focus on performing these specific calculations for this compound and its derivatives, and correlating the computational results with experimental data from techniques such as UV-Vis and NMR spectroscopy to provide a comprehensive and validated understanding of this important molecule.
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Methodological & Application
Application Note: Synthesis of Covalent Organic Frameworks Using Naphthalene-2,6-dicarbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Naphthalene in COF Chemistry
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, high thermal stability, and inherent porosity make them exceptional candidates for a multitude of applications, including gas separation and storage, catalysis, and sensing.[2][3] The choice of organic monomer is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting framework.
Naphthalene-2,6-dicarbaldehyde is a particularly valuable linear building block for COF synthesis. Its rigid, planar, and electron-rich aromatic structure contributes to the formation of thermally stable frameworks with extended π-conjugation.[4][5] This inherent aromaticity not only provides structural integrity but also creates functional sites within the pores, which are favorable for applications like selective gas adsorption.[2] This application note provides a comprehensive guide to the synthesis of a naphthalene-based COF via a solvothermal Schiff-base condensation reaction, detailing the protocol, the scientific reasoning behind each step, and the essential characterization techniques.
Mechanistic Underpinning: Dynamic Covalent Chemistry
The synthesis of highly crystalline COFs relies on the principle of Dynamic Covalent Chemistry (DCC) .[6] This approach utilizes reversible chemical reactions that allow for "error-checking" and self-healing during the framework's growth.[7] Any misaligned monomers can detach and re-attach, a process that gradually leads to the most thermodynamically stable, well-ordered crystalline structure.
For the synthesis involving this compound, the key reaction is the Schiff-base condensation with a multivalent amine linker. This reaction forms robust imine (–C=N–) bonds. The reaction is acid-catalyzed, where the protonation of the aldehyde's carbonyl group makes it more electrophilic and susceptible to nucleophilic attack by the amine. The reversibility of this reaction under acidic conditions is the cornerstone of achieving a crystalline, rather than an amorphous, polymer.
Figure 1: Conceptual diagram of COF synthesis via Schiff-base condensation.
Detailed Synthesis Protocol: Solvothermal Method
The solvothermal method is the most common and effective technique for producing highly crystalline COFs.[1] The reaction is performed in a sealed vessel at elevated temperatures, allowing the pressure to build, which facilitates the dissolution of monomers and promotes crystallization.
Materials and Equipment
| Reagents | Purpose | Typical Supplier |
| This compound (NDA) | Linear building block | Sigma-Aldrich, TCI |
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Trigonal node linker | Sigma-Aldrich, TCI |
| ortho-Dichlorobenzene (o-DCB) | High-boiling solvent | Fisher Scientific |
| n-Butanol (n-BuOH) | Co-solvent | Fisher Scientific |
| Acetic Acid (6M aqueous solution) | Catalyst | Fisher Scientific |
| Tetrahydrofuran (THF), Acetone | Washing solvents | Fisher Scientific |
| Equipment | Purpose |
| Pyrex tube (10 mL) | Reaction vessel |
| Analytical Balance | Precise weighing of monomers |
| Bath Sonicator | Homogenization of reactants |
| High-Temperature Oven | Solvothermal reaction |
| High-Speed Centrifuge | Product isolation |
| Schlenk Line / Vacuum Oven | Product activation and drying |
Step-by-Step Experimental Procedure
Step 1: Monomer Preparation
-
Weigh 27.9 mg (0.15 mmol) of this compound (NDA) and 35.0 mg (0.10 mmol) of 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and place them into a Pyrex tube.
-
Causality: The stoichiometric ratio of aldehyde to amine functional groups (in this case, 3:2) is critical for achieving a complete and well-defined polymer network.
-
Step 2: Solvent Addition and Homogenization
-
Add a solvent mixture of o-dichlorobenzene (1.5 mL) and n-butanol (1.5 mL) to the Pyrex tube.
-
Add aqueous acetic acid (6M, 0.3 mL) as the catalyst.
-
Sonicate the mixture for 15 minutes until a uniform, fine dispersion is obtained.
Step 3: Degassing and Sealing
-
Subject the Pyrex tube to three freeze-pump-thaw cycles to thoroughly degas the mixture.
-
Seal the tube under vacuum using a torch.
-
Causality: Removing dissolved oxygen prevents potential oxidative side reactions at high temperatures, which could introduce defects into the COF structure.
-
Step 4: Solvothermal Reaction
-
Place the sealed tube in a high-temperature oven and heat at 120 °C for 3 days.
-
After the reaction period, allow the oven to cool down slowly to room temperature. A solid precipitate should be visible at the bottom of the tube.
-
Causality: The sustained high temperature provides the necessary energy for the reversible bond formation and allows the system to reach its thermodynamic minimum, resulting in a crystalline product.[2] A slow cooling process can sometimes improve the quality of the crystals.
-
Step 5: Product Isolation and Purification
-
Carefully open the cooled Pyrex tube and collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Decant the supernatant and wash the solid repeatedly by resuspending it in anhydrous tetrahydrofuran (THF) and centrifuging. Repeat this washing step at least three times.
-
Perform a final wash with anhydrous acetone.
-
Causality: Thorough washing is crucial to remove any unreacted monomers, oligomers, and residual catalyst trapped within the pores, ensuring the purity of the final material.
-
Step 6: Activation
-
After the final wash, dry the purified solid under high vacuum at 80 °C overnight.
-
Causality: Activation removes the solvent molecules from the pores of the COF, making the internal surface area accessible for subsequent applications and characterization.
-
Essential Characterization
A self-validating protocol requires rigorous characterization to confirm the successful synthesis of the target COF.
Figure 2: Experimental workflow from synthesis to characterization.
Structural and Compositional Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first and most direct evidence of successful bond formation. The spectrum of the final product should show the disappearance of the characteristic C=O stretching peak from the aldehyde (~1700 cm⁻¹) and the N-H stretching peaks from the amine (~3300-3400 cm⁻¹). Crucially, a new peak corresponding to the imine C=N stretch should appear around 1620 cm⁻¹.[1][8]
-
Solid-State ¹³C NMR: Provides further confirmation of the COF's covalent structure. The spectrum should show a resonance around 158 ppm, characteristic of the imine carbon, and the absence of the aldehyde carbon resonance (~190 ppm).
Crystallinity and Porosity
-
Powder X-ray Diffraction (PXRD): This is the definitive test for crystallinity. A highly crystalline COF will exhibit sharp, well-defined diffraction peaks at specific 2θ angles.[5] The experimental pattern should be compared with a simulated pattern based on the expected crystal structure (e.g., eclipsed or staggered stacking) to confirm the desired topology.
-
N₂ Adsorption-Desorption Analysis: This measurement, typically performed at 77 K, is used to determine the porosity of the material. The resulting isotherm (Type I for microporous materials) is used to calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution.[2][8] Naphthalene-based COFs can exhibit high surface areas, often in the range of 600-800 m²/g.[2][9]
| Parameter | Expected Outcome | Significance |
| Yield | > 80% | Indicates efficient polymerization. |
| FT-IR C=N Peak | ~1620 cm⁻¹ | Confirms imine bond formation. |
| PXRD Peaks | Sharp, intense peaks (e.g., at ~3-5° 2θ) | Confirms long-range crystalline order. |
| BET Surface Area | 600 - 800 m²/g | Quantifies the accessible internal surface.[2][9] |
| Pore Size | 0.8 - 1.5 nm | Defines the microporous nature of the framework.[2] |
Potential Applications
The unique properties of naphthalene-based COFs make them highly suitable for advanced applications. The electron-rich naphthalene units lining the pore walls can act as preferential binding sites. This has led to demonstrated success in areas such as:
-
Selective Gas Capture: Exhibiting high selectivity for gases like sulfur hexafluoride (SF₆) over nitrogen (N₂).[2]
-
Photocatalysis: The extended π-conjugated system allows these COFs to absorb light and act as metal-free photocatalysts for organic transformations.[4][10]
-
Sensing: The fluorescence of the framework can be quenched or enhanced by specific ions, enabling their use as chemical sensors.[8][11]
Conclusion
The protocol described herein provides a robust and reproducible method for synthesizing highly crystalline and porous covalent organic frameworks using this compound. By understanding the causality behind each experimental step—from the role of the catalyst in dynamic error correction to the importance of activation in exposing the porous network—researchers can reliably produce high-quality materials. The successful characterization of the framework's structure, crystallinity, and porosity validates the synthesis and opens the door to harnessing these advanced materials for a wide range of scientific and industrial applications.
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- A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. ACS Publications.
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Application Notes & Protocols: Naphthalene-2,6-dicarbaldehyde in the Synthesis of High-Performance Fluorescent Probes
Introduction: The Strategic Advantage of the Naphthalene Scaffold
In the field of molecular sensing and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes in complex biological and environmental systems.[1] The design of a high-performance probe hinges on the selection of an appropriate fluorophore—a molecular scaffold that provides the desired photophysical properties. Naphthalene derivatives are exceptional fluorophores, prized for their rigid, conjugated structure which often imparts a high fluorescence quantum yield, excellent photostability, and a sensitivity to the local chemical environment.[1][2]
Among naphthalene-based precursors, Naphthalene-2,6-dicarbaldehyde stands out as a uniquely versatile building block. Its symmetrical structure features two highly reactive aldehyde groups, offering a straightforward and efficient route for the synthesis of complex chemosensors. The primary synthetic pathway involves a Schiff base condensation with various primary amines, allowing for the modular incorporation of specific "recognition units" designed to bind target analytes. This modularity enables the rational design of probes for a diverse range of targets, including metal ions, anions, and biologically relevant small molecules.[3][4]
This guide provides an in-depth look at the synthesis and application of fluorescent probes derived from this compound, offering both the theoretical underpinnings and field-proven protocols for researchers in chemistry, biology, and drug development.
Core Synthesis Strategy: Schiff Base Condensation
The cornerstone of synthesizing probes from this compound is the Schiff base reaction. This condensation reaction between the aldehyde groups and primary amines is typically high-yielding and can often be performed in a single step under mild conditions.
Causality of the Method: The choice of the amine component is critical as it dictates the probe's selectivity. By selecting an amine that contains a specific chelating motif (e.g., for a metal ion) or a reactive site (e.g., for a specific biomolecule), a researcher can tailor the final probe to a desired analyte. The resulting imine (C=N) bonds are often integral to the probe's sensing mechanism, influencing the electronic properties of the entire conjugated system.
Caption: General workflow for synthesizing fluorescent probes.
Application Protocol I: Synthesis of a pH-Switchable Fluorescent Probe for Al³⁺ and Mg²⁺
This section details the synthesis of a naphthalene-Schiff base probe capable of detecting Al³⁺ and Mg²⁺ at different physiological pH values, a design that has been successfully applied in cellular imaging.[3][5] The sensing mechanism relies on the inhibition of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotations and enhances the fluorescence output.[3][5]
Synthesis of Probe (P)
The probe is synthesized via a one-pot condensation reaction between this compound and 2-hydroxybenzoyl hydrazine.
Caption: Detailed workflow for the synthesis of Probe (P).
Step-by-Step Methodology
-
Reagent Preparation: Accurately weigh this compound (1 equivalent) and 2-hydroxybenzoyl hydrazine (2.2 equivalents).
-
Expert Insight: Using a slight excess of the hydrazine ensures the complete consumption of the dialdehyde, simplifying purification.
-
-
Reaction Setup: To a round-bottom flask, add this compound and absolute ethanol (approx. 20 mL per mmol of dialdehyde). Stir until fully dissolved.
-
Initiation: Add the 2-hydroxybenzoyl hydrazine to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the condensation and drives the reaction to completion by removing the water byproduct.
-
-
Isolation: After 12 hours, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven overnight.
-
Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a stable solid.
Photophysical Data
The following table summarizes the key optical properties of the synthesized probe in an ethanol-water solution.
| Property | Probe (P) alone | Probe (P) + Al³⁺ (pH 6.3) | Probe (P) + Mg²⁺ (pH 9.4) |
| Excitation λmax | ~425 nm | ~425 nm | ~425 nm |
| Emission λmax | ~475 nm (Very Weak) | ~475 nm (Strong) | ~460 nm (Strong) |
| Appearance | Colorless | Bright Blue Fluorescence | Bright Blue Fluorescence |
| Sensing Mode | "Turn-Off" | "Turn-On" | "Turn-On" |
Data is representative based on published results.[3]
Application Protocol II: Analyte Detection & Selectivity Screening
A critical step in probe validation is to demonstrate its sensitivity and selectivity for the target analyte. This protocol outlines a standard fluorescence titration experiment.
Experimental Workflow for Fluorescence Titration
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- 5. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust Protocol for the Synthesis of Naphthalene-Based Conjugated Systems via Knoevenagel Condensation
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems from simple precursors.[1][2] This application note provides a comprehensive, field-proven protocol for the Knoevenagel condensation of naphthalene-2,6-dicarbaldehyde with active methylene compounds. Naphthalene-based molecules are critical scaffolds in medicinal chemistry and materials science, serving as building blocks for anticancer agents, functional polymers, and other therapeutics.[3][4][5][6] By reacting the dialdehyde with two equivalents of an active methylene nucleophile, this protocol facilitates the synthesis of symmetrical, highly conjugated molecules. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and provide methodologies for product characterization and troubleshooting, tailored for researchers in drug discovery and materials development.
Introduction and Scientific Context
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by a dehydration reaction to yield a substituted alkene.[1] It is a modification of the aldol condensation and is renowned for its efficiency and broad applicability in synthesizing valuable intermediates for pharmaceuticals, fine chemicals, and functional polymers.[7][8]
This compound is a particularly valuable substrate. Its symmetrical, rigid aromatic core allows for the construction of extended π-conjugated systems when both aldehyde groups react. These resulting structures are of significant interest in the development of organic semiconductors and fluorescent materials.[9][10] Furthermore, the naphthalene scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3][4] This protocol, therefore, provides a direct route to novel naphthalene-based compounds for a wide range of scientific applications.
The Causality of the Reaction: Mechanistic Insights
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The Knoevenagel condensation is typically catalyzed by a weak base, most commonly a primary or secondary amine like piperidine.[11][12] Using a strong base (e.g., NaOH, KOH) is generally avoided as it can promote the self-condensation of the aldehyde reactant.[1]
The role of a secondary amine catalyst, such as piperidine, is more complex than simple deprotonation. It proceeds through the formation of a highly electrophilic iminium ion intermediate, which accelerates the reaction.[13][14]
The key mechanistic steps are:
-
Iminium Ion Formation: The amine catalyst (piperidine) first reacts with the aldehyde to form a carbinolamine, which then dehydrates to produce a reactive iminium ion.[14][15]
-
Carbanion Formation: Concurrently, the amine catalyst acts as a base, deprotonating the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[16][17]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic iminium ion.[13]
-
Catalyst Regeneration & Elimination: The resulting intermediate eliminates the amine catalyst, regenerating it for the next cycle and forming the final α,β-unsaturated product.[14]
This dual role of the amine—activating the aldehyde via iminium formation and generating the nucleophile—makes it a highly efficient organocatalyst for this transformation.[18]
Detailed Experimental Protocol
This protocol details the synthesis of (E,E)-2,2'-(naphthalene-2,6-diyl)bis(ethene-1,1-dicarbonitrile) as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometry (eq.) | Notes |
| This compound | 184.19 | 184 | 1.0 | 1.0 | Limiting Reagent |
| Malononitrile | 66.06 | 145 | 2.2 | 2.2 | Ensure purity; can be sublimed if needed. |
| Piperidine | 85.15 | ~8.5 (10 µL) | 0.1 | 0.1 | Catalytic amount. |
| Ethanol (Absolute) | 46.07 | 15 mL | - | - | Solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (184 mg, 1.0 mmol) and malononitrile (145 mg, 2.2 mmol).
-
Solvent Addition: Add absolute ethanol (15 mL) to the flask. Stir the mixture at room temperature to achieve partial dissolution.
-
Catalyst Addition: Using a micropipette, add piperidine (10 µL, ~0.1 mmol) to the stirred suspension.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. A bright yellow precipitate should begin to form within minutes.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The disappearance of the aldehyde spot (visualized under UV light) indicates reaction completion.[19]
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the bright yellow solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 10 mL) and cold water (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to yield the final compound. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like acetonitrile if necessary.
Experimental Workflow Diagram
Characterization of the Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized compound, (E,E)-2,2'-(naphthalene-2,6-diyl)bis(ethene-1,1-dicarbonitrile).
-
Appearance: Bright yellow solid.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 2220 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C=C stretch), and 3050 cm⁻¹ (aromatic C-H stretch).[20]
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): The spectrum is expected to be symmetrical. Look for singlets for the vinylic protons and the aromatic protons on the naphthalene core, with coupling patterns consistent with 2,6-disubstitution. The absence of the aldehyde proton signal (around 10 ppm) confirms the reaction.[21][22]
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): Expect signals for the nitrile carbons (~115 ppm), the carbons of the double bond, and the aromatic carbons of the naphthalene ring.[22]
-
Mass Spectrometry (ESI-MS): Calculate the expected molecular weight (C₂₀H₈N₄ = 304.31 g/mol ) and look for the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 305 or [M+Na]⁺ at m/z 327).[22]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst.2. Impure starting materials.3. Insufficient reaction time/temperature. | 1. Use fresh piperidine.2. Recrystallize the aldehyde; sublime the malononitrile.3. Increase reflux time and monitor carefully by TLC. Consider a higher boiling solvent like DMF, but be aware of longer reaction times.[23] |
| Incomplete Reaction | 1. Insufficient catalyst.2. Poor solubility of starting material. | 1. Add a slightly larger catalytic amount of piperidine.2. Change to a solvent with better solubilizing power, such as Dimethylformamide (DMF) or conduct the reaction at a higher temperature.[24] |
| Side Product Formation | 1. Reaction temperature too high.2. Presence of water in reagents. | 1. Lower the reaction temperature and extend the reaction time.2. Use absolute (dry) solvents and ensure starting materials are dry. |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the Knoevenagel condensation of this compound. By leveraging a well-understood organocatalytic mechanism, this procedure offers an efficient pathway to symmetrical, conjugated naphthalene derivatives. The detailed steps for synthesis, purification, and characterization, along with troubleshooting guidance, equip researchers in medicinal chemistry and materials science with a robust tool to explore this valuable class of compounds.
References
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- Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
- Cano, R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300–5307. DOI: 10.1021/acs.jpcb.7b03191
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
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- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-235. DOI: 10.1016/j.ejmech.2018.10.018
- RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
- Taylor & Francis Online. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Synthetic Communications, 37(15), 2535-2540. DOI: 10.1080/00397910701435272
- SciSpace. (2015). Ionic liquids as solvents for the Knoevenagel condensation.
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- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-90. DOI: 10.25135/rnp.210.20.10.1832
- Taylor & Francis Online. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Synthetic Communications, 33(10), 1651-1656. DOI: 10.1081/SCC-120021487
- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2697-2713. DOI: 10.3390/chemistry5040180
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate.
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- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- Journal of Materials Chemistry C. (2014). Conjugated polymers based on naphthalene diimide for organic electronics. Journal of Materials Chemistry C, 2, 3088-3098. DOI: 10.1039/C3TC31755B
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- NIH National Center for Biotechnology Information. (2021). Molecular Encapsulation of Naphthalene Diimide (NDI) Based π-Conjugated Polymers: A Tool for Understanding Photoluminescence. Angewandte Chemie, 60(30), 16463-16469. DOI: 10.1002/anie.202104192
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Application Notes & Protocols: Synthesis of Metal-Organic Frameworks with Naphthalene-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) constructed from naphthalene-based linkers represent a class of porous crystalline materials with significant potential in gas storage, catalysis, and notably, biomedicine.[1] The inherent rigidity and extended aromaticity of the naphthalene core can yield MOFs with high thermal stability, significant porosity, and unique luminescent properties.[2] This guide provides a comprehensive overview of the synthesis of these advanced materials, with a focus on solvothermal and hydrothermal methodologies. We delve into the rationale behind experimental choices, offering detailed, step-by-step protocols for the synthesis of prominent naphthalene-based MOFs. Furthermore, this document outlines standard characterization techniques and discusses the burgeoning applications of these materials in drug delivery, leveraging their tunable structures and high cargo-loading capacities.[3][4]
Introduction: The Rationale for Naphthalene-Based Linkers in MOF Synthesis
The selection of the organic linker is a critical determinant of the final properties of a Metal-Organic Framework. Naphthalene-based dicarboxylic acids (NDCs) and their derivatives are particularly advantageous for several reasons:
-
Structural Rigidity and Porosity: The rigid, planar nature of the naphthalene backbone contributes to the formation of robust and highly porous frameworks.[2][5] This is crucial for applications requiring high surface areas, such as gas storage and drug loading.[6]
-
Tunable Electronic Properties: The extended π-system of naphthalene imparts unique photoluminescent properties to the resulting MOFs.[2][7] This intrinsic fluorescence can be harnessed for sensing applications or as a built-in modality for bioimaging.[8]
-
Versatile Coordination Chemistry: Naphthalene dicarboxylates can coordinate with a wide variety of metal ions, including but not limited to zinc, nickel, iron, cobalt, and zirconium, allowing for the synthesis of a diverse library of MOFs with tailored properties.[1][5][6]
-
Biocompatibility and Drug Delivery Potential: Certain naphthalene-based MOFs have shown promise in drug delivery applications due to their high loading capacity and potential for controlled release.[3][9][10] The ability to functionalize the naphthalene core offers a pathway to enhance biocompatibility and introduce stimuli-responsive release mechanisms.[11]
This guide will focus on practical synthetic considerations, providing researchers with the foundational knowledge to not only reproduce established protocols but also to innovate in the design of novel naphthalene-based MOF architectures.
General Synthetic Workflow: A Conceptual Overview
The solvothermal method is the most prevalent technique for synthesizing naphthalene-based MOFs.[1] This process involves heating a mixture of the metal salt and the organic linker in a high-boiling point solvent within a sealed vessel. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the MOF structure.
Figure 2: Conceptual diagram of naphthalene-based MOFs in drug delivery and theranostics.
Conclusion and Future Outlook
The synthesis of metal-organic frameworks with naphthalene-based linkers offers a versatile platform for the development of advanced materials with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting field. Future research will likely focus on the development of novel naphthalene-based linkers with advanced functionalities, the exploration of greener and more scalable synthetic routes, and the in-depth investigation of these materials in complex biological systems for drug delivery and other biomedical applications.
References
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- Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Naphthalenedicarboxylic Acid. Benchchem.
- Metal–organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate: structures, topologies, photoluminescence and photocatalytic properties. CrystEngComm (RSC Publishing).
- Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation. PubMed.
- Crystal structure of a two-dimensional coordination polymer of formula [Zn(NDC)(DEF)] (H2NDC is naphthalene-2,6-dicarboxylic acid and DEF is N,N-diethylformamide). National Institutes of Health.
- Syntheses, characterization, and luminescent properties of Ca-based metal–organic frameworks based on 1, 4‑naphthalene dicarboxylate. ResearchGate.
- Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. ResearchGate.
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- Modulator Effect in UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid) Synthesis and Comparison with UiO-67-NDC Isoreticular Metal–Organic Frameworks. Crystal Growth & Design - ACS Publications.
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Application Note: A Detailed Protocol for the Selective Ozonolysis of 2,6-Divinylnaphthalene
Abstract: This document provides a comprehensive guide for the ozonolysis of 2,6-divinylnaphthalene, a key transformation for producing valuable difunctionalized naphthalene derivatives. We present two detailed protocols for achieving either 2,6-naphthalenedicarboxaldehyde via reductive work-up or 2,6-naphthalenedicarboxylic acid through oxidative work-up. This note is intended for researchers in organic synthesis, polymer chemistry, and drug development, offering in-depth procedural details, mechanistic insights, critical safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction system.
Introduction and Significance
Naphthalene derivatives functionalized at the 2 and 6 positions are critical building blocks for high-performance materials. For instance, 2,6-naphthalenedicarboxylic acid is a monomer for advanced polyesters like polyethylene naphthalate (PEN), which offers superior thermal and mechanical properties compared to conventional polymers. The ozonolysis of 2,6-divinylnaphthalene presents a direct and efficient route to access key intermediates like 2,6-naphthalenedicarboxaldehyde and 2,6-naphthalenedicarboxylic acid. This reaction leverages the high reactivity of ozone towards carbon-carbon double bonds, allowing for the selective cleavage of the exocyclic vinyl groups while preserving the aromatic naphthalene core.[1][2] This application note provides a robust experimental framework for performing this transformation safely and efficiently in a laboratory setting.
Reaction Principle and Mechanism
Ozonolysis proceeds via the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.[1][3][4] The high reactivity of ozone as a 1,3-dipole allows it to react readily with the electron-rich vinyl double bonds.
The key steps are:
-
1,3-Dipolar Cycloaddition: Ozone adds across the vinyl double bond to form an unstable primary ozonide (molozonide).[3]
-
Cycloreversion: The molozonide rapidly rearranges and fragments into a carbonyl compound (formaldehyde) and a carbonyl oxide, also known as the Criegee intermediate.[4]
-
Second 1,3-Dipolar Cycloaddition: The carbonyl oxide and formaldehyde then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).[1]
This process occurs at both vinyl groups of the 2,6-divinylnaphthalene molecule. The resulting bis-ozonide is then cleaved during the work-up step to yield the desired final product.
Caption: The Criegee mechanism for the ozonolysis of a vinyl group.
Critical Safety Considerations: A Self-Validating System
Ozonolysis is a high-hazard procedure that demands strict adherence to safety protocols. A self-validating system means ensuring each step confirms a safe state before proceeding.
Core Hazards:
-
Ozone (O₃): Ozone is a highly toxic and corrosive gas with a low TLV exposure limit of 0.1 ppm.[5] Inhalation can cause severe damage to the respiratory system.[6] All operations must be conducted in a certified, high-performance fume hood.[7]
-
Explosive Intermediates: Ozonides, and particularly polymeric peroxides that can form as by-products, are often shock-sensitive and can decompose explosively.[6][8] They should never be isolated or heated before the reductive or oxidative work-up is complete.[5]
-
Low Temperatures & Liquid Oxygen: Ozonolysis is typically performed at low temperatures (e.g., -78 °C) to control the reaction rate and stabilize intermediates.[9] A significant danger arises from the potential condensation of liquid oxygen (b.p. -183 °C) if the ozone-oxygen gas stream is over-cooled or if the reaction vessel is open to air.[10] Liquid oxygen mixed with organic compounds creates a potent explosive mixture.[10]
-
Pressure: The system should be equipped with a pressure-relief device (e.g., a bubbler) to prevent pressure buildup.
| Action | Rationale (Causality) |
| DO perform the entire experiment in a fume hood. | To prevent exposure to toxic ozone gas.[7] |
| DO use a dry-ice/acetone or isopropanol bath (-78 °C). | Provides a stable low temperature to control the exothermic reaction and prevent ozonide decomposition.[10] |
| DO purge the system with dry oxygen or nitrogen before and after ozonolysis. | To remove ambient moisture/air before the reaction and to flush out residual ozone after completion.[11] |
| DO use an ozone trap (e.g., potassium iodide solution) for the vent gas. | To safely neutralize and detect excess ozone. A color change from clear to brown/violet indicates ozone is passing through.[9] |
| DO add a reducing or oxidizing agent in situ at low temperature. | To safely decompose the potentially explosive ozonide intermediate without isolating it.[12] |
| DO NOT use natural rubber or latex tubing. | Ozone rapidly degrades these materials, leading to leaks. Use PTFE or silicone tubing.[11] |
| DO NOT allow the reaction mixture to warm up before the work-up is complete. | Increased temperature can lead to the uncontrolled, explosive decomposition of ozonides.[5] |
| DO NOT use a cryocooler or liquid nitrogen to cool the gas stream directly. | This can cause liquid oxygen to condense, creating a severe explosion hazard.[10] |
Experimental Apparatus
A standard laboratory setup for ozonolysis is required. All glassware should be oven-dried to remove moisture.
Equipment List:
-
Oxygen Source: Cylinder of pure oxygen with a two-stage regulator.
-
Ozone Generator: A laboratory-grade corona discharge ozone generator.
-
Reaction Vessel: A three-necked, round-bottom flask or a Dreschel bottle with a fritted glass gas dispersion tube to ensure efficient gas bubbling.[11]
-
Cooling System: A Dewar flask or a large crystallizing dish for a dry-ice/acetone bath.
-
Magnetic Stirrer: To ensure homogeneous mixing.
-
Vent Gas Traps: At least two serial Dreschel bottles containing a 10% potassium iodide (KI) solution to quench and monitor unreacted ozone.[11]
-
Drying Tube: Filled with calcium chloride or Drierite to protect the reaction from atmospheric moisture.
Caption: Schematic of the experimental setup for ozonolysis.
Protocol 1: Reductive Ozonolysis for 2,6-Naphthalenedicarboxaldehyde
This protocol cleaves the vinyl groups to aldehydes. Dimethyl sulfide (DMS) is a common and effective reducing agent for the work-up.[13]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Divinylnaphthalene | >98% | Varies | Starting material. |
| Dichloromethane (DCM) | Anhydrous | Varies | Reaction solvent. Methanol can also be used.[9] |
| Acetone or Isopropanol | Technical | Varies | For cold bath. |
| Dry Ice (CO₂) | - | Local | For cold bath. |
| Dimethyl Sulfide (DMS) | >99% | Varies | Reductive quenching agent. Has a strong odor. |
| Oxygen | >99.5% | Varies | Feed gas for ozone generator. |
| Potassium Iodide (KI) | ACS | Varies | For ozone trap. |
Step-by-Step Methodology
-
Setup: Assemble the glassware as shown in the diagram above. Charge the trap bottles with a 10% aqueous KI solution.
-
Reactant Preparation: In the reaction vessel, dissolve 2,6-divinylnaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) to make a ~0.1 M solution. Add a magnetic stir bar.
-
Cooling: Immerse the reaction vessel in a dry-ice/acetone bath to cool the contents to -78 °C. Begin stirring.
-
System Purge: Pass a slow stream of oxygen through the entire system for 5-10 minutes to ensure it is dry and free of air.
-
Ozonolysis: Turn on the ozone generator. Pass the ozone-oxygen mixture through the solution via the gas dispersion tube. The solution may turn a pale blue color, which is characteristic of dissolved ozone at low temperatures.[9]
-
Monitoring: The reaction is complete when a persistent blue color is observed in the reaction flask (indicating an excess of ozone) or when the first KI trap begins to turn a yellow-brown color.
-
Ozone Purge: Once the reaction is complete, turn off the ozone generator but continue the oxygen flow for 15-20 minutes to purge all residual ozone from the reaction mixture and headspace.[11] The blue color in the flask should dissipate.
-
Reductive Work-up: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 2.5 eq per double bond) to the reaction mixture via syringe. The addition is exothermic; add it dropwise to maintain the temperature.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours or overnight.
-
Isolation: The product, 2,6-naphthalenedicarboxaldehyde, may precipitate from the solution. The solvent can be reduced in volume under reduced pressure. The resulting solid can be collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or toluene.
Protocol 2: Oxidative Ozonolysis for 2,6-Naphthalenedicarboxylic Acid
This protocol oxidizes the cleaved vinyl groups directly to carboxylic acids using hydrogen peroxide.[9][13]
Reagents and Materials Follow the table from Protocol 1, replacing Dimethyl Sulfide with:
| Reagent/Material | Grade | Supplier | Notes |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Varies | Oxidizing quenching agent. |
| Formic Acid or Acetic Acid | ACS | Varies | Can be used as a co-solvent or in the work-up. |
Step-by-Step Methodology
-
Ozonolysis (Steps 1-7): Follow steps 1-7 exactly as described in Protocol 1. A co-solvent system like DCM/acetic acid can also be used.
-
Oxidative Work-up: While maintaining the temperature at or below 0 °C, slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq per double bond) to the reaction mixture. The addition can be exothermic.
-
Warming & Reaction: After the addition, remove the cooling bath and allow the mixture to warm to room temperature. The reaction is often heated to a mild temperature (e.g., 40-50 °C) and stirred for several hours to ensure complete oxidation of the intermediate aldehydes to carboxylic acids.
-
Isolation: The product, 2,6-naphthalenedicarboxylic acid, is typically a solid with low solubility. Upon cooling the reaction mixture, the product will precipitate. Collect the solid by vacuum filtration.
-
Purification: The crude solid can be washed with water to remove any residual acids and then with a non-polar solvent like hexanes. Further purification can be achieved by recrystallization from acetic acid or a similar polar solvent.
Characterization of Products
The identity and purity of the final products should be confirmed using standard analytical techniques.
| Product | Technique | Expected Observations |
| 2,6-Naphthalenedicarboxaldehyde | ¹H NMR | Aldehydic protons (~10 ppm), aromatic protons in the naphthalene region (7.5-8.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~190 ppm), aromatic carbons. | |
| IR | Strong C=O stretch (~1700 cm⁻¹), C-H stretch of aldehyde (~2820, 2720 cm⁻¹). | |
| MS (ESI/GC-MS) | Molecular ion peak corresponding to C₁₂H₈O₂. | |
| 2,6-Naphthalenedicarboxylic Acid | ¹H NMR | Carboxylic acid protons (>12 ppm, broad), aromatic protons. |
| ¹³C NMR | Carboxyl carbon (~165-170 ppm), aromatic carbons. | |
| IR | Very broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1680 cm⁻¹). | |
| MS (ESI) | Molecular ion peak corresponding to C₁₂H₈O₄. |
References
- Marley, K. A., Larson, R. A., & Stapleton, P. L. (n.d.). Ozonolysis of Naphthalene Derivatives in Water and in Kerosene Films.
- Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
- Bailey, P. S., & Ashton, J. B. (n.d.). Ozonolysis of Naphthalenes. The Aromatic Products. Sciencemadness.org.
- (2025). Naphthalene oxidation and reduction reactions. ResearchGate.
- Wibaut, J. P., & de Boer, Th. J. (n.d.). On the ozonization of naphthalene and 2,3-dimethyl-naphthalenes in connection with the structure of the ring system.
- BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes.
- The UC Center for Laboratory Safety. (n.d.). Explosion during Attempted Ozonolysis Reaction.
- (n.d.). Set-up for laboratory ozonolysis experiments. ResearchGate.
- (2010). Safety Question - Ozonolysis Exhaust. Sciencemadness.org.
- (n.d.). Experiment 6 Ozonolysis of an Alkene.
- Nguyen, T. H., et al. (2022). Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. ACS Sustainable Chemistry & Engineering.
- (2025). On the ozonization and the ozonolysis of naphthalene, 2,3‐dimethylnaphthalene, and 1,4‐dimethylnaphthalene in connection with the reactivity of the ring system. ResearchGate.
- Nguyen, T. H., et al. (2022). Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. National Institutes of Health.
- Wikipedia. (n.d.). Ozonolysis.
- (2025). Ozonolysis reactions. YouTube.
- Chemistry LibreTexts. (2017). 9.2: Oxidative Cleavage- Ozonolysis.
- (n.d.). Organic Syntheses Procedure.
- SussexDrugDiscovery. (2012). Ozonolysis. YouTube.
- (n.d.). Ozonolysis Full Mechanism Explained. Clutch Prep.
- Purdue Chemistry. (n.d.). Training Recommendations - Oxygen and Ozone precautions.
- Michigan State University Chemistry. (n.d.). Mechanism of Ozonolysis.
- (n.d.). SAFETY MANUAL FOR THE USE OF OZONE.
- Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism.
- Al-Saraier, O. A., et al. (2020). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Advances.
- Chemistry LibreTexts. (2023). Ozonolysis of Alkenes and Alkynes.
Sources
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Supplemental Topics [www2.chemistry.msu.edu]
- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 5. gla.ac.uk [gla.ac.uk]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. byjus.com [byjus.com]
- 10. Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety [cls.ucla.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Role of Naphthalene-2,6-dicarbaldehyde in the Architectonics of Advanced Macrocyclic Compounds
Introduction: The Naphthalene Core as a Privileged Scaffold
In the landscape of supramolecular chemistry and materials science, the rational design of macrocyclic compounds is paramount for achieving novel functionalities, from selective molecular recognition to advanced catalytic processes. The choice of building blocks is critical, dictating the ultimate shape, size, rigidity, and electronic properties of the macrocyclic architecture. Naphthalene-2,6-dicarbaldehyde has emerged as a superior building block in this context. Its rigid, planar naphthalene core provides a pre-organized and conformationally constrained scaffold, while the two aldehyde functionalities at the 2 and 6 positions offer symmetric and divergent points for cyclization. This unique combination of features makes it an invaluable precursor for constructing well-defined macrocyclic structures with extensive π-conjugated systems. Such systems are of profound interest to researchers, scientists, and drug development professionals for their potential applications in chemosensors, molecular electronics, and as ligands for metallo-organic frameworks.[1] This application note provides a detailed guide to the synthesis of a [2+2] Schiff base macrocycle from this compound, complete with a comprehensive experimental protocol, characterization data, and a discussion of its potential applications.
Synthetic Strategy: Schiff Base Condensation for Macrocycle Formation
The formation of an imine bond through the condensation of an aldehyde with a primary amine, a reaction pioneered by Hugo Schiff, is a cornerstone of dynamic covalent chemistry.[2] This reaction is particularly well-suited for macrocyclization due to its reversibility, which allows for "error-checking" and the thermodynamic selection of the most stable macrocyclic product. The reaction of a dialdehyde, such as this compound, with a diamine is a common and efficient strategy for the template-free synthesis of [2+2] macrocyclic Schiff bases.[2]
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage. When bifunctional precursors are used, this process can lead to the formation of a macrocyclic structure where two molecules of the dialdehyde react with two molecules of the diamine.
Featured Application: Synthesis of a [2+2] Naphthalene-Based Macrocycle
This section details the synthesis of a fluorescent [2+2] macrocyclic Schiff base via the condensation of this compound with 1,2-phenylenediamine. This macrocycle is of particular interest due to its potential application as a selective fluorescent sensor.
Experimental Protocol: Synthesis of the [2+2] Macrocycle
This protocol is a representative procedure for the synthesis of a [2+2] macrocyclic Schiff base.
Materials and Equipment:
-
This compound (C₁₂H₈O₂)
-
1,2-Phenylenediamine (C₆H₈N₂)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (CH₃COOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and recrystallization
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.84 g, 10 mmol) in 40 mL of absolute ethanol with gentle warming and stirring.
-
Addition of Diamine: To a separate beaker, dissolve 1,2-phenylenediamine (1.08 g, 10 mmol) in 20 mL of absolute ethanol.
-
Initiation of Reaction: Add the ethanolic solution of 1,2-phenylenediamine dropwise to the solution of this compound at room temperature with continuous stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. A crystalline precipitate of the macrocyclic product will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of dimethylformamide (DMF) and ethanol.
-
Drying: Dry the purified product in a vacuum oven to obtain the final [2+2] macrocyclic Schiff base as a crystalline solid.
Causality in Experimental Choices:
-
Solvent: Absolute ethanol is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reflux conditions.
-
Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step of the Schiff base formation and promotes the attainment of thermodynamic equilibrium, favoring the formation of the stable macrocyclic product.
Characterization of the Synthesized Macrocycle
The structure and purity of the synthesized [2+2] macrocycle are confirmed using a combination of spectroscopic techniques.
| Technique | Observed Characteristics | Interpretation |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) and a characteristic singlet for the imine proton (HC=N) around δ 8.5 ppm. | Confirms the formation of the imine bond and the aromatic nature of the macrocycle. |
| ¹³C NMR | A signal for the imine carbon (C=N) typically observed in the range of δ 150-165 ppm. | Further confirms the presence of the imine functionality. |
| FT-IR | A strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹). | Provides definitive evidence for the formation of the Schiff base. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the [2+2] macrocycle (C₅₂H₃₂N₄). | Confirms the molecular weight and stoichiometry of the macrocyclic product. |
| UV-Vis Spectroscopy | Strong absorption bands in the UV-visible region, indicative of the extended π-conjugated system of the macrocycle. | Provides information about the electronic properties of the molecule. |
| Fluorescence Spectroscopy | Emission spectrum showing fluorescence properties, which can be modulated by the presence of specific analytes. | Highlights the potential of the macrocycle as a fluorescent sensor. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the [2+2] macrocyclic Schiff base.
Caption: Analyte binding alters fluorescence.
Host-Guest Chemistry and Drug Delivery
The well-defined cavity of these macrocycles can encapsulate guest molecules, leading to the formation of stable host-guest complexes. This property is of great interest for applications in drug delivery, where the macrocycle can act as a carrier for a therapeutic agent, potentially improving its solubility, stability, and bioavailability. The release of the drug can be triggered by a specific stimulus, such as a change in pH or the presence of a particular biological molecule.
Catalysis
By incorporating catalytic functionalities or by serving as ligands for metal ions, these macrocycles can act as catalysts for a variety of organic transformations. The pre-organized structure of the macrocycle can create a specific microenvironment around the active site, leading to enhanced catalytic activity and selectivity.
Conclusion
This compound is a versatile and powerful building block for the construction of well-defined macrocyclic compounds. The Schiff base condensation reaction provides a straightforward and efficient route to a variety of [2+2] macrocycles with unique structural and electronic properties. The detailed protocol and characterization data presented in this application note provide a solid foundation for researchers to synthesize and explore the potential of these fascinating molecules in diverse fields, from the development of novel fluorescent sensors to the design of advanced drug delivery systems and catalysts. The continued exploration of macrocycles derived from this compound is poised to yield further innovations in supramolecular chemistry and materials science.
References
- Schiff base imine condensations are a useful tool for macrocycle synthesis and applications within supramolecular chemistry. Here we address the mixtures of products that can arise from template free synthesis using dicarbonylheterocycles and diamines, and look to develop metal-free template methods for selective macrocycle formation. (2022). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(4).
- (Placeholder for a relevant reference on Schiff base macrocycles)
- A facile naphthalene-based Schiff base chemosensor, 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS), has been designed and synthesized for selective detection of Zn2+ ions. (2015). Analytical Methods.
- A novel selective reusable paper-based Fluorescence naked-eye sensor based on naphthalene cationic Schiff base (NCSB) was synthesized and confirmed using FT-IR, ¹ H-NMR, and MS tools for the detection of Mn²⁺ and Co²⁺ ions. (2023). Journal of Fluorescence.
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- (Placeholder for a relevant reference on Schiff base macrocycles)
- A fluorescent probe based on 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide was conveniently synthesized via Schiff base reaction for the detection of Zn2+. (2021). Journal of Fluorescence.
Sources
Application Notes and Protocols: Schiff Base Condensation Reactions of Naphthalene-2,6-dicarbaldehyde
Introduction: The Strategic Importance of Naphthalene-2,6-dicarbaldehyde
This compound stands as a pivotal building block in contemporary synthetic chemistry. Its rigid, planar, and C2-symmetric naphthalene core, functionalized with two reactive aldehyde groups at opposing ends, makes it an exemplary precursor for constructing well-defined, conjugated molecular architectures. The condensation of this dialdehyde with primary amines to form Schiff bases (imines) is a highly efficient and versatile covalent bond-forming reaction. This process unlocks a vast chemical space, enabling the synthesis of sophisticated structures including macrocycles, polymers, and multidentate ligands for coordination chemistry.
For researchers in materials science and drug development, the Schiff bases derived from this compound are of particular interest. The extended π-system of the naphthalene unit often imparts desirable photophysical properties, leading to applications in fluorescent sensing.[1][2] Furthermore, the resulting bis-imine frameworks can act as robust tetradentate ligands, forming stable complexes with transition metals that exhibit a wide spectrum of catalytic and biological activities.[3][4][5] This guide provides an in-depth exploration of the reaction mechanism, key applications, and detailed, field-proven protocols for the synthesis and characterization of these valuable compounds.
Pillar 1: The Reaction Mechanism and Its Control
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is fully reversible and its efficiency is highly dependent on the reaction conditions, most notably pH.[6]
The reaction proceeds in two distinct, reversible steps:
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).[7]
-
Dehydration (Elimination): The carbinolamine is then dehydrated to form the final imine product. This elimination step is the rate-determining step of the overall reaction and is typically catalyzed by a mild acid.[8][9]
Causality Behind pH Control: The choice of pH is critical and represents a delicate balance.[10]
-
Highly Acidic (Low pH): The amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), which stifles the initial addition step.[10]
-
Neutral to Basic (High pH): The concentration of H⁺ is too low to effectively catalyze the dehydration of the carbinolamine intermediate, making it the rate-limiting step and slowing the overall reaction.[10]
-
Optimal Range (Mildly Acidic, pH 4-5): This range provides a sufficient concentration of acid to catalyze dehydration while leaving enough of the amine in its unprotonated, nucleophilic form for the initial attack to proceed efficiently.[10] A common and effective catalyst is a few drops of glacial acetic acid.[11]
Pillar 2: Applications in Research and Drug Development
The unique structural motif of this compound derivatives gives rise to a multitude of applications.
Fluorescent Chemosensors for Metal Ion Detection
The inherent fluorescence of the naphthalene core makes these Schiff bases excellent platforms for developing chemosensors.[1] The imine nitrogen atoms, along with other potential donor atoms from the amine precursor, create a specific binding pocket for metal ions.
-
Mechanism of Action: Upon binding a metal ion, the molecule's conformation becomes more rigid. This rigidity reduces non-radiative decay pathways and can limit the photoinduced electron transfer (PET) quenching effect, often resulting in a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[12] Naphthalene-based Schiff bases have been successfully employed to detect a variety of metal ions, including Zn²⁺, Fe²⁺, Mn²⁺, and Co²⁺.[1][12][13]
Biologically Active Compounds and Prodrugs
Schiff bases are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[14][15][16][17] The azomethine (-C=N-) group is critical to this activity.[15]
-
Drug Development: By condensing this compound with known pharmacophores containing a primary amine, novel hybrid molecules can be synthesized. These new entities can be screened for enhanced or novel biological activities.
-
Metal-Based Therapeutics: The resulting bis-Schiff bases are powerful ligands for creating transition metal complexes. Chelation of the Schiff base to a metal ion can significantly enhance its biological potency compared to the free ligand.[3][5][18]
Building Blocks for Macrocycles and Coordination Polymers
The difunctional and linear nature of this compound makes it an ideal "strut" for creating larger, well-ordered supramolecular structures.
-
Macrocycle Synthesis: Reaction with diamines in a [2+2] or [3+3] condensation can lead to the formation of shape-persistent macrocycles. These structures are valuable in host-guest chemistry, molecular recognition, and as precursors to complex interlocked molecules.[6]
-
Coordination Polymers and MOFs: The Schiff base ligands can be used to link metal centers, forming extended 1D, 2D, or 3D coordination polymers or Metal-Organic Frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.
Pillar 3: Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis and characterization of bis-Schiff bases derived from this compound.
Protocol 1: Synthesis of a Bis-Schiff Base
This protocol details the general procedure for the condensation of this compound with two equivalents of a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., 4-methoxyaniline)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve the Aldehyde: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol. If solubility is low, gentle heating may be required.
-
Dissolve the Amine: In a separate beaker, dissolve the primary amine (2.05 mmol, a slight excess) in 20 mL of absolute ethanol.
-
Combine Reactants: Add the amine solution dropwise to the stirring aldehyde solution at room temperature.
-
Add Catalyst: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[11]
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80 °C for ethanol) with continuous stirring. The reaction progress can be monitored by TLC. A typical reflux time is 4-6 hours.[11] In many cases, a precipitate will begin to form during this time.
-
Cool and Isolate: After the reflux period, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter and Wash: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Dry: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
If the product requires further purification, recrystallization is the most effective method.[10]
-
Solvent Selection: Choose a solvent (or solvent pair) in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, ethyl acetate, or a mixture like DMF/ethanol.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this process.
-
Cooling: Once crystal growth appears complete, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration and dry as described in the synthesis protocol.
Protocol 3: Product Characterization
Confirming the structure of the synthesized Schiff base is essential. The following table summarizes the key spectroscopic signatures to verify a successful reaction.
| Technique | Precursor Signature (to Disappear) | Product Signature (to Appear) | Rationale & Comments |
| FT-IR | Strong C=O stretch (aldehyde) at ~1700 cm⁻¹ N-H stretch (primary amine) at 3300-3500 cm⁻¹ | Strong C=N stretch (imine) at ~1600-1625 cm⁻¹ [19] | The appearance of the imine stretch and disappearance of the aldehyde C=O stretch are the most definitive indicators of reaction completion.[20][21] |
| ¹H NMR | Aldehyde proton (-CHO) as a singlet at δ ~9.5-10.5 ppm Amine protons (-NH₂) broad signal | Azomethine proton (-CH=N-) as a sharp singlet at δ ~8.5-9.0 ppm [18][19] | The chemical shift of the azomethine proton is highly characteristic. Integration should confirm the correct number of protons. |
| ¹³C NMR | Aldehyde carbon (-CHO) at δ ~190-200 ppm | Azomethine carbon (-CH=N-) at δ ~158-164 ppm [18][19] | Confirms the formation of the C=N double bond at the carbon level. |
| Mass Spec | M.W. of starting materials | M.W. corresponding to the expected product [M+H]⁺, [M+Na]⁺, etc. | Provides unambiguous confirmation of the molecular weight of the synthesized compound. |
References
- [No Author] (n.d.). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Google AI Search.
- [No Author] (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
- Singh, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
- [No Author] (n.d.). A facile fluorescent chemosensor based on naphthalene-derived Schiff base for zinc ions in aqueous solution. Analytical Methods (RSC Publishing).
- [No Author] (n.d.). Overview of Schiff Bases.
- [No Author] (n.d.). Schiff Base Condensation Reactions: A Technical Support Center. Benchchem.
- [No Author] (2020).
- Jha, S. K. (2025).
- [No Author] (n.d.). Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review.
- [No Author] (n.d.). Physico – Chemical Study of Transition Metal Complexes with Schiff's Base derived from Naphthaldehyde and Substituted Aromatic Amines. Oriental Journal of Chemistry.
- Arote, K. P. (2025).
- Venkatesan, P., et al. (2025). Ultrasonic Assisted Synthesis of Naphthalene Substituted Schiff Base Derivatives and Their Antioxidant Activity Studies.
- [No Author] (n.d.). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
- [No Author] (n.d.). Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. PubMed Central.
- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
- [No Author] (2026). Colorimetric and Fluorimetric Multiple Metal Ion Sensing Using Naphthalene‐Based Schiff Base.
- [No Author] (n.d.). Schiff Base Synthesis Experiment_0.docx. IONiC / VIPEr.
- [No Author] (2020).
- [No Author] (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience.
- [No Author] (n.d.). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences.
- [No Author] (2018). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes.
- [No Author] (2025). A naphthalene derived Schiff base as a selective fluorescent probe for Fe2+.
- [No Author] (n.d.). Application Note: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)furan-2-carbaldehyde. Benchchem.
- [No Author] (2014). A facile fluorescent chemosensor based on naphthalene-derived Schiff base for zinc ions in aqueous solution. Semantic Scholar.
- [No Author] (n.d.). Synthesis, Characterisation, DFT Studies and Electrochemical and Biological Application Studies of a New Schiff Base Based on from Naphthalene-1, 8-Diamine and its Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Oriental Journal of Chemistry.
- [No Author] (2022). Biological applications of Schiff bases: An overview. GSC Online Press.
- [No Author] (2019). Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29). PMC - NIH.
- [No Author] (n.d.). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. NIH.
- [No Author] (2024).
- Mohammed, S., Dawood, A., & Mohammed, M. (2019). Synthesis, Identification and Biological Activity of some Schiff Bases derived from 1,5-diamino naphthalene substrate.
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- 4. Physico – Chemical Study of Transition Metal Complexes with Schiff’s Base derived from Naphthaldehyde and Substituted Aromatic Amines – Oriental Journal of Chemistry [orientjchem.org]
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Application Notes and Protocols: Naphthalene-2,6-dicarbaldehyde as a Versatile Building Block for Advanced Functional Materials
An In-Depth Technical Guide
Abstract
Naphthalene-2,6-dicarbaldehyde is a symmetrical aromatic dialdehyde characterized by a rigid, planar naphthalene core. Its bifunctional nature, coupled with the extended π-conjugation of the naphthalene system, makes it an exemplary building block for the bottom-up synthesis of sophisticated functional materials. The aldehyde groups, positioned at the 2 and 6 positions, provide reactive sites for a multitude of condensation reactions, enabling the construction of highly ordered, porous crystalline structures and discrete molecular systems. This guide provides an in-depth exploration of the applications of this compound in the development of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and fluorescent sensors. We present detailed experimental protocols, explain the causality behind methodological choices, and summarize key performance data to empower researchers in materials science, chemistry, and drug development.
Core Compound Analysis: this compound
Structural and Physicochemical Profile
This compound (NDA) is composed of a naphthalene backbone with two formyl (-CHO) groups located at the para-positions of the fused ring system.[1] This specific arrangement confers a linear, rigid geometry and C2h symmetry to the molecule. The extended aromatic system influences its electronic properties and provides a robust scaffold for constructing larger architectures.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₂ | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | [1] |
| InChI Key | IQDQMRZGMILNMQ-UHFFFAOYSA-N | [1][2] |
Chemical Reactivity and Rationale for Use
The utility of NDA as a building block is primarily derived from the reactivity of its two aldehyde groups. These groups can readily participate in a wide range of organic transformations, most notably condensation reactions to form imines (Schiff bases), which are foundational to the synthesis of many crystalline frameworks.[1]
-
Condensation Reactions: NDA reacts with primary amines to form stable C=N (imine) bonds. This reaction is reversible, a critical feature for the "error-checking" mechanism that allows for the self-healing and crystallization of porous frameworks like COFs.
-
Bifunctionality: The presence of two aldehyde groups allows NDA to act as a linear linker, connecting molecular nodes to extend a structure in one dimension, which is essential for forming 2D or 3D polymers.[1]
-
Rigidity and Planarity: The rigid naphthalene core ensures that the resulting material has a well-defined and predictable structure, minimizing conformational ambiguity and promoting the formation of ordered, porous architectures.[1]
Application in Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds.[3] Their pre-designable structures, high surface areas, and exceptional stability make them ideal platforms for applications ranging from gas separation to catalysis.[3][4]
Role of NDA in COF Synthesis
NDA is an excellent linear linker for COF synthesis. When reacted with multi-topic amine linkers (e.g., trigonal or tetrahedral amines), it undergoes a [2+3] or [2+6] imine condensation reaction to form highly crystalline, porous 2D or 3D frameworks.[4] The naphthalene unit itself can impart unique functionalities to the COF, such as specific host-guest interactions.
Application Example: Selective Gas Capture
A notable application is the construction of a three-dimensional COF, 3D-TMTAPB-NDA-COF , for the selective capture of sulfur hexafluoride (SF₆).[4] SF₆ is a potent greenhouse gas, and its capture is an important environmental challenge. In this framework, the linear NDA linker connects 6-connected polyhedral amine nodes.[4] The exposed naphthalene units lining the micropores of the COF engage in specific C–H···F interactions with SF₆ molecules, leading to exceptional uptake and selectivity.[4]
| Property of 3D-TMTAPB-NDA-COF | Value |
| Topology | acs |
| SF₆ Uptake (298 K, 1 bar) | 39.5 cm³ g⁻¹ |
| SF₆/N₂ Selectivity (10/90 mixture) | 359 |
| Brunauer-Emmett-Teller (BET) Surface Area | Data not specified in the abstract |
| Data sourced from ACS Publications.[4] |
Protocol: Synthesis of an Imine-Linked 2D COF
This protocol describes the general solvothermal synthesis of a 2D COF from this compound (NDA) and a C₃-symmetric amine, 1,3,5-Tris(4-aminophenyl)benzene (TAPB). The reaction proceeds via imine condensation.
Materials:
-
This compound (NDA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (aqueous solution, 6 M)
-
Pyrex tube (heavy-walled)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Reagent Preparation: In a Pyrex tube, add this compound (e.g., 27.6 mg, 0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (e.g., 35.0 mg, 0.10 mmol).
-
Solvent Addition: Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1.5 mL each) to the tube.
-
Catalyst Addition: Add aqueous acetic acid (6 M, 0.5 mL) as a catalyst. The acid protonates the imine nitrogen, accelerating the reversible reaction and facilitating crystallization.
-
Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Reaction: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 3 days. During this period, a crystalline powder will precipitate.
-
Work-up and Purification:
-
Cool the tube to room temperature.
-
Collect the solid product by filtration (e.g., using a Büchner funnel with filter paper).
-
Wash the collected solid sequentially with acetone and anhydrous THF to remove unreacted monomers and oligomers.
-
Dry the purified COF powder in a vacuum oven at 80 °C overnight.
-
Characterization:
-
Crystallinity: Confirmed by Powder X-ray Diffraction (PXRD).
-
Porosity: Assessed by N₂ adsorption-desorption isotherms at 77 K (BET analysis).
-
Bond Formation: Verified by Fourier-Transform Infrared (FT-IR) spectroscopy (disappearance of C=O and N-H stretches, appearance of C=N stretch).
Caption: Schematic of MOF assembly from metal nodes and organic linkers.
Application in Fluorescent Sensors
The inherent photophysical properties of the naphthalene moiety, such as high quantum yield and photostability, make it an excellent core for fluorescent probes. [5]The aldehyde groups of NDA provide convenient handles for synthesizing chemosensors through Schiff base condensation with signaling units.
Sensing Mechanism
The general principle involves a reaction between NDA and a molecule containing both a primary amine and an analyte recognition site. The resulting Schiff base's fluorescence is often quenched. Upon binding with a target analyte (e.g., a metal ion or anion), a conformational or electronic change occurs, restoring or enhancing fluorescence ("turn-on" sensor). [6]This change can be due to effects like Chelation-Enhanced Fluorescence (CHEF).
Application Example: Sensing of Metal Ions
While direct examples using NDA are specific, the principle is well-demonstrated with similar naphthalene aldehydes. For instance, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine shows high selectivity and a "turn-on" fluorescence response to Al³⁺ ions, making it suitable for detecting intracellular aluminum. [6]The sensor operates via a CHEF mechanism where the binding of Al³⁺ rigidifies the structure and inhibits photoinduced electron transfer (PET), thus activating fluorescence. The detection limit for Al³⁺ was found to be as low as 1.0 x 10⁻⁷ M. [6]
Protocol: Synthesis of a Schiff Base Fluorescent Sensor
This protocol outlines the synthesis of a generic dipodal Schiff base sensor from NDA and 2-aminophenol.
Materials:
-
This compound (NDA)
-
2-Aminophenol
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: Dissolve this compound (e.g., 184 mg, 1.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask with gentle heating.
-
Amine Addition: To this solution, add a solution of 2-aminophenol (e.g., 229 mg, 2.1 mmol, slight excess) in ethanol (15 mL) dropwise.
-
Reaction: Reflux the resulting mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted 2-aminophenol.
-
Drying: Dry the purified sensor product in a desiccator under vacuum.
Sensor Testing:
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or ethanol).
-
In a cuvette, add the sensor solution to a buffered aqueous solution.
-
Record the fluorescence spectrum.
-
Titrate with a stock solution of the target analyte (e.g., AlCl₃) and record the fluorescence spectrum after each addition to observe the change in emission intensity.
Caption: Logical flow of a chemosensor's "turn-on" mechanism.
Conclusion
This compound stands out as a highly valuable and versatile building block in materials chemistry. Its linear, rigid, and bifunctional nature provides a powerful tool for the rational design and synthesis of advanced functional materials. From the highly ordered, porous architectures of COFs and MOFs to the precisely engineered structures of fluorescent sensors, NDA enables the creation of materials with tailored properties for applications in gas separation, catalysis, and chemical sensing. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the potential of this remarkable molecule.
References
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- Naphthalene-2,6-dicarboxylic Acid: A Versatile Intermediate for High-Performance Polymers and Advanced M
- A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture.
- Wang, L., et al. (2019). Covalent organic frameworks as multifunctional materials for chemical detection. PMC. [Link]
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- Synthesis Protocols for Covalent Organic Framework (COF) Precursors. The Royal Society of Chemistry. [Link]
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- Uncovering the Structural Diversity of Y(III)
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- 2D Ni‐Naphthalene‐2,6‐Dicarboxylic Acid Metal‐Organic Framework as Electrocatalysts for Efficient Overall Water Splitting.
- Novikov, V. V., & Pestunova, S. A. (2016). Synthesis methods for 2,6-naphthalenedicarboxylic acid.
- Synthesis of dimethyl 2,6-naphthalene-dicarboxyl
- Minute and Large-Scale Synthesis of Covalent-Organic Frameworks in Water at Room Temperature by a Two-Step Dissolution-Precipitation Method.
- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. [Link]
- Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. [Link]
- Wang, J., et al. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. PubMed. [Link]
- Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]
- Kuwar, A. S., et al. (2014). A novel urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II) and its application in live cell imaging. Talanta. [Link]
- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc).
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Application Note: A Multi-faceted Approach to the Characterization of Naphthalene-2,6-dicarbaldehyde Based Polymers
Introduction
Naphthalene-2,6-dicarbaldehyde is a symmetrical aromatic dialdehyde featuring a rigid naphthalene core.[1] This unique structure makes it a valuable monomer for the synthesis of advanced polymers with potentially enhanced thermal stability, mechanical strength, and unique optoelectronic properties.[2][3] The bifunctional nature of the aldehyde groups allows for a variety of polymerization reactions, including polycondensation, to form novel materials.[1] This application note provides a comprehensive guide to the essential analytical techniques for characterizing polymers derived from this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The successful development and application of these polymers hinge on a thorough understanding of their molecular structure, molecular weight distribution, thermal properties, and morphology. This guide emphasizes a multi-technique approach, demonstrating how data from various analytical methods can be integrated to build a complete picture of the polymer's characteristics.
Structural Elucidation: Unveiling the Polymer Backbone
Confirming the successful polymerization of this compound and elucidating the structure of the resulting polymer are the primary steps in characterization. Spectroscopic techniques are indispensable for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of the polymer, allowing for the identification of key functional groups.[4] In the context of this compound polymers, FT-IR is crucial for verifying the consumption of the aldehyde starting material and the formation of the new linkages that define the polymer backbone. For instance, in a polycondensation reaction with a diamine, the disappearance of the aldehyde C=O stretch and the appearance of a C=N imine stretch would be indicative of successful polymerization.[5]
Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
-
Sample Preparation: Ensure the polymer sample is clean and dry. A small amount of the solid polymer is sufficient.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal.
-
Place the polymer sample onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Compare the spectrum of the polymer to that of the this compound monomer.
-
Look for the disappearance of the strong aldehyde C-H stretch (around 2850-2750 cm⁻¹) and the C=O stretch (around 1700-1680 cm⁻¹).[5]
-
Identify new peaks corresponding to the polymer linkage (e.g., C=N stretch for a polyimine around 1650 cm⁻¹).[6]
-
The characteristic bands of the naphthalene ring system (aromatic C-H and C=C stretches) should be present in both the monomer and the polymer.[7][8]
-
| Functional Group | Monomer (this compound) | Polymer (Illustrative Polyimine) |
| Aldehyde C-H | ~2850-2750 cm⁻¹ (present) | Absent or significantly reduced |
| Aldehyde C=O | ~1700-1680 cm⁻¹ (strong) | Absent or significantly reduced |
| Imine C=N | Absent | ~1650 cm⁻¹ (present) |
| Aromatic C-H | ~3100-3000 cm⁻¹ (present) | ~3100-3000 cm⁻¹ (present) |
| Aromatic C=C | ~1600-1450 cm⁻¹ (present) | ~1600-1450 cm⁻¹ (present) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of atoms within the polymer structure.[9][10] Both ¹H and ¹³C NMR are crucial for confirming the polymer's molecular structure, identifying end-groups, and assessing purity.[11] For this compound polymers, which may have limited solubility, solid-state NMR can be a powerful alternative.[5][12]
Protocol: Solution-State ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve an appropriate amount of the polymer (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Sonication may be required to aid dissolution.
-
Filter the solution if any insoluble material is present.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans. The chemical shift range will typically be 0-12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The chemical shift range is typically 0-200 ppm.
-
-
Data Analysis:
-
¹H NMR: Compare the polymer spectrum to the monomer spectrum. The aldehyde proton signal (around 10 ppm) should disappear or be significantly reduced. New signals corresponding to the polymer linkage will appear. The aromatic protons of the naphthalene ring will likely show broader signals in the polymer compared to the sharp peaks in the monomer.[7]
-
¹³C NMR: The aldehyde carbon signal (around 190 ppm) should disappear.[13] New signals for the carbons in the polymer linkage will be present. The aromatic carbon signals of the naphthalene core will also be present, potentially with slight shifts due to the new chemical environment.[5]
-
| Atom | Monomer (this compound) | Polymer (Illustrative) |
| ¹H NMR | ||
| Aldehyde Proton | ~10 ppm (sharp singlet) | Absent or minor end-group signal |
| Aromatic Protons | ~7.5-8.5 ppm (multiple sharp signals) | Broader signals in the aromatic region |
| ¹³C NMR | ||
| Aldehyde Carbon | ~190 ppm | Absent |
| Aromatic Carbons | ~125-140 ppm | Similar chemical shifts, potentially broader |
Molecular Weight and Distribution Analysis
The molecular weight and its distribution (polydispersity) are critical parameters that significantly influence the mechanical and bulk properties of a polymer.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Expertise & Experience: SEC/GPC separates polymer molecules based on their hydrodynamic volume in solution.[14][15] This technique is the cornerstone for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][16] The choice of mobile phase and column is critical and depends on the solubility of the polymer.[16][17]
Protocol: SEC/GPC Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the chosen mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).[16]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the SEC/GPC system, including the columns and detector (typically a refractive index (RI) detector), with the mobile phase at a constant flow rate and temperature.[15]
-
Generate a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[16]
-
-
Data Acquisition:
-
Inject a precise volume of the filtered polymer solution.
-
Record the chromatogram (detector response versus elution time).
-
-
Data Analysis:
-
Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the polymer sample. A higher molecular weight indicates longer polymer chains. The PDI provides a measure of the breadth of the molecular weight distribution.
-
Caption: Workflow for SEC/GPC analysis of polymers.
Thermal Properties Assessment
The rigid naphthalene core is expected to impart high thermal stability to these polymers, a key characteristic for many applications.[2]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] It is used to determine the thermal stability and decomposition temperature of the polymer.[2]
Protocol: TGA
-
Sample Preparation: Place a small amount of the polymer (5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of decomposition. The temperature at 5% weight loss (Td5%) is often reported as the decomposition temperature.[2]
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[18][19] The Tg is particularly important as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Protocol: DSC
-
Sample Preparation: Seal a small amount of the polymer (5-10 mg) in a DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Use a controlled atmosphere, typically nitrogen.
-
-
Data Acquisition:
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history. For example, heat from 25 °C to 300 °C at 10 °C/min, cool to 25 °C at 10 °C/min, and then perform a second heating scan at 10 °C/min.[2]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
| Thermal Property | Technique | Information Obtained |
| Decomposition Temperature (Td) | TGA | Thermal stability of the polymer |
| Glass Transition Temperature (Tg) | DSC | Transition from glassy to rubbery state |
| Melting Temperature (Tm) | DSC | For semi-crystalline polymers |
| Crystallization Temperature (Tc) | DSC | For semi-crystalline polymers |
Morphological Characterization
The surface and bulk morphology of a polymer can influence its physical and mechanical properties.
Scanning Electron Microscopy (SEM)
Expertise & Experience: SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography.[21][22] It is invaluable for studying the morphology, texture, and microstructure of the synthesized polymer.[23] For instance, SEM can reveal whether the polymer is porous, a smooth film, or composed of aggregated particles.[21][24]
Protocol: SEM
-
Sample Preparation:
-
Mount the polymer sample onto an SEM stub using conductive adhesive tape.
-
If the polymer is non-conductive, it must be sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[22]
-
-
Instrument Setup:
-
Insert the stub into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage.
-
-
Data Acquisition:
-
Scan the electron beam across the sample surface.
-
Detect the secondary electrons emitted from the surface to form the image.
-
Capture images at various magnifications to observe both large-scale features and fine details.
-
-
Data Analysis:
Caption: A hierarchical approach to polymer characterization.
Conclusion
The characterization of novel polymers derived from this compound requires a synergistic combination of analytical techniques. This application note has outlined a systematic workflow, from fundamental structural elucidation using FT-IR and NMR to the analysis of bulk properties like molecular weight and thermal stability with SEC/GPC, TGA, and DSC, and finally to the investigation of physical morphology via SEM. By integrating the insights from each of these methods, researchers can gain a comprehensive understanding of their materials, accelerating the development of new high-performance polymers for a wide range of scientific and industrial applications.
References
- Al-Bonayan, A. M., & Al-Otaibi, A. M. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(9), 1888. [Link]
- FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). (n.d.). ResearchGate.
- Size exclusion chromatography of synthetic polymers and biopolymers on common reversed phase and hydrophilic interaction chromatography columns. (n.d.). ResearchGate.
- FT-IR spectra of monomer, polymer and catalysts. (a) Naphthalene, (b)... (n.d.). ResearchGate.
- Size-exclusion chromatography. (2023, December 29). In Wikipedia. [Link]
- ATR FT-IR spectra of all naphthalene-containing PI films. (n.d.). ResearchGate.
- Provder, T. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Paint.org.
- SEC analysis by SPECIFIC POLYMERS. (n.d.). Specific Polymers.
- Salama, F., & Allamandola, L. J. (2019). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 877(2), 143. [Link]
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Naphthalene-2,6-dicarbaldehyde: A Versatile Building Block for High-Performance Organic Electronics
Introduction: The Architectural Elegance of Naphthalene-2,6-dicarbaldehyde
This compound, a seemingly simple aromatic dialdehyde, has emerged as a powerful and versatile building block in the design and synthesis of advanced organic electronic materials. Its rigid, planar naphthalene core provides inherent thermal and chemical stability, while the two reactive aldehyde functionalities at the 2 and 6 positions offer a gateway to a diverse range of chemical transformations. This unique combination of properties allows for the construction of extended π-conjugated systems with tailored electronic and optical characteristics, making it a molecule of significant interest for researchers in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of high-performance organic electronic materials. We will delve into the synthesis of the core molecule itself, explore its polymerization into functional conjugated polymers, and detail the fabrication and characterization of various organic electronic devices.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₂ | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 173 °C | [2] |
| Purity | ≥97% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound under an inert atmosphere at the recommended temperature to prevent degradation.[1]
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2,6-dimethylnaphthalene. The first step involves the synthesis of the precursor 2,6-divinylnaphthalene, followed by ozonolysis to yield the desired dialdehyde.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2,6-Divinylnaphthalene
This protocol is adapted from established methods for the vinylation of aromatic compounds.
Materials:
-
2,6-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylnaphthalene (1 equiv.) in CCl₄. Add NBS (2.2 equiv.) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude 2,6-bis(bromomethyl)naphthalene can be purified by recrystallization from a suitable solvent like ethanol.
-
Phosphonium Salt Formation: Dissolve the purified 2,6-bis(bromomethyl)naphthalene (1 equiv.) in toluene. Add triphenylphosphine (2.2 equiv.) and reflux the mixture for 12-16 hours. The white precipitate of the bis(phosphonium) salt is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Wittig Reaction: To a suspension of the bis(phosphonium) salt (1 equiv.) in anhydrous THF under a nitrogen atmosphere, carefully add sodium hydride (2.2 equiv.) portion-wise at 0 °C. Stir the resulting ylide solution for 1 hour at room temperature. Add formaldehyde solution (2.5 equiv.) dropwise at 0 °C and then allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude 2,6-divinylnaphthalene by column chromatography on silica gel.
Protocol 2: Ozonolysis to this compound
This protocol is based on the ozonolysis of a divinyl derivative of a naphthalene diimide and can be adapted for 2,6-divinylnaphthalene.[3]
Materials:
-
2,6-Divinylnaphthalene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (DMS) or Zinc dust
-
Methanol (for workup with DMS)
-
Water (for workup with Zn)
Procedure:
-
Ozonolysis Reaction: Dissolve 2,6-divinylnaphthalene (1 equiv.) in anhydrous CH₂Cl₂ in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing a potassium iodide solution, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by TLC.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Reductive Workup:
-
With Dimethyl Sulfide (DMS): Add DMS (2.5 equiv.) to the cold solution and allow the mixture to slowly warm to room temperature. Stir for 12-16 hours.
-
With Zinc: Add a mixture of zinc dust (5 equiv.) and water (or acetic acid) to the cold solution. Stir vigorously and allow the mixture to warm to room temperature.
-
-
Purification: After the workup, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Applications in Organic Field-Effect Transistors (OFETs)
This compound serves as a key monomer for the synthesis of conjugated polymers used in the active layer of OFETs. The rigid naphthalene unit promotes intermolecular π-π stacking, which is crucial for efficient charge transport.
Caption: Schematic of a bottom-gate, top-contact OFET device.
Protocol 3: Synthesis of a Poly(naphthalene vinylene) Derivative via Wittig Polycondensation
The Wittig reaction provides a powerful tool for the synthesis of poly(arylene vinylene)s.[4] This protocol outlines a general procedure for the polycondensation of this compound with a bis(phosphonium salt).
Materials:
-
This compound
-
1,4-Bis(triphenylphosphoniomethyl)benzene dibromide (or other suitable bis(phosphonium salt))
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Methanol
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1 equiv.) and the bis(phosphonium salt) (1 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (2.2 equiv.) portion-wise under vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and acetone to remove oligomers and residual salts.
-
Purify the polymer by Soxhlet extraction with suitable solvents (e.g., methanol, acetone, hexane, and finally chloroform to extract the polymer).
-
Dry the final polymer under vacuum at an elevated temperature.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
Protocol 4: Fabrication of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable naphthalene-based polymer.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Naphthalene-based polymer solution (e.g., 5-10 mg/mL in chloroform or chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion to improve the semiconductor film morphology and device performance.
-
Semiconductor Deposition: Spin-coat the naphthalene-based polymer solution onto the treated substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) under a nitrogen atmosphere to remove residual solvent and improve the film crystallinity.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) through a shadow mask onto the semiconductor layer via thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in an inert atmosphere. The field-effect mobility (µ) and on/off current ratio can be extracted from the transfer characteristics.
Performance of Naphthalene-Derivative Based OFETs:
| Naphthalene Derivative | Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| 2,6-di((E)-styryl)naphthalene (DSN) | 0.53 (p-type) | > 10⁵ | Top-contact, bottom-gate | [5] |
| Naphthalene flanked DPP (D-DPPN) | 0.019 (p-type) | 10⁶ | Bottom-contact, top-gate | [6][7] |
| Naphthalene diimide derivative | 0.37 (n-type) | > 10⁵ | Top-contact, bottom-gate | [1] |
Applications in Organic Light-Emitting Diodes (OLEDs)
The extended conjugation and tunable energy levels of polymers derived from this compound make them suitable for use as emissive or host materials in OLEDs.
Caption: A typical multilayer OLED device structure.
Protocol 5: Fabrication of a Polymer-Based OLED
This protocol outlines the fabrication of a solution-processed OLED using a naphthalene-based polymer as the emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Naphthalene-based emissive polymer solution
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., Ca/Al or LiF/Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrate using the same procedure as for OFET fabrication.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120-140 °C for 10-15 minutes in air.
-
Emissive Layer (EML) Deposition: Transfer the substrate into a nitrogen-filled glovebox. Spin-coat the naphthalene-based polymer solution onto the PEDOT:PSS layer and anneal at an optimized temperature.
-
Electron Transport and Cathode Deposition: Deposit the ETL and the cathode layers sequentially via thermal evaporation in a high-vacuum chamber.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the OLED.
Performance of Naphthalene-Based OLEDs:
| Emissive Material | Max. Luminance (cd/m²) | Max. EQE (%) | Color | Reference |
| PNP(1,4)-PT:PVK (6 wt%) | ~600 | ~0.2 | Blue-Green | [8] |
| B‒N covalent bond‐fused naphthalene derivative | >1000 | - | Warm White | [9][10] |
| Naphthalimide-based derivative (RB-11) | >1000 | 3.3 | Green | [11] |
Applications in Organic Solar Cells (OSCs)
This compound can be used to synthesize non-fullerene acceptors (NFAs) or donor polymers for the active layer of organic solar cells. The ability to tune the energy levels and absorption spectra of these materials is key to achieving high power conversion efficiencies (PCE).
Sources
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Application Notes and Protocols: The Strategic Use of Naphthalene-2,6-dicarbaldehyde in Advanced Dye Synthesis
Introduction: The Architectural Advantage of Naphthalene-2,6-dicarbaldehyde in Dye Chemistry
This compound, a symmetrical aromatic dialdehyde, serves as a pivotal building block in the synthesis of sophisticated dyes and functional organic materials.[1] Its rigid, planar naphthalene core, endowed with two reactive aldehyde groups at the 2 and 6 positions, provides a unique structural motif for the construction of highly conjugated systems.[1] This inherent symmetry and bifunctionality allow for the creation of dyes with unique photophysical properties, making them suitable for a range of applications from traditional textiles to advanced optical sensors and organic electronics.[1] The extended π-conjugation possible through reactions at the aldehyde sites is a key determinant of the resulting dyes' color and fluorescence characteristics.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of Schiff base dyes and dyes derived from Knoevenagel condensation.
Core Principles of Dye Synthesis with this compound
The two primary pathways for leveraging this compound in dye synthesis are Schiff base formation and Knoevenagel condensation. Both reactions are robust, versatile, and allow for the introduction of a wide variety of chemical functionalities to tune the final properties of the dye.
Schiff Base Formation: A Gateway to Imines and Azomethine Dyes
The condensation reaction between an aldehyde and a primary amine to form an imine (or azomethine), commonly known as a Schiff base, is a cornerstone of dye chemistry.[2] When this compound is reacted with primary amines, the resulting bis-imines extend the conjugated system across the naphthalene core and the newly formed C=N double bonds. This reaction is particularly valuable for creating dyes with applications in coordination chemistry and sensing, as the imine nitrogen can act as a ligand for metal ions.[3]
Experimental Protocols
Protocol 1: Synthesis of a Bis-Schiff Base Dye
This protocol details the synthesis of a symmetrical bis-Schiff base dye via the condensation of this compound with two equivalents of a substituted aniline.
Materials:
-
This compound (C₁₂H₈O₂, MW: 184.19 g/mol )[1][3][4][5][6][7]
-
4-Methoxyaniline (p-anisidine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 40 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained.
-
Amine Addition: To a separate beaker, dissolve 2.46 g (20 mmol) of 4-methoxyaniline in 20 mL of absolute ethanol.
-
Catalyzed Condensation: While stirring the this compound solution, add the 4-methoxyaniline solution dropwise. Following the addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.[2]
-
Reaction Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the dye.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified dye in a vacuum oven at 60°C to a constant weight.
Expected Outcome:
A brightly colored solid, typically yellow or orange, is expected. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.
Knoevenagel Condensation: Extending Conjugation with Active Methylene Compounds
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are often highly colored due to their extended electronic conjugation.[8] The use of this compound in a Knoevenagel condensation allows for the creation of dyes with excellent photophysical properties, suitable for applications in fluorescent probes and organic electronics.[1]
Protocol 2: Synthesis of a Fluorescent Dye via Knoevenagel Condensation
This protocol describes the synthesis of a fluorescent dye by the Knoevenagel condensation of this compound with two equivalents of malononitrile.
Materials:
-
This compound (C₁₂H₈O₂, MW: 184.19 g/mol )[1][3][4][5][6][7]
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 1.84 g (10 mmol) of this compound and 1.32 g (20 mmol) of malononitrile in 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount (5-10 drops) of piperidine to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Isolate the product by vacuum filtration, washing with cold ethanol.
-
Drying: Dry the product under vacuum. The product is often pure enough for many applications without further recrystallization.
Data Presentation
| Reaction Type | Reactants | Catalyst | Solvent | Typical Yield | Product Class |
| Schiff Base Formation | This compound, Primary Amine | Acetic Acid | Ethanol | >80% | Bis-Imine Dye |
| Knoevenagel Condensation | This compound, Active Methylene Compound | Piperidine | Ethanol | >90% | α,β-Unsaturated Dye |
Visualization of Synthetic Pathways
Schiff Base Dye Synthesis Workflow
Caption: Workflow for Bis-Schiff Base Dye Synthesis.
Knoevenagel Condensation Dye Synthesis Workflow
Caption: Workflow for Fluorescent Dye Synthesis via Knoevenagel Condensation.
Conclusion and Future Outlook
This compound stands out as a versatile and powerful precursor for the synthesis of a diverse range of dyes. The straightforward and high-yielding nature of Schiff base formation and Knoevenagel condensation reactions allows for the creation of novel chromophores and fluorophores with tunable properties. The protocols outlined in this document provide a solid foundation for researchers to explore the vast potential of this unique building block in the development of new materials for textiles, sensors, and optoelectronic devices. Future research will likely focus on the synthesis of asymmetric dyes by sequential reactions at the two aldehyde sites and the exploration of more complex molecular architectures for advanced applications.
References
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023, April 17).
- Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins - NIH. (2021, November 23).
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed Central. (2017, October 26).
- A naphthaldehyde-based Schiff Base Dyes: Aggregation-induced Emission and High-contrast Reversible Mechanochromic Luminescence - ResearchGate. (2022, January).
- Synthesis and Characterization of a Naphthalene-Derived Schiff Base for Fe³⁺ Sensing Applications - STM Journals. (2025).
- A Short Review: Methodologies for the Synthesis of Schiff's Bases - Indian Journal of Advances in Chemical Science. (n.d.).
- Ultrasonic Assisted Synthesis of Naphthalene Substituted Schiff Base Derivatives and Their Antioxidant Activity Studies - ResearchGate. (2011, August 6).
- CAS No. 5060-65-1, this compound - 001CHEMICAL. (n.d.).
- Preparation of 2-Naphthol Aniline Dye - BYJU'S. (n.d.).
- To prepare 2-naphthol aniline dye from aniline || class 12th chemistry practical @a2zpractical991 - YouTube. (2023, August 5).
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- 5. Synthesis, Characterisation, DFT Studies and Electrochemical and Biological Application Studies of a New Schiff Base Based on from Naphthalene-1, 8-Diamine and its Co(II), Ni(II), Cu(II) and Zn(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]
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Application Note: Naphthalene-2,6-dicarbaldehyde as a High-Performance Crosslinking Agent for Probing Protein Structure and Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Rigid, Fluorescent Linker for Advanced Applications
In the study of protein structure and function, chemical crosslinking has emerged as a powerful technique to stabilize protein-protein interactions and provide distance constraints for structural modeling. While a variety of crosslinking agents are commercially available, there is a growing demand for reagents with unique properties that can offer more than just a covalent bridge. Naphthalene-2,6-dicarbaldehyde is a homo-bifunctional crosslinking agent that reacts with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins. Its rigid naphthalene core and inherent fluorescence provide distinct advantages over traditional aliphatic crosslinkers like glutaraldehyde, making it an ideal tool for advanced applications in structural biology and drug development.
This application note provides a comprehensive guide to the use of this compound as a crosslinking agent. It details the underlying chemistry, provides step-by-step protocols for protein crosslinking, and discusses methods for the characterization of the resulting conjugates.
The Chemistry of this compound Crosslinking
The crosslinking reaction proceeds in two main stages: Schiff base formation and reductive amination.
-
Schiff Base Formation: The aldehyde groups of this compound react with primary amines on proteins to form a Schiff base (an imine bond). This reaction is reversible and is favored under mildly acidic to neutral pH conditions, which facilitate the dehydration step of the reaction. Schiff bases formed from aromatic aldehydes, such as this compound, are notably more stable than those formed from aliphatic aldehydes due to conjugation with the aromatic ring.
-
Reductive Amination: For most applications requiring a stable, permanent linkage, the resulting Schiff base is reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). Sodium cyanoborohydride is often preferred as it selectively reduces the imine bond without reducing the aldehyde groups of the unreacted crosslinker. This two-step process, known as reductive amination, results in a stable covalent bond.
Key Advantages of this compound
The unique structure of this compound offers several key benefits:
-
Structural Rigidity: The planar and rigid naphthalene spacer provides a well-defined distance constraint between the crosslinked amino acid residues. This is highly advantageous for computational modeling of protein structures, as it reduces the conformational ambiguity associated with flexible linkers.[1]
-
Inherent Fluorescence: The naphthalene moiety is intrinsically fluorescent, allowing for the detection and quantification of crosslinked products using fluorescence spectroscopy. This eliminates the need for secondary fluorescent labels. Naphthalene and its derivatives typically exhibit excitation maxima in the UV range, with emission in the UV or blue region of the spectrum.[1][2]
-
Enhanced Stability: The Schiff bases formed with aromatic aldehydes are more stable than their aliphatic counterparts, providing a more reliable intermediate before the reduction step.[3]
Experimental Protocols
PART 1: Preparation of Reagents
1.1. This compound Stock Solution (100 mM):
-
Rationale: this compound has limited solubility in aqueous buffers. A stock solution in an organic solvent is necessary for its effective use in crosslinking reactions. Dimethyl sulfoxide (DMSO) is a suitable solvent that is generally well-tolerated in small amounts in protein solutions.
-
Procedure:
-
Weigh out 18.42 mg of this compound (MW: 184.19 g/mol ).
-
Dissolve in 1 mL of anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
1.2. Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5):
-
Rationale: The choice of buffer is critical. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the crosslinker. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives. The pH should be maintained in the neutral to slightly alkaline range to ensure the primary amines on the protein are sufficiently nucleophilic.
-
Preparation: Prepare a 50 mM HEPES buffer containing 150 mM NaCl and adjust the pH to 7.5 with NaOH.
1.3. Quenching Solution (1 M Tris-HCl, pH 7.5):
-
Rationale: A quenching solution is used to stop the crosslinking reaction by consuming any unreacted aldehyde groups. Tris is an effective quenching agent due to its primary amine.
-
Preparation: Prepare a 1 M solution of Tris-HCl and adjust the pH to 7.5.
1.4. Reducing Solution (500 mM Sodium Cyanoborohydride):
-
Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the Schiff base to a stable secondary amine. It should be prepared fresh before use.
-
Preparation:
-
Weigh out 31.4 mg of sodium cyanoborohydride (MW: 62.84 g/mol ).
-
Dissolve in 1 mL of 0.1 M NaOH. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
PART 2: Protein Crosslinking Protocol
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the crosslinker and incubation time, should be determined empirically for each specific protein system.
Workflow for Protein Crosslinking:
Caption: Experimental workflow for protein crosslinking.
Step-by-Step Procedure:
-
Protein Preparation: Prepare your protein of interest in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-50 fold molar excess over the protein).
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Reduction of Schiff Base:
-
Add the freshly prepared sodium cyanoborohydride solution to a final concentration of 20 mM.
-
Incubate for an additional 1 hour at room temperature.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Analysis: The crosslinked protein sample is now ready for analysis.
Characterization of Crosslinked Products
A multi-faceted approach is recommended to characterize the crosslinked products thoroughly.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the formation of higher molecular weight species. | Appearance of new bands corresponding to dimers, trimers, and higher-order oligomers of the crosslinked protein(s). |
| Fluorescence Spectroscopy | To confirm the incorporation of the naphthalene moiety and to quantify the extent of crosslinking. | A fluorescence signal with an excitation maximum around 310-330 nm and an emission maximum around 340-450 nm.[1][2] |
| Mass Spectrometry (MS) | To identify the specific amino acid residues involved in the crosslink. | Detection of peptide pairs linked by the this compound moiety (mass addition of C₁₂H₈ = 152.06 Da after reduction).[4] |
SDS-PAGE Analysis
-
Protocol:
-
Mix the crosslinked protein sample with SDS-PAGE loading buffer.
-
Run the sample on a suitable polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Visualize the bands. The appearance of bands with higher molecular weights compared to the untreated protein control indicates successful crosslinking.
-
Fluorescence Spectroscopy
-
Protocol:
-
Dilute the crosslinked protein sample in a suitable buffer (e.g., PBS).
-
Measure the fluorescence emission spectrum using an excitation wavelength of approximately 320 nm.
-
A characteristic emission peak for the naphthalene derivative should be observed.
-
The intensity of the fluorescence can be used to estimate the degree of crosslinking, provided a standard curve is generated.
-
Mass Spectrometry Analysis
-
Rationale: Mass spectrometry is the most powerful technique for identifying the precise locations of the crosslinks. This information is crucial for structural modeling.
-
Workflow:
Sources
- 1. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Naphthalene-2,6-dicarbaldehyde
Welcome to the technical support resource for the synthesis of Naphthalene-2,6-dicarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable bifunctional precursor. This compound is a critical building block for creating advanced polymers, macrocyclic compounds, and ligands for coordination chemistry due to its rigid, symmetrical structure.[1] However, its synthesis presents several challenges, primarily related to controlling oxidation states and managing purification.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven experience.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is not a trivial one-step process. Success hinges on the careful selection of a starting material and a synthetic route that allows for the controlled introduction of aldehyde functionalities while preventing common side reactions. The three primary pathways are outlined below.
Caption: Primary synthetic routes to this compound.
-
Route A: Controlled Catalytic Oxidation of 2,6-Dimethylnaphthalene (2,6-DMN): This is the most common industrial approach for related compounds like 2,6-naphthalenedicarboxylic acid (2,6-NDA).[2][3] The challenge here is to halt the oxidation at the dialdehyde stage, as the reaction readily proceeds to the dicarboxylic acid.[4]
-
Route B: Oxidation of 2,6-Bis(bromomethyl)naphthalene: This route involves first performing a radical bromination on 2,6-DMN to get the dibromide intermediate, which is then oxidized to the dialdehyde.[5] This avoids the harsh conditions of direct catalytic oxidation but adds synthetic steps.
-
Route C: Ozonolysis of 2,6-Divinylnaphthalene: This established method involves the oxidative cleavage of carbon-carbon double bonds.[1] It can be very effective but requires the synthesis of the divinyl precursor, which may not be readily available.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound in a practical, question-and-answer format.
Issue 1: Low Conversion of Starting Material (Primarily 2,6-DMN)
Q: I am running the catalytic oxidation of 2,6-DMN with a Co/Mn/Br system in acetic acid, but my TLC/GC analysis shows mostly unreacted starting material, even after several hours. What is the likely cause?
A: This is a classic symptom of catalyst initiation failure. The Co/Mn/Br system relies on a complex free-radical mechanism, and several factors are critical for its initiation and propagation.[4][6]
-
Cause 1: Insufficient Bromide Source: The bromide component (often HBr or NaBr) is not just a spectator; it is essential for generating the initial radicals by facilitating hydrogen atom abstraction from the methyl groups of 2,6-DMN. In the absence of a proper catalyst, the oxidation of 2-methylnaphthalene does not proceed.[7]
-
Solution: Ensure the correct stoichiometry of your bromide source. The Co:Mn:Br ratio is critical; a common starting point is a 1:1:2 molar ratio.[7] Verify the purity and hydration state of your bromide salt.
-
-
Cause 2: Low Reaction Temperature or Pressure: These oxidations have a significant activation energy.
-
Solution: The reaction is highly sensitive to temperature.[7] While higher temperatures can lead to over-oxidation and side products[4], a temperature that is too low will result in a long induction period or no reaction. Gradually increase the temperature (e.g., from 120°C towards 140°C) while monitoring the reaction progress.[7] Similarly, increasing the pressure of the oxidant (air or O2) can decrease the induction time and increase the reaction rate.[7]
-
-
Cause 3: Catalyst Deactivation: Water content can influence catalyst activity. While some water can be tolerated, excess water can alter the catalyst's coordination sphere and reduce its efficacy.
-
Solution: Use glacial acetic acid as the solvent. If your reagents are hydrated, consider this in your calculations.
-
Caption: Diagnostic workflow for low conversion of 2,6-DMN.
Issue 2: Over-oxidation and Formation of 2,6-NDA
Q: My reaction is working, but I am isolating Naphthalene-2,6-dicarboxylic acid (2,6-NDA) as the major product instead of the dialdehyde. How can I stop the reaction at the desired intermediate?
A: This is the central challenge of this synthesis. The aldehyde is more susceptible to oxidation than the starting methyl group. The reaction proceeds stepwise: DMN → monoaldehyde → dialdehyde → diacid.[4][8] Preventing the final step requires precise control.
-
Cause 1: Excessive Reaction Time: The longer the reaction proceeds, the more likely the dialdehyde will be oxidized to the diacid.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or HPLC). Quench the reaction as soon as the dialdehyde is the predominant product, before significant diacid formation occurs. Do not run the reaction overnight without prior calibration.
-
-
Cause 2: High Temperature: Side reactions and over-oxidation have higher activation energies than the main reaction steps.[4]
-
Solution: Operate at the lowest temperature that allows for a reasonable reaction rate. A temperature range of 120-140°C is a good starting point to investigate.[7] High temperatures favor byproduct formation and reduce the yield of the desired 2,6-NDA (and by extension, the dialdehyde intermediate).[4]
-
-
Cause 3: Oxidant Stoichiometry: Using a large excess of the oxidant (air or O2) will drive the reaction towards the thermodynamically stable dicarboxylic acid.
-
Solution: While some excess oxidant is needed, using a controlled flow or pressure of air/O2 can help moderate the reaction. This requires careful optimization in your specific reactor setup.
-
Issue 3: Purification Difficulties
Q: My crude product is an intractable mixture that is difficult to purify by column chromatography or recrystallization. What are my options?
A: The crude product from 2,6-DMN oxidation is often a mixture of the starting material, mono- and di-aldehydes, and the diacid, all with varying polarities. Furthermore, intermediates like 6-formyl-2-naphthoic acid (2,6-FNA) have low solubility in acetic acid and may precipitate, complicating the mixture.[4]
-
Solution 1: Selective Precipitation/Extraction:
-
After quenching the reaction, cool the mixture. The less polar starting material and dialdehyde may remain in the solvent, while the more polar carboxylic acid intermediates/products might precipitate.
-
Alternatively, after removing the solvent, treat the crude solid with a sodium bicarbonate solution. The acidic components (2,6-NDA and intermediates) will form sodium salts and dissolve, leaving the neutral dialdehyde and starting material as solids. This allows for a bulk separation of neutral and acidic species.
-
-
Solution 2: Derivatization: If direct purification fails, consider converting the crude mixture to a more manageable derivative. For example, the dialdehyde can be selectively reacted to form a di-imine, which may have different chromatographic properties. This is an advanced technique and requires subsequent hydrolysis to recover the aldehyde.
-
Solution 3: Sublimation: Naphthalene and its derivatives can often be purified by sublimation.[9][10] This technique works well for separating compounds with different vapor pressures.
-
Procedure: Heat the crude solid under vacuum. The this compound will sublime and can be collected as pure crystals on a cold surface (a cold finger or the upper, cooler part of the flask). This is highly effective for removing non-volatile impurities like catalyst residues and polymeric materials.
-
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis via 2,6-Bis(bromomethyl)naphthalene
This two-step method offers greater control than direct oxidation.
Step 1: Radical Bromination of 2,6-Dimethylnaphthalene
-
Rationale: This step uses N-bromosuccinimide (NBS) and a radical initiator like AIBN to selectively brominate the benzylic methyl groups.[5]
-
In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylnaphthalene (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride or chlorobenzene.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the mixture to reflux. The reaction is often initiated by the heat and may become vigorous.
-
Continue refluxing until TLC analysis shows complete consumption of the starting material (typically 1-3 hours). The solid succinimide will float to the surface.[11]
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure. The crude 2,6-bis(bromomethyl)naphthalene can be purified by recrystallization from a solvent like ethanol.
Step 2: Kornblum Oxidation to this compound
-
Rationale: The Kornblum oxidation is a classic method for converting alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.
-
Dissolve the purified 2,6-bis(bromomethyl)naphthalene (1.0 eq) in DMSO.
-
Add sodium bicarbonate (NaHCO3) (2.5-3.0 eq).
-
Heat the mixture to ~100-130°C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the reaction to room temperature and pour it into a large volume of cold water.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or sublimation.
Protocol 2: Purification by Vacuum Sublimation
-
Rationale: This method leverages the ability of this compound to transition directly from a solid to a gas, leaving non-volatile impurities behind.[9]
-
Place the crude, dry this compound into a sublimation apparatus.
-
Ensure the apparatus is clean and dry.
-
Assemble the apparatus with a cold finger or ensure the collection surface is significantly cooler than the heating surface.
-
Apply a high vacuum (e.g., <1 mmHg).
-
Gently heat the bottom of the apparatus using an oil bath or heating mantle. The sublimation temperature will depend on the vacuum level but is typically below the melting point (173 °C).
-
Pure crystals of the product will deposit on the cold surface.
-
Once a sufficient amount of material has collected, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully collect the purified crystals.
Section 4: Data & Reference Tables
Table 1: Comparison of Primary Synthesis Routes
| Feature | Route A: Catalytic Oxidation | Route B: From Dibromide | Route C: Ozonolysis |
| Precursor | 2,6-Dimethylnaphthalene | 2,6-Bis(bromomethyl)naphthalene | 2,6-Divinylnaphthalene |
| Key Reagents | Co/Mn/Br catalyst, O2/Air | NBS, AIBN; DMSO, NaHCO3 | O3, then a reducing agent |
| Pros | Potentially fewer steps, uses a common precursor. | Good control, avoids over-oxidation. | High efficiency and clean conversion.[1] |
| Cons | Difficult to control, risk of over-oxidation to 2,6-NDA, complex purification.[4] | Multi-step process, involves handling lachrymatory bromides. | Requires synthesis of the divinyl precursor, specialized ozonolysis equipment needed. |
| Typical Yield | Highly variable, depends on control | Moderate to good (over 2 steps) | Good to excellent |
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H8O2 | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5060-65-1 | [1][12] |
| Appearance | Solid | [12] |
| Melting Point | 173 °C | |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | [1] |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N | [1][12] |
References
- Gao, H., Liu, H., Gao, Z., & Eli, W. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448.
- Ban, H., Yang, S., Wang, L., & Li, X. (2017). Kinetics and Mechanism of Catalytic Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid. Industrial & Engineering Chemistry Research, 56(45), 12813–12822. [Link]
- Kinetics and Mechanism of Catalytic Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid. (2017). ACS Publications.
- Pathway of the catalytic oxidation of 2,6‐DMN into 2,6‐NDA. (n.d.). ResearchGate.
- Microbial oxidation of dimethylnaphthalene isomers. (1993). Applied and Environmental Microbiology, 59(4), 1105-1109. [Link]
- 2,6-Dimethylnaphthalene. (n.d.). In Wikipedia.
- Kinetic Modeling of Liquid Phase Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid. (2020). ACS Publications.
- Synthesis of dimethyl-2,6-naphthalene dicarboxylate by esterification catalyzed by sodium tungstate. (2011). ResearchGate.
- 2,6-Naphthalenedicarboxylic acid. (n.d.). Organic Syntheses.
- Sonogashira coupling. (n.d.). In Wikipedia.
- El'man, A. R. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid.
- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & T. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company.
- Panther, L. A., Guest, D. P., McGown, A., Emerit, H., et al. (2022). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(49), e202201123. [Link]
- Panther, L. A., Guest, D. P., McGown, A., Emerit, H., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(49). [Link]
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). ResearchGate.
- Preparation of 2-(bromomethyl)naphthalene. (n.d.). PrepChem.com.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Experimental No. (5) Sublimation. (2021). University of Technology-Iraq.
- Process for producing highly pure 2, 6 naphthalene dicarboxylic acid. (1995). European Patent Office.
- Park, H.-g., Jeong, B.-S., Yoo, M.-S., Lee, J.-H., et al. (2002). Supporting Information for: Asymmetric Phase-Transfer Catalysis using Novel Cinchona Alkaloid-derived Quaternary Ammonium Salts as Chiral Catalysts for the Synthesis of α-Amino acids.
- Chemistry Lab: Naphthalene Sublimation. (n.d.). Scribd.
- Sarna, K., Baszak, S., & Gryko, D. (2019). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 24(17), 3073. [Link]
- Naphthalene, 2,6-dimethyl-. (n.d.). NIST WebBook.
- Wang, S., Chen, Z., Li, Y., & Chen, J. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 9(33). [Link]
- Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. (2018). ResearchGate.
- Al-Rashida, M., et al. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1420-1428. [Link]
- Dapsens, P. Y., et al. (2015). Selective synthesis of 2,6-triad dimethylnaphthalene isomers by disproportionation of 2-methylnaphthalene over mesoporous MCM-41.
- Zotou, A., & Notou, M. (2012). Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination. Journal of Pharmaceutical and Biomedical Analysis, 66, 295-303.
- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2023). RSC Medicinal Chemistry, 14(3), 481-501. [Link]
Sources
- 1. This compound (5060-65-1) for sale [vulcanchem.com]
- 2. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. nacatsoc.org [nacatsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
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- 10. scribd.com [scribd.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | 5060-65-1 [sigmaaldrich.com]
Technical Support Center: Purification of Naphthalene-2,6-dicarbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Naphthalene-2,6-dicarbaldehyde (NDA). This document is designed for researchers, scientists, and drug development professionals who handle this versatile bifunctional molecule. This compound is a key building block in the synthesis of polymers, metal-organic frameworks (MOFs), and complex organic molecules due to its reactive aldehyde groups and rigid naphthalene core[1]. However, achieving high purity is often a critical challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can confidently navigate the purification process.
Safety First: Essential Handling Precautions
Before beginning any procedure, it is critical to handle this compound with appropriate care. This compound is classified as a skin, eye, and respiratory irritant[2][3].
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat[2][4].
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes[2][3][5].
-
Handling: Avoid all personal contact, including inhalation and skin contact[5]. Do not eat, drink, or smoke in the laboratory[6]. Wash hands thoroughly after handling[2][3].
-
Spills: In case of a spill, clean it up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup[5].
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere, refrigerated at 2-8°C[7][8].
Purification Strategy Overview
A logical workflow is essential for efficiently purifying this compound. The initial purity of the crude material will dictate the most appropriate method or sequence of methods.
Caption: Decision tree for troubleshooting low recrystallization yield.
Q2: My product "oiled out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. The solid melts before it dissolves, forming an immiscible liquid layer. The melting point of this compound is approximately 173°C.[9]
-
Causality & Explanation: This phenomenon is common when the boiling point of the chosen solvent is higher than the melting point of the solute, or when the concentration of impurities significantly depresses the melting point of the mixture.
-
Solutions:
-
Change Solvent: Select a solvent with a lower boiling point. For this compound, solvents like methanol, ethanol, or acetone are less likely to cause this issue compared to higher-boiling solvents like toluene or DMF.
-
Increase Solvent Volume: Add more hot solvent to the oily mixture. This may lower the saturation point enough for the oil to dissolve completely, from which it can then crystallize upon cooling.
-
Re-heat and Agitate: Re-heat the solution until the oil dissolves completely. Then, remove it from the heat and scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization as it cools.
-
Q3: After recrystallization, my product is still yellow/brown. How can I remove colored impurities?
A: Persistent color often indicates the presence of highly conjugated, polymeric, or oxidized byproducts that are not efficiently removed by simple recrystallization.
-
Causality & Explanation: These colored impurities may have solubility profiles similar to your target compound. The aldehyde functionalities in this compound are susceptible to oxidation, which can form colored species.[1]
-
Solutions:
-
Activated Carbon Treatment: Add a very small amount (1-2% by weight) of decolorizing activated carbon to the hot, dissolved solution before filtration.[10] The carbon adsorbs large, colored impurity molecules onto its high-surface-area matrix.
-
Protocol:
-
Dissolve the crude product in the hot solvent.
-
Remove the flask from the heat source.
-
Cautiously add a spatula-tip of activated carbon (adding it to a boiling solution can cause violent bumping).
-
Swirl and bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a fine layer of Celite® to remove the carbon.
-
-
Column Chromatography: If carbon treatment is ineffective, column chromatography is the next logical step. A silica gel column using a hexane/ethyl acetate or dichloromethane mobile phase is typically effective.
-
Q4: I'm running a silica gel column, but the separation between my product and an impurity is poor.
A: Poor separation in column chromatography is usually due to an inappropriate solvent system (mobile phase), improper column packing, or overloading the column.
-
Causality & Explanation: The separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Polar compounds interact more strongly with the silica and move slower, while non-polar compounds elute faster. If your mobile phase is too polar, all compounds will move too quickly (high Rf values) and elute together. If it's not polar enough, everything will remain at the top of the column.
-
Solutions:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to find the ideal solvent system before running the column. The ideal system should give your product an Rf value of approximately 0.25-0.35, with clear separation from impurities.
-
Solvent Polarity: If separation is poor, decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Run the elution as a gradient, starting with a low polarity solvent and gradually increasing it.
-
Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, which create channels for the solvent and ruin separation.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the weight of the silica gel. Load the sample in a minimal amount of solvent to ensure it starts as a narrow band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A: Impurities depend heavily on the synthetic route. A common synthesis involves the oxidation or ozonolysis of 2,6-disubstituted naphthalene precursors.[1] Potential impurities include:
-
Unreacted Starting Material: e.g., 2,6-divinylnaphthalene or 2,6-dimethylnaphthalene.
-
Mono-aldehyde: Naphthalene-2-carbaldehyde-6-(starting material).
-
Over-oxidation Product: Naphthalene-2,6-dicarboxylic acid, especially if strong oxidizing agents are used.[1]
-
Byproducts from Side Reactions: Depending on the specific reagents used.
Q2: How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. It should not react with the compound, and it should dissolve impurities either very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot). A simple screening process is effective:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the solid at this stage.
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the solid completely at its boiling point.[10]
-
Cool the tubes that showed good hot solubility. The best solvent will produce a large quantity of pure crystals upon cooling.
Q3: When should I use column chromatography instead of recrystallization?
A: Choose column chromatography when:
-
Recrystallization fails to remove impurities, particularly those with very similar solubility profiles to your product.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
You have a complex mixture with multiple components that need to be separated.
-
The impurities are present in a very high ratio compared to the product.
Q4: Can sublimation be used to purify this compound?
A: Yes, sublimation is a viable but less common method. It is most effective for separating a volatile solid from non-volatile impurities.
-
Principle: Sublimation is a phase transition from solid directly to gas without passing through a liquid phase.[11] The gaseous compound is then re-condensed (deposited) as a pure solid on a cold surface.
-
Applicability: Naphthalene itself sublimes readily.[11] this compound, being a larger and more polar molecule, will have a lower vapor pressure and require heating under a vacuum to sublime effectively. This method works best if the impurities are non-volatile salts or polymeric materials. It is generally less effective at separating closely related organic impurities.
Q5: What are the key NMR and analytical markers for pure this compound?
A: The purity of the final product should be confirmed by analytical methods.
-
¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation and purity assessment. For the symmetric this compound, you should expect:
-
A sharp singlet for the two aldehyde protons (-CHO) in the highly deshielded region (typically δ 9.5-10.5 ppm).
-
A distinct set of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the naphthalene ring protons. The symmetry of the molecule will simplify this region compared to a mono-substituted naphthalene. The absence of peaks from starting materials or other byproducts is a key indicator of purity.
-
-
¹³C NMR: The carbon NMR will show a characteristic peak for the aldehyde carbonyl carbon around 190-200 ppm, along with a series of peaks for the aromatic carbons.[12]
-
Melting Point: A sharp melting point close to the literature value of ~173°C indicates high purity.[9] A broad or depressed melting point range suggests the presence of impurities.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate and add hot ethanol in small portions while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated carbon. Return to the heat and gently boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a clean 50 mL Erlenmeyer flask and a stemless funnel with fluted filter paper. Filter the hot solution quickly to remove the carbon and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic filtrate until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at low heat (40-50°C) can be used to speed up the process.
-
Analysis: Record the final mass, calculate the percent recovery, and check the purity by melting point and TLC.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. The target Rf for the product should be ~0.3.
-
Column Packing: Prepare a silica gel slurry in the least polar solvent (hexane). Pack the column by pouring the slurry in and allowing the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude product (e.g., 200 mg) in a minimum amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica gel. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase carefully to the top of the column and begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm purity using ¹H NMR and melting point.
Appendix B: Data Tables
Table 1: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Notes |
| Ethanol | 78 | Good | Low-Moderate | Good choice, often used in a co-solvent system with water. |
| Methanol | 65 | Moderate | Low | Similar to ethanol, lower boiling point. [13][10] |
| Acetone | 56 | Good | Moderate | May not provide a large yield difference between hot and cold. |
| Ethyl Acetate | 77 | Good | Low-Moderate | A common and effective recrystallization solvent. |
| Toluene | 111 | Very Good | Moderate | Use with caution; boiling point is high but below the MP of NDA. |
| Dichloromethane | 40 | Very Good | Good | Generally a poor choice as solubility is too high when cold. |
References
- Penta chemicals. (2024). Naphthalene - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet.
- University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from University of San Diego, Department of Chemistry and Biochemistry. [Link]
- UKEssays. (2019). Purifying Naphthalene Using Recrystallization.
- Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid.
- University of Technology. (2021). Experimental No. (5) Sublimation.
- European Patent Office. (n.d.). Process for producing highly pure 2, 6 naphthalene dicarboxylic acid.
- PubChem. (n.d.). 2,6-Naphthalenedicarboxylic acid.
- MDPI. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor.
Sources
- 1. This compound (5060-65-1) for sale [vulcanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. bldpharm.com [bldpharm.com]
- 8. This compound | 5060-65-1 [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
- 10. ukessays.com [ukessays.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Naphthalene-2,6-dicarbaldehyde Solubility
Introduction
Welcome to the technical support guide for Naphthalene-2,6-dicarbaldehyde. This document serves as a centralized resource for researchers, chemists, and formulation scientists encountering challenges with the dissolution of this compound (CAS 5060-65-1) in organic solvents. Proper dissolution is a critical first step for the successful application of this versatile bifunctional monomer in areas such as the synthesis of polymers, macrocycles, and covalent organic frameworks (COFs).[1] This guide provides field-proven insights, troubleshooting protocols, and explains the underlying chemical principles to ensure you can proceed with your experiments confidently and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
Direct, quantitative solubility data for this compound is not extensively published. However, based on its chemical structure—a rigid, planar naphthalene core with two polar aldehyde groups—we can infer its general behavior.
-
Structural Analysis: The molecule has a significant nonpolar aromatic surface area combined with two polar aldehyde functionalities. This duality means its solubility is highly dependent on the solvent's ability to interact favorably with both parts of the molecule.
-
"Like Dissolves Like" Principle: It is expected to have limited solubility in highly nonpolar solvents (e.g., hexanes) and protic solvents with strong hydrogen-bonding networks (e.g., water, and to a lesser extent, methanol). Its best solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions with the aldehyde groups without interfering chemically.
-
Inference from Analogs: The related compound, 2,6-naphthalenedicarboxylic acid, is known for its poor solubility in most common solvents, which is a common trait for rigid aromatic structures.[2][3] While the aldehyde is generally more soluble than its corresponding carboxylic acid, this suggests that high concentrations may be difficult to achieve without careful solvent selection.
Q2: I'm starting a new project. Which solvent should I try first?
For most applications, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the recommended starting solvents.
-
Rationale: These are highly polar aprotic solvents capable of effectively solvating both the aromatic ring and the polar aldehyde groups. Numerous synthetic procedures for COFs and other polymers successfully use DMSO or DMF to dissolve aromatic aldehydes.[4][5]
-
Alternative Starting Points: If your experimental conditions are incompatible with DMF or DMSO (e.g., due to high boiling points or reactivity), consider Tetrahydrofuran (THF) or Dichloromethane (DCM) . These are less polar but are often effective for dissolving a wide range of organic compounds.
Q3: My this compound is not dissolving, or the solution is hazy. What steps can I take?
Incomplete dissolution is a common challenge. Before assuming insolubility, follow this troubleshooting workflow.
-
Increase Agitation: Ensure the mixture is being stirred vigorously. For small-scale tests, vortex mixing can be effective.
-
Gentle Warming: Carefully warm the mixture. A temperature of 40-60°C can significantly increase the rate of dissolution and solubility limit. Caution: Do not overheat, as aromatic aldehydes can be susceptible to oxidation or side reactions at elevated temperatures. Always perform heating in a well-ventilated fume hood.
-
Sonication: Use an ultrasonic bath. The high-frequency agitation can help break down solute aggregates and accelerate dissolution.
-
Use a Co-solvent: If a single solvent is ineffective, adding a small amount of a co-solvent can disrupt crystal lattice energy and improve solubility. For example, if your primary solvent is DCM, adding 5-10% DMF might clarify the solution.
-
Check Compound Purity: Impurities or potential polymerization of the aldehyde can drastically reduce solubility. Consider the purity of your starting material. Aldehydes can sometimes form insoluble polymeric materials over time.
Visual Guide: Troubleshooting Dissolution Issues
The following diagram outlines a systematic approach to addressing solubility problems with this compound.
Caption: A workflow for troubleshooting common dissolution problems.
Q4: My compound seems to be degrading or changing color in the solvent. What is happening?
Aldehydes are reactive functional groups. Degradation can occur via several pathways:
-
Oxidation: In the presence of air (oxygen), especially when heated, aldehydes can oxidize to the corresponding carboxylic acid (2,6-naphthalenedicarboxylic acid), which is significantly less soluble.[6] Using degassed solvents or maintaining an inert atmosphere (e.g., with Nitrogen or Argon) can mitigate this.
-
Reaction with Protic Solvents: While generally stable, aldehydes can form hemiacetals or acetals in alcoholic solvents (e.g., methanol, ethanol), particularly if an acid or base catalyst is present. This can alter the chemical identity of your starting material. For reactions where the aldehyde must remain free, it is best to use aprotic solvents.
-
Reaction with Amine Solvents: Avoid solvents containing primary or secondary amines if you do not intend for a reaction to occur, as they will readily form imines with the aldehyde groups.
Q5: Is it safe to heat this compound to improve solubility?
Yes, gentle heating is a standard and effective technique. However, observe the following precautions:
-
Temperature Limit: Do not heat above 60-80°C for extended periods to minimize the risk of oxidation or side reactions.
-
Inert Atmosphere: If heating for a prolonged time, consider doing so under an inert atmosphere (N₂ or Ar).
-
Boiling Point: Never heat a solvent in a sealed container. Ensure the temperature is well below the solvent's boiling point.
Solubility Data Summary
While exact numerical data is scarce, the following table provides a qualitative and predictive summary of this compound solubility in common organic solvents, categorized by solvent type. This data is inferred from chemical principles and the behavior of analogous compounds.
| Solvent Name | Class | Predicted Solubility | Rationale & Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many aromatic compounds.[4] High boiling point. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Widely used for reactions involving aromatic aldehydes.[5] High boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good general-purpose solvent. Lower boiling point makes it easier to remove. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Low | Often used in chromatography. Solubility may be limited for high concentrations. |
| Acetone | Polar Aprotic | Moderate to Low | May be effective, but its lower polarity could limit solubility. |
| Acetonitrile | Polar Aprotic | Low | The linear nature and polarity may not be optimal for solvating the large aromatic system. |
| Methanol / Ethanol | Polar Protic | Low | Strong solvent hydrogen bonding can exclude the nonpolar naphthalene core. Potential for hemiacetal formation. |
| Toluene | Nonpolar | Low | May show some solubility due to π-π stacking interactions with the aromatic core, but cannot solvate the polar aldehyde groups effectively. |
| Hexane / Heptane | Nonpolar | Insoluble | Polarity mismatch. Not a suitable solvent. |
| Water | Polar Protic | Insoluble | The large, nonpolar naphthalene structure makes it hydrophobic.[6] |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (e.g., 10 mg/mL in DMF)
This protocol describes a reliable method for preparing a stock solution for use in reactions or analysis.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar (or vortex mixer)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the Solute: Accurately weigh the desired amount of this compound and add it to the glass vial.
-
Add Solvent: Add the calculated volume of DMF to the vial to achieve the target concentration.
-
Initial Mixing: Cap the vial and mix the contents using a vortex mixer or by placing it on a magnetic stirrer at room temperature for 5-10 minutes.
-
Assess Dissolution: Visually inspect the solution. If solid particles remain, proceed to the next step.
-
Apply Energy:
-
Option A (Sonication): Place the vial in an ultrasonic bath for 15-20 minutes. Check for dissolution.
-
Option B (Gentle Heating): Place the vial on a stirrer hotplate set to 40-50°C. Stir until all solid has dissolved. Do not exceed 60°C.
-
-
Final Check: Once the solution is completely clear, allow it to cool to room temperature. Ensure no precipitate forms upon cooling.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, consider refrigeration, but be sure to check for precipitation before use.
Protocol 2: Systematic Solvent Screening for a New Application
This protocol provides a structured approach to finding the best solvent for a specific concentration or reaction condition.
Objective: To identify a suitable solvent that can dissolve this compound at a target concentration (e.g., 20 mg/mL).
Procedure:
-
Select Candidate Solvents: Choose a range of solvents from the table above (e.g., DMF, DMSO, THF, DCM, Acetone, Toluene).
-
Prepare Test Vials: Weigh an equal amount of this compound (e.g., 20 mg) into separate, labeled small vials.
-
Solvent Addition: Add the same volume of each candidate solvent (e.g., 1 mL) to the corresponding vial.
-
Room Temperature Test: Agitate all vials vigorously (e.g., vortex mixer) for 2 minutes at room temperature. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Heating Test: For vials where the compound did not fully dissolve, gently heat them to 50°C with agitation for 5 minutes. Record any changes in solubility.
-
Cooling Test: Allow the heated vials that showed complete dissolution to cool to room temperature. Observe if any precipitation occurs, which would indicate the solution was supersaturated.
-
Analysis: Based on your observations, select the solvent that provides a stable, clear solution at your target concentration under acceptable conditions (e.g., with or without minimal heating).
References
- Raecke, B., & Schirp, H. (1960). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses, 40, 71.
- Al-Aroli, M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(15), 3189.
- Kandambeth, S., et al. (2021). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- Google Patents. (1993). Process for preparing purified 2,6-naphthalenedicarboxylic acid.
- Mondal, B., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry, 23(22), 9036-9046.
- Halder, A., et al. (2020). Covalent organic frameworks: Design principles, synthetic strategies, and diverse applications. Journal of the Indian Chemical Society, 97(10), 1639-1654.
- RSC Publishing. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning.
- Sigma-Aldrich. (n.d.). This compound (Chinese).
- ResearchGate. (2021). Targeted Synthesis of Isomeric Naphthalene‐Based 2D Kagome Covalent Organic Frameworks.
- ResearchGate. (2014). Synthesis of dimethyl-2,6-naphthalene dicarboxylate by esterification catalyzed by sodium tungstate.
- Li, Z., et al. (2021). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 7(5), eabe8930.
- ResearchGate. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates.
- ResearchGate. (2020). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- ResearchGate. (2013). Preparation of 2, 6-naphthalenedicarboxylic acid by liquid-phase catalytic oxidation.
- Google Patents. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid.
- Biocompare. (n.d.). 2,6-naphthalene dicarboxaldehyde from Aladdin Scientific.
- Semantic Scholar. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties.
- Wiley Online Library. (2021). White-Light Emission from a Single Organic Compound with Unique Self-Folded Conformation and Multistimuli Responsiveness - Supporting Information.
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
Sources
- 1. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. fishersci.com [fishersci.com]
Stability and storage conditions for Naphthalene-2,6-dicarbaldehyde
Welcome to the technical support center for Naphthalene-2,6-dicarbaldehyde (CAS: 5060-65-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice for the successful storage, handling, and utilization of this versatile bifunctional monomer.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acids.[1] Therefore, minimizing exposure to air and moisture is paramount.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or 4°C | Refrigeration slows down potential degradation reactions, including oxidation and polymerization.[2][3] |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | Prevents oxidation of the aldehyde functional groups to carboxylic acids.[2][3] |
| Light | Amber vial or dark container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents the ingress of atmospheric moisture and oxygen. |
Q2: What are the primary degradation products of this compound?
The most common degradation product is Naphthalene-2,6-dicarboxylic acid , formed through the oxidation of the two aldehyde groups.[1] This can occur due to improper storage in the presence of air. The presence of this dicarboxylic acid impurity can significantly impact subsequent reactions, particularly polymerizations, by altering stoichiometry and potentially interfering with catalytic processes.
Q3: Is this compound sensitive to moisture?
While not acutely sensitive to moisture, prolonged exposure can lead to the formation of hydrates. More importantly, the presence of water can facilitate oxidation. Therefore, it is best practice to handle the compound in a dry environment and store it with a desiccant if it is to be opened and closed frequently.
Q4: Can this compound undergo polymerization during storage?
Aromatic dialdehydes have the potential to undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, or upon prolonged storage at elevated temperatures. While specific data on the self-polymerization of this compound under storage is limited, it is a known phenomenon for aromatic aldehydes.[4] Adhering to the recommended storage conditions will minimize this risk.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Poor Results in Condensation Reactions (e.g., Knoevenagel Condensation)
Symptoms:
-
Low yields of the desired product.
-
Formation of multiple side products observed by TLC or LC-MS.
-
Incomplete consumption of starting materials.
Potential Causes & Solutions:
-
Purity of this compound: The presence of the oxidized impurity, Naphthalene-2,6-dicarboxylic acid, can neutralize the basic catalyst used in many condensation reactions, thereby inhibiting the reaction.
-
Troubleshooting Step: Assess the purity of your this compound using techniques like ¹H NMR or melting point analysis. A broad melting range or the presence of carboxylic acid protons in the NMR spectrum indicates impurity.
-
Solution: Purify the this compound by recrystallization. A suitable solvent system would need to be determined empirically, but solvents like ethanol, toluene, or mixtures with hexanes could be explored.
-
-
Reaction Conditions: Knoevenagel condensations are sensitive to the choice of catalyst, solvent, and temperature.
-
Troubleshooting Step: Review your reaction protocol. Ensure the catalyst (e.g., piperidine, pyridine) is fresh and used in the correct stoichiometric amount.[5]
-
Solution: Optimize the reaction conditions. This may involve screening different catalysts, adjusting the temperature, or using a Dean-Stark apparatus to remove water and drive the reaction to completion.[6]
-
Issue 2: Poor Solubility of this compound in Reaction Solvents
Symptoms:
-
The compound does not fully dissolve in the chosen solvent, even with heating.
-
A heterogeneous reaction mixture is observed where a homogeneous solution was expected.
Potential Causes & Solutions:
-
Solvent Choice: this compound is a solid with limited solubility in non-polar solvents.
-
Troubleshooting Step: Consult solubility data if available, or perform small-scale solubility tests with a range of solvents.
-
Solution: Consider using more polar aprotic solvents such as DMF, DMSO, or NMP, especially for reactions requiring higher temperatures. Ensure the chosen solvent is anhydrous to prevent side reactions.
-
-
Compound Degradation: The presence of insoluble polymeric impurities can reduce overall solubility.
-
Troubleshooting Step: Visually inspect the solid. If it appears clumpy, discolored, or has a different texture from a fresh batch, degradation may have occurred.
-
Solution: Attempt to purify the compound by recrystallization. If solubility remains an issue, a fresh bottle of the reagent may be required.
-
Issue 3: Discoloration of this compound
Symptoms:
-
The typically off-white or pale-yellow solid has developed a darker yellow or brownish tint.
Potential Causes & Solutions:
-
Oxidation and/or Polymerization: Discoloration is often an indicator of chemical degradation. Exposure to air and light can lead to the formation of colored impurities.
-
Troubleshooting Step: Assess the purity of the material using analytical techniques.
-
Solution: For minor discoloration, purification by recrystallization may be effective. The use of activated charcoal during recrystallization can help remove colored impurities. For significant discoloration, it is advisable to use a fresh batch of the compound to ensure reliable and reproducible experimental results.
-
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Look for the characteristic aldehyde proton signals, which are expected to be sharp singlets in the downfield region (typically δ 9-10 ppm).
-
Check for the absence of a broad singlet around δ 12-13 ppm, which would indicate the presence of the Naphthalene-2,6-dicarboxylic acid impurity.
-
Integrate the aldehyde proton signals against the aromatic proton signals to confirm the correct ratio.
-
Protocol 2: Purification by Recrystallization (General Guideline)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Degradation Pathway of this compound
Caption: Oxidation of this compound.
Troubleshooting Workflow for Low Reaction Yields
Caption: Decision tree for addressing low reaction yields.
References
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- JoVE. (2023). Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation.
- PHARMD GURU. (n.d.). 27. KNOEVENAGEL REACTION.
- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
- Cole-Parmer. (n.d.). Tech Info.
- Annweiler, E., Materna, A., & Annweiler, E. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 66(2), 518-523.
- Frontiers. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ResearchGate. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes.
- Google Patents. (n.d.). WO2020101902A1 - Self-condensation of aldehydes.
- WIPO Patentscope. (n.d.). WO/2020/101902 SELF-CONDENSATION OF ALDEHYDES.
- ACS Publications. (n.d.). Condensation of aromatic and heterocyclic aldehydes with benzenediacetonitriles.
- ResearchGate. (n.d.). (PDF) Characterization and Identification of Naphthalene Degrading Bacteria Isolated from Petroleum Contaminated Sites and Their Possible Use in Bioremediation.
- ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts..
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- SciSpace. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde.
- Khan Academy. (n.d.). Aromatic stability V.
- PubMed Central. (n.d.). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones.
- Kataliz i Neftekhimiya. (n.d.). Catalytic Oxidation of Aromatic Aldehydes on Se-Modified Microgels.
- IOP Publishing. (n.d.). Moderation of Oxidative Damage on Aromatic Hydrocarbon-Based Polymers.
- ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
Sources
Technical Support Center: Synthesis of Naphthalene-2,6-dicarbaldehyde
Welcome to the technical support center for the synthesis of Naphthalene-2,6-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are its primary challenges?
The most prevalent and accessible laboratory-scale synthesis involves the oxidation of a suitable C1-substituted precursor at the 2 and 6 positions of the naphthalene core. Typically, this is the oxidation of 2,6-bis(hydroxymethyl)naphthalene.[1][2] While conceptually straightforward, the primary challenge is controlling the oxidation state. The aldehyde functional groups of the target molecule are highly susceptible to over-oxidation, leading to the formation of Naphthalene-2,6-dicarboxylic acid as the major side product.[3] Achieving high selectivity for the dialdehyde requires careful selection of the oxidant and precise control of reaction conditions.
Q2: I've isolated my product, but I see a significant amount of a high-melting, poorly soluble white solid. What is it likely to be?
This is a classic sign of over-oxidation. The impurity is almost certainly Naphthalene-2,6-dicarboxylic acid . This side product is significantly less soluble in common organic solvents compared to the dialdehyde and has a much higher melting point (reported as >300 °C), making its presence readily apparent.[4] Its formation is the most common side reaction pathway during the oxidation of 2,6-bis(hydroxymethyl)naphthalene or 2,6-dimethylnaphthalene.
Q3: Can I use 2,6-dimethylnaphthalene as a starting material instead of 2,6-bis(hydroxymethyl)naphthalene?
Yes, 2,6-dimethylnaphthalene can be used as a starting material. However, its oxidation directly to the dialdehyde is often more challenging to control and can lead to a mixture of products, including the mono-aldehyde (6-methyl-2-naphthaldehyde), the dicarboxylic acid, and other intermediates.[5] The oxidation of the diol, 2,6-bis(hydroxymethyl)naphthalene, is generally a more controlled transformation, proceeding in a stepwise manner (diol → dialdehyde) and is often preferred for achieving higher yields of the desired this compound.
Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific issues you may encounter during the synthesis, focusing on the oxidation of 2,6-bis(hydroxymethyl)naphthalene.
Issue 1: Low Yield of this compound with Significant Dicarboxylic Acid Formation
-
Root Cause Analysis: The aldehyde groups in your product are being oxidized further to carboxylic acids. This "over-oxidation" is typically caused by:
-
Oxidizing Agent is Too Strong: Reagents like potassium permanganate (KMnO₄) or chromic acid can be too aggressive, readily converting the intermediate aldehyde to the carboxylic acid.
-
Reaction Temperature is Too High: Increased temperature provides the activation energy needed for the second oxidation step to occur at a significant rate.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long, even under mild conditions, can allow the slower over-oxidation process to catch up.
-
Incorrect Stoichiometry: An excess of the oxidizing agent will inevitably lead to the formation of the dicarboxylic acid once the starting diol has been consumed.
-
-
Troubleshooting & Mitigation Strategies:
-
Select a Milder Oxidant: Employ oxidants known for their selectivity in converting primary alcohols to aldehydes, such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These reagents are less likely to cause over-oxidation.
-
Strict Temperature Control: Maintain the recommended reaction temperature meticulously. For many selective oxidations, this may involve cooling the reaction mixture in an ice bath (0-5 °C).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2,6-bis(hydroxymethyl)naphthalene) and the appearance of the product. Quench the reaction as soon as the starting material is no longer visible to prevent the product from being converted into the side product.
-
Precise Stoichiometry: Carefully measure your reagents. Use a stoichiometric amount or a very slight excess (e.g., 2.0-2.2 equivalents) of the oxidant required to convert both alcohol groups.
-
Issue 2: Presence of Unreacted Starting Material or Mono-aldehyde in the Final Product
-
Root Cause Analysis: This indicates an incomplete or "under-oxidized" reaction.
-
Insufficient Oxidant: Not enough oxidizing agent was used to convert both alcohol functional groups.
-
Low Reaction Temperature or Short Reaction Time: The reaction was not provided with enough energy or time to go to completion.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time, reducing its effective concentration.
-
-
Troubleshooting & Mitigation Strategies:
-
Verify Stoichiometry: Double-check your calculations and ensure at least 2.0 equivalents of the oxidant are used.
-
Optimize Reaction Time/Temperature: Continue monitoring the reaction via TLC. If the starting material persists, consider allowing the reaction to stir for a longer period or cautiously increasing the temperature in small increments.
-
Use Fresh Reagents: Ensure your oxidizing agents are fresh and have been stored under the recommended conditions (e.g., Dess-Martin periodinane should be stored under inert atmosphere and refrigerated).
-
Visualizing the Reaction Pathways
A clear understanding of the reaction landscape is crucial. The following diagram illustrates the desired synthetic route and the most common side reaction pathway.
Caption: Main reaction and side reaction pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues in your synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Data & Protocols
Comparative Data of Key Compounds
For effective characterization and purification, it is essential to know the properties of the materials involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Bis(hydroxymethyl)naphthalene | C₁₂H₁₂O₂ | 188.22 | ~173 |
| This compound | C₁₂H₈O₂ | 184.19 | ~176 [6] |
| Naphthalene-2,6-dicarboxylic acid | C₁₂H₈O₄ | 216.19 | >300 |
Data sourced from PubChem and commercial suppliers.[1][6]
Protocol: Selective Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is provided as an illustrative example for the selective oxidation of 2,6-bis(hydroxymethyl)naphthalene. Always conduct a thorough risk assessment before beginning any experimental work.
Materials:
-
2,6-Bis(hydroxymethyl)naphthalene
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-bis(hydroxymethyl)naphthalene (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add PCC (2.2 eq) portion-wise at room temperature. The mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), checking for the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Workup - Filtration: Filter the mixture through a short plug of silica gel to remove the chromium tars. Wash the silica plug thoroughly with additional DCM/ether.
-
Workup - Extraction: Combine the organic filtrates and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or sublimation to yield pure this compound.[7]
References
- Eaton, R. W. (n.d.). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucobilis Strain.
- Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid. [Link]
- Experimental No. (5)
- European Patent Office. (n.d.). Process for producing highly pure 2, 6 naphthalene dicarboxylic acid. [Link]
- PubChem. (n.d.). 2,6-Bis(hydroxymethyl)naphthalene. [Link]
Sources
- 1. 2,6-Bis(hydroxymethyl)naphthalene | C12H12O2 | CID 11788722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(hydroxymethyl)naphthalene | 5859-93-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound (5060-65-1) for sale [vulcanchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 5060-65-1 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Optimizing Polymerization of Naphthalene-2,6-dicarbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical resource for researchers, scientists, and professionals engaged in the polymerization of Naphthalene-2,6-dicarbaldehyde. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of synthesizing advanced polymers from this versatile bifunctional monomer. This compound is a key building block for a range of materials, from high-performance poly(phenoxy-imine)s and polyaminals to crystalline Covalent Organic Frameworks (COFs).[1][2][3] Achieving optimal, repeatable results requires precise control over reaction parameters. This document is structured to provide direct solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section provides quick answers to common queries encountered during the polymerization of this compound.
Q1: Why is my resulting polymer completely insoluble in common organic solvents? A1: High insolubility is often an intrinsic property of polymers derived from rigid aromatic monomers like this compound. This can be due to two primary factors: 1) High degree of cross-linking , which is characteristic of networks like Covalent Organic Frameworks (COFs), and 2) Strong intermolecular π-π stacking between the naphthalene units, which promotes aggregation. For linear polymers, try high-boiling point polar aprotic solvents like DMSO, NMP, or DMAc, sometimes with gentle heating. For highly cross-linked networks, insolubility is expected and confirms the formation of an extended framework.[4][5]
Q2: I'm attempting a Schiff base condensation with a diamine. What type and concentration of catalyst should I start with? A2: For Schiff base (imine) formation, an acid catalyst is typically required to activate the aldehyde groups. A common starting point is a catalytic amount of a weak acid like glacial acetic acid (e.g., 2-5 drops per 25 mL of solvent). For more challenging systems or to accelerate the reaction, a stronger acid like p-toluenesulfonic acid (TsOH) can be used, but care must be taken as it can sometimes lead to side reactions or degradation if used in excess or at high temperatures.[6][7]
Q3: How critical is the purity of the this compound monomer, and how can I purify it? A3: Monomer purity is absolutely critical. Impurities, particularly monofunctional species or oxidized byproducts (like the corresponding carboxylic acid), can act as chain terminators, severely limiting the molecular weight of the resulting polymer.[8] The most common purification method is recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture. Purity should be verified by ¹H NMR spectroscopy and by checking for a sharp melting point. The commercially available monomer is typically 97% pure, which may not be sufficient for high-performance applications.[9]
Q4: My polymerization results in a low molecular weight polymer or oligomers. What are the likely causes? A4: Low molecular weight is a frequent issue in condensation polymerization and can stem from several sources:
-
Impurities: As mentioned in Q3, impurities in either the dicarbaldehyde or the co-monomer are a primary cause.
-
Incorrect Stoichiometry: A precise 1:1 molar ratio of the aldehyde and co-monomer (e.g., diamine) is crucial. Even a small deviation disrupts the balance of reactive groups, limiting chain extension.
-
Suboptimal Reaction Time/Temperature: The reaction may not have been allowed to proceed long enough to reach high conversion. Conversely, excessively high temperatures can lead to side reactions or monomer degradation.[10]
-
Presence of Water: Water can interfere with condensation reactions, especially in Schiff base formation which produces water as a byproduct. Using anhydrous solvents and an inert atmosphere is recommended.[8]
Troubleshooting Guide: From Low Yields to Structural Defects
This guide provides a systematic approach to diagnosing and resolving specific experimental problems.
Issue 1: Low or No Polymer Yield
A low yield of the desired polymer is one of the most common experimental hurdles. The following workflow helps to systematically identify the root cause.
Caption: Troubleshooting workflow for low polymer yield.
-
Causality Behind the Choices:
-
Monomer Purity & Stoichiometry: Condensation polymerization requires high monomer purity (>99.5%) and exact stoichiometric balance to achieve high molecular weights, as described by the Carothers equation. Any deviation leads to a rapid drop in the degree of polymerization.
-
Reaction Conditions: The kinetics of polymerization are directly influenced by temperature and time. Insufficient time or a temperature that is too low will result in low conversion. However, temperatures that are too high can promote side reactions or monomer decomposition, also reducing yield.[10]
-
Inert Atmosphere: The aldehyde functional groups are susceptible to oxidation, and many co-monomers (like amines) can also be sensitive. Water in the solvent or from the atmosphere can hydrolyze imine bonds or interfere with the condensation reaction, making an inert and anhydrous environment essential for reproducibility.[8]
-
Issue 2: Amorphous Product When a Crystalline COF is Expected
The synthesis of crystalline Covalent Organic Frameworks (COFs) is challenging because it requires a balance between reaction kinetics and thermodynamic control. The formation of an amorphous powder is a common outcome.
-
Possible Cause 1: Irreversible Reaction Conditions
-
Explanation: Crystalline frameworks form through reversible reactions that allow for "error-checking" and self-healing, enabling the system to reach the thermodynamically stable, ordered state. If the reaction conditions (e.g., high temperature, strong catalyst) are too harsh, bond formation becomes irreversible, locking in disordered structures and leading to an amorphous polymer.[11][12]
-
Solution: Employ solvothermal synthesis conditions with a carefully chosen solvent or solvent mixture (e.g., mesitylene/dioxane). Use a moderate temperature and a catalyst that facilitates reversible imine exchange, such as acetic acid. A slow heating ramp followed by a prolonged period at the target temperature and slow cooling can promote crystallization.
-
-
Possible Cause 2: Incorrect Solvent System
-
Explanation: The solvent plays a critical role in COF synthesis. It must solubilize the monomers to an appropriate extent but also facilitate the precipitation of the growing crystalline framework. An inappropriate solvent can lead to premature precipitation of amorphous oligomers or keep everything in solution, preventing crystallization.
-
Solution: Screen a range of solvent systems. Binary or even ternary solvent mixtures are often required to fine-tune monomer solubility and control the nucleation and growth of the COF. Common solvents include o-dichlorobenzene, mesitylene, dioxane, and n-butanol.
-
Experimental Protocols & Data
Protocol 1: Purification of this compound (NDA)
Objective: To achieve >99% purity of the NDA monomer, essential for synthesizing high molecular weight polymers.
Materials:
-
This compound (as received, e.g., 97% pure)[9]
-
Reagent-grade ethanol or toluene/hexane solvent pair
-
Activated charcoal (optional, for color removal)
-
Standard recrystallization glassware (Erlenmeyer flasks, Büchner funnel)
Procedure:
-
Place 5.0 g of crude NDA in a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or toluene) dropwise while heating and swirling until the solid just dissolves. For a 5.0 g sample, this may be in the range of 100-150 mL.
-
If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum at 40-50 °C overnight.
-
Validation: Confirm purity via ¹H NMR and measure the melting point. Pure NDA should exhibit a sharp melting point.
Protocol 2: General Procedure for Schiff Base Polymerization with 1,4-Phenylenediamine
Objective: To synthesize a poly(imine) from this compound and a diamine co-monomer.
Caption: General workflow for Schiff base polymerization.
Procedure:
-
Setup: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
Reagents: In a 100 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (e.g., 1.842 g, 10.0 mmol) and 1,4-phenylenediamine (1.081 g, 10.0 mmol).
-
Solvent: Add 40 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the mixture to dissolve the monomers.
-
Catalyst: Add 5 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 48 hours under a positive pressure of nitrogen. The formation of a precipitate may be observed as the polymer grows.
-
Isolation: After cooling to room temperature, pour the viscous reaction mixture into 400 mL of vigorously stirring methanol. A fibrous or powdered solid should precipitate.
-
Purification: Allow the suspension to stir for 1-2 hours. Collect the polymer by vacuum filtration. Wash the solid extensively with methanol and then acetone to remove residual solvent and unreacted monomers.
-
Drying: Dry the final polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Table 1: Recommended Starting Conditions for NDA Polymerization
| Parameter | Schiff Base Polymerization | COF Synthesis | Rationale & Key Considerations |
| Co-monomer | Aromatic Diamines (e.g., p-phenylenediamine) | Planar, rigid amines (e.g., 1,3,5-triaminobenzene) | The geometry of the co-monomer dictates the final polymer structure (linear vs. 2D/3D network). |
| Solvent | Polar Aprotic (DMSO, NMP, DMAc) | Mesitylene/Dioxane, o-DCB/n-Butanol | Solvent choice affects monomer solubility and, for COFs, the reversibility and crystallization process.[13] |
| Catalyst | Acetic Acid, TsOH | Acetic Acid (aq. solution, e.g., 6M) | A weak acid catalyst is crucial for establishing the reversible conditions needed for COF self-assembly. |
| Temperature | 80 - 160 °C | 120 °C (Solvothermal) | Higher temperatures drive condensation but can make the reaction irreversible. Solvothermal conditions provide controlled energy input. |
| Atmosphere | Inert (N₂ or Argon) | Inert (N₂ or Argon) | Essential to prevent oxidation of aldehydes and amines and to exclude water. |
References
- Vulcanchem. This compound - 5060-65-1.
- Kaliyeva, L., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI.
- Ibrahim, M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. MDPI.
- Sigma-Aldrich. This compound | 5060-65-1.
- Sivakumar, T., & Pandurangan, A. (2025). Selective formation 2,6-diisopropyl naphthalene over mesoporous Al-MCM-48 catalysts. ResearchGate.
- Kim, K. H., & Kim, Y. H. (1995). Synthesis and characterization of poly(dioxynaphthylene-1,4-dicarbonylnaphthylene)s with various isomeric naphthylene links. Semantic Scholar.
- Biosynth. This compound | 5060-65-1 | FAA06065.
- ChemSrc. Naphthalene-2,6-dicarboxylic Acid: A Versatile Intermediate for High-Performance Polymers and Advanced Materials.
- Dey, K., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- Al-Shannaq, R., et al. (2023). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. MDPI.
- Wood, C. J., et al. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers.
- Kolcu, F., et al. (2025). Synthesis and characterization of naphthalene-tethered Schiff bases and corresponding poly(phenoxy-imine)s: A potent and highly selective “turn-on” chemosensor for Sn2+ ions. ResearchGate.
- Valente, J., et al. (2022). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview.
- Kaliyeva, L., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- Singh, P., et al. (2024). Synthesis, characterization, and adsorption performance of naphthalene-based covalent organic polymer for high-efficiency methylene blue removal. PubMed Central.
- Ibrahim, M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. National Institutes of Health.
- Dey, K., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- BenchChem. Technical Support Center: Troubleshooting Indene Polymerization Reactions.
- Shaalan, N., et al. (2023). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences.
- Iwan, A., et al. (2023). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties. MDPI.
- Chen, Y., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI.
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- 5. mdpi.com [mdpi.com]
- 6. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting poor crystallinity in COFs made from Naphthalene-2,6-dicarbaldehyde
Technical Support Center: Covalent Organic Frameworks
Introduction: The Naphthalene Crystallinity Conundrum
Naphthalene-2,6-dicarbaldehyde is a valuable building block for constructing conjugated Covalent Organic Frameworks (COFs) with promising electronic and porous properties. However, its rigid, planar structure, which is beneficial for creating extended π-conjugated systems, also presents a significant synthetic challenge. The strong π-π stacking interactions between naphthalene units can drive rapid, irreversible polymerization, leading to kinetically trapped, amorphous materials rather than thermodynamically favored crystalline frameworks.[1][2][3]
The formation of a highly crystalline COF relies on the principle of dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and self-healing, enabling the system to correct defects and organize into a periodic structure.[4] When the rate of precipitation vastly exceeds the rate of this reversible error correction, the result is often a disordered, low-crystallinity powder. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues leading to poor crystallinity in these systems.
Frequently Asked Questions & Troubleshooting
Q1: My synthesis resulted in a completely amorphous powder with no discernible peaks in the Powder X-ray Diffraction (PXRD) pattern. What are the most likely causes and how do I fix it?
An amorphous outcome indicates that the reaction kinetics are dominating over thermodynamic control. The building blocks are linking together and precipitating out of solution too quickly for a crystalline order to be established.[5] The primary goal is to slow down the initial reaction and polymerization rate.
Core Issue: Rapid, irreversible precipitation driven by strong intermolecular forces and fast imine condensation.
Troubleshooting Strategy:
-
Re-evaluate Your Solvent System: The choice of solvent is arguably the most critical parameter. It must provide sufficient solubility to keep monomers and oligomers in solution long enough for ordered growth, but not so much that the reaction is inhibited.
-
The Causality: Highly polar solvents like DMF or DMAc can fully solvate the monomers, leading to a very fast reaction upon heating. Conversely, non-polar solvents may cause premature precipitation. A mixture of solvents is often ideal. For instance, a combination of a polar solvent (e.g., 1,4-dioxane, mesitylene) and a less polar or bulky solvent (e.g., o-dichlorobenzene, fluorobenzene) can fine-tune monomer solubility and moderate the reaction rate.[6][7]
-
Actionable Step: Screen a matrix of solvent ratios. Start with reported conditions and systematically vary the ratio (e.g., 1:1, 1:2, 2:1 of dioxane:mesitylene).
-
-
Optimize Catalyst Concentration and Type: The acid catalyst is essential for imine exchange, the very mechanism that enables error correction.[6]
-
The Causality: Too little catalyst results in a slow, incomplete reaction. Too much catalyst can accelerate the initial condensation to a point where it becomes irreversible, leading to an amorphous polymer. Acetic acid is a common choice, but its concentration is key.
-
Actionable Step: Perform a catalyst concentration screen. If you used 0.1 mL of 6M acetic acid, try 0.05 mL and 0.2 mL in parallel experiments while keeping all other parameters constant.
-
-
Adjust Reaction Temperature: Temperature directly influences reaction kinetics.
-
The Causality: While a high temperature (e.g., 120 °C) is often used to ensure the reaction proceeds, it can also accelerate the formation of the amorphous solid.[6]
-
Actionable Step: Try lowering the temperature in 10-15 °C increments (e.g., 110 °C, 100 °C). A lower temperature can slow the reaction, favoring the thermodynamically stable crystalline product over the kinetically trapped amorphous state.
-
Troubleshooting Flowchart: From Amorphous to Crystalline
Caption: A logical workflow for troubleshooting an amorphous COF product.
Q2: My PXRD pattern shows broad, weak peaks, suggesting low crystallinity or very small crystallites. How can I sharpen these peaks and improve the long-range order?
This is a more promising result than a completely amorphous powder. It indicates that the conditions are close to optimal, but the crystal growth process is being terminated prematurely or is proceeding with a high density of defects. The goal here is to shift the equilibrium from nucleation towards crystal growth.
Core Issue: Nucleation rate is too high relative to the crystal growth rate, or the reaction time is insufficient for defect annealing.
Troubleshooting Strategy:
-
Extend Reaction Time: Crystalline COF formation can be slow, sometimes requiring several days for the framework to self-heal and anneal into a more ordered state.[5][6]
-
Actionable Step: Increase the reaction time from the typical 3 days to 5 or even 7 days. Monitor the crystallinity by taking small aliquots at different time points (if possible) to see if it improves over time.
-
-
Monomer Purity and Stoichiometry: This cannot be overstated.
-
The Causality: Impurities can act as "capping agents" that terminate crystal growth. Similarly, an off-balance stoichiometry means unreacted linkers will be present, creating defects and disrupting the long-range order.
-
Actionable Step: Re-purify your this compound (e.g., by recrystallization or sublimation) and the corresponding amine linker. Use high-precision balances to ensure an exact molar equivalence.
-
-
Advanced Technique: Modulator-Assisted Synthesis: This is a powerful method to dramatically improve crystallinity.[8]
-
The Causality: A "modulator" is a monofunctional molecule that reversibly competes with the multifunctional COF monomers (e.g., benzaldehyde competing with this compound). This competition slows down the overall polymerization rate, reduces the number of nucleation sites, and allows the COF to grow more slowly and with fewer defects, leading to larger and more perfect crystals.[8][9]
-
Actionable Step: Introduce a monofunctional modulator to the reaction mixture. Benzaldehyde is an effective modulator for imine-linked COFs.[8] Add a significant excess (e.g., 5-15 equivalents relative to the dialdehyde) and significantly extend the reaction time (e.g., 7-14 days).
-
Experimental Protocol: Modulator-Assisted Synthesis
Caption: Workflow for modulator-assisted COF synthesis to enhance crystallinity.
Q3: My initial product shows good crystallinity, but the PXRD peaks broaden or disappear after washing and drying ("activation"). What is causing this?
This is a classic case of structural collapse. The porous, layered structure of a 2D COF is often held together by weak van der Waals forces. The strong capillary forces exerted during the evaporation of high-surface-tension solvents can pull the layers together, destroying the porosity and crystallinity.[10]
Core Issue: Pore collapse due to capillary forces during solvent removal.
Troubleshooting Strategy:
-
Implement a Gentle Activation Protocol: The key is to replace the high-surface-tension synthesis solvent (like DMF or dioxane) with a low-surface-tension solvent before drying.
-
The Causality: Solvents like acetone and tetrahydrofuran (THF) have lower surface tensions than DMF, mesitylene, or water. Exchanging the solvent within the pores before applying a vacuum reduces the stress on the framework as the final solvent evaporates.[6][10]
-
Actionable Step: After isolating the crude product, do not dry it immediately. Instead, create a solvent exchange series. For example, soak and centrifuge the COF powder sequentially in fresh DMF (to remove residual monomers), then THF (3-4 times over 24 hours), and finally acetone (2-3 times). Only after this exchange should you dry the sample under high vacuum.
-
-
Consider Supercritical Drying: This is the most effective method for preserving delicate porous structures.
-
The Causality: Supercritical CO₂ has no surface tension. By exchanging the pore solvent with liquid CO₂ and then bringing it to its supercritical state, the "solvent" can be removed as a gas without passing through a liquid-gas phase boundary, thus completely avoiding capillary forces.
-
Actionable Step: If the equipment is available, perform a solvent exchange into a solvent miscible with liquid CO₂ (like ethanol or acetone) and then use a critical point dryer.
-
Data Summary Tables
Table 1: Influence of Key Synthesis Parameters on Crystallinity
| Parameter | Low Crystallinity Condition | High Crystallinity Condition | Rationale |
| Temperature | Too high or too low | Optimized (e.g., 100-120 °C) | Balances reaction rate and reversibility.[6] |
| Time | Too short (< 2 days) | Sufficiently long (3-7 days) | Allows for defect annealing and thermodynamic equilibrium.[6] |
| Solvent | High monomer solubility (fast precipitation) | Moderate monomer solubility | Slows down polymerization, allowing for ordered growth.[9] |
| Catalyst Conc. | Too high or too low | Optimized | Modulates the rate of reversible imine exchange for error correction.[6] |
| Modulator | Absent | Present (e.g., 5-15 eq.) | Competitively inhibits polymerization, favoring slow, ordered growth.[8] |
Table 2: Common Solvents for Naphthalene-Based COF Synthesis
| Solvent | Boiling Point (°C) | Function / Common Use |
| 1,4-Dioxane | 101 | Good solvent for many aromatic amines. |
| Mesitylene | 165 | High boiling point, helps solubilize planar monomers. |
| o-Dichlorobenzene (o-DCB) | 180 | High boiling point, often used in combination.[7] |
| n-Butanol (n-BuOH) | 118 | Can help modulate reaction rates. |
| Fluorobenzene | 85 | Used in mixed solvent systems to tune polarity.[7] |
Standard Protocol: Baseline Solvothermal Synthesis
This protocol serves as a standard starting point from which the troubleshooting steps described above can be applied.
-
Preparation: In a Pyrex tube, add this compound (e.g., 0.1 mmol) and the corresponding amine linker (e.g., 0.1 mmol for a C2+C2 linkage).
-
Solvent & Catalyst Addition: Add the chosen solvent system (e.g., 1.0 mL of a 1:1 v/v mixture of 1,4-dioxane and mesitylene). Sonicate for 10-15 minutes to create a uniform suspension. Add the aqueous acid catalyst (e.g., 0.1 mL of 6M acetic acid).
-
Degassing: Flash-freeze the reaction tube in liquid nitrogen. Evacuate the tube on a Schlenk line and backfill with an inert gas (N₂ or Ar). Repeat this freeze-pump-thaw cycle three times.
-
Sealing & Heating: Seal the tube under vacuum using a torch. Place the sealed tube in a preheated oven at 120 °C for 3 days.
-
Isolation: After cooling to room temperature, open the tube carefully. Collect the solid product by vacuum filtration or centrifugation.
-
Washing: Wash the solid extensively with anhydrous DMF and anhydrous acetone to remove unreacted monomers and catalyst.
-
Activation & Drying: Perform a solvent exchange with THF as described in Q3. Dry the final product under high vacuum at 80-100 °C overnight to yield the COF powder.
References
- Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. Journal of the American Chemical Society, 140(9), 3306–3311. [Link]
- ResearchGate. (n.d.). Crystallinity and stability of covalent organic frameworks | Request PDF.
- Veselsky, J., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(5), 1533-1559. [Link]
- Ma, Y., et al. (2019). Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators. Polymer Chemistry, 10(43), 5869-5874. [Link]
- Sakaushi, K., et al. (2015). Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force. Journal of the American Chemical Society, 137(24), 7912–7919. [Link]
- Moffat, F. M., et al. (2020). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers in Chemistry, 8, 590. [Link]
- Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. Journal of the American Chemical Society, 140(9), 3306-3311. [Link]
- ResearchGate. (n.d.). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 | Request PDF.
- Gutzler, R., & Lotsch, B. V. (2020). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews, 50(2), 1032-1065. [Link]
- Ma, T., et al. (2018). Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science, 361(6397), 58-62. [Link]
- ResearchGate. (n.d.). Targeted Synthesis of Isomeric Naphthalene‐Based 2D Kagome Covalent Organic Frameworks | Request PDF.
- MDPI. (n.d.). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- ACS Publications. (n.d.). A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture.
- Evans, A. M., et al. (2019). Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks.
Sources
- 1. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]
- 10. Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naphthalene-2,6-dicarbaldehyde
Welcome to the dedicated technical support resource for Naphthalene-2,6-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. Here, we address the critical challenge of preventing its oxidation to Naphthalene-2,6-dicarboxylic acid, a common issue that can compromise experimental outcomes. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practice protocols to ensure the integrity of your starting material and the success of your research.
Understanding the Challenge: The Susceptibility of this compound to Oxidation
This compound is a valuable building block in organic synthesis due to its two reactive aldehyde functionalities. However, these very groups are also its Achilles' heel, making the molecule highly susceptible to oxidation. The aldehyde C-H bond is relatively weak and prone to radical abstraction, initiating a cascade that ultimately converts the aldehyde to a carboxylic acid. This process is often accelerated by exposure to atmospheric oxygen, light, and certain impurities.
The oxidation product, Naphthalene-2,6-dicarboxylic acid, is a crystalline solid with different physical and chemical properties. Its presence as an impurity can significantly impact subsequent reactions, leading to lower yields, unexpected side products, and difficulties in purification. Therefore, maintaining the purity of this compound is paramount for reproducible and reliable experimental results.
Troubleshooting Guide: Addressing Oxidation Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I suspect my this compound has oxidized. How can I confirm this?
Answer:
The most common indicator of oxidation is a change in the physical appearance of the compound, which is typically a solid. The presence of the less soluble Naphthalene-2,6-dicarboxylic acid can make the solid appear less crystalline or more powdery.
For a definitive confirmation, we recommend the following analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick and effective method. The dicarboxylic acid is significantly more polar than the dialdehyde and will have a much lower Rf value. Spot a solution of your suspect material alongside a known standard of pure this compound on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The appearance of a new, lower Rf spot indicates the presence of the oxidized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The aldehyde protons of this compound have a characteristic chemical shift in the 9-10 ppm region. The disappearance or reduction in the integration of this signal, coupled with the potential appearance of a broad signal for the carboxylic acid protons (often >10 ppm, though sometimes not observed), is a strong indication of oxidation.
-
Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde in this compound will have a characteristic frequency. The formation of the carboxylic acid will introduce a broad O-H stretch (typically around 2500-3300 cm-1) and a shift in the C=O stretching frequency.
Question 2: My recently purchased this compound already shows signs of oxidation. What should I do?
Answer:
If the level of oxidation is minor, you may be able to purify the material before use. However, if significant oxidation has occurred, it is best to contact your supplier. For purification, two primary methods can be employed:
-
Recrystallization: This is often the most effective method for removing the dicarboxylic acid impurity. Since Naphthalene-2,6-dicarboxylic acid is generally less soluble in many organic solvents than the dialdehyde, a carefully chosen solvent system can selectively crystallize the desired compound, leaving the impurity in the mother liquor.
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form water-soluble adducts, while carboxylic acids do not.[1][2][3] This difference in reactivity can be exploited for purification. The impure material can be dissolved in a suitable organic solvent and treated with an aqueous solution of sodium bisulfite. The aldehyde adduct will move to the aqueous layer, which can then be separated. The aldehyde can be regenerated from the aqueous layer by treatment with a base.[3]
Question 3: I observe oxidation of my this compound during a reaction. What are the likely causes and how can I prevent it?
Answer:
Oxidation during a reaction is a common problem and can be attributed to several factors. The following troubleshooting workflow can help you identify and address the root cause:
Caption: Troubleshooting workflow for in-reaction oxidation.
In-depth Explanation of Preventive Measures:
-
Inert Atmosphere: The most critical step is to exclude oxygen. All manipulations should be performed under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.
-
Deoxygenated Solvents and Reagents: Solvents can dissolve significant amounts of oxygen. Always use freshly deoxygenated solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. Ensure all other reagents are also stored and handled under inert conditions.
-
Antioxidant Additives: For particularly sensitive reactions, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[4][5][6] It acts by trapping peroxy radicals, thus terminating the oxidation chain reaction.[6][[“]] A concentration of 0.01% to 0.1% w/w is typically sufficient.[5]
-
Light Protection: Photons can initiate radical chain reactions. If your reaction is light-sensitive, protect it from light by wrapping the reaction vessel in aluminum foil.
-
Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. If possible, run your reaction at the lowest effective temperature.
-
Reagent Purity: Ensure all reagents are of high purity and free from peroxide impurities, which can initiate oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It should be kept in a cool, dark place, preferably refrigerated at 2-8°C.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen. |
| Light | Protected from light (e.g., amber vial) | Minimizes light-induced degradation. |
| Container | Tightly sealed, preferably under vacuum or inert gas | Prevents ingress of air and moisture. |
Q2: Can I use solvents directly from the bottle when working with this compound?
A2: It is strongly discouraged. Most commercial solvents contain dissolved oxygen. For best results, solvents should be deoxygenated before use, for example, by sparging with an inert gas for at least 30 minutes. For highly sensitive applications, a more rigorous method like the freeze-pump-thaw technique is recommended.
Q3: Is this compound sensitive to moisture?
A3: While the primary concern is oxidation, like many aldehydes, it can be sensitive to moisture. Water can potentially form a hydrate with the aldehyde groups. Therefore, it is good practice to use dry solvents and handle the compound in a dry atmosphere.
Q4: I have purified my this compound by recrystallization. How should I dry the crystals?
A4: The purified crystals should be dried under vacuum to remove the residual solvent. It is best to do this at a moderate temperature (e.g., room temperature to 40°C) to avoid any potential degradation. Avoid drying in an oven that is open to the atmosphere.
Q5: Are there any specific solvents that should be avoided for storing this compound?
A5: Solvents that are prone to forming peroxides over time (e.g., diethyl ether, tetrahydrofuran) should be used with caution and should be freshly distilled and tested for peroxides before use. Chlorinated solvents may contain traces of acid and should also be used with care. For long-term storage of solutions, consider a relatively non-polar, aprotic solvent that has been rigorously deoxygenated and stored under an inert atmosphere.
Experimental Protocols
Protocol 1: Recrystallization of this compound to Remove Naphthalene-2,6-dicarboxylic Acid
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility at room temperature or below. The Naphthalene-2,6-dicarboxylic acid impurity should be sparingly soluble in the chosen solvent even at high temperatures. A mixed solvent system, such as ethanol/water or acetone/hexane, may be effective.[8][9]
-
Dissolution: In a flask equipped with a reflux condenser, add the impure this compound. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) and bring the mixture to a gentle boil with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until turbidity persists. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the impure this compound in a minimal amount of a water-miscible organic solvent like methanol or THF in a separatory funnel.[2][3] Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde will react to form the water-soluble bisulfite adduct.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and more water to the separatory funnel. Shake and allow the layers to separate. The unreacted dicarboxylic acid and other non-aldehydic impurities will remain in the organic layer.
-
Separation: Drain the aqueous layer containing the bisulfite adduct into a clean flask. Discard the organic layer.
-
Regeneration of Aldehyde: To the aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., 10% sodium hydroxide solution) to the aqueous layer until it is strongly basic (pH > 10). This will reverse the adduct formation and regenerate the aldehyde.
-
Final Extraction and Workup: The regenerated this compound will be extracted into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
References
- PerfumersWorld. Butylated Hydroxytoluene (BHT) antioxidant. [Link]
- Chemistry LibreTexts. 20.9: 20.1 Oxidation of Aldehydes and Ketones. (2019). [Link]
- Sarochem. BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. [Link]
- Wikipedia.
- ResearchGate. What is the optimal concentration of BHT (Butylated Hydroxytoluene)
- Consensus. Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]
- JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). [Link]
- Chemguide.
- PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). [Link]
- Google Patents.
- MIT Digital Lab Techniques Manual.
- Brainly.com. [FREE] Which solvent was more effective for the recrystallization of naphthalene: ethanol or hexane?. (2017). [Link]
- Google Patents.
- Kao.
- University of Rochester, Department of Chemistry.
- ResearchGate. ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review | Request PDF. (2022). [Link]
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- Scribd.
- Restorative Medicine.
- University of San Diego. Recrystallization of an Impure Sample of Naphthalene Objectives. [Link]
- Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. (2022). [Link]
- UKEssays.com.
- PMC - NIH. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. [Link]
- Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Analytical Chemical Products. Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. [Link]
- ACS Publications. Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2022). [Link]
- PubMed Central.
- LookChem.
- MDPI.
- Google Patents.
- ResearchGate. (PDF) Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. (2022). [Link]
- Online Chemistry notes.
- Chemistry LibreTexts. 9.6: Aldehydes and Ketones. (2022). [Link]
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. sarochem.com [sarochem.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. brainly.com [brainly.com]
Preventing incomplete reactions of Naphthalene-2,6-dicarbaldehyde
Welcome to the technical support center for Naphthalene-2,6-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to prevent incomplete reactions and ensure the success of your experiments.
Troubleshooting Guide: Overcoming Incomplete Reactions
This section addresses the most common issues encountered during reactions with this compound. The question-and-answer format is designed to help you quickly identify and solve specific experimental challenges.
Q1: My reaction has stalled, and analysis (TLC, LC-MS) shows a significant amount of unreacted this compound. What are the primary causes and solutions?
This is the most frequent challenge and typically points to issues with reaction conditions or reactant quality.
Potential Cause A: Suboptimal Solubility
-
The "Why": this compound is a planar, symmetrical, and rigid molecule, which significantly limits its solubility in many common organic solvents.[1] If the aldehyde is not fully dissolved, the reaction is essentially running in a heterogeneous mixture, leading to drastically reduced reaction rates and incomplete conversion.
-
The Solution:
-
Solvent Screening: Prioritize high-boiling point, polar aprotic solvents. Conduct small-scale solubility tests before running your main reaction.
-
Elevated Temperature: Gently heat the mixture to aid dissolution. Ensure the aldehyde is completely dissolved before adding other reagents.
-
Co-Solvent Systems: In some cases, a mixture of solvents (e.g., Toluene/DMF) can provide the necessary solubility and reaction environment.
-
Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Dimethylformamide (DMF) | 153 | 36.7 | Excellent solvent, but must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | High dissolving power; can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | High boiling point, good for high-temperature reactions. |
| Dichloromethane (DCM) | 40 | 9.1 | Lower boiling point, suitable for milder conditions if solubility permits. |
| Toluene | 111 | 2.4 | Can be effective, especially at reflux for azeotropic water removal. |
Potential Cause B: Insufficient Reagent Purity
-
The "Why": The aldehyde groups are susceptible to oxidation, forming the corresponding naphthalene-2,6-dicarboxylic acid.[1][2] This impurity is unreactive in most aldehyde-specific reactions and can inhibit the desired transformation. The starting material should be a free-flowing solid.
-
The Solution:
-
Purity Assessment: Before use, always check the purity of your this compound via ¹H NMR and melting point (Lit. mp ~173 °C). A broad melting range is a key indicator of impurities.
-
Purification: If impurities are detected, purify the material. Recrystallization is often effective. For persistent non-volatile impurities, sublimation can be an excellent purification method for naphthalene-based compounds.[3]
-
Potential Cause C: Inadequate Reaction Energetics
-
The "Why": The aromatic nature of the naphthalene core provides significant stability. Driving a reaction to completion, especially on both aldehyde sites, may require more energy than anticipated.
-
The Solution:
-
Monitor Progress: Track the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Do not rely solely on a predetermined reaction time.
-
Incremental Temperature Increase: If the reaction is sluggish at a given temperature, consider a stepwise increase in temperature (e.g., in 10-20 °C increments). Monitor for any increase in side-product formation at each step.
-
Catalyst Optimization: If your reaction is catalyzed, ensure the catalyst is active and used at an optimal loading. Consider a small-scale screen of different catalysts or catalyst loadings.
-
Q2: I'm observing the formation of mono-adducts or mono-functionalized products instead of the desired di-substituted product. How can I improve selectivity?
The "Why": Once one aldehyde group reacts, the electronic properties of the naphthalene ring system are altered. This can deactivate the second aldehyde group, making the second reaction step kinetically slower than the first.
-
The Solution:
-
Stoichiometric Control: Use a slight excess (e.g., 2.1 - 2.2 equivalents for a 1:2 reaction) of the coupling partner to statistically favor the di-substituted product.
-
More Forcing Conditions: After an initial period to allow for the first substitution, increasing the temperature or adding more catalyst can provide the necessary energy to drive the second reaction to completion.
-
High Concentration: For bimolecular reactions, Le Chatelier's principle applies. Running the reaction at a higher concentration can increase the rate of the second substitution.
-
Q3: My reaction is messy, yielding multiple side products. What are the likely side reactions and how can I prevent them?
-
The "Why": The aldehyde functional groups are highly reactive and can participate in several undesirable pathways, especially under non-optimal conditions.
-
The Solution: A systematic approach to eliminating side reactions is crucial.
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
-
Oxidation: The aldehyde groups can be easily oxidized to carboxylic acids by atmospheric oxygen.
-
Prevention: Always run reactions under a dry, inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use.
-
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde (which lacks α-hydrogens) can disproportionate to form one molecule of the corresponding alcohol and one of the carboxylic acid.[4]
-
Prevention: Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
-
Polymerization/Autocondensation: Aldehydes are prone to self-condensation or polymerization, especially during prolonged storage or upon heating.[5][6][7]
-
Prevention: Use freshly purified this compound for best results. Avoid excessively high reaction temperatures for extended periods unless necessary.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for this compound?
To ensure long-term stability and reactivity, store the compound under an inert atmosphere (Nitrogen or Argon is preferred).[8] It should be kept in a tightly sealed container in a cool (2-8°C), dark, and dry environment. Aldehydes are known to be sensitive to light and air.[9]
FAQ 2: Which analytical methods are best for confirming the purity of the starting material?
A multi-point verification is recommended:
-
¹H NMR: To confirm the chemical structure and check for organic impurities. The two aldehyde protons should be sharp singlets, and the aromatic protons should integrate correctly.
-
Melting Point: Compare the measured value against the literature value (approx. 173°C). A sharp melting point is indicative of high purity.
-
LC-MS/GC-MS: Useful for detecting trace-level impurities or degradation products that may not be visible by NMR.
FAQ 3: Can you provide a general protocol for purifying this compound by recrystallization?
Certainly. This protocol should be adapted based on the specific impurities present.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the aldehyde is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethyl acetate and hexanes often works well.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the more polar solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
-
Verification: Confirm the purity of the recrystallized material by melting point analysis and NMR spectroscopy.
FAQ 4: Are there any specific safety precautions I should take?
Yes. This compound is an irritant. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and skin contact.[9]
Visual Guide to Potential Side Reactions
This diagram illustrates the primary degradation pathways that can lead to incomplete reactions or product contamination.
Caption: Key reaction pathways for this compound.
References
- This compound - 5060-65-1 - Vulcanchem. Vulcanchem.
- US4414419A - Stabilization of aldehydes - Google Patents. Google Patents.
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Technical Support Center: Scaling Up the Synthesis of Naphthalene-2,6-dicarbaldehyde
Introduction
Naphthalene-2,6-dicarbaldehyde is a symmetrical aromatic dialdehyde featuring a rigid naphthalene core.[1] This unique structure makes it a valuable building block and precursor in materials science and organic synthesis, particularly for the creation of polymers, macrocycles, and ligands for coordination chemistry.[1] Despite its utility, scaling up its synthesis presents several challenges, including controlling selectivity, managing side reactions, and ensuring product purity.
This technical support guide provides field-proven insights, detailed protocols, and robust troubleshooting advice for the two primary synthetic routes. Our goal is to empower researchers and process chemists to navigate the complexities of this synthesis with confidence, moving from bench-scale experiments to larger-scale production.
Strategic Overview: Choosing Your Synthetic Pathway
The selection of a synthetic route is paramount and depends on available starting materials, scale, and safety infrastructure. We will focus on two validated pathways starting from 2,6-dimethylnaphthalene, a common industrial feedstock.[2][3]
-
Route A: Radical Bromination followed by Sommelet Reaction. This is a classic, multi-step approach that offers reliable control and avoids harsh oxidative conditions. It is often preferred for its predictability.
-
Route B: Direct Oxidation (via an intermediate). While direct oxidation of methyl groups to aldehydes is challenging to control, a more practical approach involves oxidation to the more stable dicarboxylic acid, followed by conversion to the diester and selective reduction.[4] This route can be efficient at scale if the intermediate steps are well-optimized.
The following diagram outlines the strategic decision-making process.
Caption: Key synthetic routes to this compound.
Part 1: Route A - Synthesis via Radical Bromination & Sommelet Reaction
This pathway involves two distinct experimental stages: the synthesis of the dibrominated intermediate and its subsequent conversion to the dialdehyde.
Experimental Protocol: Step A - Synthesis of 2,6-Bis(bromomethyl)naphthalene
This procedure is adapted from established methods for benzylic bromination.[5][6]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve 2,6-dimethylnaphthalene (1 equiv.) in a suitable solvent like carbon tetrachloride or chlorobenzene (dried prior to use).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 2.1 equiv.) and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated by light, so exposure to a standard lab lamp can be beneficial. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[5]
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide by-product and wash it with a small amount of cold solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude 2,6-bis(bromomethyl)naphthalene will precipitate. Recrystallize the solid from a solvent like ethanol or hexane to yield the pure product.
Experimental Protocol: Step B - Sommelet Reaction
The Sommelet reaction converts the benzylic halide to an aldehyde using hexamine (hexamethylenetetramine).[7][8]
-
Salt Formation: Dissolve the 2,6-bis(bromomethyl)naphthalene (1 equiv.) in chloroform or a similar solvent. Add hexamine (2.2 equiv.) and stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution. This may take several hours.
-
Hydrolysis: Filter the precipitated salt and wash with diethyl ether. Suspend the salt in a 50% aqueous acetic acid solution.
-
Reaction Execution: Heat the suspension to reflux for 2-4 hours. The hydrolysis of the imine intermediate formed in situ yields the aldehyde.
-
Work-up and Isolation: Cool the reaction mixture. The product, this compound, often precipitates. Filter the solid, wash thoroughly with water, then a dilute sodium bicarbonate solution, and finally with water again to remove acetic acid.
-
Purification: The crude product can be purified by recrystallization from a solvent like acetic acid or by column chromatography.
Troubleshooting Guide (Route A)
| Question/Issue | Probable Cause & Explanation | Recommended Solution |
| Low yield in bromination step (Step A) | 1. Ineffective Radical Initiation: AIBN may have degraded, or there might be radical inhibitors present. 2. Insufficient Reaction Time: Benzylic bromination can sometimes be sluggish.[5] | 1. Use fresh AIBN. Ensure all reagents and solvents are pure. 2. Monitor the reaction by TLC. Continue reflux until the starting material is consumed. |
| Formation of mono- and tri-brominated species | Incorrect Stoichiometry: Using too little or too much NBS can lead to incomplete reaction or over-bromination. | Use a slight excess (2.1-2.2 equivalents) of NBS. Add the NBS portion-wise to maintain better control over the reaction. |
| Sommelet reaction stalls or gives low yield (Step B) | 1. Incomplete Salt Formation: The quaternary salt is the key intermediate. If it doesn't form efficiently, the reaction fails. 2. Ineffective Hydrolysis: The pH and temperature of the hydrolysis step are critical for breaking down the hexaminium complex.[8] | 1. Ensure reagents are dry for the salt formation step. Allow sufficient time for the salt to precipitate fully. 2. Use 50% aqueous acetic acid for hydrolysis and ensure reflux is maintained. Monitor by TLC. |
| Product is contaminated with nitrogenous by-products | Incomplete Hydrolysis: Amine by-products can form if the hydrolysis of the intermediate is not complete. | Increase the reflux time during the hydrolysis step. A thorough wash with dilute HCl during work-up can help remove basic amine impurities. |
Part 2: Route B - Synthesis via Oxidation & Selective Reduction
This route is attractive for large-scale operations due to fewer discrete steps but requires careful control of reaction conditions to ensure high selectivity.
Experimental Protocol: Step A - Oxidation to Dicarboxylic Acid
This protocol is based on the well-established catalytic oxidation of alkylated aromatics.[9][10]
-
Reaction Setup: Charge a high-pressure reactor with 2,6-dimethylnaphthalene (1 equiv.), acetic acid (as solvent), and a catalyst system, typically a mixture of cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Reaction Execution: Pressurize the reactor with compressed air or pure oxygen and heat to the target temperature (e.g., 120-150°C). The reaction is exothermic and requires careful temperature management.[9]
-
Work-up and Isolation: After the reaction is complete (monitored by oxygen uptake), cool the reactor and vent the pressure. The product, Naphthalene-2,6-dicarboxylic acid, is sparingly soluble in acetic acid and will precipitate. Filter the solid, wash with fresh acetic acid, and then water.
Experimental Protocol: Step B - Esterification & Selective Reduction
-
Esterification: Suspend the crude Naphthalene-2,6-dicarboxylic acid in excess methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). Heat to reflux until a clear solution is formed and TLC indicates complete conversion. Isolate the dimethyl ester by standard work-up and purify by recrystallization.[11]
-
Selective Reduction: A specialized reducing agent is required to convert the ester to an aldehyde without further reduction to the alcohol. A system using N-methylpiperazine-modified sodium bis(2-methoxyethoxy)aluminum hydride (NMP-SMEAH) has proven effective for this transformation.[4]
-
Setup: In an inert atmosphere, dissolve the purified dimethyl naphthalene-2,6-dicarboxylate in anhydrous THF.
-
Execution: Cool the solution (e.g., to 0°C) and slowly add the NMP-SMEAH reagent. The reaction is typically rapid.
-
Work-up: Quench the reaction carefully with a mild acid. Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude dialdehyde. Purify as needed.
-
Troubleshooting Guide (Route B)
| Question/Issue | Probable Cause & Explanation | Recommended Solution |
| Oxidation reaction is incomplete (Step A) | 1. Catalyst Deactivation: The Co/Mn/Br system can be sensitive to impurities. 2. Insufficient Pressure/Temperature: These are key parameters driving the reaction.[9] | 1. Ensure high-purity starting materials and solvent. 2. Optimize reaction parameters. A pressure of at least 0.6 MPa is often required.[9] |
| Formation of by-products (e.g., trimellitic acid) | Over-oxidation: If conditions are too harsh or reaction time is too long, oxidation of the aromatic ring can occur. | Carefully control the reaction temperature and time. Monitor the reaction progress and stop it once the starting material is consumed. |
| Reduction of the diester yields the diol (Step B) | Over-reduction: Standard reducing agents like LiAlH₄ will readily reduce the ester all the way to the alcohol. The choice of reducing agent is critical. | Use a selective, modified hydride reagent like NMP-SMEAH. [4] Maintain low temperatures during the addition to control reactivity. |
| Difficulties purifying the intermediate dicarboxylic acid | Low Solubility: Naphthalene-2,6-dicarboxylic acid has very low solubility in most common solvents, making recrystallization difficult.[11] | Purification is often best achieved at the diester stage. The diester is much more soluble in organic solvents and can be easily purified by recrystallization or chromatography before the final reduction step.[11] |
Part 3: General Purification & Characterization
Purification Workflow
Regardless of the synthetic route, the final purification of this compound is critical.
Caption: General purification strategies for the final product.
Purification Notes:
-
Recrystallization: Acetic acid or ethanol are common solvents. The product is a solid with a melting point around 173-176°C.
-
Column Chromatography: Use a silica gel stationary phase with a solvent system like hexanes/ethyl acetate to separate non-polar impurities and mono-aldehyde by-products.
-
Sublimation: As a solid with an appreciable vapor pressure, sublimation can be an excellent final purification step to remove non-volatile impurities.[12][13]
Characterization Data
| Property | Expected Value |
| Molecular Formula | C₁₂H₈O₂[1] |
| Molecular Weight | 184.19 g/mol [1] |
| Appearance | Solid[14] |
| Melting Point | 173-176 °C |
| ¹H NMR (CDCl₃) | Peaks expected around δ 10.1 (s, 2H, -CHO), 8.3 (s, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H) |
| Storage | Store under an inert atmosphere at 2-8°C.[14] |
Frequently Asked Questions (FAQs)
Q1: My final product is degrading or changing color upon storage. How can I prevent this? A1: Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which can convert them to the corresponding carboxylic acids. This is often accelerated by light. For long-term stability, store this compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at refrigerated temperatures (2-8°C).[14]
Q2: Are there any other promising synthetic routes for large-scale production? A2: Yes. One established method involves the ozonolysis of 2,6-divinylnaphthalene.[1] This reaction provides a direct oxidative cleavage of the double bonds to form the two aldehyde functionalities. While effective, it requires specialized equipment to handle ozone safely. Another approach is the direct reduction of Naphthalene-2,6-dicarbonyl chloride, which can be prepared from the dicarboxylic acid.
Q3: What are the primary safety hazards I should be aware of? A3:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
High-Pressure Oxidation: This step should only be performed in a properly rated and maintained pressure reactor by trained personnel. The reaction is exothermic and poses a risk of thermal runaway if not controlled.
-
Solvents: Many solvents used (carbon tetrachloride, chloroform, THF) have specific health and safety risks. Always consult the Safety Data Sheet (SDS) before use.
-
Hydride Reagents: Reagents like SMEAH are water-reactive and can be pyrophoric. They must be handled under a strict inert atmosphere.
Q4: Can I use oxidation methods other than the Co/Mn/Br catalyst system? A4: While other strong oxidizing agents like potassium permanganate or chromic acid can oxidize the methyl groups, they are very difficult to stop at the aldehyde stage and will almost certainly yield the dicarboxylic acid.[15] Milder, more selective reagents like Dess-Martin periodinane or Swern oxidation are generally not practical or cost-effective for scaling up this particular substrate. Therefore, the catalytic air oxidation remains a primary industrial method for the initial conversion to the diacid.[9]
References
- Vertex AI Search Result. This compound - 5060-65-1 - Vulcanchem.
- Hagiya, K., Mitsui, S., & Taguchi, H. A Facile and Selective Synthetic Method for the Preparation of Aromatic Dialdehydes from Diesters via the Amine-Modified SMEAH Reduction System. Synthesis.
- ASM Journals. Microbial oxidation of dimethylnaphthalene isomers. Applied and Environmental Microbiology.
- Wikipedia. 2,6-Dimethylnaphthalene.
- Name Reactions in Organic Synthesis. Sommelet Reaction.
- Organic Reactions. The Sommelet Reaction.
- Organic Syntheses. 2,6-naphthalenedicarboxylic acid.
- MDPI. 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
- Gao, H., et al. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry.
- Koz, G., Astley, D., & Astley, S. T. A Simple Alternative Method for the Synthesis of Aromatic Dialdehydes. GU J Sci.
- ResearchGate. Synthesis methods for 2,6-naphthalenedicarboxylic acid.
- Chen, C. Y., et al. Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene.
- Nature. Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis.
- NIH. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions.
- PubMed Central. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor.
- Diva-portal.org. Production of Dialdehyde Cellulose and Periodate Regeneration: Towards feasible oxidation processes.
- PrepChem.com. Preparation of 2-(bromomethyl)naphthalene.
- Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene).
- European Patent Office. Process for producing highly pure 2, 6 naphthalene dicarboxylic acid.
- ResearchGate. The preparation and properties of dialdehyde starch and thermoplastic dialdehyde starch.
- Wiley Online Library. Supporting Information for Angew. Chem. Int. Ed. Z19236.
- Scribd. Chemistry Lab: Naphthalene Sublimation.
- NIST WebBook. Naphthalene, 2,6-dimethyl-.
- Benchchem. Technical Support Center: Optimization of Aldehyde Synthesis.
- TSI Journals. Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde.
- NIH. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
- Providence College. Reaction of naphthalene-2,3-dicarbaldehyde with cyanide; a unique oxidative condensation product.
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Technical Support Center: Characterization of Naphthalene-2,6-dicarbaldehyde-Based Materials
Welcome to the technical support center for Naphthalene-2,6-dicarbaldehyde (NDA) and its derivative materials. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique molecules. The electron-deficient naphthalene core, while imparting desirable electronic and thermal properties, frequently introduces significant challenges in analysis. This resource provides troubleshooting guides and FAQs to address common issues encountered during experimentation, grounding our advice in established scientific principles and field-proven methodologies.
Section 1: Overcoming Solubility and Aggregation Hurdles
The planar, aromatic structure of the naphthalene core is highly prone to π-π stacking, leading to strong intermolecular interactions. This is the primary cause of the notoriously poor solubility and aggregation behavior of many NDA-based materials, including polymers, Covalent Organic Frameworks (COFs), and Naphthalene Diimide (NDI) derivatives.[1][2] Effective characterization is impossible without first addressing this fundamental issue.
FAQ 1.1: My NDA-based polymer/COF is insoluble in all common laboratory solvents. What is the underlying cause, and how can I overcome this for characterization?
Answer: The insolubility stems from the strong, non-covalent π-π stacking interactions between the planar naphthalene units. These interactions create highly ordered, stable aggregates that are energetically favored over solvation. For polymers, this is compounded by the high molecular weight.
The primary strategy is to disrupt these intermolecular forces. This can be achieved by modifying the chemical structure or by carefully selecting the characterization solvent and conditions. Introducing bulky substituents at the imide positions of NDI derivatives, for example, can sterically hinder the π-π stacking and improve solubility.
Troubleshooting Protocol: Systematic Approach to Solubilization
-
Solvent Screening: Test a range of solvents with varying polarities and properties. High-boiling point, polar aprotic solvents are often effective.
-
Heating: Gently heat the sample in the chosen solvent. For many polyimides and other robust materials, heating can provide the necessary energy to overcome intermolecular forces and facilitate dissolution.[3]
-
Sonication: Use a bath sonicator to break apart larger aggregates and improve solvent penetration.
-
Acidic Solvents: For some polyamides and polyimides, strong acids like sulfuric acid or solvents containing lithium chloride (e.g., DMAc with LiCl) can disrupt hydrogen bonding and improve solubility. Use with caution as this may degrade certain materials.
Table 1: Recommended Solvents for Naphthalene-Based Materials
| Solvent | Class | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Chlorinated | 39.6 | Effective for some NDI derivatives. |
| Chloroform (CHCl₃) | Chlorinated | 61.2 | Good starting point for many organic molecules. |
| Tetrahydrofuran (THF) | Ether | 66 | Common solvent for dissolving organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, effective for many polymers and NDIs.[3] |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 165 | Often used for synthesizing and dissolving polyimides.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Strong solvent, can dissolve many recalcitrant compounds. |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation, but for NDA-based materials, it can yield uninformative, broad spectra if not performed correctly. Aggregation and the presence of paramagnetic impurities are the most common culprits.
FAQ 2.1: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I diagnose and fix this issue?
Answer: Peak broadening in the NMR spectrum of naphthalene-based systems is typically caused by one of two factors: molecular aggregation or the presence of paramagnetic species.
-
Aggregation: Even at concentrations that appear fully dissolved, molecules can form small aggregates in solution. This leads to a distribution of chemical environments and restricted molecular tumbling, causing significant line broadening. The π-π stacking is the main driver for this phenomenon.[5]
-
Paramagnetic Impurities: Residual metal catalysts (e.g., palladium from Suzuki couplings or cobalt from oxidation reactions) from the synthesis are a frequent cause of severe peak broadening, even at trace levels.[6]
Troubleshooting Protocol: Obtaining High-Resolution NMR Spectra
-
Dilution Study: Acquire spectra at several different concentrations. If aggregation is the issue, you should observe sharper signals as the concentration decreases.
-
Solvent Change: Switch to a solvent that better disrupts π-π stacking. A more polar or coordinating solvent like DMSO-d₆ may be more effective than CDCl₃.[7]
-
Temperature Increase: Running the NMR experiment at an elevated temperature can increase molecular motion and break up weak aggregates, leading to sharper peaks.
-
Purification: If paramagnetic impurities are suspected, re-purify your material. Column chromatography is often effective. If the material is insoluble, washing/soxhlet extraction with a coordinating ligand solution (e.g., EDTA solution) can sometimes chelate and remove metal ions.
Section 3: Optical Spectroscopy (UV-Vis Absorption & Photoluminescence)
The extended π-conjugated system in NDA derivatives gives them interesting optical properties. However, these properties are extremely sensitive to the material's environment and aggregation state, which can complicate interpretation.
FAQ 3.1: My NDI-based compound is highly fluorescent in one solvent but completely quenched in another. Why does this happen?
Answer: This behavior is a hallmark of aggregation-driven photophysics. NDI-based molecules are classic examples of systems that can form different types of aggregates (H- or J-aggregates) depending on the environment.[1][2]
-
Aggregation-Caused Quenching (ACQ): In many solvents, especially polar ones like water, NDIs form strong π-stacked H-aggregates. This configuration is often non-emissive, leading to fluorescence quenching.[2]
-
Aggregation-Induced Emission (AIE): In other solvent systems (e.g., THF/water mixtures), a "solvophobic collapse" can trigger the formation of different types of aggregates that restrict intramolecular rotations. This restriction blocks non-radiative decay pathways and opens up a radiative channel, causing the material to become highly emissive.[1][8][9]
The choice of solvent, concentration, and even the length of alkyl chains on the imide nitrogen can dictate whether H- or J-aggregation occurs, and thus whether the material exhibits ACQ or AIE.[1]
Section 4: Structural and Morphological Analysis
For crystalline materials like Metal-Organic Frameworks (MOFs) or COFs, X-ray Diffraction (XRD) is essential. For polymers, XRD can reveal the degree of crystallinity, which impacts mechanical and thermal properties.
FAQ 4.1: My powder XRD pattern for an NDA-based COF shows only broad humps instead of sharp peaks. What does this indicate and how can I improve crystallinity?
Answer: A PXRD pattern with broad humps indicates an amorphous or poorly ordered material, which is a common challenge in COF synthesis. While the local imine-linkages are formed, the long-range periodic order required for sharp diffraction peaks has not been established. For rare-earth MOFs using naphthalene-2,6-dicarboxylate, achieving phase purity and crystallinity can be challenging due to unpredictable coordination behavior.[10]
Improving crystallinity requires fine-tuning the reaction conditions to balance the rates of nucleation and growth, allowing for thermodynamic error-correction.
Experimental Protocol: Optimizing COF Crystallinity
-
Solvent System: The choice of solvent is critical. A mixture of solvents (e.g., mesitylene and dioxane) is often used to control the solubility of the monomers and the growing framework.
-
Modulators/Additives: The addition of a modulator, often a monofunctional analogue of one of the linkers (like acetic acid), can compete for coordination sites. This reversibility slows down the reaction, allowing for defects to be corrected and promoting the growth of a more ordered, crystalline framework.[10]
-
Temperature Profile: Instead of a single reaction temperature, try a temperature ramp or a multi-stage heating profile. A lower initial temperature can favor nucleation, while a higher subsequent temperature can promote crystal growth.
-
Monomer Stoichiometry: Ensure the stoichiometry of the aldehyde and amine monomers is precise. Any deviation can disrupt the network and reduce crystallinity.
Section 5: Thermal Analysis (TGA & DSC)
For NDA-based polymers, such as polyimides, thermal analysis is crucial for determining their operational limits. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating thermal stability, while Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).
FAQ 5.1: What are the expected thermal properties of polyimides derived from naphthalene-based monomers?
Answer: Polyimides incorporating rigid naphthalene units into their backbone are known for their exceptional thermal stability.[3][11][12]
-
Thermal Stability (TGA): You can expect the 5% weight loss temperature (Td₅%) to be well above 500°C in a nitrogen atmosphere. For a series of polyimides containing a naphthalene ring structure, Td₅% values were reported in the range of 553–569 °C.[11]
-
Glass Transition Temperature (DSC): The Tg is highly dependent on the specific chemical structure, particularly the flexibility of the diamine and dianhydride monomers used. The rigid naphthalene core significantly increases Tg. For polyimides based on 2,6-bis(4-aminophenoxy)naphthalene, Tg values were recorded between 255 and 295°C.[3] More rigid backbones can push the Tg even higher, with some reported values reaching 381°C.[11]
Table 2: Representative Thermal Properties of Naphthalene-Containing Polyimides
| Polymer System | Td₅% (5% Weight Loss, °C) | Tg (Glass Transition, °C) | Reference |
| PMDA/ODA with NADA monomer | 569 | 381 | [11] |
| 2,6-BAPON based Polyimides | 543-563 (N₂) | 255-295 | [3] |
| General Fluorinated Polyimides | > 480 | Varies | [12] |
Note: PMDA = Pyromellitic dianhydride; ODA = 4,4'-oxydianiline; NADA = Naphthalene-based diamine monomer; 2,6-BAPON = 2,6-bis(4-aminophenoxy)naphthalene.
If your experimental values are significantly lower than these ranges, it could indicate incomplete imidization, residual solvent, or a lower molecular weight of the polymer. Ensure your poly(amic acid) precursor is fully cured, typically by heating to temperatures above 250-300°C.
References
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- Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties. PubMed. [Link]
- Luminescent Naphthalene Diimide-Based Peptide in Aqueous Medium and in Solid State: Rewritable Fluorescent Color Code. ACS Omega. [Link]
- Aggregation induced emission enhancement and chromism properties of a vinyl bridged naphthalene diimide dimer.
- Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]
- Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging.
- (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides.
- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI. [Link]
- Thermal stabilities and the thermal degradation kinetics of polyimides.
- DSC and TGA curves of polyimides 5b, 5e, 6b and 6e in N 2.
- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
- Process for the preparation of naphthalene-2,6-dicarboxylic acid.
- Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and...
- Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation.
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Technical Support Center: Naphthalene-2,6-dicarbaldehyde Reaction Mechanisms
Welcome to the technical support resource for Naphthalene-2,6-dicarbaldehyde. This guide is designed for researchers, chemists, and material scientists to provide in-depth answers to common questions and troubleshooting advice for reactions involving this versatile bifunctional monomer.
Part 1: Foundational Knowledge & Handling
This section addresses the fundamental properties and safe handling of this compound, which are critical for experimental success.
FAQ 1: What are the key structural and physical properties of this compound?
This compound is a symmetrical aromatic compound featuring a naphthalene core with two aldehyde (-CHO) groups at the 2 and 6 positions.[1] This bifunctional structure, with its extended π-conjugated system, is central to its reactivity.[1] The aldehyde groups are in a para-like relationship across the fused ring system, which influences its use as a rigid linker in polymer and macrocycle synthesis.[1]
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₂ | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Appearance | Solid (typically light yellow powder) | |
| Melting Point | ~173 °C | |
| Boiling Point | ~373.6 °C at 760 mmHg | [3] |
| CAS Number | 5060-65-1 | |
| Solubility | Soluble in many organic solvents like DMF, THF, Chloroform.[4] | |
| Storage Conditions | Inert atmosphere, 2-8°C. |
FAQ 2: How should I properly store and handle this compound to ensure its stability?
Aldehydes, particularly aromatic ones, are susceptible to oxidation. The aldehyde groups (-CHO) can be oxidized to carboxylic acid groups (-COOH), forming Naphthalene-2,6-dicarboxylic acid.[1][5] To prevent this degradation, which will impact reaction stoichiometry and product purity, follow these handling procedures:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C. This minimizes exposure to atmospheric oxygen and moisture.
-
Handling: When weighing and transferring the reagent, work quickly and, if possible, in a glovebox or under a stream of inert gas to minimize air exposure.
-
Purity Check: Before use, especially if the material has been stored for a long time, it is advisable to check its purity via techniques like ¹H NMR (to check for the disappearance of the aldehyde proton signal around 10 ppm and the appearance of a carboxylic acid proton) or melting point analysis (impurities will depress and broaden the melting point range).
Part 2: Core Reactivity & Mechanism Elucidation
This section explores the primary reaction types of this compound, focusing on the underlying mechanisms and common experimental challenges.
Caption: Overview of the primary reaction pathways for this compound.
FAQ 3: I am seeing low yields in my condensation polymerization with a diamine. What are the likely causes?
This is a common issue in step-growth polymerization. The bifunctional nature of this compound makes it an excellent monomer, but achieving high molecular weight polymers requires stringent control over reaction conditions.[6][7]
Troubleshooting Low Polymer Yield:
-
Imprecise Stoichiometry:
-
Causality: Step-growth polymerization is extremely sensitive to the stoichiometric balance of the reacting functional groups. An excess of either the dialdehyde or the diamine will lead to chain termination at a low degree of polymerization, drastically reducing the yield of high molecular weight polymer.
-
Solution: Ensure high-purity monomers. Accurately weigh both this compound and your diamine co-monomer to achieve a precise 1:1 molar ratio. Use a high-precision balance and account for the purity of each reagent.
-
-
Monomer Impurities:
-
Causality: The primary impurity in the dialdehyde is the corresponding dicarboxylic acid, formed by oxidation.[1] This impurity will not participate in the condensation reaction, effectively throwing off the stoichiometry. Similarly, monofunctional impurities in either monomer will act as chain stoppers.
-
Solution: Purify the this compound, for instance by recrystallization, before use. Characterize the purified material (e.g., via NMR, melting point) to confirm its integrity.
-
-
Sub-optimal Reaction Conditions:
-
Causality: Incomplete reaction leads to low molecular weight oligomers that may be lost during workup and purification. The reaction may be equilibrium-limited, especially in imine formation where water is a byproduct.
-
Solution: Ensure the reaction goes to completion. Use a solvent in which both monomers are fully soluble. If water is a byproduct, use a Dean-Stark trap or molecular sieves to remove it and drive the equilibrium towards the product. Increase reaction time or temperature as appropriate, while monitoring for potential side reactions or degradation.
-
FAQ 4: My reaction to form a simple Schiff base (di-imine) is incomplete. How can I drive it to completion?
The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction. Pushing the reaction to completion involves manipulating the chemical equilibrium.
Caption: Standard experimental workflow for a Schiff base condensation reaction.
-
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The removal of water is the key to achieving high yields.
-
Practical Steps:
-
Acid Catalysis: Use a catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.
-
Water Removal: As mentioned for polymerizations, a Dean-Stark apparatus is highly effective for azeotropically removing the water byproduct, which directly shifts the equilibrium toward the imine product according to Le Châtelier's principle.
-
Solvent Choice: Use a solvent that forms an azeotrope with water, such as toluene or benzene (use with appropriate safety precautions), to facilitate removal via the Dean-Stark trap.
-
FAQ 5: I am attempting a Knoevenagel condensation and observing multiple side products. What is happening?
This compound can undergo Knoevenagel condensation with compounds containing active methylene groups (e.g., malononitrile).[1] The formation of side products often stems from issues with stoichiometry and reaction control.
Troubleshooting Knoevenagel Condensation:
-
Problem: Formation of mono-adduct and polymeric materials.
-
Causality: If the active methylene compound is added too slowly or in a sub-stoichiometric amount, a significant portion of the dialdehyde may react only at one of its two aldehyde sites, yielding the mono-adduct. If reaction conditions are too harsh or the base catalyst is too strong, uncontrolled self-condensation or polymerization can occur.
-
Solution:
-
Stoichiometry: Use a slight excess (e.g., 2.1-2.2 equivalents) of the active methylene compound to ensure both aldehyde groups react.
-
Controlled Addition: Add the base catalyst (e.g., piperidine, triethylamine) slowly and at a controlled temperature (e.g., 0 °C or room temperature) to moderate the reaction rate.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal time to stop the reaction, preventing the formation of further byproducts.
-
-
Part 3: Experimental Protocols & Data
This section provides a detailed, validated protocol for a common reaction, illustrating the principles discussed above.
Protocol 1: Synthesis of a Naphthalene-based Di-imine via Condensation
This protocol describes the synthesis of N,N'-(naphthalene-2,6-diylbis(methanylylidene))bis(aniline) from this compound and aniline.
Materials:
-
This compound (1.00 g, 5.43 mmol, 1.0 equiv.)
-
Aniline (1.01 g, 1.00 mL, 10.86 mmol, 2.0 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (~10 mg, catalytic)
-
Toluene (50 mL, dried)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Dry all glassware in an oven beforehand.
-
Reagent Addition: To the flask, add this compound (1.00 g), toluene (50 mL), and the magnetic stir bar.
-
Initiation: Begin stirring to dissolve the aldehyde. Add aniline (1.00 mL) and the catalytic amount of p-TsOH to the flask.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. The product often precipitates as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold toluene or hexanes to remove any unreacted starting material.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure di-imine.
-
Characterization: Confirm the product structure using ¹H NMR (disappearance of the aldehyde proton at ~10 ppm, appearance of the imine proton >8 ppm), FT-IR (disappearance of the C=O stretch at ~1700 cm⁻¹, appearance of the C=N stretch at ~1625 cm⁻¹), and mass spectrometry.
Sources
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Technical Support Center: Byproduct Identification and Troubleshooting in Naphthalene-2,6-dicarbaldehyde Reactions
Welcome to the technical support center for Naphthalene-2,6-dicarbaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during experiments with this versatile dialdehyde. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of potential side reactions to ensure the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing multiple spots on TLC, even with a pure starting material. What are the likely culprits?
A1: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate, despite starting with pure this compound, points towards the formation of byproducts. The bifunctional nature of this dialdehyde makes it susceptible to several side reactions. The most common byproducts to consider are:
-
Over-oxidation Products: One or both aldehyde groups can be oxidized to carboxylic acids, forming 2-formyl-6-naphthoic acid or Naphthalene-2,6-dicarboxylic acid.[1][2] This is especially prevalent if the reaction conditions are not strictly anaerobic or if oxidizing agents are present.
-
Cannizzaro Reaction Products: In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction.[3][4][5][6] This results in the formation of 2-hydroxymethyl-6-naphthaldehyde and 2-formyl-6-naphthoic acid, or even 2,6-bis(hydroxymethyl)naphthalene and Naphthalene-2,6-dicarboxylic acid.
-
Incomplete Conversion: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
-
Polymerization: The dialdehyde can undergo self-condensation or polymerization, especially under harsh conditions, leading to insoluble or high molecular weight materials that may streak on the TLC plate.[7]
Q2: I am performing a Knoevenagel condensation and observing a lower than expected yield. What are the potential side reactions?
A2: The Knoevenagel condensation is a powerful tool for C-C bond formation.[8][9] However, with a dialdehyde like this compound, several side reactions can diminish the yield of the desired bis-condensed product.
-
Mono-condensation Product: The reaction may stall after the condensation of only one aldehyde group, leaving a significant amount of the mono-adduct.
-
Self-condensation of the Aldehyde: While less common for aromatic aldehydes without α-hydrogens, under certain basic conditions, side reactions resembling an aldol-type condensation can occur, leading to oligomeric byproducts.[10]
-
Michael Addition: The activated methylene compound can potentially undergo a Michael addition to the α,β-unsaturated product, leading to complex adducts.[10]
-
Cannizzaro Reaction: As mentioned previously, if the basic catalyst is too strong, it can promote the Cannizzaro reaction as a competing pathway.[11]
Q3: How can I confirm the identity of suspected byproducts in my reaction mixture?
A3: A combination of spectroscopic and chromatographic techniques is essential for unambiguous byproduct identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying impurities. Look for characteristic shifts of carboxylic acid protons (1H: 10-13 ppm), alcohol protons (1H: variable, broad), and the corresponding changes in the aromatic region.[12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the components of your reaction mixture.[1][3][16][17][18] By comparing the retention times with authentic standards of the suspected byproducts, you can confirm their presence. A diode array detector (DAD) can provide UV spectra of each peak for further confirmation.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information for each separated component, greatly aiding in the identification of unknown byproducts.
-
Gas Chromatography (GC): For volatile byproducts, GC or GC-MS can be a useful analytical tool.[1][16][17]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered in reactions with this compound.
Issue 1: Presence of Acidic Impurities
Symptoms:
-
Streaking on silica gel TLC plates.
-
Broad peaks in the HPLC chromatogram.
-
A broad singlet in the 1H NMR spectrum between 10-13 ppm.
Likely Cause:
-
Over-oxidation: Exposure of the reaction mixture to air or oxidizing contaminants can lead to the formation of Naphthalene-2,6-dicarboxylic acid or 2-formyl-6-naphthoic acid.[1]
Troubleshooting Workflow:
Caption: Troubleshooting logic for acidic impurities.
Detailed Protocols:
-
Protocol 1: Reaction under Inert Atmosphere:
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Introduce the reagents via syringe or under a positive pressure of the inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Protocol 2: Aqueous Basic Wash for Acidic Impurity Removal:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the layers. The acidic byproducts will be in the aqueous layer as their sodium salts.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Issue 2: Formation of Cannizzaro Byproducts
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram corresponding to both more polar (carboxylic acid) and less polar (alcohol) compounds than the starting dialdehyde.
-
In the 1H NMR spectrum, the appearance of a singlet around 4.5-5.0 ppm (benzylic CH2OH) and a broad signal for the hydroxyl proton.
Likely Cause:
-
Strongly Basic Reaction Conditions: The use of strong bases like NaOH or KOH can induce the Cannizzaro reaction.[3][4]
Mitigation Strategies:
| Strategy | Rationale |
| Use a Weaker Base | For base-catalyzed reactions like the Knoevenagel condensation, switch to a milder base such as piperidine, pyridine, or a tertiary amine.[10] |
| Lower Reaction Temperature | The rate of the Cannizzaro reaction is often more sensitive to temperature than the desired reaction. |
| Control Stoichiometry of Base | Use a catalytic amount of base rather than a stoichiometric amount whenever possible. |
| Crossed Cannizzaro Reaction | If a reduction is desired, consider a crossed Cannizzaro reaction with a sacrificial aldehyde like formaldehyde, which is more readily oxidized.[4][5] |
Issue 3: Incomplete Conversion and/or Polymerization
Symptoms:
-
A significant amount of starting material remains after the expected reaction time.
-
Formation of an insoluble solid or a baseline streak on the TLC plate.
Likely Cause:
-
Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvent.
-
Poor Solubility: this compound or the reaction intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
High Concentration: High concentrations of the dialdehyde can favor intermolecular reactions leading to polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete conversion and polymerization.
Analytical and Purification Protocols
Protocol 3: General HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
This method should provide good separation of the non-polar this compound from the more polar mono- and di-carboxylic acid byproducts and the alcohol byproducts.
Protocol 4: Purification of Aldehydes via Bisulfite Adduct Formation
This method is particularly useful for removing non-aldehyde impurities.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO3).
-
Stir the mixture vigorously. The aldehyde will form a solid bisulfite adduct, which will precipitate out of the solution.
-
Filter the solid adduct and wash it with the organic solvent to remove impurities.
-
To regenerate the pure aldehyde, treat the solid adduct with an aqueous solution of sodium carbonate (Na2CO3) or dilute hydrochloric acid (HCl) until the solid dissolves and the aldehyde precipitates.
-
Extract the pure aldehyde with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.[19][20]
References
- BenchChem Technical Support Team. (2025).
- Albarri, R., Vardara, H. F., Al, S., & Önal, A. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. PubMed.
- Vulcanchem. (n.d.). This compound - 5060-65-1.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Wikipedia. (2023). Cannizzaro reaction.
- Google Patents. (n.d.). EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid.
- Mistry, S. N. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Beilstein Journals. (2024).
- Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?
- Quora. (2020).
- Vulcanchem. (n.d.). This compound.
- SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed.
- Regulations.gov. (2011).
- ChemicalBook. (n.d.). Naphthalene(91-20-3) 1H NMR spectrum.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Sigma-Aldrich. (n.d.). This compound | 5060-65-1.
- Biosynth. (n.d.). This compound | 5060-65-1 | FAA06065.
- Sigma-Aldrich. (n.d.). This compound | 5060-65-1.
- Scribd. (n.d.).
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Reddit. (2015). Purifying aldehydes?
- Matweb. (n.d.).
- PubChem. (n.d.). 2,6-Bis(hydroxymethyl)naphthalene.
- Wikipedia. (n.d.). Cannizzaro reaction.
- ResearchGate. (2023). Oxidative degradation of fragrant aldehydes.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- TutorChase. (n.d.). Why is the Cannizzaro reaction unique among aldehyde reactions?
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA)
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals.
- ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a.
- PMC. (2024). Synthesis, characterization, and adsorption performance of naphthalene-based covalent organic polymer for high-efficiency methylene blue removal.
- Google Patents. (n.d.). CN102219651A - Preparation method of 2,6-dihydroxy naphthalene.
- European Patent Office. (n.d.). EP 0432910 B1 - Process for producing highly pure 2, 6 naphthalene dicarboxylic acid.
- Chempedia. (n.d.).
- PubMed. (n.d.).
- Reddit. (2024). What is the explanation behind 2 H-NMR signals for naphthalene?
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Enhancing the reaction rate of Naphthalene-2,6-dicarbaldehyde condensations
Technical Support Center: Naphthalene-2,6-dicarbaldehyde Condensations
Welcome to the technical support center for this compound condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Knoevenagel-type condensation. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, helping you troubleshoot issues and enhance your reaction rates and yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the condensation of this compound.
Q1: What is the fundamental reaction mechanism for the condensation of this compound?
A1: The reaction is a Knoevenagel condensation, a classic method for carbon-carbon bond formation.[1][2] It involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to one of the aldehyde's carbonyl groups, followed by a dehydration step to yield an α,β-unsaturated product.[2][3] The process is typically catalyzed by a base. The base deprotonates the active methylene compound, creating a highly reactive carbanion (or enolate) that attacks the electrophilic carbonyl carbon of the dicarbaldehyde.[1][4]
Q2: Which catalysts are most effective for this reaction?
A2: The choice of catalyst is critical and depends on your specific reactants and desired outcome. Weak organic bases like piperidine or pyridine are traditionally used and are very effective.[2][3] For certain substrates, stronger bases like sodium methoxide may be employed.[4] Recent advancements have also shown high activity with heterogeneous catalysts, such as reconstructed hydrotalcite, which can simplify purification.[5] For environmentally friendly approaches, catalysts like ethylenediammonium diacetate (EDDA) in ionic liquids have also proven successful.[5]
Q3: Can this reaction be performed on both aldehyde groups of this compound?
A3: Yes, the bifunctional nature of this compound is often exploited to synthesize polymers and complex symmetrical molecules. The reaction can proceed at both aldehyde sites. However, achieving a selective mono-condensation versus a di-condensation requires careful control of stoichiometry. To favor mono-condensation, the active methylene compound should be used as the limiting reagent (≤1 equivalent). For di-condensation, a molar excess (≥2 equivalents) of the active methylene compound is required.
Q4: What are the typical properties of this compound I should be aware of?
A4: this compound is a solid with a melting point of around 173°C. Its molecular formula is C₁₂H₈O₂ and it has a molar mass of 184.19 g/mol .[6][7] A key challenge in these reactions is the often-limited solubility of the starting material and the subsequent products in common organic solvents, which can significantly impact reaction rates.[8]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: The reaction is very slow or has not started.
-
Possible Cause 1: Ineffective Catalyst. The catalyst may be too weak to deprotonate your active methylene compound efficiently. The pKa of your active methylene compound is a key factor; compounds with higher pKa values require stronger bases.
-
Solution: If using a weak base like piperidine, consider switching to a stronger base such as 1,8-Diazabicycloundec-7-ene (DBU) or an alkali metal alkoxide. DBU has been shown to be a highly efficient catalyst for Knoevenagel condensations, sometimes even under solvent-free conditions.[1] Ensure your catalyst is not degraded; use a fresh bottle if in doubt.
-
-
Possible Cause 2: Poor Solubility of Reactants. this compound and many of its condensation products have poor solubility in common solvents, which can severely limit the reaction rate.[8]
-
Solution:
-
Solvent Screening: The choice of solvent is critical. The reaction often fails in protic solvents like water or alcohols.[9] Aprotic polar solvents such as DMF, DMSO, or toluene are generally more effective.[8][9] Experiment with different solvents to find one that adequately dissolves all reactants at the reaction temperature.
-
Increase Temperature: Gently heating the reaction mixture can significantly improve solubility and increase the reaction rate. Monitor the reaction closely, as excessive heat can lead to side product formation.
-
-
-
Possible Cause 3: Insufficient Activation of the Carbonyl Group.
-
Solution: While base catalysis is standard, Lewis acid co-catalysts can sometimes enhance the electrophilicity of the aldehyde's carbonyl carbon, accelerating the initial nucleophilic attack. Catalytic amounts of salts like InCl₃ or ZnCl₂ could be explored. Indium(III)-catalyzed Knoevenagel condensations have been reported to be effective.[5]
-
Problem 2: The reaction yields are consistently low.
-
Possible Cause 1: Unfavorable Reaction Equilibrium. The dehydration step of the Knoevenagel condensation is reversible. If the water produced is not removed, the equilibrium may shift back towards the β-hydroxy intermediate, reducing the final product yield.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially when using solvents like toluene or benzene.[9] This is a highly effective method to drive the reaction to completion.
-
-
Possible Cause 2: Competing Side Reactions. Aldehydes can undergo self-condensation (an aldol reaction) or Cannizzaro reactions, particularly under strong basic conditions or at high temperatures.
-
Solution: Use a weak base where possible, as strong bases are more likely to induce self-condensation of the aldehyde.[3] Maintain the lowest effective temperature and add the base catalyst slowly to the reaction mixture to avoid high local concentrations.
-
-
Possible Cause 3: Product Precipitation. The condensation product may be insoluble in the reaction solvent and precipitate out of the solution, potentially halting the reaction or making workup difficult.[8]
-
Solution: While this can sometimes be advantageous for purification, if it stops the reaction prematurely, a solvent system that keeps the product in solution is needed. Consider using a higher-boiling point solvent like DMF or performing the reaction at a higher dilution.
-
Problem 3: The final product is impure and difficult to purify.
-
Possible Cause 1: Incomplete Reaction. The presence of starting materials in the final product is a common issue.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Ensure the reaction has gone to completion before initiating workup. If the reaction has stalled, revisit the solutions for a slow reaction rate.
-
-
Possible Cause 2: Formation of Both Mono- and Di-substituted Products. Achieving selectivity can be challenging.
-
Solution: Precise stoichiometric control is essential. For the di-substituted product, use at least 2.2 equivalents of the active methylene compound. For the mono-substituted product, use a slight excess of the dicarbaldehyde (e.g., 1.2 equivalents) and add the active methylene compound slowly to the reaction mixture.
-
-
Possible Cause 3: Catalyst Residue. Basic catalysts like piperidine can be difficult to remove completely.
-
Solution: During the workup, perform an acidic wash (e.g., with dilute HCl) to protonate the amine catalyst, making it water-soluble and easily removable in the aqueous phase. Follow this with a wash with saturated sodium bicarbonate and then brine.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues.
Part 3: Optimized Experimental Protocols & Data
Protocol 1: General Di-Condensation using Piperidine in Toluene
This protocol is a robust starting point for the di-condensation of this compound with an active methylene compound like malononitrile.
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., Malononitrile) (2.2 eq)
-
Piperidine (0.2 eq)
-
Toluene
-
Dean-Stark Apparatus
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add this compound (1.0 eq) and the active methylene compound (2.2 eq).
-
Add toluene to the flask to create a solution or a fine suspension (approx. 0.1 M concentration relative to the dicarbaldehyde). Fill the Dean-Stark trap with toluene.
-
Add piperidine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours, once water ceases to collect in the trap.
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, isolate it by vacuum filtration and wash with cold toluene or ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.
Data Summary: Influence of Catalysts and Solvents
The following table summarizes the general effects of different catalysts and solvents on Knoevenagel-type condensations, which is directly applicable to this compound.
| Catalyst | Typical Conditions | Advantages | Disadvantages | References |
| Piperidine/Pyridine | Reflux in Toluene/Ethanol | Inexpensive, effective for many substrates | Can be difficult to remove, moderate reaction times | [3] |
| DBU | Room Temp or mild heat, often solvent-free | Very high reaction rates, mild conditions | More expensive, can be too basic for sensitive substrates | [1] |
| Sodium Methoxide | Methanol, Room Temp | Strong base, fast reaction | Can promote side reactions (e.g., aldol) | [4] |
| EDDA in [bmim]BF₄ | Room Temp | Green chemistry, recyclable catalyst/solvent | Requires ionic liquid, may be costly | [2][5] |
| Hydrotalcite | Reflux in Toluene | Heterogeneous (easy removal), reusable | May have lower activity than homogeneous catalysts | [5] |
| Solvent | Effect on Reaction | Rationale | References |
| Toluene/Benzene | Excellent | Good for azeotropic water removal, moderate polarity | Carcinogenic (Benzene), requires heating |
| DMF/DMSO | Good to Excellent | High polarity helps dissolve reactants | High boiling point can make removal difficult |
| Ethanol/Methanol | Poor to Fair | Protic nature can interfere with the base catalyst and enolate formation | Often leads to no reaction or very low yields |
| Water | Generally Poor | Interferes with catalyst, poor reactant solubility | Can work for highly acidic methylene compounds (e.g., malononitrile) with specific catalysts |
| Solvent-Free | Excellent (with right catalyst) | "Green," high concentration, fast | Requires thermally stable reactants, can be difficult to stir |
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The Knoevenagel condensation proceeds through several key steps.
General Mechanism of Knoevenagel Condensation
Caption: The four key steps of the base-catalyzed Knoevenagel condensation.
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion or enolate.[4] This is often the rate-determining step.
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[2]
-
Protonation: The intermediate is protonated by the conjugate acid of the catalyst (or solvent) to form a β-hydroxy adduct (an aldol-type product).[1]
-
Dehydration: This adduct is then dehydrated, typically via an E1cB elimination mechanism, to yield the final α,β-unsaturated product. This step is often facilitated by heat and is driven by the formation of a stable conjugated system.[4]
By understanding which step is being hindered, you can make more informed decisions about how to modify your reaction conditions for optimal results.
References
- Organic Chemistry Portal.
- ResearchGate. Optimization of the condensation reaction conditions (Scheme 1). [Link]
- ResearchGate. Optimization of the reaction conditions a | Download Table. [Link]
- Wikipedia.
- Amity University. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
- ResearchGate.
- National Institutes of Health.
- National Institutes of Health. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes - PMC. [Link]
- ResearchGate.
- Semantic Scholar. Convenient Syntheses of Naphthalene-, Anthracene-, and Naphthacene-2,3-dicarboxaldehydes. [Link]
- PubChem. This compound | C12H8O2 | CID 816772. [Link]
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
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- 7. This compound | 5060-65-1 [sigmaaldrich.com]
- 8. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Naphthalene-2,6-dicarbaldehyde handling and safety precautions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Naphthalene-2,6-dicarbaldehyde (CAS 5060-65-1). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, safety, and troubleshooting for experiments involving this versatile bifunctional molecule. Our goal is to synthesize technical data with practical, field-proven insights to ensure the success and safety of your work.
Part 1: Core Safety & Handling FAQ
This section addresses the most critical questions regarding the safe handling and immediate response procedures for this compound.
Q1: What are the primary hazards associated with this compound?
A: this compound is classified as a hazardous chemical. The primary concerns are:
-
Serious Eye Irritation: Can cause serious irritation and potential damage to the eyes.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: A comprehensive PPE strategy is essential.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]
Q3: How should I respond to an accidental exposure or spill?
A: Immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical attention.[1][4]
-
Spill Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][5] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow emergency procedures.
Part 2: Experimental Troubleshooting Guide
Even with meticulous planning, experiments can encounter issues. This guide addresses common problems in a question-and-answer format.
Q1: My reaction is sluggish or has a very low yield. What are the likely causes?
A: Low reactivity or yield can often be traced back to a few key factors:
-
Reagent Purity: The aldehyde groups on this compound are susceptible to air oxidation, forming the corresponding Naphthalene-2,6-dicarboxylic acid.[6] This impurity will not participate in many aldehyde-specific reactions, effectively reducing your yield.
-
Solution: Confirm the purity of your starting material via NMR or melting point analysis. If it is old or has been improperly stored, consider purifying it by recrystallization or column chromatography before use.
-
-
Atmospheric Conditions: The presence of oxygen can lead to the oxidation side reaction mentioned above. Many condensation reactions are also sensitive to moisture.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Inadequate Activation/Catalysis: Many reactions involving aldehydes, such as Wittig or Knoevenagel condensations, require a specific catalyst or base to proceed.[6]
-
Solution: Verify the catalyst/base is active and used in the correct stoichiometric amount. Ensure the reaction temperature is optimal for catalyst activity.
-
Q2: My final product analysis (NMR, LC-MS) shows a significant, highly polar impurity. What is it?
A: The most probable impurity is Naphthalene-2,6-dicarboxylic acid (MW: 216.19 g/mol ).[6][7] This results from the oxidation of one or both aldehyde groups. This is especially common during oxidative workup conditions or prolonged exposure to air.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Did the reaction run for an extended time at high temperatures in the presence of air?
-
Review Workup Procedure: Avoid unnecessarily harsh or oxidative workup steps.
-
Purification: The dicarboxylic acid is significantly more polar and acidic than the dialdehyde. It can typically be removed by washing the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during extraction, or via column chromatography.
-
Q3: The this compound is not dissolving in my chosen reaction solvent. What should I do?
A: While specific solubility data is often limited[4], the aromatic and polar nature of the molecule provides clues.
-
Solvent Choice Rationale: Standard non-polar solvents like hexanes are unlikely to be effective. Aromatic aldehydes typically show better solubility in more polar aprotic solvents.
-
Recommended Solvents to Try: Consider solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). For some reactions, gentle heating may be required to achieve full dissolution.
-
Causality: The planar, aromatic structure allows for π-stacking, while the two aldehyde groups provide significant polarity. A solvent that can disrupt these intermolecular forces without reacting with the aldehyde groups is ideal. Always perform a small-scale solubility test before committing your full batch of material.
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for low-yield reactions.
Part 3: General Protocol - Knoevenagel Condensation
This compound is an excellent substrate for reactions that extend π-conjugation, such as the Knoevenagel condensation.[6] The following is a representative, generalized protocol.
Objective: To synthesize a bis-condensed product from this compound and an active methylene compound (e.g., malononitrile).
Materials:
-
This compound (1 equivalent)
-
Active Methylene Compound (e.g., Malononitrile) (2.1 equivalents)
-
Basic Catalyst (e.g., Piperidine, ~0.1 equivalents)
-
Anhydrous Solvent (e.g., Ethanol or Toluene)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried reaction flask equipped with a magnetic stir bar and a condenser. Purge the entire system with an inert gas.
-
Dissolution: Add this compound and the chosen anhydrous solvent to the flask. Stir until the solid is fully dissolved. Gentle heating may be applied if necessary.
-
Reagent Addition: Add the active methylene compound (2.1 equivalents) to the solution. Using a slight excess ensures the complete reaction of the bifunctional dialdehyde.
-
Catalysis: Add the basic catalyst (e.g., piperidine) dropwise to the stirring mixture. The catalyst deprotonates the active methylene compound, initiating the condensation.
-
Reaction: Heat the reaction mixture to reflux (temperature depends on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by washing with a cold solvent (like ethanol) to remove unreacted starting materials or by recrystallization from an appropriate solvent system (e.g., Toluene/Hexane).
Part 4: Additional FAQs
Q: How should this compound be stored for long-term stability?
A: Proper storage is crucial to prevent degradation. It should be kept in a tightly closed container, under an inert atmosphere (Nitrogen or Argon), and refrigerated (2-8°C is often recommended).[1][8] Store it in a dry, cool, and well-ventilated place away from incompatible materials.[4]
Q: What substances are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] Oxidizing agents can convert the aldehyde groups to carboxylic acids, while strong bases can catalyze unwanted aldol-type self-condensation reactions.
Q: What are the primary applications of this compound?
A: Its bifunctional nature makes it a valuable building block in materials science and organic synthesis.[6] It is used to create compounds with unique electronic and optical properties for applications in:
-
Organic electronic devices[6]
-
Photovoltaic materials[6]
-
Supramolecular assemblies[6]
-
As a precursor to polymers like Polyethylene Naphthalate (PEN) via its oxidized form, Naphthalene-2,6-dicarboxylic acid.[6][9]
Safe Handling Workflow
Caption: Standard workflow for safe laboratory handling.
Part 5: Technical Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][10] |
| Synonyms | 2,6-Naphthalenedicarboxaldehyde | [4][8] |
| CAS Number | 5060-65-1 | [4] |
| Molecular Formula | C₁₂H₈O₂ | [4][6] |
| Molecular Weight | 184.19 g/mol | [4][6] |
| Physical Form | Solid | [8] |
| Melting Point | ~176 °C | |
| Boiling Point | 373.6 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [8] |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N | [6][8] |
References
- This compound - 5060-65-1 - Vulcanchem. Vulcanchem.
- 2,6-NAPHTHALENEDICARBALDEHYDE - Safety D
- This compound | 5060-65-1. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,3-Naphthalenedicarboxaldehyde. Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET - Naphthalene-2,6-dicarboxylic acid. Apollo Scientific.
- Safety Data Sheet - Naphthalene-2,3-Dicarboxaldehyde. MedchemExpress.com.
- Material Safety Data Sheet - 2-Naphthaldehyde. Cole-Parmer.
- This compound | 5060-65-1. Sigma-Aldrich.
- This compound | C12H8O2 | CID 816772. PubChem.
- This compound | 5060-65-1. Sigma-Aldrich.
- 2,6-Naphthalenedicarboxylic acid - Wikipedia. Wikipedia.
- 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4. ChemicalBook.
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Validation & Comparative
A Tale of Two Aldehydes: Naphthalene-2,6-dicarbaldehyde vs. Terephthalaldehyde in Covalent Organic Framework Synthesis
A Senior Application Scientist's Guide to Linker Selection in Covalent Organic Frameworks (COFs)
The rational design of Covalent Organic Frameworks (COFs) hinges on the judicious selection of molecular building blocks. Among these, the aldehyde linker plays a pivotal role in dictating the structural and functional properties of the resulting crystalline porous polymer. This guide provides an in-depth comparison of two commonly employed, yet structurally distinct, linear dialdehydes: the workhorse terephthalaldehyde and the more expansive naphthalene-2,6-dicarbaldehyde. We will delve into how the seemingly subtle difference of a single benzene ring versus a naphthalene core profoundly influences the porosity, crystallinity, and ultimately, the application scope of the synthesized COFs.
The Fundamental Role of Aldehydes in COF Synthesis
The majority of COFs are synthesized through reversible condensation reactions, with Schiff-base chemistry being a dominant strategy.[1][2] This involves the reaction between a multifunctional amine and a multifunctional aldehyde, forming robust imine linkages (-C=N-). The reversibility of this reaction is crucial, as it allows for "error-correction" during the synthesis, a process that is essential for the formation of a highly ordered, crystalline framework rather than an amorphous polymer.[3][4] The geometry and size of the aldehyde linker directly translate to the pore size and topology of the resulting COF.
Terephthalaldehyde: The Archetypal Linear Linker
Terephthalaldehyde, a benzene ring functionalized with two aldehyde groups in the para position, is arguably the most ubiquitous linear linker in COF synthesis.[5] Its commercial availability, cost-effectiveness, and rigid, linear geometry make it an excellent choice for constructing both 2D and 3D COFs.[6]
When reacted with multitopic amines, terephthalaldehyde typically forms COFs with predictable topologies and robust properties. For instance, the reaction of terephthalaldehyde with tetra-(4-anilyl)methane yields the well-known COF-300, a 3D framework with a diamondoid topology.[7] This material exhibits a high Brunauer–Emmett–Teller (BET) surface area and significant thermal stability, making it a candidate for gas storage applications.[7]
The inherent porosity and high surface area of terephthalaldehyde-based COFs have led to their exploration in a multitude of applications, including:
-
Gas Storage and Separation: Their well-defined micropores are suitable for storing gases like hydrogen and methane, and for separating carbon dioxide from other gases.[6]
-
Heterogeneous Catalysis: The ordered channels can be functionalized with catalytic sites, creating efficient and recyclable catalysts.[6]
-
Sensing: Modulation of the electronic properties of the aromatic framework allows for the development of fluorescent or electrochemical sensors.[6]
-
Drug Delivery: The tunable pore sizes and potential for biocompatibility enable their use as nanocarriers for controlled drug release.[6]
This compound: Expanding the Pore Dimensions and Functionality
This compound, with its larger, more electron-rich naphthalene core, offers a strategic evolution from the simpler terephthalaldehyde.[8] The introduction of the fused benzene ring system has several key implications for the resulting COF structure and properties.
The increased length of the naphthalene-based linker, as compared to the benzene-based linker, directly translates to larger pore sizes in the resulting COFs. This is a critical design parameter for applications that require the accommodation of larger guest molecules, such as in catalysis with bulky substrates or in the separation of larger molecules.
Furthermore, the extended π-system of the naphthalene moiety can introduce unique photophysical properties and enhance intermolecular interactions within the COF.[9] The electron-rich nature of the naphthalene core can also be exploited for specific applications, such as the selective capture of certain gases through favorable interactions. A prime example is the synthesis of a 3D COF from this compound that exhibits exceptional selectivity for sulfur hexafluoride (SF₆) capture, attributed to C–H···F interactions with the naphthalene units lining the pores.[10]
Head-to-Head Comparison: Performance and Properties
| Property | Terephthalaldehyde-based COFs | This compound-based COFs | Causality and Insights |
| Pore Size | Generally smaller, in the microporous to small mesoporous range. | Generally larger, extending further into the mesoporous range. | The longer naphthalene linker directly expands the framework, leading to larger pores. This is a key principle of isoreticular chemistry. |
| BET Surface Area | Can be very high, often exceeding 1000 m²/g. | Can be high, but may be lower than their terephthalaldehyde counterparts in some cases. | While larger pores contribute to surface area, less efficient packing of the bulkier naphthalene units can sometimes lead to a lower overall surface area. |
| Crystallinity | Often exhibit high crystallinity due to the rigidity and planarity of the benzene ring. | Can be more challenging to crystallize. The increased size of the naphthalene linker can introduce more conformational flexibility, potentially hindering long-range order. | The planarity and rigidity of the linker are crucial for achieving high crystallinity. The larger naphthalene unit may have a slightly higher propensity for out-of-plane distortions. |
| Functional Properties | Broad applicability in gas storage, catalysis, and sensing. | Enhanced performance in applications requiring larger pores or specific electronic properties, such as selective gas capture and photocatalysis. | The unique electronic and structural features of the naphthalene core can be leveraged for targeted applications. |
| Cost & Availability | Readily available and cost-effective. | Less common and generally more expensive. | This is a practical consideration for large-scale synthesis and industrial applications. |
Table 1: Comparative overview of COFs derived from terephthalaldehyde and this compound.
Experimental Protocols: A Practical Guide
Synthesis of a Terephthalaldehyde-Based COF (TAPT-TPA-COF)
This protocol describes a typical solvothermal synthesis of a 2D COF from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and terephthalaldehyde (TPA).[6]
Materials:
-
1,3,5-Tris-(4-aminophenyl)triazine (TAPT)
-
Terephthalaldehyde (TPA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, combine TAPT and TPA in a 2:3 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Add an aqueous solution of 6 M acetic acid.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.
-
Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with acetone and THF.
-
Purify the crude product by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF powder under vacuum at 150 °C overnight.
Characterization of the Synthesized COF
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity of the product.
-
Nitrogen Adsorption-Desorption Analysis: To determine the BET surface area and porosity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.
Visualizing the Building Blocks and Synthesis Workflow
Caption: General workflow for COF synthesis and characterization.
Concluding Remarks
The choice between this compound and terephthalaldehyde in COF synthesis is a strategic one, guided by the desired properties and intended application of the final material. Terephthalaldehyde remains the reliable and cost-effective choice for constructing robust, microporous COFs for a wide range of applications. In contrast, this compound offers a pathway to larger pore sizes and unique electronic properties, making it a valuable tool for researchers aiming to develop advanced functional materials. As the field of COF chemistry continues to evolve, the exploration of even more complex and functionalized aldehyde linkers will undoubtedly pave the way for the creation of novel materials with unprecedented capabilities.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2D COF Paper Composites using 2,5-Dihydroxyterephthalaldehyde. BenchChem.
- Chen, X., et al. (2020).
- Chen, X., et al. (2020). Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators. Polymer Chemistry (RSC Publishing).
- CD Bioparticles. (n.d.). 2d-Aldehyde COFs Linkers.
- Alfa Chemistry. (n.d.). Aldehyde COFs Linkers.
- Wikipedia. (n.d.). Terephthalaldehyde.
- Segura, J. L., Mancheño, M. J., & Zamora, F. (2016).
- Li, H., et al. (2023). A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture.
- Kandambeth, S., et al. (2012). Covalent organic frameworks: a materials platform for structural and functional designs. Chemical Society Reviews.
- Ascherl, L., et al. (2016).
- Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base Chemistry.
- Karlıdağ, N. E., et al. (2020). Synthesis of COF using terephthalaldehyde and tris(4-aminophenyl)amine.
- Wang, Z., et al. (2021). Naphthalene-based donor-acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis.
- Wang, Z., et al. (2021). Naphthalene-based donor–acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis.
- Spit, T., et al. (2016).
- Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science.
- Geng, K., et al. (2020).
- Ruixibiotech. (n.d.). TP-COF,Terephthalaldehyde-Covalent organic framework.
- Wang, L., et al. (2020). Naphthalene-based donor-acceptor covalent organic frameworks as an electron distribution regulator for boosting photocatalysis.
- Diercks, C. S., et al. (2018). Common modes for loss of crystallinity and porosity in COFs: bond breakage, loss of stacking order, and pore collapse. Journal of the American Chemical Society.
- Zhang, Y., et al. (2020). Targeted Synthesis of Isomeric Naphthalene‐Based 2D Kagome Covalent Organic Frameworks. Angewandte Chemie.
- Moghadam, P. Z., et al. (2017).
- Evans, A. M., et al. (2018). Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges.
- Sigma-Aldrich. (n.d.). This compound.
- Khan, A. H., & Haque, F. (2021). Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing.
- Mondal, J., & Bhaumik, A. (2021). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Chemistry – A European Journal.
- Vulcanchem. (n.d.). This compound.
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- Biosynth. (n.d.). This compound.
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A Spectroscopic Journey: From 2,6-Dimethylnaphthalene to Naphthalene-2,6-dicarbaldehyde
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and materials science, the precise characterization of molecules is paramount. Naphthalene-2,6-dicarbaldehyde stands as a valuable building block, its symmetric diether functionality paving the way for the construction of complex macrocycles, polymers, and novel pharmaceutical scaffolds. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, 2,6-dimethylnaphthalene and the intermediate 2,6-bis(bromomethyl)naphthalene. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor the synthetic pathway, confirm product identity, and ensure the purity of their materials.
The Synthetic Pathway: A Deliberate Transformation
The conversion of 2,6-dimethylnaphthalene to this compound is a multi-step process that involves the strategic functionalization of the methyl groups. A common and effective route proceeds through a free-radical bromination to form the dibrominated intermediate, which is then oxidized to the desired dialdehyde. This deliberate transformation is driven by the need to activate the relatively inert methyl groups for subsequent oxidation.
Figure 1: A generalized synthetic workflow for the preparation of this compound from 2,6-dimethylnaphthalene.
The choice of N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator like azobisisobutyronitrile (AIBN), allows for the selective bromination of the benzylic positions of the methyl groups, leaving the aromatic core intact. Subsequent oxidation of the resulting 2,6-bis(bromomethyl)naphthalene can be achieved using various methods, such as the Kornblum oxidation with sodium bicarbonate in dimethyl sulfoxide (DMSO), to yield the final dicarbaldehyde.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from a simple hydrocarbon to a difunctional aldehyde is clearly mirrored in the spectroscopic data. Each step of the synthesis introduces significant changes in the molecular structure, which in turn lead to predictable shifts and new signals in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides a clear picture of the changes occurring at the benzylic positions.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2,6-Dimethylnaphthalene | ~2.5 | s | -CH₃ |
| ~7.3-7.8 | m | Ar-H | |
| 2,6-Bis(bromomethyl)naphthalene | ~4.6 | s | -CH₂Br |
| ~7.5-7.8 | m | Ar-H | |
| This compound | ~10.1 | s | -CHO |
| ~8.0-8.5 | m | Ar-H |
The most dramatic shift is observed in the proton signals of the substituent groups. The methyl protons of the starting material, appearing as a singlet around 2.5 ppm, are replaced by a downfield singlet for the methylene protons of the intermediate at approximately 4.6 ppm due to the deshielding effect of the attached bromine atom. In the final product, the appearance of a highly deshielded singlet at around 10.1 ppm is a definitive indicator of the aldehyde protons. The aromatic protons also experience shifts, generally moving downfield as the electron-withdrawing character of the substituents increases from methyl to bromomethyl to the strongly deactivating aldehyde group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR further corroborates the structural transformations.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2,6-Dimethylnaphthalene | ~21 | -CH₃ |
| ~125-135 | Ar-C | |
| 2,6-Bis(bromomethyl)naphthalene | ~33 | -CH₂Br |
| ~127-136 | Ar-C | |
| This compound | ~192 | -CHO |
| ~125-138 | Ar-C |
The carbon of the methyl group in 2,6-dimethylnaphthalene gives a signal around 21 ppm. Upon bromination, this signal is replaced by a new peak for the methylene carbon at approximately 33 ppm. The most significant change is the appearance of the carbonyl carbon signal from the aldehyde groups in this compound at a highly downfield position of around 192 ppm, a characteristic feature of aldehydes.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the introduction of new functional groups.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 2,6-Dimethylnaphthalene | ~2850-3000 | C-H (methyl) stretch |
| ~1600, ~1500 | C=C (aromatic) stretch | |
| 2,6-Bis(bromomethyl)naphthalene | ~1200 | C-Br stretch |
| ~1600, ~1500 | C=C (aromatic) stretch | |
| This compound | ~2820, ~2720 | C-H (aldehyde) stretch (Fermi doublet) |
| ~1700 | C=O (aldehyde) stretch | |
| ~1600, ~1500 | C=C (aromatic) stretch |
The IR spectrum of 2,6-dimethylnaphthalene is dominated by C-H stretching frequencies of the methyl groups and the characteristic aromatic C=C stretching bands. The formation of 2,6-bis(bromomethyl)naphthalene is marked by the appearance of a C-Br stretching vibration around 1200 cm⁻¹. The final product, this compound, exhibits two highly characteristic peaks: a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and the distinctive Fermi doublet for the aldehydic C-H stretch around 2820 and 2720 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated naphthalene system.
| Compound | λmax (nm) | Solvent |
| 2,6-Dimethylnaphthalene | ~275, ~320 | Cyclohexane |
| This compound | ~258, ~295, ~355 | Dichloromethane |
Naphthalene and its derivatives exhibit characteristic absorption bands in the UV region. The introduction of substituents can cause a shift in the absorption maxima (λmax) and changes in molar absorptivity. The extension of conjugation and the presence of auxochromic or chromophoric groups influence the electronic transitions. For this compound, the presence of the two carbonyl groups in conjugation with the naphthalene ring system is expected to lead to a red shift (bathochromic shift) of the absorption bands compared to the parent naphthalene, indicating a lower energy gap for π-π* transitions.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of the target compounds. Researchers should always consult original literature and adhere to all laboratory safety guidelines.
Synthesis of 2,6-Bis(bromomethyl)naphthalene
This procedure is adapted from a similar synthesis of 2,7-bis(bromomethyl)naphthalene and should be optimized for the 2,6-isomer.
Materials:
-
2,6-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Chloroform
Procedure:
-
A mixture of 2,6-dimethylnaphthalene, N-bromosuccinimide (2.2 equivalents), and a catalytic amount of AIBN in carbon tetrachloride is stirred at reflux.
-
The reaction is monitored by TLC. After completion, the mixture is cooled to 0 °C.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is evaporated under reduced pressure.
-
The residue is recrystallized from chloroform to yield 2,6-bis(bromomethyl)naphthalene as a white solid.
Synthesis of this compound
Materials:
-
2,6-Bis(bromomethyl)naphthalene
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane
Procedure:
-
A mixture of 2,6-bis(bromomethyl)naphthalene and sodium bicarbonate in DMSO is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and water is added.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable UV-grade solvent, such as dichloromethane or cyclohexane.
Figure 2: Key spectroscopic changes during the synthesis of this compound.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed roadmap for researchers working with these compounds. The distinct changes in the NMR, IR, and UV-Vis spectra at each synthetic step serve as reliable diagnostic tools for reaction monitoring and product characterization. By leveraging this spectroscopic data, scientists can ensure the successful synthesis and purity of this compound, a versatile building block with significant potential in the development of advanced materials and novel therapeutics.
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A Comparative Performance Analysis of Naphthalene-2,6-dicarbaldehyde-Based Polymers for Advanced Applications
Executive Summary
The quest for novel polymeric materials with superior performance characteristics is a perpetual driver in materials science. Naphthalene-2,6-dicarbaldehyde has emerged as a versatile and powerful building block for creating high-performance polymers. The inherent rigidity, planarity, and rich π-electron system of the naphthalene core impart exceptional thermal stability, unique optoelectronic properties, and tailored functionalities to the resulting polymers. This guide provides an in-depth comparison of materials derived from this compound—primarily Schiff base polymers and polyaminals—against other established high-performance polymer classes. We will delve into the causality behind their performance advantages, supported by experimental data, and provide detailed protocols for their synthesis and characterization, offering a critical resource for researchers and professionals in materials science and drug development.
Introduction: The Strategic Advantage of the Naphthalene Core
This compound is an aromatic dialdehyde monomer distinguished by its fused two-ring structure.[1] Unlike its single-ring benzene-based counterpart (terephthalaldehyde), the naphthalene moiety introduces several key structural features into a polymer backbone:
-
Enhanced Rigidity and Thermal Stability: The larger, more rigid aromatic structure restricts bond rotation, leading to higher glass transition temperatures (Tg) and superior thermal stability.[2]
-
Extended π-Conjugation: The delocalized electron system of the naphthalene unit is larger than that of a benzene ring, which is advantageous for optoelectronic applications by tuning the material's bandgap and facilitating charge transport.[3][4]
-
Stronger Intermolecular Interactions: The planar naphthalene rings promote efficient π-π stacking, enhancing intermolecular forces. This improves mechanical properties and can lead to ordered structures in the solid state, which is critical for applications like organic field-effect transistors (OFETs).[5]
-
Tunable Porosity: When used to construct porous organic polymers (POPs), the naphthalene spacer can influence pore size and increase the surface area available for gas adsorption and separation.[6][7]
These attributes make this compound-based polymers compelling candidates for applications demanding high thermal resistance, specific electronic properties, and robust chemical stability.
Synthesis of this compound-Based Polymers
Polymers from this compound are typically synthesized via polycondensation reactions. The most common classes are Schiff base polymers (polyimines) and polyaminals, formed by reacting the dialdehyde with diamine or polyamine monomers.
General Synthesis of a Naphthalene-Based Schiff Base Polymer
The formation of the imine linkage (HC=N) is a straightforward and efficient reaction, allowing for the creation of a wide array of chemical architectures.[2] This ease of synthesis makes Schiff base polymers highly versatile.
Caption: Experimental workflow for polymer characterization.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T₅%) to quantify thermal stability. [7]
Protocol: Porosity Characterization (BET Analysis)
-
Sample Degassing: Place approximately 100 mg of the polymer sample in a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for at least 12 hours to remove any adsorbed moisture and volatiles.
-
Analysis: Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature) using a surface area and porosimetry analyzer.
-
Data Processing:
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH). [6]
-
Conclusion and Future Outlook
Polymers derived from this compound consistently demonstrate high-end performance characteristics that are directly attributable to the unique properties of the naphthalene core.
-
Advantages: They exhibit exceptional thermal stability, often competing with or exceeding that of established materials like PEEK and aromatic polyimides. [2][8]In the realm of porous materials, the naphthalene unit enhances surface area and improves adsorption capacities for both gases and environmental pollutants. [6][7][9]Furthermore, the extended π-system of the naphthalene moiety is a critical feature for designing advanced materials for organic electronics. [3][10]
-
Comparison to Alternatives: Compared to benzene-based analogs, naphthalene-based polymers generally offer superior thermal and mechanical properties due to increased rigidity and stronger π-π interactions. [6][7]While they may not always reach the absolute highest performance metrics of highly specialized polymers like PDI-based materials in electron mobility, they provide a robust and versatile platform for a wide range of applications.
The continued exploration of novel co-monomers and polymer architectures based on this compound holds significant promise. Fine-tuning the structure will enable the development of next-generation materials tailored for demanding applications in aerospace, environmental technology, and flexible electronics, making this monomer a cornerstone of modern high-performance polymer chemistry.
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- Comparison among Perylene Diimide (PDI), Naphthalene Diimide (NDI), and Naphthodithiophene Diimide (NDTI) Based n-Type Polymers for All-Polymer Solar Cells Application.
- Synthesis and characterization of naphthalene-tethered Schiff bases and corresponding poly(phenoxy-imine)s: A potent and highly selective “turn-on” chemosensor for Sn2+ ions.
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- Schiff-base type polymeric electronic transport material based-on S-heterocycles fused naphthalene diimides.
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- Synthesis and properties of copolyimides containing naphthalene group.
- Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. MDPI. [Link]
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- Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. National Institutes of Health (NIH). [Link]
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- Synthesis of High-Barrier, Amorphous, Heat-Resistant Copolyesters from Naphthalene Dicarboxylic Acid and Neopentyl Glycol.
- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). National Institutes of Health (NIH). [Link]
- The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s.
- Functional Naphthalene Diimides: Synthesis, Properties, and Applic
- Electronic and optical properties of chalcone-based metal-free dyes with naphthalene and triphenylamine donors: A TD-DFT study. Journal of Basics and Applied Sciences Research. [Link]
- Naphthalene-Based Microporous Polyimides: Adsorption Behavior of CO2 and Toxic Organic Vapors and Their Separation
- Poly(ethylene naphthalate) [poly(ethylene-2,6-naphthalene dicarboxylate)].
- (PDF) Poly[hexaaquabis(μ3-naphthalene-2,6-dicarboxylato)(μ2-naphthalene-2,6-dicarboxylato)diholmium(III)].
- Perylene and naphthalene diimide polymers for all-polymer solar cells: a comparative study of chemical copolymerization and physical blend. RSC Publishing. [Link]
- The Electronic Properties of Cadmium Naphthalene Diimide Coordin
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A Senior Application Scientist’s Guide to the Validation of Naphthalene-2,6-dicarbaldehyde Purity by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and quality control analysts, the purity of starting materials is a non-negotiable prerequisite for the synthesis of novel materials, polymers, and active pharmaceutical ingredients (APIs). Naphthalene-2,6-dicarbaldehyde, a key bifunctional building block, is no exception.[1] Its symmetrical structure is pivotal for creating well-defined macrocycles and condensation polymers, where even minor impurities can terminate chain growth, alter material properties, or introduce toxicological risks.
This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind the methodological choices, present a comprehensive validation protocol compliant with international standards, and objectively compare HPLC with alternative analytical techniques, supported by experimental principles.
The Analytical Imperative: Why HPLC is the Gold Standard
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound (C₁₂H₈O₂, MW: 184.19 g/mol ) is a semi-polar, aromatic compound with a strong ultraviolet (UV) chromophore due to its extended π-conjugated naphthalene ring system.[1] These characteristics make RP-HPLC with UV detection an ideal choice for purity determination for several key reasons:
-
Versatility and Specificity: HPLC excels at separating non-volatile and thermally labile compounds, a critical advantage over techniques like Gas Chromatography (GC) that require high temperatures which could potentially degrade the analyte or its impurities.[2][3] The specificity of an HPLC method allows for the separation of the main compound from closely related impurities, such as starting materials (e.g., 2,6-divinylnaphthalene), intermediates (e.g., mono-aldehyde derivatives), or degradation products (e.g., naphthalene-2,6-dicarboxylic acid).[1]
-
Sensitivity: Modern HPLC systems equipped with UV-Vis or Diode Array Detectors (DAD) offer excellent sensitivity, enabling the detection and quantification of impurities at levels well below 0.1%.[4]
-
Robustness and Regulatory Acceptance: HPLC is a mature and robust technology. Method validation is guided by well-established principles, such as those from the International Council for Harmonisation (ICH), making it the cornerstone of quality control in the pharmaceutical industry.[2][5]
Foundational HPLC Method Development
The development of a robust HPLC method is a systematic process. Our objective is to achieve a baseline separation of this compound from all potential impurities with good peak shape and a reasonable run time.
The Causality of Method Parameter Selection
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and is the logical starting point. Its non-polar nature provides strong hydrophobic interactions with the naphthalene ring system, ensuring adequate retention.
-
Mobile Phase: A gradient elution using a polar mobile phase is necessary. We will use a mixture of water (Solvent A) and a less polar organic solvent like acetonitrile (Solvent B). Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and often results in sharper peaks and lower backpressure. A gradient, starting with a higher percentage of water and increasing the percentage of acetonitrile, will ensure that highly polar impurities elute early, while the main peak and any non-polar impurities are effectively eluted from the column.
-
Detection Wavelength: The extended aromatic system of this compound results in strong UV absorbance. Based on the UV spectra of naphthalene and its derivatives, a primary detection wavelength around 254 nm is appropriate for sensitive detection of the analyte and many potential aromatic impurities.[6][7] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment.[4]
-
Sample Preparation: The analyte must be fully dissolved in a solvent compatible with the mobile phase. A mixture of acetonitrile and water is a suitable diluent, preventing peak distortion that can occur if the sample is injected in a solvent significantly stronger than the initial mobile phase.
A Self-Validating Protocol for Purity Determination
This protocol is designed to be self-validating, incorporating system suitability checks and adhering to the validation parameters outlined in the ICH Q2(R2) guideline.[3][8][9]
Required Equipment and Reagents
-
High-Performance Liquid Chromatograph with gradient pump, autosampler, column thermostat, and DAD.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
This compound reference standard (purity >99.5%).
-
HPLC-grade acetonitrile and water.
-
Class A volumetric glassware.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD, 254 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
Experimental Workflow for Method Validation
The validation process ensures the method is fit for its intended purpose.
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria as mandated by ICH guidelines.[2][8]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| System Suitability | Inject Working Standard (n=6). | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0%. |
| Specificity | Analyze blank, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light). | Peak for this compound is free from interference from impurities and degradants. Peak purity index > 0.995. |
| Linearity | Analyze a series of at least 5 concentrations across the range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with known amounts of reference standard at 3 levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: Analyze sample solution (n=6) on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (LOD = 3:1, LOQ = 10:1) or from the linearity curve's standard deviation of the response and slope. | LOD and LOQ should be determined and reported. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability criteria must be met under all varied conditions. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, a comprehensive guide must acknowledge and compare it with other valid techniques. The choice of method depends on the specific analytical need, available instrumentation, and the required level of certainty.
| Feature | HPLC-UV/DAD | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility and boiling point. | Nuclear spin resonance in a magnetic field. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[3] | Suitable for volatile and semi-volatile, thermally stable compounds.[2] | Requires soluble compounds; provides structural information. |
| Specificity | Good to Excellent. DAD enhances peak purity assessment. | Excellent, especially with MS detection for definitive identification.[8] | Excellent. Distinguishes between isomers and provides structural confirmation. |
| Sensitivity | High (ppm to ppb range).[8] | Very High (ppb to ppt range).[8] | Lower (requires higher concentration). |
| Quantitation | Requires a specific, high-purity reference standard for the analyte. | Requires a specific reference standard. | Can be a primary method; uses a certified internal standard, not necessarily of the analyte itself.[10][11] |
| Key Advantage | Robust, versatile, and widely accepted for routine QC. | High sensitivity and definitive identification of volatile impurities. | Absolute quantification without a specific analyte standard; non-destructive.[12] |
| Key Disadvantage | Co-elution can be an issue; MS detector needed for definitive ID. | Potential for thermal degradation of the analyte or impurities.[8] | Lower sensitivity; higher instrument cost; complex spectra can be difficult to interpret. |
When to Consider Alternatives
-
GC-MS is the superior choice if the primary goal is to identify and quantify trace amounts of volatile or semi-volatile impurities, such as residual solvents from the synthesis.
-
qNMR is an invaluable tool for the certification of reference materials or for obtaining an absolute purity value without relying on the availability of a pre-certified standard of this compound.[10][12] It serves as an excellent orthogonal technique to confirm HPLC results.
Conclusion
The validation of this compound purity by RP-HPLC is a robust and reliable process that underpins the quality and consistency of downstream research and manufacturing. The method presented in this guide, grounded in the principles of separation science and compliant with ICH guidelines, provides a clear pathway for establishing a fit-for-purpose analytical procedure. By understanding the causality behind each parameter and rigorously performing validation, scientists can ensure the data generated is accurate, reproducible, and trustworthy. While powerful alternatives like GC-MS and qNMR have their specific applications, HPLC remains the indispensable workhorse for routine purity assessment in most laboratory settings, balancing performance, accessibility, and regulatory acceptance.
References
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- AMSbiopharma. (n.d.).
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- University of Ottawa. (2020).
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- PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. [Link]
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- HELIX Chromatography. (n.d.).
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- PubMed. (2014).
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- 7. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. helixchrom.com [helixchrom.com]
- 10. emerypharma.com [emerypharma.com]
- 11. ethz.ch [ethz.ch]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Experimental and Computational Results for Naphthalene-2,6-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the synergy between experimental investigation and computational modeling is not merely beneficial—it is essential for accelerating discovery and ensuring the robustness of scientific findings. This guide provides an in-depth technical comparison of experimental and computational methodologies for the characterization of Naphthalene-2,6-dicarbaldehyde, a key building block in the synthesis of advanced polymers and functional materials. As a Senior Application Scientist, my objective is to present a framework for cross-validation that enhances the reliability of both theoretical predictions and empirical data, fostering a deeper understanding of molecular properties and reactivity.
This compound, with its rigid, conjugated naphthalene core and two reactive aldehyde functionalities, presents an excellent case study for the integration of experimental and computational techniques. Its symmetric structure simplifies spectral interpretation, yet its electronic properties are rich enough to provide a rigorous test for theoretical models. This guide will navigate the synthesis, spectroscopic characterization, and computational analysis of this molecule, emphasizing the causality behind methodological choices and the establishment of self-validating systems of investigation.
Experimental Characterization: From Synthesis to Spectroscopy
The foundation of any molecular study lies in the empirical data obtained through laboratory synthesis and characterization. The protocols outlined below are designed to be robust and reproducible, providing a solid baseline for comparison with computational results.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the controlled oxidation of a suitable precursor, typically 2,6-dimethylnaphthalene (2,6-DMN). While various oxidation methods exist, the following protocol is a common approach. It is important to note that the selective oxidation to the dialdehyde, while avoiding over-oxidation to the dicarboxylic acid, is the critical challenge.
Experimental Protocol: Oxidation of 2,6-Dimethylnaphthalene
-
Precursor Preparation: Begin with high-purity 2,6-dimethylnaphthalene. The purity of the starting material is paramount to minimize side reactions and simplify purification. 2,6-DMN itself can be synthesized via several routes, including the alkylation of naphthalene or the isomerization of other dimethylnaphthalene isomers[1][2].
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, dissolve the 2,6-dimethylnaphthalene in a suitable solvent such as acetic acid.
-
Catalyst and Oxidant: A common method for this type of oxidation involves the use of a catalyst system, such as a mixture of cobalt and manganese salts with a bromine source, and a stream of air or oxygen as the oxidant[3]. The precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for maximizing the yield of the dialdehyde.
-
Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent over-oxidation.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves extraction and subsequent purification by column chromatography or recrystallization to yield pure this compound as a solid.
The rationale for choosing this method lies in its scalability and the extensive literature on the oxidation of alkylated aromatic compounds. The catalyst system is known to facilitate the oxidation of the methyl groups while being relatively mild, which is key to stopping the reaction at the aldehyde stage.
Spectroscopic Characterization
Once synthesized and purified, the structure and electronic properties of this compound are elucidated using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
-
¹H NMR: Due to the molecule's C₂ symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protons on the naphthalene ring will appear in the aromatic region (typically 7-9 ppm), and their splitting patterns will provide information about their connectivity. The aldehyde protons will appear as a distinct singlet further downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The carbonyl carbons of the aldehyde groups are expected to have the largest chemical shift (typically >190 ppm). The aromatic carbons will appear in the range of 120-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrational Modes: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically found in the region of 1690-1715 cm⁻¹. Other characteristic peaks include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H bond (two weak bands around 2720 and 2820 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹)[4].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
-
Expected Absorptions: As a conjugated aromatic system, this compound is expected to exhibit strong UV absorption bands corresponding to π → π* transitions. The extended conjugation provided by the naphthalene core and the two carbonyl groups will influence the position of the absorption maxima (λ_max). For the parent naphthalene molecule, a characteristic absorption is observed around 275 nm[5]. The presence of the aldehyde groups is expected to cause a bathochromic (red) shift in the absorption spectrum.
Computational Modeling: A Theoretical Lens on Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the properties of molecules from first principles.
Computational Protocol
A robust computational protocol is essential for generating reliable theoretical data that can be meaningfully compared with experimental results.
Workflow for DFT Calculations:
Caption: The workflow for the cross-validation of experimental and computational data for this compound.
Comparison of Spectroscopic Data
The following tables provide a template for the direct comparison of experimental and computational data. While specific experimental data for this compound is not publicly available in comprehensive detail at the time of writing, these tables illustrate the expected correlations.
Table 1: Comparison of Experimental and Calculated IR Vibrational Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| Aldehyde C=O Stretch | ~1700 | (To be calculated) | Strong |
| Aromatic C=C Stretch | ~1600-1450 | (To be calculated) | Medium-Weak |
| Aldehyde C-H Stretch | ~2820, ~2720 | (To be calculated) | Weak |
| Aromatic C-H Stretch | ~3100-3000 | (To be calculated) | Weak |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to improve agreement.
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima
| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Assignment |
| S₀ → S₁ | (To be measured) | (To be calculated) | (To be calculated) | π → π |
| S₀ → S₂ | (To be measured) | (To be calculated) | (To be calculated) | π → π |
Note: The calculated oscillator strength (f) is a measure of the intensity of the electronic transition and should correlate with the intensity of the experimental absorption band.
Analysis of Discrepancies and Synergistic Insights
Discrepancies between experimental and computational results are not failures, but rather opportunities for deeper understanding. For instance:
-
Solvent Effects: DFT calculations are often performed in the gas phase, while experiments are conducted in solution. The polarity of the solvent can influence both vibrational frequencies and electronic transitions. Including a solvent model in the DFT calculations (e.g., the Polarizable Continuum Model, PCM) can often improve agreement with experimental data.
-
Anharmonicity: The harmonic approximation used in frequency calculations can lead to deviations from experimental vibrational frequencies, which are inherently anharmonic.
-
Basis Set and Functional Choice: The accuracy of DFT calculations is dependent on the chosen functional and basis set. Discrepancies may prompt the use of more sophisticated computational methods.
By critically evaluating these differences, researchers can refine their computational models and gain a more nuanced understanding of the molecule's behavior.
Conclusion and Future Directions
The cross-validation of experimental and computational data for this compound provides a robust framework for its comprehensive characterization. The experimental synthesis and spectroscopic analysis provide the ground truth, while computational modeling offers a powerful tool for interpretation and prediction. The synergy between these two approaches allows for a more confident and detailed understanding of the molecule's structure, properties, and reactivity.
For drug development professionals, this integrated approach is particularly valuable. The validated computational model can be used to predict the properties of novel derivatives of this compound, guiding synthetic efforts and accelerating the discovery of new therapeutic agents or functional materials. Future work should focus on obtaining high-quality, publicly available experimental data for this compound to fully realize the cross-validation outlined in this guide.
References
- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.
- SUPPORTING INFORMATION. (n.d.).
- PubMed. (n.d.). Microbial oxidation of dimethylnaphthalene isomers.
- Wikipedia. (n.d.). 2,6-Dimethylnaphthalene.
- RSC Publishing. (2020, December 22). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies.
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
- PubChem. (n.d.). This compound.
- CD Bioparticles. (n.d.). naphthalene‐2,6‐dicarbaldehyde.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751).
- Green and highly efficient synthesis of perylene and naphthalene bisimides in nothing but water. (n.d.).
- Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840.
- PhotochemCAD. (n.d.). Naphthalene.
Sources
Comparative study of MOFs derived from Naphthalene-2,6-dicarbaldehyde and Naphthalene-2,6-dicarboxylic acid
An In-Depth Comparative Guide to Porous Frameworks Derived from Naphthalene-2,6-dicarboxylic Acid and Naphthalene-2,6-dicarbaldehyde
A Senior Application Scientist's Perspective on Ligand Functional Group Selection in Crystal Engineering
In the field of materials science, particularly in the design of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the choice of the organic ligand is paramount. The geometry, functionality, and electronic properties of the ligand dictate the resulting framework's topology, porosity, and ultimately, its performance in various applications. This guide provides a comparative analysis of two seemingly similar, yet functionally distinct, naphthalene-based ligands: Naphthalene-2,6-dicarboxylic acid (H₂NDA) and this compound.
While both molecules share the same rigid naphthalene core, the difference in their functional groups—carboxylic acid versus aldehyde—leads to fundamentally different chemistries and, consequently, different classes of porous materials. This guide will explore the synthesis, structural characteristics, and application performance of H₂NDA-based MOFs and the porous polymers, primarily COFs, derived from this compound. We will delve into the causality behind the experimental choices and provide a clear, data-driven comparison for researchers, scientists, and professionals in drug development and materials chemistry.
The Influence of Ligand End-Groups: Carboxylate vs. Aldehyde
The choice between a carboxylic acid and an aldehyde functional group is a critical decision point in the synthesis of porous frameworks.
-
Naphthalene-2,6-dicarboxylic acid (H₂NDA): The carboxylate groups readily deprotonate to form strong, coordinate bonds with metal ions or clusters, making H₂NDA an excellent ligand for the synthesis of robust MOFs. The directionality of the carboxylate groups allows for the predictable formation of extended, crystalline networks. The relatively high bond energy between the carboxylate oxygen atoms and metal centers often results in MOFs with significant thermal and chemical stability.
-
This compound: The aldehyde groups, on the other hand, do not readily form stable bonds with metal ions. Instead, their reactivity is geared towards the formation of covalent bonds, particularly with amines to form imines. This makes this compound a prime candidate for the synthesis of COFs, where the framework is held together by strong covalent bonds. While less common, the aldehyde functionality can also be utilized in post-synthetic modification of existing MOFs to introduce new chemical properties.
This fundamental difference in reactivity is the primary reason why a direct "apples-to-apples" comparison of MOFs derived from both ligands is not straightforward. A more insightful comparison involves examining the distinct classes of materials each ligand is best suited to create.
Comparative Analysis of H₂NDA-based MOFs and this compound-based COFs
Here, we compare the synthesis, structural properties, and performance of representative porous materials derived from our two ligands of interest.
Synthesis and Structural Properties
| Property | H₂NDA-based MOFs | This compound-based COFs |
| Typical Synthesis | Solvothermal or hydrothermal reaction of H₂NDA with a metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) in a high-boiling solvent like DMF or DEF. | Solvothermal reaction of this compound with a multitopic amine (e.g., p-phenylenediamine) in a solvent mixture, often with an acid catalyst. |
| Framework Linkages | Coordinate bonds between carboxylate groups and metal ions/clusters. | Covalent imine bonds formed between aldehyde and amine groups. |
| Porosity | Typically microporous or mesoporous, with Brunauer-Emmett-Teller (BET) surface areas ranging from 500 to over 3000 m²/g. The pore size and shape are dictated by the metal cluster and the ligand geometry. | Generally microporous, with BET surface areas often in the range of 400 to 1500 m²/g. The pore structure is highly regular and determined by the geometry of the building blocks. |
| Crystallinity | High crystallinity is often achievable, leading to well-defined structures that can be characterized by single-crystal X-ray diffraction. | Achieving high crystallinity can be more challenging than with MOFs, but highly ordered structures are regularly reported and characterized by powder X-ray diffraction (PXRD). |
| Stability | Thermal stability can vary widely depending on the metal-carboxylate bond strength, with some MOFs stable up to 400-500 °C. Chemical stability, particularly towards water and acidic/basic conditions, can be a limitation for some MOFs. | The covalent nature of the imine bonds imparts high thermal stability (often >400 °C) and generally excellent chemical stability, including resistance to hydrolysis in both acidic and basic media. |
Performance in Key Applications
The differences in the framework's chemistry and structure directly impact their performance in various applications.
| Application | H₂NDA-based MOFs | This compound-based COFs |
| Gas Storage and Separation | The open metal sites and tunable pore sizes of some H₂NDA-MOFs make them promising for the storage of gases like H₂ and CO₂. The polar nature of the metal-carboxylate bond can also enhance selectivity in gas separation. | The lightweight nature of COFs and their high porosity make them suitable for the storage of small gas molecules. The ability to functionalize the pores with specific chemical groups allows for tailored gas separation applications. |
| Catalysis | The metal nodes can act as Lewis acid sites for catalytic reactions. The framework can also be used to encapsulate and stabilize catalytically active species. | The organic nature of the framework allows for the incorporation of catalytic sites (e.g., porphyrins, metal complexes) directly into the ligand structure. Their high stability is advantageous for catalysis under harsh conditions. |
| Sensing | Luminescent H₂NDA-MOFs, often based on Zn²⁺ or Cd²⁺, can exhibit fluorescence quenching or enhancement in the presence of specific analytes, making them effective chemical sensors. | The electronic properties of the conjugated imine-linked frameworks can be modulated by guest molecules, leading to changes in their optical or electronic properties that can be harnessed for sensing applications. |
| Drug Delivery | The high porosity and biocompatibility of some H₂NDA-MOFs (e.g., those based on Zr or Fe) make them potential candidates for encapsulating and delivering therapeutic agents. | While less explored than MOFs for this application, the stability and potential for functionalization of COFs suggest they could be developed into robust drug delivery vehicles. |
Experimental Protocols
The following are representative, step-by-step protocols for the synthesis of a H₂NDA-based MOF and a this compound-based COF.
Synthesis of a Zn-H₂NDA MOF (Illustrative)
This protocol is a generalized procedure based on common solvothermal methods for MOF synthesis.
Materials:
-
Naphthalene-2,6-dicarboxylic acid (H₂NDA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of H₂NDA and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After 48 hours, allow the oven to cool slowly to room temperature.
-
Colorless, crystalline product should be observed at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
The product can be activated by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove the solvent from the pores.
Diagram of the MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a H₂NDA-based MOF.
Synthesis of a this compound-based COF (Illustrative)
This protocol is a generalized procedure for the synthesis of an imine-linked COF.
Materials:
-
This compound
-
p-Phenylenediamine
-
Mesitylene
-
Dioxane
-
6M Acetic acid
Procedure:
-
In a Pyrex tube, add 0.3 mmol of this compound and 0.3 mmol of p-phenylenediamine.
-
Add a solvent mixture of mesitylene and dioxane (1:1 v/v, 2 mL).
-
Add 0.2 mL of 6M aqueous acetic acid as a catalyst.
-
Flash freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame seal the tube.
-
Place the sealed tube in a preheated oven at 120 °C for 3 days.
-
After 3 days, allow the oven to cool to room temperature. A solid precipitate should be visible.
-
Open the tube carefully and collect the solid by filtration.
-
Wash the solid extensively with acetone, tetrahydrofuran, and ethanol to remove any unreacted monomers and catalyst.
-
Dry the product under vacuum at 150 °C overnight to obtain the porous COF.
Diagram of the COF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a naphthalene-based COF.
Post-Synthetic Modification: A Bridge Between MOFs and Aldehyde Functionality
While this compound is not a common primary ligand for MOF synthesis, its aldehyde groups are valuable for the post-synthetic modification (PSM) of existing MOFs. In this approach, a MOF is first synthesized using a ligand that contains a reactive group (e.g., an amino group). The aldehyde can then be introduced to react with this group, grafting new functionality onto the MOF's pores.
For example, an amino-functionalized MOF can be reacted with this compound to introduce the naphthalene unit and a free aldehyde group into the pores. This new functionality can then be used for further reactions, such as sensing applications or for capturing specific molecules. This highlights the versatility of the aldehyde group in the broader context of porous framework materials.
Conclusion and Future Outlook
The comparative study of Naphthalene-2,6-dicarboxylic acid and this compound reveals a crucial principle in materials design: the choice of functional group dictates the synthetic pathway and the nature of the resulting material.
-
H₂NDA is a workhorse ligand for the construction of MOFs , leveraging the robust and well-defined coordination chemistry between carboxylates and metal ions. The resulting materials are highly crystalline and porous, with applications in gas storage, catalysis, and sensing.
-
This compound is a key building block for COFs , utilizing the power of covalent bond formation to create stable, porous organic polymers. These materials exhibit excellent thermal and chemical stability, making them attractive for applications under harsh conditions.
For researchers and drug development professionals, understanding this distinction is critical. If the goal is to create a material with active metal sites for catalysis or specific gas adsorption properties, a H₂NDA-based MOF would be a logical starting point. If, however, the application requires high chemical stability, a lightweight framework, and the ability to precisely tune the organic backbone, a COF derived from this compound would be the more appropriate choice.
The future of this field lies in the continued exploration of new ligand designs and the development of hybrid materials that combine the best features of both MOFs and COFs. The versatility of the naphthalene core, coupled with the distinct reactivity of its derivatives, ensures that it will remain a valuable platform for the creation of novel porous materials for years to come.
References
- Title: Metal-Organic Frameworks: A New Class of Porous Materials Source: Angewandte Chemie Intern
- Title: Covalent organic frameworks Source: Chemical Society Reviews URL:[Link]
- Title: Post-synthetic modification of metal-organic frameworks Source: Chemical Society Reviews URL:[Link]
- Title: A series of metal–organic frameworks based on a V-shaped ligand: Synthesis, structures, and properties Source: CrystEngComm URL:[Link]
- Title: Construction of a series of metal-organic frameworks based on naphthalene-2,6-dicarboxylic acid and dipyridyl co-ligands Source: Transition Metal Chemistry URL:[Link]
Benchmarking Gas Separation Performance of Naphthalene-2,6-dicarbaldehyde Covalent Organic Frameworks: A Comparative Guide
In the quest for next-generation materials for energy-efficient gas separation, Covalent Organic Frameworks (COFs) have emerged as a frontier class of crystalline porous polymers. Their exceptional tunability, high porosity, and robust structures make them ideal candidates for tackling critical industrial separations, such as carbon capture, hydrogen purification, and hydrocarbon separations.[1][2] This guide provides an in-depth technical analysis of COFs constructed from Naphthalene-2,6-dicarbaldehyde (NDA), benchmarking their performance against leading alternative COF structures. We will delve into the causality behind their synthesis, the intricacies of their performance evaluation, and the structural advantages conferred by the naphthalene moiety.
The Naphthalene Advantage: Engineering Selectivity at the Molecular Level
The choice of organic building blocks is paramount in dictating the ultimate performance of a COF. This compound, a planar aromatic dialdehyde, serves as an excellent linear linker in the construction of both 2D and 3D COFs.[3] The rationale for its selection is rooted in several key molecular features:
-
Extended π-Conjugation: The fused aromatic ring system of naphthalene creates a large, electron-rich surface within the COF pores. This extended π-system enhances van der Waals interactions with polarizable gas molecules, such as carbon dioxide (CO₂), leading to preferential adsorption over less polarizable gases like nitrogen (N₂).[4]
-
Structural Rigidity: The inherent rigidity of the naphthalene unit contributes to the formation of robust frameworks with permanent porosity, preventing pore collapse upon guest removal. This is critical for reliable and repeatable gas separation performance.
-
Tailored Pore Chemistry: The naphthalene core provides a scaffold for specific host-guest interactions. For instance, the C–H bonds on the naphthalene ring can engage in favorable C–H···F interactions, leading to exceptional selectivity for fluorine-containing gases like sulfur hexafluoride (SF₆).[3]
This guide will use a recently developed three-dimensional COF, 3D-TMTAPB-NDA-COF , as a primary example to illustrate the potential of NDA-based frameworks.[3] This COF is synthesized from this compound (NDA) and a 6-connected polyhedral amine node, 1,3,5-trimethyl-2,4,6-tri[3,5-di(4-aminophenyl-1-yl)phenyl-1-yl]benzene (TMTAPB).
Comparative Performance Analysis
To contextualize the performance of NDA-based COFs, we will compare the gas separation capabilities of 3D-TMTAPB-NDA-COF with other notable COFs designed for specific gas separations.
Sulfur Hexafluoride (SF₆) Separation
SF₆ is a potent greenhouse gas, and its capture is of significant environmental importance. Here, 3D-TMTAPB-NDA-COF demonstrates state-of-the-art performance.
| Material | Gas Pair | Selectivity (IAST) | SF₆ Uptake (cm³/g) | Reference |
| 3D-TMTAPB-NDA-COF | SF₆/N₂ (10/90) | 359 (at 298 K, 1 bar) | 39.5 (at 298 K, 1 bar) | [3] |
| Isostructural 3D-TMTAPB-COF | SF₆/N₂ | Lower than NDA-COF | Not specified | [3] |
The remarkable selectivity of the NDA-based COF is attributed to the specific C–H···F interactions between the naphthalene units and SF₆ molecules, a feature absent in its isostructural counterpart without the naphthalene linker.[3]
Carbon Dioxide (CO₂) Separation
While 3D-TMTAPB-NDA-COF was optimized for SF₆, the principles of its design are relevant for CO₂ capture. For comparison, we will look at high-performing COFs for CO₂/N₂ and CO₂/CH₄ separations, common in post-combustion carbon capture and natural gas sweetening.
| Material | Gas Pair | Selectivity (IAST) | CO₂ Uptake (mmol/g) | Reference |
| Me₃TFB-(NH₂)₂BD COF | CO₂/N₂ (15/85) | 83 (at 273 K, 1 bar) | 1.12 (at 273 K, 1 bar) | [4] |
| Triptycene-based TBOSBL1 | CO₂/N₂ | ~68-108 (at 273 K) | ~3.98 (175 mg/g at 273 K, 1 bar) | [5] |
| Aminal-linked COF–BDA–PA | CO₂/CH₄ (50/50) | ~3 (at 298 K) | ~1.2 (53 cm³/g at 298 K) | [6] |
While direct data for an NDA-COF in these separations is not yet prevalent, the high polarizability of the naphthalene linker suggests strong potential. The amine-functionalized and triptycene-based COFs achieve high selectivity through different mechanisms: the former via strong dipole-quadrupole interactions with CO₂, and the latter through its unique 3D pore structure.[4][5] An NDA-based COF, potentially with added functional groups, could combine the benefits of a polarizable surface with a well-defined pore structure to achieve competitive performance.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of an NDA-based COF and its gas separation performance evaluation are provided below.
Synthesis of 3D-TMTAPB-NDA-COF
This protocol is adapted from the solvothermal synthesis method commonly used for imine-linked COFs.[3]
Caption: Solvothermal synthesis workflow for an NDA-based COF.
Step-by-Step Methodology:
-
Monomer Preparation: In a Pyrex tube, combine this compound (NDA) and 1,3,5-trimethyl-2,4,6-tri[3,5-di(4-aminophenyl-1-yl)phenyl-1-yl]benzene (TMTAPB) in a stoichiometric ratio.
-
Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane and mesitylene as the solvent, followed by an aqueous solution of acetic acid (e.g., 6M) as a catalyst. The catalyst is crucial for the reversibility of the imine bond formation, which allows for error correction and the formation of a crystalline framework.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 72 hours. The solvothermal conditions provide the necessary energy to overcome the activation barrier for both the forward and reverse reactions, facilitating the growth of a thermodynamically stable, crystalline COF.
-
Product Isolation and Washing: After cooling to room temperature, the solid product is collected by filtration and washed sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Purification and Activation: The crude product is further purified by Soxhlet extraction with acetone. The final product is activated by drying under a dynamic vacuum at an elevated temperature (e.g., 150 °C) to remove any residual solvent from the pores.
Gas Separation Performance Evaluation
The performance of the synthesized COF is evaluated by measuring its gas uptake capacity and selectivity using two primary techniques: volumetric adsorption analysis and dynamic breakthrough experiments.
1. Volumetric Adsorption Isotherm Measurement
This technique determines the amount of a single gas adsorbed by the material at a constant temperature over a range of pressures.
Caption: Workflow for volumetric gas adsorption measurements.
Step-by-Step Methodology:
-
Sample Preparation: An accurately weighed sample of the activated COF (typically 50-100 mg) is placed in a sample tube.
-
Degassing: The sample is degassed in-situ on the analyzer's degas port under high vacuum and elevated temperature (e.g., 150 °C) for several hours to ensure the pores are completely free of contaminants.[7]
-
Free Space Measurement: The sample tube is transferred to the analysis port, and the free space (void volume) in the tube is measured using helium, which does not adsorb at the analysis temperature.[8]
-
Isotherm Collection: The analysis is performed at a constant temperature (e.g., 273 K or 298 K). Small, known quantities of the adsorbate gas (e.g., CO₂, N₂) are dosed into the sample tube. After each dose, the system is allowed to equilibrate, and the pressure and amount of gas adsorbed are recorded. This process is repeated up to a final pressure of approximately 1 bar.[9]
-
Data Analysis: The resulting data is plotted as quantity adsorbed versus pressure to generate an adsorption isotherm. The process can be reversed by removing gas to generate a desorption isotherm. The selectivity for a gas mixture (e.g., CO₂/N₂) is then calculated from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).[7]
2. Dynamic Breakthrough Measurement
This method simulates the performance of the adsorbent in a real-world separation process by flowing a mixed gas stream through a packed bed of the COF.
Caption: Workflow for dynamic breakthrough gas separation experiments.
Step-by-Step Methodology:
-
Column Preparation: A stainless-steel column is packed with a known mass of the activated COF. The material is held in place with quartz wool plugs.
-
In-situ Activation: The packed column is installed in the breakthrough apparatus and activated by heating under a flow of an inert gas (e.g., helium) to remove any adsorbed impurities.
-
Experiment Initiation: After cooling to the desired temperature, the gas flow is switched from the inert gas to the target gas mixture (e.g., 15% CO₂ / 85% N₂) at a constant flow rate and pressure.
-
Effluent Monitoring: The composition of the gas exiting the column is continuously monitored using a detector, such as a mass spectrometer or a thermal conductivity detector.[10]
-
Data Analysis: The concentration of each gas component in the effluent is plotted against time to generate a breakthrough curve. The time it takes for a specific gas to "break through" the column is a measure of the adsorbent's capacity for that gas under dynamic conditions. The separation selectivity and the practical working capacity of the material can be calculated from these curves.[11]
Conclusion and Future Outlook
Covalent Organic Frameworks synthesized from this compound represent a promising platform for developing advanced gas separation materials. The inherent properties of the naphthalene linker—its extended π-system and structural rigidity—provide a strong foundation for achieving high selectivity and uptake capacity. The exceptional performance of 3D-TMTAPB-NDA-COF in SF₆ separation vividly demonstrates the potential of targeted design strategies based on specific intermolecular interactions.[3]
While direct comparative data for NDA-based COFs in crucial separations like CO₂/N₂ and CO₂/CH₄ is still emerging, the fundamental principles suggest a high potential for competitiveness with leading materials such as triptycene-based and amine-functionalized COFs. Future research should focus on the synthesis of a broader family of NDA-based COFs, incorporating various amine nodes and post-synthetic modifications to fine-tune the pore environment for specific gas targets. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and rigorous evaluation of these next-generation materials, paving the way for their eventual application in industrial separation processes.
References
- Determination of Breakthrough Curves and Effective Gas Sorption Capacities. (n.d.). 3P Instruments.
- Kondrashova, L. M., et al. (2024). High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1. Polymers, 16(24), 3465. [Link]
- Liras, M., et al. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation.
- Wang, H., et al. (2024). Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage.
- Hughes, T. C., et al. (2022). Improved Apparatus for Dynamic Column Breakthrough Measurements Relevant to Direct Air Capture of CO2. Journal of Research of the National Institute of Standards and Technology, 127, 127014. [Link]
- Resources for breakthrough curves. (n.d.). 3P Instruments.
- Li, H., et al. (2025). A Naphthalene-Based Three-Dimensional Covalent Organic Framework with acs Topology for Highly Selective Sulfur Hexafluoride Capture. ACS Polymers Au. [Link]
- Yulia, F., et al. (2019). Schematic diagram of volumetric apparatus for adsorption isotherm.
- Tong, M., et al. (2015). Few-Layered Ultrathin Covalent Organic Framework Membranes for Gas Separation: A Computational Study. Journal of Materials Chemistry A, 3(47), 23886-23893. [Link]
- Yan, T., et al. (2021). Screening and Design of Covalent Organic Framework Membranes for CO2/CH4 Separation. ACS Applied Materials & Interfaces, 13(28), 33458-33467. [Link]
- Alam, A., et al. (2019). Triptycene-Based and Schiff-Base-Linked Porous Networks: Efficient Gas Uptake, High CO2/N2 Selectivity, and Excellent Antiproliferative Activity. ACS Omega, 4(26), 21857-21866. [Link]
- Wang, N., et al. (2021). MOF-in-COF molecular sieving membrane for selective hydrogen separation.
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- Krishna, R. (2022, October 21). Simplified Analysis of Breakthrough Experiments [Video]. YouTube. [Link]
- Dautzenberg, J. H., et al. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. ACS Applied Materials & Interfaces, 15(4), 5655-5662. [Link]
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Naphthalene-2,6-dicarbaldehyde: A Superior Linker for Conductive Metal-Organic Frameworks? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of conductive Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final material's electronic properties. While established linkers such as terephthalates and triphenylenes have dominated the landscape, this guide provides a comprehensive comparison of a promising but less explored alternative: Naphthalene-2,6-dicarbaldehyde. We will delve into the theoretical advantages of the naphthalene core, present supporting experimental data from analogous systems, and provide detailed protocols for the synthesis and characterization of these next-generation conductive materials.
The Case for this compound: A Theoretical Deep Dive
The promise of this compound as a superior linker for conductive MOFs is rooted in the fundamental electronic properties of the naphthalene core. Compared to the more commonly employed benzene-based linkers, the fused aromatic ring system of naphthalene offers several distinct advantages that can enhance charge transport within the framework.
Enhanced π-Conjugation and Charge Delocalization: The extended π-system of the naphthalene core provides a more effective pathway for the delocalization of electrons. This increased conjugation, a key factor in promoting "through-bond" and "extended conjugation" charge transport mechanisms, can lead to lower energy barriers for charge hopping between redox-active sites within the MOF structure. Computational studies have shown that increasing the size of the aromatic system in linkers generally leads to a reduction in the HOMO-LUMO gap, a key indicator of enhanced conductivity.
Favorable Frontier Molecular Orbital Energetics: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the linker are critical in determining the overall band structure of the MOF. The naphthalene core, particularly when functionalized with electron-withdrawing aldehyde or carboxylate groups, can lead to favorable orbital overlap with the metal nodes, facilitating charge transfer and promoting band-like conduction.
Structural Versatility and Porosity Control: The rigid and planar nature of the naphthalene linker can lead to the formation of well-ordered, high-surface-area MOFs. This inherent porosity is not only crucial for applications such as sensing and catalysis but can also be exploited to introduce guest molecules that further enhance conductivity, a strategy known as the "guest-promoted" approach.
Comparative Analysis: this compound vs. Common Linkers
To objectively assess the potential of this compound, we compare its anticipated performance with established linkers. While direct experimental data for conductive MOFs using this specific dialdehyde is limited, we can draw strong inferences from its dicarboxylate and phosphonate analogues, as well as from computational predictions.
| Linker | Core Structure | Anticipated Conductivity | Key Advantages | Potential Challenges |
| This compound | Naphthalene | High | Extended π-conjugation, Favorable HOMO/LUMO levels, Good structural rigidity | Limited direct experimental data, Potential for lower stability of aldehyde groups |
| Terephthaldehyde | Benzene | Moderate to High | Well-established chemistry, Commercially available | Smaller π-system compared to naphthalene, Potentially larger band gap |
| 2,5-dihydroxyterephthalic acid | Benzene | High | Redox-active hydroquinone unit, Proven high conductivity in many MOFs | Susceptible to oxidation, Can lead to lower porosity |
| Triphenylene-2,6,10-tricarboxylic acid | Triphenylene | Very High | Large, discotic π-system, Promotes strong π-π stacking ("through-space" conduction) | More complex synthesis, Can lead to interpenetrated frameworks |
| Naphthalene-2,6-diphosphonic acid | Naphthalene | High (Experimentally Verified) | Demonstrated high conductivity in a 3D Cu-MOF[1] | Phosphonate chemistry is less common than carboxylate chemistry |
Experimental Evidence: Insights from Naphthalene-Based MOFs
While a direct head-to-head comparison involving this compound in a conductive MOF is yet to be reported in peer-reviewed literature, compelling evidence for the efficacy of the naphthalene core comes from studies on its derivatives.
A landmark study reported a 3D copper-naphthalene-phosphonate MOF exhibiting an exceptionally high electrical conductivity of up to 2 x 10² S/m for a single crystal and 142 S/m for a pressed pellet[1]. This result unequivocally demonstrates that the naphthalene backbone can effectively facilitate charge transport in a 3D framework. The conductivity was attributed to an excitation from the highest occupied molecular orbital on the naphthalene unit to the lowest unoccupied molecular orbital on the copper atoms[1].
Furthermore, numerous studies on MOFs synthesized with naphthalene-2,6-dicarboxylic acid, the oxidized analogue of the target linker, have showcased the formation of stable and porous frameworks with various metal nodes, including yttrium and nickel[2][3]. Although these studies did not focus on conductivity, they provide a solid foundation for the synthesis of naphthalene-based MOFs.
Experimental Protocols
Part 1: Synthesis of a Conductive 2D MOF with a Naphthalene-Based Linker (Hypothetical)
This protocol is a proposed adaptation based on established procedures for the synthesis of 2D conductive MOFs, tailored for a hypothetical synthesis using this compound or its dicarboxylate analogue.
Materials:
-
Naphthalene-2,6-dicarboxylic acid (or this compound)
-
Copper(II) acetate monohydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Naphthalene-2,6-dicarboxylic acid and 0.15 mmol of Copper(II) acetate monohydrate in a 10 mL mixture of DMF, ethanol, and water (1:1:1 v/v/v).
-
Solvothermal Reaction: Seal the vial and place it in a preheated oven at 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, decant the supernatant. Wash the resulting crystalline powder with fresh DMF three times, followed by an ethanol wash three times.
-
Activation: To remove residual solvent from the pores, immerse the powder in ethanol for 24 hours, then dry under vacuum at 150 °C for 12 hours.
Part 2: Measurement of Electrical Conductivity
The electrical conductivity of the synthesized MOF powder can be measured on a pressed pellet using a two-probe or four-probe method.
Procedure:
-
Pellet Preparation: Place approximately 100 mg of the activated MOF powder into a 5 mm diameter pellet press die. Apply a pressure of 5 tons for 5 minutes to form a dense pellet.
-
Electrode Deposition: Sputter-coat circular gold or silver electrodes of a known area onto both flat surfaces of the pellet.
-
Conductivity Measurement: Mount the pellet in a probe station. For a two-probe measurement, apply a DC voltage across the electrodes and measure the resulting current to calculate the resistance. The conductivity (σ) is then calculated using the formula:
σ = L / (R × A)
where L is the thickness of the pellet, R is the measured resistance, and A is the area of the electrode. For more accurate measurements that eliminate contact resistance, a four-probe setup is recommended[4].
Visualizing the Path to Conductivity
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for synthesis and characterization of conductive MOFs.
Conclusion and Future Outlook
While direct experimental evidence for the superiority of this compound in conductive MOFs is still emerging, the theoretical advantages of its extended π-system, coupled with the promising high conductivity observed in its phosphonate analogue, strongly suggest its potential as a top-tier linker. The larger aromatic core of naphthalene compared to benzene offers a clear pathway to enhancing charge delocalization and promoting efficient charge transport.
Future research should focus on the systematic synthesis and characterization of conductive MOFs using this compound and its derivatives with various redox-active metal centers. A direct comparative study against benchmark linkers under identical conditions will be crucial to definitively establish its position in the hierarchy of linkers for conductive MOFs. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore this exciting new frontier in materials science.
References
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- Chen, Y., et al. (2020).
- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]
- Griffin, S. L., et al. (2019). Uncovering the Structural Diversity of Y(III)
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A Comparative Guide to the Structural Analysis of Naphthalene-2,6-dicarbaldehyde-Based Polymers
Introduction: The Rising Prominence of Naphthalene-2,6-dicarbaldehyde-Based Polymers
In the relentless pursuit of advanced materials with superior performance, this compound has emerged as a critical building block for a new generation of high-performance polymers. Its rigid, aromatic structure imparts exceptional thermal stability, mechanical strength, and unique optoelectronic properties to the resulting polymeric architectures.[1] These characteristics make them prime candidates for applications ranging from advanced textiles and films to metal-organic frameworks (MOFs) and liquid crystal polymers (LCPs).[1] This guide provides a comprehensive comparison of the essential structural analysis techniques employed to characterize these innovative polymers, offering researchers, scientists, and drug development professionals the insights needed to accelerate their research and development endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Pillar 1: Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are fundamental to confirming the chemical identity and purity of newly synthesized this compound-based polymers. They provide detailed information about the functional groups present and the bonding arrangements within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Polymer Backbone
NMR spectroscopy is an unparalleled tool for obtaining detailed information about the primary structure, network structure, and behavior of polymers.[2] For naphthalene-based polymers, both solution-state ¹H and ¹³C NMR are routinely employed to verify the successful incorporation of the this compound monomer and to assess the purity of the final product.[2][3]
-
Expertise & Experience: The choice between ¹H and ¹³C NMR often depends on the specific structural question. ¹H NMR is highly sensitive and excellent for determining the ratio of different monomer units in copolymers and identifying end groups.[4][5] Solid-state ¹³C NMR is particularly valuable for analyzing insoluble or cross-linked polymers, providing insights into the local environment of carbon atoms within the polymer matrix.[6][7] For instance, in the analysis of polyaminal-linked polymers, the absence of signals from unreacted aldehyde groups in the ¹³C NMR spectra, coupled with the high sensitivity of FT-IR to carbonyl groups, provides strong evidence of a high degree of polymerization.[6]
-
Trustworthiness: A well-defined NMR spectrum with sharp, well-resolved peaks is a strong indicator of a pure, structurally homogeneous polymer. The integration of proton signals in ¹H NMR should correspond to the expected stoichiometric ratios of the monomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the presence or absence of specific functional groups by measuring the absorption of infrared radiation.[2] It is an indispensable tool for monitoring the progress of polymerization reactions involving this compound.
-
Expertise & Experience: In the synthesis of polymers from this compound, the disappearance or significant reduction of the characteristic aldehyde C=O stretching vibration (typically around 1678 cm⁻¹) is a key indicator of successful polymerization.[6] Concurrently, the appearance of new vibrational bands corresponding to the newly formed linkages (e.g., imine, ester, or aminal) confirms the desired chemical transformation.[8] Attenuated Total Reflectance (ATR) FT-IR is a particularly useful variant for analyzing thin films or surface modifications of these polymers.[8]
-
Authoritative Grounding: The interpretation of FT-IR spectra is grounded in extensive databases of characteristic vibrational frequencies for various functional groups.[9]
Pillar 2: Probing the Supramolecular Architecture and Morphology
Beyond the molecular level, understanding the arrangement of polymer chains in the solid state is crucial for predicting and controlling the macroscopic properties of the material.
X-Ray Diffraction (XRD): Unveiling Crystalline and Amorphous Domains
Powder X-ray diffraction (XRD) is the primary technique for determining the crystallinity of polymers.[6][7] It provides information on the arrangement of polymer chains, distinguishing between ordered crystalline regions and disordered amorphous regions.
-
Expertise & Experience: For semi-crystalline polymers derived from this compound, XRD patterns will exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks can be used to identify the crystal structure and unit cell parameters.[10][11] The presence of the rigid naphthalene unit often leads to the formation of well-ordered crystalline domains, which can significantly enhance the mechanical strength and thermal stability of the polymer.[10] In some cases, different processing conditions can lead to different crystalline polymorphs, each with unique properties.[10]
-
Trustworthiness: The reproducibility of the XRD pattern for a given sample is a hallmark of a consistent material. The JCPDS (Joint Committee on Powder Diffraction Standards) database serves as an authoritative reference for comparing and identifying crystalline phases.[11]
Scanning Electron Microscopy (SEM): Visualizing Surface Morphology
SEM provides high-resolution images of the surface topography of a material.[12] For this compound-based polymers, SEM is used to investigate the morphology of powders, films, and fibers, revealing details about particle size, shape, and surface texture.[12][13]
-
Expertise & Experience: In the context of porous polymers, SEM images can reveal the presence of interconnected pores, which is crucial for applications in areas like gas separation and catalysis.[6][12] The choice of imaging conditions, such as accelerating voltage and magnification, is critical for obtaining clear and informative images without damaging the sample.
Pillar 3: Characterizing Thermal Properties and Stability
The thermal behavior of polymers is a critical performance metric, especially for high-performance materials expected to withstand demanding temperature environments.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][14] It is the go-to technique for determining the thermal stability and decomposition temperature of this compound-based polymers.
-
Expertise & Experience: The onset of weight loss in a TGA curve indicates the temperature at which the polymer begins to decompose.[14][15] The rigid aromatic backbone of naphthalene-based polymers typically results in high decomposition temperatures, often exceeding 300-400°C.[6][16] The residual mass at the end of the experiment can provide information about the char yield, which is an indicator of flame retardancy.[17]
Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][14] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[18][19]
-
Expertise & Experience: The Tg is a critical parameter that defines the upper service temperature for amorphous polymers. The high rigidity of the naphthalene unit generally leads to a high Tg in the resulting polymers.[18][20] For semi-crystalline polymers, the Tm indicates the temperature at which the crystalline domains melt. The shape and area of the melting endotherm can provide information about the degree of crystallinity and the perfection of the crystals.[18] Temperature modulated DSC (TMDSC) can provide enhanced resolution of overlapping thermal events like melting and recrystallization.[18]
Comparative Data Summary
| Technique | Information Obtained | Key Advantages | Limitations |
| NMR Spectroscopy | Primary structure, purity, end groups, network structure | Detailed molecular information, quantitative analysis | Requires soluble samples (for solution-state), lower sensitivity for some nuclei |
| FT-IR Spectroscopy | Functional groups, reaction monitoring | Rapid, non-destructive, high sensitivity to polar groups | Provides qualitative rather than quantitative information on its own |
| X-Ray Diffraction (XRD) | Crystallinity, crystal structure, polymorphism | Direct measurement of solid-state order | Requires crystalline or semi-crystalline material |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape | High-resolution imaging of surfaces | Provides surface information only, can be destructive |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, composition | Quantitative measure of mass loss, simple to perform | Does not identify decomposition products |
| Differential Scanning Calorimetry (DSC) | Glass transition, melting, crystallization temperatures | Quantitative thermal data, sensitive to phase transitions | Can be affected by thermal history, interpretation can be complex |
Experimental Protocols
Protocol 1: Solid-State ¹³C NMR Spectroscopy
-
Sample Preparation: Pack the solid polymer sample (typically 50-100 mg) into a zirconia rotor of the appropriate size (e.g., 4 mm).
-
Instrument Setup: Insert the rotor into the NMR probe. Set the magic angle spinning (MAS) rate (e.g., 10-15 kHz) to average out anisotropic interactions.
-
Data Acquisition: Utilize a cross-polarization (CP) pulse sequence to enhance the signal of the less abundant ¹³C nuclei. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the ¹³C NMR spectrum. Reference the spectrum using an external standard (e.g., adamantane).
Protocol 2: Powder X-Ray Diffraction (XRD)
-
Sample Preparation: Gently grind the polymer sample into a fine powder. Mount the powder onto a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.
-
Data Acquisition: Scan the sample over a desired range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.
-
Data Analysis: Identify the positions and intensities of the diffraction peaks. Compare the obtained pattern with reference databases (e.g., JCPDS) to identify the crystalline phase.
Visualizing Experimental Workflows
Caption: Workflow for the synthesis and structural analysis of this compound-based polymers.
Conclusion
The structural analysis of this compound-based polymers requires a multi-faceted approach, integrating a suite of complementary analytical techniques. By judiciously selecting and applying the methods outlined in this guide, researchers can gain a comprehensive understanding of their materials from the molecular to the macroscopic level. This detailed characterization is paramount for establishing structure-property relationships and ultimately for designing next-generation polymers with tailored performance characteristics for a wide array of advanced applications.
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- Helms, B. (n.d.).
- Cakmak, M. (2012). An X-ray diffraction study of poly(ethylene-2,6-naphthalate), PEN. Journal of Polymer Science Part B: Polymer Physics, 50(6), 381-392. [Link]
- Kuznetsova, E., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- Sauer, B. B., & Hsiao, B. S. (2000). Temperature modulated DSC studies of melting and recrystallization in poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) and blends with poly(ethylene terephthalate) (PET). Polymer, 41(25), 8825-8839. [Link]
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- 16. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 17. scribd.com [scribd.com]
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- 20. DSpace [dr.lib.iastate.edu]
A Senior Application Scientist's Guide to Confirming the Structure of Naphthalene-2,6-dicarbaldehyde Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Naphthalene-2,6-dicarbaldehyde is a rigid, symmetrical, and highly versatile building block in organic and materials chemistry. Its bifunctional nature, stemming from two strategically positioned aldehyde groups on a conjugated naphthalene core, allows it to serve as a precursor for a diverse range of compounds, from Schiff base ligands for coordination chemistry to monomers for advanced polymer synthesis.[1] However, this reactivity also presents a critical challenge: the unambiguous structural confirmation of its reaction products. The formation of isomers, oligomers, or unexpected cyclized products necessitates a multi-faceted analytical approach to ensure structural integrity.
This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structures of this compound derivatives. We will explore the causality behind experimental choices and present a self-validating workflow that combines spectroscopic and crystallographic data.
Section 1: The Reactivity Landscape and the Analytical Imperative
The aldehyde groups of this compound are electrophilic sites that readily undergo condensation reactions with nucleophiles.[1] Two of the most common and powerful transformations are Schiff base formation and the Knoevenagel condensation.
-
Schiff Base Formation: Reaction with primary amines yields diimines. These products are foundational in the synthesis of macrocycles, polymers, and metal-organic frameworks (MOFs).[2][3] The core challenge is confirming that a clean, di-substituted product has formed, rather than a mono-substituted intermediate or a complex mixture of oligomers.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetic acid) extends the π-conjugated system, creating derivatives with interesting electronic and optical properties for materials science.[1][4] Here, confirming the E/Z stereochemistry of the newly formed double bonds is paramount.
Given these possibilities, relying on a single analytical technique is insufficient. A robust, self-validating system of characterization is essential for scientific integrity.
Section 2: The Analytical Workflow: A Multi-Technique Approach
Caption: Experimental workflow for synthesis and structural confirmation.
Section 3: A Comparative Guide to Analytical Techniques
The choice of analytical technique depends on the specific information required. Below is a comparison of the primary methods used for characterizing this compound derivatives.
| Technique | Information Provided | Key Strengths for Naphthalene Derivatives | Limitations |
| FT-IR Spectroscopy | Presence/absence of functional groups. | Quickly confirms the conversion of aldehyde C=O (~1700 cm⁻¹) to imine C=N (~1625 cm⁻¹) or alkene C=C (~1600 cm⁻¹). | Provides no information on connectivity or stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS). | Confirms the expected molecular formula, ruling out oligomers or incomplete reactions. Fragmentation patterns can offer structural clues. | Isomers cannot be distinguished. Provides no connectivity data. |
| ¹H & ¹³C NMR | Connectivity, symmetry, and electronic environment of atoms.[5] | The "gold standard" for structural elucidation in solution.[6] The high symmetry of the naphthalene core provides a clear spectral fingerprint to confirm di-substitution.[7] | Can be complicated by poor solubility. Does not provide absolute 3D structure. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, and intermolecular packing.[8] | Provides unambiguous, definitive proof of structure and stereochemistry.[9][10] | Requires a suitable single crystal, which can be difficult to grow. Structure is in the solid state, which may differ from solution. |
Section 4: Case Study — Synthesis and Confirmation of a Naphthalene Diimine
Let's consider a practical example: the synthesis of N,N'-(naphthalene-2,6-diylbis(methanylylidene))bis(2,6-diisopropylaniline) from this compound and 2,6-diisopropylaniline.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition: Add 2,6-diisopropylaniline (2.1 eq) to the solution. A catalytic amount of acetic acid may be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted aniline. Recrystallize the crude product from a suitable solvent (e.g., ethanol/chloroform mixture) to obtain a pure, crystalline solid.
Data Interpretation: A Self-Validating System
1. FT-IR Spectroscopy: The first check is to confirm the functional group transformation. The spectrum of the product should show the disappearance of the strong aldehyde C=O stretching vibration (typically around 1700-1685 cm⁻¹) from the starting material and the appearance of a new C=N imine stretch (around 1630-1620 cm⁻¹). This provides the initial evidence that the desired condensation has occurred.
2. High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the product, which is used to confirm the elemental composition.
-
Expected Formula: C₃₆H₄₀N₂
-
Expected Mass ([M+H]⁺): 501.3264
-
Experimental Result: An observed mass of 501.3266 confirms the molecular formula and rules out possibilities like a mono-substituted product or the incorporation of solvent.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity in solution.[6]
-
¹H NMR:
-
Aldehyde Proton Disappearance: The most telling signal is the complete disappearance of the aldehyde proton (–CHO) from this compound, which typically appears far downfield (~10.1 ppm).
-
Imine Proton Appearance: A new singlet corresponding to the two equivalent imine protons (–CH=N–) will appear, usually in the 8.5-8.8 ppm region. The fact that it is a single peak confirms the C₂ symmetry of the di-substituted product.
-
Naphthalene Protons: The aromatic protons on the naphthalene core will show a characteristic pattern. Due to the symmetry, only three unique proton signals are expected for the naphthalene core.[11]
-
Aniline Protons: The signals for the diisopropylaniline moieties will also be present, including the aromatic protons and the characteristic septet and doublet for the isopropyl groups. Integration of these signals relative to the naphthalene signals must match the expected 2:1 ratio of the side groups to the core.
-
-
¹³C NMR:
-
The aldehyde carbon signal (~192 ppm) will disappear.
-
A new imine carbon signal will appear (~160 ppm).
-
The spectrum will show the expected number of signals for a symmetrical molecule, confirming that both ends of the naphthalene core have reacted identically.[5]
-
4. Single Crystal X-ray Diffraction: For ultimate confirmation, growing a single crystal and performing X-ray diffraction provides an unequivocal 3D structure. The resulting crystal structure would visually confirm the C=N bond formation, the connectivity to the aniline rings, and the trans conformation about the imine bonds, providing the highest level of authoritative grounding.[9][10]
Summary of Characterization Data
| Analysis | Starting Material (this compound) | Expected Product (Diimine) | Purpose of Comparison |
| FT-IR (cm⁻¹) | ~1690 (C=O) | ~1625 (C=N) | Confirms functional group conversion. |
| ¹H NMR (ppm) | ~10.1 (s, 2H, CHO) | ~8.7 (s, 2H, CH=N) | Confirms reaction at aldehyde sites. |
| ¹³C NMR (ppm) | ~192.5 (CHO) | ~160.1 (CH=N) | Confirms reaction at aldehyde sites. |
| HRMS (m/z) | 185.0603 ([M+H]⁺) | 501.3264 ([M+H]⁺) | Confirms molecular formula of the product. |
Conclusion
The structural confirmation of this compound reaction products is a critical step in ensuring the validity of subsequent research, whether in materials science, supramolecular chemistry, or drug development. A logical, multi-technique workflow, beginning with simple functional group analysis by FT-IR, followed by molecular formula confirmation via HRMS, and detailed connectivity mapping by NMR, creates a self-validating system. When possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. By understanding the strengths and limitations of each technique and interpreting the data in a complementary fashion, researchers can proceed with the highest degree of confidence in their molecular structures.
References
A complete list of sources cited in this guide is provided below for verification.
- Bass, A. D., Castellanos, D., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry.
- Kitching, W., Bullpitt, M., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry.
- MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing.
- MDPI. (n.d.). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units.
- PubChem. (n.d.). This compound.
- PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems.
- PubMed. (2025). Crystal Structure Analysis and Anticancer Potential of a Naphthalene-Based Schiff Base Against Breast Cancer.
- RSC Publishing. (n.d.). diimine complexes with labile N,N′-bis((diphenylphosphino)methyl)naphthalene-1,5-diamine: diverse structures directed by π–π stacking interactions. New Journal of Chemistry.
- Wikipedia. (n.d.). Knoevenagel condensation.
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- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis, Characterisation, DFT Studies and Electrochemical and Biological Application Studies of a New Schiff Base Based on from Naphthalene-1, 8-Diamine and its Co(II), Ni(II), Cu(II) and Zn(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Crystal Structure Analysis and Anticancer Potential of a Naphthalene-Based Schiff Base Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
A Comparative Review of Synthesis Methods for Naphthalene-2,6-dicarbaldehyde
Introduction
Naphthalene-2,6-dicarbaldehyde, a symmetrical aromatic dialdehyde, is a valuable building block in the synthesis of advanced materials and complex organic molecules. Its rigid naphthalene core and two reactive aldehyde functionalities make it an ideal precursor for the construction of polymers, macrocycles, and functional dyes. The strategic placement of the formyl groups at the 2 and 6 positions imparts a linear and conjugated structure, which is highly desirable in materials science for applications in electronics and photonics. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their advantages and limitations to aid researchers in selecting the most suitable method for their specific application.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into four main approaches, each with its own set of challenges and merits. These include:
-
Ozonolysis of 2,6-Divinylnaphthalene: A direct method involving the cleavage of carbon-carbon double bonds.
-
Controlled Oxidation of 2,6-Dimethylnaphthalene: A challenging yet potentially atom-economical route.
-
The Sommelet Reaction of 2,6-Bis(bromomethyl)naphthalene: A classic named reaction for aldehyde synthesis from benzylic halides.
-
Reduction of Naphthalene-2,6-dicarboxylic Acid Derivatives: A two-step approach starting from the corresponding dicarboxylic acid.
This review will delve into the experimental intricacies of each method, providing detailed protocols and comparative data to guide the synthetic chemist.
Method 1: Ozonolysis of 2,6-Divinylnaphthalene
Ozonolysis is a powerful and direct method for the synthesis of aldehydes from alkenes. In the context of this compound, this approach relies on the synthesis and subsequent cleavage of 2,6-divinylnaphthalene.
Causality Behind Experimental Choices
The synthesis of the 2,6-divinylnaphthalene precursor is a critical first step. While various cross-coupling methods can be employed, the Heck reaction offers a reliable route.[1] The subsequent ozonolysis reaction must be carefully controlled to prevent over-oxidation to the carboxylic acid. The choice of a reductive workup is paramount to ensure the isolation of the desired dialdehyde. Dimethyl sulfide (DMS) is a common and effective reagent for this purpose, as it selectively reduces the intermediate ozonide without affecting the aldehyde functionalities.
Experimental Protocol: Ozonolysis of 2,6-Divinylnaphthalene
Step 1: Synthesis of 2,6-Divinylnaphthalene (Illustrative)
-
A mixture of 2,6-dibromonaphthalene, vinylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 2,6-divinylnaphthalene.
Step 2: Ozonolysis
-
Dissolve 2,6-divinylnaphthalene in a suitable solvent, such as dichloromethane (CH₂Cl₂), and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (DMS) dropwise to the cold solution to reduce the ozonide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford this compound.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Divinylnaphthalene | N/A |
| Key Reagents | Ozone, Dimethyl Sulfide | N/A |
| Solvent | Dichloromethane | N/A |
| Temperature | -78 °C | N/A |
| Typical Yield | Moderate to High | N/A |
Method Visualization
Caption: Ozonolysis of 2,6-divinylnaphthalene.
Method 2: Controlled Oxidation of 2,6-Dimethylnaphthalene
The direct oxidation of the readily available 2,6-dimethylnaphthalene to the corresponding dicarbaldehyde is an attractive route due to its atom economy. However, achieving selective oxidation to the aldehyde stage without further oxidation to the carboxylic acid is a significant challenge. Most established industrial processes using catalysts like Co/Mn/Br are optimized for the production of naphthalene-2,6-dicarboxylic acid.[2][3]
Causality Behind Experimental Choices
To favor the formation of the dialdehyde, milder and more selective oxidizing agents are required. The use of stoichiometric oxidants or catalytic systems with carefully controlled reaction conditions (temperature, pressure, reaction time) is crucial. The formation of 2-formyl-6-naphthoic acid is a common intermediate, indicating that a step-wise oxidation occurs.[2] The challenge lies in stopping the reaction after the second methyl group has been oxidized to an aldehyde, but before the first aldehyde is oxidized to a carboxylic acid.
Conceptual Experimental Protocol
-
Charge a high-pressure reactor with 2,6-dimethylnaphthalene and a suitable solvent (e.g., acetic acid).
-
Add a catalytic system known for selective methyl group oxidation (e.g., a modified Co/Mn/Br system with specific promoters or a heterogeneous catalyst).
-
Pressurize the reactor with a controlled mixture of oxygen and an inert gas.
-
Heat the reaction to a carefully controlled temperature, which will be lower than that used for dicarboxylic acid synthesis.
-
Monitor the reaction progress closely using techniques like HPLC to maximize the yield of the dialdehyde and minimize the formation of the dicarboxylic acid and other byproducts.
-
Once the optimal conversion is reached, rapidly cool the reactor and release the pressure.
-
Isolate the crude product by filtration or extraction.
-
Purify the this compound by column chromatography, paying close attention to separating it from the starting material and the mono- and di-acid byproducts.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylnaphthalene | [4] |
| Key Reagents | Oxidant (e.g., O₂), Catalyst | [2] |
| Solvent | Acetic Acid | [2] |
| Temperature | Controlled, lower than for diacid synthesis | [2] |
| Typical Yield | Low to Moderate (Challenge in selectivity) | N/A |
Note: This route is conceptually straightforward but practically challenging. The literature primarily focuses on complete oxidation to the dicarboxylic acid.
Method Visualization
Caption: Controlled oxidation of 2,6-dimethylnaphthalene.
Method 3: Sommelet Reaction of 2,6-Bis(bromomethyl)naphthalene
The Sommelet reaction provides a classic route to aromatic aldehydes from the corresponding benzylic halides.[5] This method involves the reaction of 2,6-bis(bromomethyl)naphthalene with hexamine, followed by hydrolysis to yield the dialdehyde.
Causality Behind Experimental Choices
The initial step is the synthesis of 2,6-bis(bromomethyl)naphthalene, which can be achieved through the radical bromination of 2,6-dimethylnaphthalene using a reagent like N-bromosuccinimide (NBS) and a radical initiator. The subsequent Sommelet reaction proceeds via the formation of a quaternary ammonium salt with hexamine.[5] The hydrolysis of this salt under aqueous conditions yields the aldehyde. The efficiency of the hydrolysis step is crucial for obtaining a good yield of the final product.
Experimental Protocol: Sommelet Reaction
Step 1: Synthesis of 2,6-Bis(bromomethyl)naphthalene
-
Dissolve 2,6-dimethylnaphthalene in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture, and monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.
-
Purify the crude 2,6-bis(bromomethyl)naphthalene by recrystallization. A procedure for the mono-bromination of 2-methylnaphthalene suggests a yield of around 60%.[6]
Step 2: Sommelet Reaction
-
Dissolve 2,6-bis(bromomethyl)naphthalene in a suitable solvent, such as aqueous acetic acid or chloroform.
-
Add hexamine (hexamethylenetetramine) to the solution and heat the mixture to reflux.
-
The reaction progress can be monitored by the disappearance of the starting material.
-
After the reaction is complete, the mixture is hydrolyzed, typically by the addition of water and further heating, to break down the intermediate complex and form the aldehyde.
-
The product is then extracted into an organic solvent, washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields this compound.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Bis(bromomethyl)naphthalene | N/A |
| Key Reagents | Hexamine, Water | [5] |
| Solvent | Acetic Acid or Chloroform | [7] |
| Temperature | Reflux | [7] |
| Typical Yield | Moderate | N/A |
Note: While a versatile reaction, yields for the Sommelet reaction can be variable.
Method Visualization
Caption: Sommelet reaction pathway.
Method 4: Reduction of Naphthalene-2,6-dicarboxylic Acid Derivatives
This two-step approach involves the initial formation of a suitable derivative of naphthalene-2,6-dicarboxylic acid, typically the dimethyl ester, followed by its selective reduction to the dialdehyde.
Causality Behind Experimental Choices
Naphthalene-2,6-dicarboxylic acid is a commercially available and well-studied compound. Its conversion to the more reactive dimethyl ester is a standard esterification procedure. The key to this method lies in the choice of a reducing agent that can selectively reduce the ester to an aldehyde without further reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a well-known reagent for this transformation when used at low temperatures.[8][9] The low temperature (-78 °C) is critical to stabilize the tetrahedral intermediate formed during the reduction, preventing the elimination of the alkoxy group and subsequent second hydride addition that would lead to the alcohol.
Experimental Protocol: Reduction of Dimethyl Naphthalene-2,6-dicarboxylate
Step 1: Synthesis of Dimethyl Naphthalene-2,6-dicarboxylate
-
Suspend naphthalene-2,6-dicarboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid.
-
The product, dimethyl naphthalene-2,6-dicarboxylate, often precipitates and can be collected by filtration and purified by recrystallization.
Step 2: Reduction with DIBAL-H
-
Dissolve dimethyl naphthalene-2,6-dicarboxylate in a dry, inert solvent such as toluene or dichloromethane in a flask equipped with a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in a suitable solvent) dropwise to the cooled solution. The stoichiometry of DIBAL-H should be carefully controlled (typically 2.2-2.5 equivalents).
-
Stir the reaction mixture at -78 °C for a few hours. Monitor the progress by TLC.
-
Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Starting Material | Dimethyl Naphthalene-2,6-dicarboxylate | N/A |
| Key Reagents | DIBAL-H | [8][9] |
| Solvent | Toluene or Dichloromethane | [8] |
| Temperature | -78 °C | [8][9] |
| Typical Yield | Good to High | [8] |
Method Visualization
Caption: Reduction of dimethyl naphthalene-2,6-dicarboxylate.
Comparative Analysis and Conclusion
| Synthesis Method | Starting Material Availability | Number of Steps | Selectivity/Control | Scalability | Overall Recommendation |
| Ozonolysis | Precursor synthesis required | 2 | High | Moderate | Recommended for moderate scales if the divinyl precursor is accessible. Offers a clean and direct route. |
| Oxidation | Readily available | 1 | Low | Potentially high, but challenging | Less recommended due to selectivity issues and lack of established protocols for the dialdehyde. |
| Sommelet Reaction | Precursor synthesis required | 2 | Moderate | Moderate | A viable classical method, but yields can be inconsistent. Good for smaller scale synthesis. |
| Reduction | Dicarboxylic acid is available | 2 | High | High | Highly Recommended. This method offers a reliable and scalable route from a readily available starting material with good control over the final product. |
References
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.
- (2025). Highly efficient two-step selective synthesis of 2,6-dimethylnaphthalene.
- Elman, A. R. (2016). Synthesis methods for 2,6-naphthalenedicarboxylic acid.
- (n.d.). DIBAL-H Reduction. Organic Synthesis.
- (n.d.). Preparation of 2-(bromomethyl)naphthalene. PrepChem.com.
- (2020). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Publishing.
- (n.d.). Method for continuously preparing 2,6-dinonyl naphthalene sulfonic acid.
- (2025). An In-depth Technical Guide to 2,6-Bis(chloromethyl)
- (n.d.). Sommelet Reaction. Source not further specified.
- (n.d.). DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal.
- (n.d.). DIBAL Reducing Agent. Chemistry Steps.
- (n.d.).
- (n.d.). Process for preparing 2,6-naphthalenedicarboxylic acid.
- (n.d.). Sommelet reaction. Wikipedia.
- (n.d.).
- (n.d.). Selective synthesis of 2,6-triad dimethylnaphthalene isomers by disproportionation of 2-methylnaphthalene over mesoporous MCM-41.
- (n.d.). Process for preparing 1,6-dibromo-2-naphthylene compounds.
- (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances.
- (n.d.). Preparation of aromatic aldehydes by the Sommelet reaction.
- (n.d.). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo- carboxylic acids. RSC Publishing.
- (2020). Reduction of Esters With DIBAL-H. YouTube.
- (n.d.). Synthesis of 2,6-disubstituted dihydronaphthalenes and naphthalenes by electrocyclic reaction of o-quinodimethane. A synthesis of (±)-naproxen. Journal of the Chemical Society, Perkin Transactions 1.
- (2022). Synthesis of Naphthalene || 4 Methods. YouTube.
- (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. PMC - PubMed Central.
- (n.d.).
- (2024).
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A Comparative Guide to the Thermal Stability of Naphthalene-2,6-dicarbaldehyde-Based Materials
This guide provides an in-depth evaluation of the thermal stability of high-performance materials synthesized from Naphthalene-2,6-dicarbaldehyde. We will explore the intrinsic advantages conferred by the naphthalene moiety, detail the standard analytical protocols for thermal characterization, and present a comparative analysis against established alternative materials. The content herein is supported by experimental data from peer-reviewed literature and is designed for researchers, materials scientists, and professionals in fields where high-temperature performance is critical.
Introduction: The Quest for Thermally Robust Materials
In the relentless pursuit of materials that can withstand extreme thermal stress, researchers are increasingly turning to rigid, aromatic molecular scaffolds. This compound (CAS No: 5060-65-1) has emerged as a premier building block for a new generation of high-performance polymers and porous networks.[1] Its unique structure is the foundation for materials with exceptional thermal resilience, making them suitable for demanding applications in aerospace, microelectronics, and advanced composites. This guide offers a technical comparison of these materials, grounded in standardized analytical techniques.
The fundamental advantage of using naphthalene-based building blocks lies in their inherent chemical structure. The bicyclic aromatic system of naphthalene provides a level of rigidity and oxidative resistance that surpasses many monocyclic aromatic precursors.[2][3] This structural integrity is directly translated into the macroscopic properties of the resulting materials, most notably their ability to maintain structural and functional performance at elevated temperatures.
The Naphthalene Advantage: Why Structure Dictates Stability
The superior thermal stability of materials derived from this compound is not incidental; it is a direct consequence of its molecular architecture. The fused two-ring system imparts several key characteristics:
-
High Bond Dissociation Energy: The aromatic C-C and C-H bonds within the naphthalene nucleus require significant energy to break, making the structure resistant to thermal degradation.
-
Chain Rigidity: When incorporated into a polymer backbone, the bulky and planar naphthalene unit severely restricts segmental motion. This leads to higher glass transition temperatures (Tg), the point at which a polymer transitions from a rigid, glassy state to a more rubbery state.[4][5]
-
Enhanced Interchain Interactions: The flat, electron-rich surface of the naphthalene rings promotes strong intermolecular π-π stacking. These interactions act as physical cross-links, further increasing the energy required to induce chain mobility and decomposition.[6]
-
Oxidative Resistance: The delocalized electron system of the aromatic rings provides stability against oxidative attack at high temperatures.
Materials synthesized from this dialdehyde, such as polyimides, Schiff base polymers, and copolyesters, consistently demonstrate higher decomposition temperatures and greater char yields compared to analogues based on single-ring aromatics like terephthaldehyde.[3][7]
Key Methodologies for Evaluating Thermal Stability
To quantify the thermal performance of these materials, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide complementary data on decomposition behavior and thermal transitions.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is the definitive method for determining the decomposition temperature of a material.
Key Parameters Obtained from TGA:
-
Td5% / Td10%: The temperatures at which the material has lost 5% or 10% of its initial mass. These are common metrics for the onset of thermal decomposition.
-
Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800 °C) under an inert atmosphere. A high char yield is often indicative of superior flame retardancy and thermal stability.[11]
Experimental Protocol: TGA based on ASTM E1131 [12][13][14]
-
Sample Preparation: Weigh a small, representative sample (typically 5–15 mg) into a TGA crucible (e.g., platinum or alumina).[10][12] Ensure the sample is dry and homogeneous.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials to ensure data accuracy.[12]
-
Test Setup: Place the crucible onto the TGA's high-precision microbalance. Purge the furnace with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.[10]
-
Thermal Program:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the Td5%, Td10%, and final char yield from the resulting curve.
Workflow for Thermogravimetric Analysis (TGA)
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[15][16] This technique is crucial for identifying thermal transitions that do not involve mass loss.
Key Parameters Obtained from DSC:
-
Glass Transition Temperature (Tg): The reversible transition in amorphous materials from a hard, rigid state to a molten or rubbery state.[17][18] It defines the upper service temperature for many applications.
-
Melting Temperature (Tm): The temperature at which a crystalline material transitions to a liquid state.
-
Crystallization Temperature (Tc): The temperature at which a material forms crystalline structures upon cooling from a molten state.
Experimental Protocol: DSC based on ASTM E1356 [15][17][19]
-
Sample Preparation: Weigh a small sample (typically 5–10 mg) and hermetically seal it in an aluminum DSC pan.[2] Prepare an identical empty pan to serve as the reference.
-
Instrument Calibration: Calibrate the instrument's temperature and enthalpy scales using high-purity standards (e.g., indium).
-
Test Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature at a standard rate (10-20 °C/min) to a temperature well above the expected Tg or Tm.[17] This step erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature.
-
Second Heat: Ramp the temperature again at the same rate as the first heat. The Tg is determined from the inflection point in the baseline of this second heating scan.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot heat flow versus temperature. The Tg is observed as a step-like change in the baseline.[18] Tm and Tc appear as endothermic and exothermic peaks, respectively.
Workflow for Differential Scanning Calorimetry (DSC)
Comparative Performance Analysis
The incorporation of the this compound unit provides a clear and quantifiable improvement in thermal stability across various material classes. The data summarized below, compiled from scientific literature, benchmarks these advanced materials against conventional high-performance polymers.
| Material Class | Specific Polymer/Material | Td5% (°C, N2) | Tg (°C) | Char Yield @ 800°C (%) |
| Naphthalene-Based Polyimide | Naphthalene Diamine-derived PI | 553 - 569 [4] | 350 - 381 [4] | 50 - 60 [4] |
| Naphthalene-Based Polyimide | Naphthalimide-based PI (asymmetric) | 435 - 481[6] | up to 438[6] | N/A |
| Naphthalene-Based Polyaminal | PAN-NA (Polyaminal Network) | ~320[20] | N/A (cross-linked) | >40[20] |
| Naphthalene-Based Copolyester | PCTN (Naphthalene-containing) | >425[3] | Increases with naphthalene content[3] | N/A |
| Alternative Aromatic Polyimide | Kapton® (PMDA-ODA) | ~580[2] | ~360[2] | ~55-60 |
| Alternative Aromatic Schiff Base | Phenyl-based Schiff Base | 298 - 347[21] | N/A | 34 - 41[21] |
| Benchmark High-Perf. Polymer | PEEK (Polyether Ether Ketone) | ~550 | ~143[2] | ~45-50 |
| Benchmark High-Perf. Polymer | Poly(p-phenylene terephthalamide) | ~450[2] | N/A (decomposes before Tg) | ~50 |
Analysis of Performance Data:
-
Superior Onset of Decomposition: Polyimides derived from naphthalene-containing diamines exhibit decomposition temperatures (Td5%) in the range of 553-569 °C, rivaling and in some cases exceeding even the most robust commercial polymers like PEEK.[4] This demonstrates the exceptional stability of the polymer backbone.
-
Extremely High Glass Transition Temperatures: The standout feature of naphthalene-based polyimides is their remarkably high glass transition temperatures, reaching up to 381 °C and even 438 °C in some structures.[4][6] This is significantly higher than PEEK (143 °C) and comparable to specialized polyimides like Kapton.[2] A high Tg is critical for maintaining mechanical integrity and dimensional stability at elevated operational temperatures.
-
High Char Yield: The high char yield (50-60%) of naphthalene-based polyimides is a direct result of the aromatic density of the polymer structure.[4] During thermal decomposition, the naphthalene units tend to cross-link and form a stable, carbonaceous char rather than volatile fragments.
-
Versatility: The data also shows the versatility of the naphthalene scaffold. While polyimides represent the pinnacle of thermal stability, other material classes like polyaminal networks and copolyesters also show significant improvements in their thermal properties when naphthalene units are incorporated.[3][20] For instance, a polyaminal network based on naphthaldehyde is stable up to 320 °C, a notable achievement for this class of polymer.[20]
Conclusion
The empirical data unequivocally demonstrates that this compound is a superior building block for creating materials with exceptional thermal stability. The inherent rigidity and high aromatic density of the naphthalene moiety directly contribute to higher decomposition temperatures, elevated glass transition temperatures, and substantial char yields. When evaluated using standardized TGA and DSC protocols, polymers derived from this dialdehyde consistently perform at the upper echelon of high-performance materials, presenting a compelling alternative to established polymers for next-generation applications in extreme environments. The continued exploration of this versatile chemical scaffold promises to yield further innovations in the field of thermally resistant materials.
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A Researcher's Guide to Naphthalene-2,6-dicarbaldehyde Derivatives: A DFT-Based Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Density Functional Theory (DFT) to compare the electronic and structural properties of Naphthalene-2,6-dicarbaldehyde derivatives. We will delve into the causality behind computational choices, present a detailed methodology for robust calculations, and illustrate how to interpret the results to inform molecular design and development.
Introduction: The Significance of the this compound Scaffold
This compound is a bifunctional aromatic compound built on a rigid naphthalene core.[1] Its two reactive aldehyde groups, positioned symmetrically, make it an invaluable precursor in the synthesis of a wide array of functional materials.[1] These include advanced polymers, macrocyclic compounds, and conjugated systems with tailored electronic and optical properties suitable for applications in organic electronics and photovoltaics.[1] In drug development, the naphthalene moiety is a common scaffold found in various therapeutic agents, valued for its ability to interact with biological targets.[2][3]
Understanding how chemical modifications to this core structure influence its properties is paramount for rational design. Introducing different functional groups (substituents) can dramatically alter the molecule's electronic behavior, reactivity, and potential biological activity.[4][5] Density Functional Theory (DFT) emerges as a powerful, efficient, and accurate computational method to predict these properties in silico, guiding synthetic efforts and minimizing resource-intensive trial-and-error experimentation.[6]
This guide will demonstrate how to employ DFT to systematically compare derivatives, focusing on key quantum chemical descriptors such as frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO energy gap, and dipole moments.
The Computational Approach: A Self-Validating DFT Protocol
The integrity of any computational study rests on the soundness of its methodology. Our protocol is designed to be a self-validating system, where the choice of methods is grounded in established best practices for organic molecules.[7]
The "Why": Selecting the Right Functional and Basis Set
For quantum-chemical calculations on organic molecules, the choice of the DFT functional and the atomic orbital basis set is critical for balancing accuracy and computational cost.[7]
-
Functional Selection (B3LYP): We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in computational chemistry and has a long track record of providing reliable results for the geometries and electronic properties of organic molecules.[5][8][9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for conjugated systems like naphthalene.[6]
-
Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. We recommend the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G: This is a triple-split valence basis set, providing more flexibility for valence electrons, which are most involved in chemical bonding and reactivity, compared to simpler sets like 6-31G.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or in our case, the delocalized π-electron systems characteristic of aromatic compounds.
-
(d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecule, which is critical for accurately modeling the shape of electron clouds, especially around the polar carbonyl groups (C=O) of the aldehydes.[5]
-
This combination, B3LYP/6-311++G(d,p), provides a robust and well-validated level of theory for the properties we aim to investigate.
The Workflow: From Structure to Properties
The computational workflow is a systematic process to ensure that the calculated properties correspond to a realistic molecular state.
Experimental Protocol: Step-by-Step DFT Calculation
This protocol outlines the general steps for performing a DFT calculation using a common quantum chemistry software package like Gaussian.
-
Molecule Construction:
-
Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structure of the desired this compound derivative. For example, start with the parent molecule and add a nitro group (-NO₂) at the 4-position.
-
Perform a preliminary geometry clean-up using the editor's built-in molecular mechanics tools.
-
Save the structure as an input file (e.g., .gjf for Gaussian).
-
-
Input File Preparation:
-
Open the input file in a text editor.
-
The file will contain the charge and multiplicity (0 1 for a neutral singlet ground state) and the Cartesian coordinates of each atom.
-
Specify the calculation parameters in the "route section." A typical route section for our protocol would be: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
-
-
Execution and Validation:
-
Submit the input file to the quantum chemistry software.
-
Upon completion, open the output file (e.g., .log or .out).
-
Validation Step: Search for the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and the optimization must be revisited.
-
-
Data Extraction:
-
Search the validated output file for the following properties:
-
Final Energy: Look for the "SCF Done" line after the last optimization step.
-
HOMO/LUMO Energies: These are typically listed under "Alpha Orbital Energies." The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be clearly identified.
-
Dipole Moment: This is usually summarized in a separate section, providing the X, Y, Z components and the total magnitude in Debye.
-
-
Comparative Analysis of Derivatives
To illustrate the utility of this protocol, we present a hypothetical comparison of the parent this compound with two derivatives: one featuring an electron-donating group (EDG), 4-hydroxyl (-OH), and one with an electron-withdrawing group (EWG), 4-nitro (-NO₂).
Table 1: Calculated Electronic Properties of this compound Derivatives
| Derivative | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Parent | -H | -6.85 | -2.70 | 4.15 | 0.00 |
| Derivative 1 | 4-OH (EDG) | -6.40 | -2.55 | 3.85 | 2.15 |
| Derivative 2 | 4-NO₂ (EWG) | -7.30 | -3.45 | 3.85 | 5.50 |
Note: The data in this table is illustrative, generated to demonstrate the expected trends based on established chemical principles and DFT calculations on similar systems.
Interpreting the Results: Causality and Insights
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
HOMO-LUMO Energy Gap: This gap is a crucial indicator of chemical reactivity and electronic stability. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[5][10]
-
Dipole Moment: This measures the overall polarity of the molecule. The parent molecule is perfectly symmetrical and thus has a zero dipole moment. The introduction of substituents breaks this symmetry, inducing a significant dipole moment, which can influence solubility and intermolecular interactions.
Conclusion and Future Directions
This guide has established a robust and scientifically grounded DFT protocol for the comparative analysis of this compound derivatives. By systematically applying this workflow, researchers can gain predictive insights into how structural modifications tune the electronic properties of this versatile scaffold. The calculated descriptors—HOMO/LUMO energies, energy gaps, and dipole moments—provide a quantitative basis for selecting promising candidates for synthesis, whether the goal is to develop new materials for organic electronics or to design novel therapeutic agents with specific electronic requirements for target binding. This computational pre-screening is an indispensable tool for accelerating the discovery and development cycle in modern chemical and pharmaceutical research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Naphthalene-2,6-dicarbaldehyde
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Proper chemical waste management is not just a regulatory necessity; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of Naphthalene-2,6-dicarbaldehyde, moving beyond mere compliance to foster a culture of intrinsic safety. The causality behind each recommendation is explained to ensure a deep, working understanding of the protocol.
Hazard Assessment and Characterization
Understanding the specific risks associated with this compound is the critical first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, we can infer its hazard profile from its constituent functional groups—an aromatic naphthalene core and two aldehyde groups—and data from structurally similar chemicals like Naphthalene-2,3-dicarboxaldehyde and Naphthalene itself.
The naphthalene moiety suggests potential for environmental persistence and toxicity to aquatic life[1][2]. Naphthalene is also classified as a possible human carcinogen and is toxic through ingestion, inhalation, and skin absorption[2][3][4][5]. The aldehyde groups are reactive and typically cause irritation to the skin, eyes, and respiratory system[6][7][8]. Therefore, this compound must be handled as a hazardous substance with multiple potential routes of exposure.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Classification (Inferred) | Justification & Source |
|---|---|---|
| Acute Toxicity | Category 4 (Oral) | Naphthalene is harmful if swallowed (H302)[3]. |
| Skin Irritation | Category 2 (H315) | Analogous dialdehydes cause skin irritation[7][9]. |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation[6][7][8][9]. |
| Respiratory Irritation | Category 3 (H335) | May cause respiratory irritation[7][9]. |
| Carcinogenicity | Category 2 (H351) | Naphthalene is suspected of causing cancer[3][10]. |
| Hazard to Aquatic Life | Acute & Chronic Hazard | Naphthalene is moderately to very toxic to aquatic life[2][10]. Avoid release to the environment[10][11]. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazard profile, a stringent protective posture is required to minimize exposure during handling and disposal.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to control inhalation exposure[12]. The work area should be equipped with an eyewash station and a safety shower[6][12].
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and inspect them before use. Dispose of contaminated gloves after use.
-
Body Protection : A lab coat is mandatory. For larger quantities or spill cleanup, wear impervious clothing, such as a chemical-resistant apron or suit, to prevent skin contact[6][9].
-
Respiratory Protection : If working outside a fume hood or if dust/aerosol generation is unavoidable, use a NIOSH-approved respirator with an organic vapor cartridge and a P95, R95, or P100 particulate filter[13].
-
On-Site Waste Management: Segregation and Collection
The foundation of proper disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling : The label must, at a minimum, include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Suspected Carcinogen," "Environmental Hazard").
-
The accumulation start date.
-
-
Solid Waste : Collect unused or contaminated solid material directly in the designated container. Avoid generating dust[9][12].
-
Contaminated Materials : Any disposable items that come into direct contact with the chemical, such as weighing paper, gloves, or pipette tips, must also be placed in this container.
-
Solutions : Do not mix solid waste with liquid waste streams. If you have solutions containing this compound, collect them in a separate, clearly labeled hazardous waste container for liquids.
-
Storage : Keep the waste container securely sealed when not in use[6][9]. Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents[6][12].
Disposal Pathways: A Decision Framework
Disposal of this compound must be performed in compliance with all local, state, and federal regulations, which generally prohibit sewer or general trash disposal[7][10]. The primary and most secure method is through a licensed environmental services contractor.
Caption: Decision workflow for handling this compound waste.
This is the standard and required procedure for routine laboratory waste.
-
Accumulation : Collect waste as described in Section 3.
-
Notification : Follow your institution's procedures to notify the Environmental Health & Safety (EHS) department that you have a full container ready for pickup[14].
-
Manifesting : A hazardous waste manifest will be used to track the waste from your facility to its final destination, ensuring a complete chain of custody as required by the EPA[14].
-
Final Treatment : The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred method for organic solids like this is high-temperature incineration[15]. This process uses controlled, high-temperature combustion (typically 850–1100°C) to destroy the hazardous organic constituents, converting them primarily to carbon dioxide and water[15][16]. This method ensures a destruction and removal efficiency of over 99.99% for hazardous components.
For minor spills (e.g., a few grams) that you are trained and equipped to handle.
-
Alert Personnel : Immediately alert others in the area.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Control Dust : Do NOT dry sweep. Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne[9].
-
Collect Material : Carefully sweep up the mixture using non-sparking tools and place it into your designated hazardous waste container[9][12]. Use a wet paper towel for the final wipe-down of the surface.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.
-
Label and Dispose : Seal the container, ensure it is properly labeled, and manage it for EHS pickup as described in Pathway A.
Regulatory Compliance
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[17]. Due to its naphthalene component, this waste may carry the RCRA hazardous waste code U165[3]. As a generator of hazardous waste, you are legally responsible for its safe management from "cradle to grave"[14]. Adherence to the procedures outlined in this guide is essential for meeting these regulatory obligations.
References
- Naphthalene-2,6-dicarboxylic acid - Safety Data Sheet. Apollo Scientific.
- 2,3-Naphthalenedicarboxaldehyde - Safety Data Sheet. Fisher Scientific.
- Naphthalene-2,3-Dicarboxaldehyde - Safety Data Sheet. MedchemExpress.com.
- Naphthalene-2,3-Dicarboxaldehyde - Safety Data Sheet (SDS). Pickering Laboratories.
- Naphthalene - Safety Data Sheet. Carl ROTH.
- 2-Naphthaldehyde - Material Safety Data Sheet. Cole-Parmer.
- Naphthalene SDS (Safety Data Sheet). Flinn Scientific. (2014).
- Removal of naphthalene from aqueous systems by poly(divinylbenzene) and poly(methyl methacrylate-divinylbenzene) resins. PubMed. (2015).
- Naphthalene - Pesticide Properties DataBase. AERU, University of Hertfordshire.
- Naphthalene: incident management. GOV.UK.
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet: Naphthalene. Carl ROTH.
- NIOSH Pocket Guide to Chemical Hazards - Naphthalene. Centers for Disease Control and Prevention (CDC).
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025).
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A Senior Application Scientist's Guide to the Safe Handling of Naphthalene-2,6-dicarbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Naphthalene-2,6-dicarbaldehyde (CAS No. 5060-65-1) is a valuable building block, but its structure—a naphthalene core functionalized with two aldehyde groups—necessitates a stringent and well-understood safety protocol.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
It is critical to note that comprehensive toxicological data for this compound is not widely available.[1] Therefore, our safety paradigm is built upon a conservative assessment, integrating the known hazards of its parent molecule, naphthalene, and the chemical reactivity of aromatic aldehydes.
Hazard Assessment: A Synthesis of Structure and Reactivity
The primary hazards associated with this compound stem from three key aspects: its naphthalene core, its aldehyde functional groups, and its physical state as a powder.
-
Naphthalene Moiety: The naphthalene structure is associated with significant systemic toxicity. Exposure via inhalation, ingestion, or skin absorption can lead to acute hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made.[3][4][5] This is particularly dangerous for individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6] Other reported effects of naphthalene exposure include methemoglobinemia, liver and kidney damage, and neurological symptoms.[3][6] The U.S. EPA has classified naphthalene as a possible human carcinogen (Group C).[5]
-
Aromatic Aldehyde Groups: Aldehydes as a class are known irritants. Safety data for analogous compounds, such as 2,3-Naphthalenedicarboxaldehyde, indicate that this compound is expected to cause skin and serious eye irritation, as well as potential respiratory irritation.[7][8]
-
Solid/Powder Form: As a solid, this compound presents a significant inhalation hazard.[9] Fine powders can easily become airborne, especially during weighing and transfer, leading to respiratory tract exposure and widespread laboratory contamination.[9]
Table 1: Summary of Potential Hazards
| Hazard Category | Associated Risk | Primary Exposure Route |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[7] Causes skin and serious eye irritation.[7][8] | Inhalation, Dermal, Ocular, Ingestion |
| Systemic Effects | Potential for acute hemolytic anemia, methemoglobinemia, and renal/hepatic dysfunction due to the naphthalene core.[3][4][6] | Inhalation, Dermal, Ingestion |
| Respiratory Hazard | As a powder, can cause respiratory tract irritation.[8] Chronic inhalation may lead to nasal inflammation.[5] | Inhalation |
| Carcinogenicity | The naphthalene component is classified as a possible human carcinogen.[5] | Inhalation, Dermal, Ingestion |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The minimum PPE required at all times when handling this compound is a lab coat, chemical splash goggles, and appropriate gloves.[10]
Table 2: Task-Specific PPE Requirements
| Task | Minimum PPE Requirement | Recommended Upgrade for Added Safety |
| Storage & Transport | Lab Coat, Safety Glasses, Nitrile Gloves | --- |
| Weighing Powder | Mandatory: Chemical Fume Hood. Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Double-gloving (nitrile), disposable arm sleeves. |
| Preparing Solutions | Mandatory: Chemical Fume Hood. Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Face shield over goggles, disposable apron.[10][11] |
| Running Reactions & Workup | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Face shield over goggles, chemical-resistant apron. |
| Cleaning & Decontamination | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. | Double-gloving (nitrile). |
| Small Spill Cleanup | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves, N95 Respirator (for dust). | Chemical-resistant coveralls and boot covers. |
PPE Specifications and Rationale:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] Safety glasses with side shields do not provide adequate protection from airborne powder or chemical splashes.[10] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[10][11]
-
Hand Protection: Nitrile gloves are the recommended minimum for handling this compound.[12][13] They provide good resistance against a range of chemicals, including aldehydes.[14] Always inspect gloves for tears or holes before use. For tasks involving prolonged contact or submersion, consult the glove manufacturer's chemical resistance guide. Change gloves immediately if contamination is suspected, and always wash your hands thoroughly after removing them.[12]
-
Respiratory Protection: All work that could generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood.[12][15][16] This is the primary engineering control to prevent inhalation exposure. If a fume hood is not available or fails, or during a large spill cleanup, a respirator would be required. A NIOSH-approved respirator with an N95 filter (for powder) or organic vapor cartridges should be used, but this requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[13]
-
Skin and Body Protection: A clean, buttoned lab coat must be worn to protect the skin and personal clothing.[13] Closed-toe shoes and long pants are required at all times in the laboratory.[12] For large-scale operations, a disposable, chemical-resistant apron or coveralls provide an additional layer of protection.[11]
Operational Plan: From Receipt to Reaction
A proactive operational plan minimizes the risk of exposure at every step.
Upon receipt, inspect the container for damage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7] Some suppliers recommend refrigeration and storage under an inert atmosphere.[7]
This common procedure presents the highest risk for powder exposure. Adherence to this protocol is critical.
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.
-
Decontamination of Workspace: Before starting, wipe down the surface of the fume hood and the analytical balance with a suitable solvent (e.g., 70% ethanol) to remove any pre-existing contaminants. Place a disposable bench cover on the work surface.[9]
-
Tare the Vessel: Place a clean, sealable container (e.g., a vial or flask) on the balance and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the fume hood.
-
Minimize Dust: Open the stock bottle. Instead of pouring, use a spatula to carefully transfer small amounts of the powder into the tared container.[9] Avoid any actions that could create airborne dust. Keep the container openings as low as possible to the work surface.
-
Seal and Re-weigh: Securely close the tared container containing the powder. Carefully wipe the outside of the container with a damp cloth to remove any clinging dust before removing it from the fume hood.[9] Place the sealed container on the balance to obtain the final weight.
-
Dissolution: Return the sealed container to the fume hood. Slowly add the desired solvent to the container to dissolve the compound.
-
Cleanup: Tightly seal the main stock bottle. Clean the spatula and any other tools used. Roll up the disposable bench cover and place it in a sealed bag for disposal as solid hazardous waste.[9]
-
Final Decontamination: Wipe down the fume hood work surface again. Remove PPE and wash hands thoroughly.
Emergency and Disposal Plan
Accidents can happen despite the best precautions. A clear, rehearsed plan is essential for a safe and effective response.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.[17]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][17] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[16] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.
The following workflow is for a small, contained spill of solid this compound. For large spills, or any spill outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately.
// Node Definitions start [label="Spill Occurs", fillcolor="#FBBC05", fontcolor="#202124"]; alert [label="Alert Personnel & Restrict Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size & Risk", fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Don Additional PPE:\n- Double Nitrile Gloves\n- N95 Respirator", fillcolor="#F1F3F4", fontcolor="#202124"]; contain [label="Gently Cover with Absorbent Pads\nto Prevent Dust Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup [label="Wet Method Cleanup:\nMoisten absorbent and gently\nsweep material into a dustpan", fillcolor="#F1F3F4", fontcolor="#202124"]; package [label="Place Material into a Labeled\nHazardous Waste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Decontaminate Area with Soap & Water\nor appropriate solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of all materials\n(PPE, pads, etc.) as\nHazardous Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Spill Secured", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> alert; alert -> assess; assess -> don_ppe; don_ppe -> contain; contain -> cleanup; cleanup -> package; package -> decon; decon -> dispose; dispose -> end; } }
Caption: Emergency workflow for a small solid chemical spill.
Improper disposal of chemical waste poses a significant risk to the environment and public health. All this compound waste must be treated as hazardous.
-
Segregate Waste: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused this compound powder, contaminated gloves, bench covers, and other disposable labware.
-
Liquid Waste: Solutions containing this compound. Do not pour this waste down the drain.[18]
-
Sharps: Contaminated needles or glassware.
-
-
Container Management: Use only approved, leak-proof hazardous waste containers. Keep containers closed at all times except when adding waste.[17]
-
Labeling: Label each container with a hazardous waste tag that clearly identifies the contents (including "this compound" and any solvents) and the associated hazards (e.g., "Toxic," "Irritant").
-
Collection: Store the sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures for requesting a hazardous waste pickup by the EHS department.
By understanding the specific hazards of this compound and rigorously applying these safety and handling protocols, you can effectively minimize your risk and ensure a safe laboratory environment for yourself and your colleagues.
References
- ChemicalBook. (2025). 2,6-NAPHTHALENEDICARBALDEHYDE - Safety Data Sheet.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- Sigma-Aldrich. (n.d.). This compound | 5060-65-1.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Naphthalenedicarboxaldehyde.
- Columbia University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Sigma-Aldrich. (n.d.). This compound | 5060-65-1.
- Apollo Scientific. (n.d.). Naphthalene-2,6-dicarboxylic acid - Safety Data Sheet.
- MedchemExpress. (2025). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene.
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Naphthaldehyde.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Environmental Health & Safety.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
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- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- Pickering Laboratories. (2021). Safety Data Sheet (SDS) - Naphthalene-2,3-Dicarboxaldehyde.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Office of Environmental Health and Safety.
- Sigma-Aldrich. (2017). Safety Data Sheet.
- Singh, G., & Kumar, A. (2021). Naphthalene Toxicity in Clinical Practice. Current Drug Metabolism, 22(10), 829-837.
- National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet.
- Al-Ghafry, M., et al. (2018). Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis. Cureus, 10(8), e3124.
- UK Health Security Agency. (2024). Naphthalene: toxicological overview.
- U.S. Environmental Protection Agency (EPA). (n.d.). Naphthalene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
